4-Bromoindole-3-carboxaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFHZDRYAWZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376790 | |
| Record name | 4-Bromoindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98600-34-1 | |
| Record name | 4-Bromoindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-indole-3-carbaldehyde | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-bromoindole-3-carboxaldehyde chemical structure and properties
An In-Depth Technical Guide to 4-Bromoindole-3-carboxaldehyde: Synthesis, Properties, and Applications
Introduction: The Versatility of a Halogenated Indole
This compound is a pivotal molecule in the landscape of synthetic organic chemistry and medicinal chemistry. Characterized by a bromine atom at the 4-position of the indole ring and an aldehyde group at the 3-position, this compound serves as a highly versatile and valuable building block.[1][2] The strategic placement of these two functional groups—a nucleophilically reactive aldehyde and a bromine atom amenable to a wide array of cross-coupling reactions—provides chemists with a powerful tool for molecular elaboration.[3] Its utility spans from the synthesis of complex natural products, such as marine alkaloids, to the development of cutting-edge materials for organic electronics and the discovery of novel therapeutic agents, including potent enzyme inhibitors for diseases like Alzheimer's.[2][4] This guide offers an in-depth exploration of its chemical structure, properties, synthesis, and key applications, providing researchers with the technical insights required for its effective utilization.
Core Molecular Profile
The fundamental identity of this compound is defined by its structural and chemical identifiers.
Chemical Structure and Identifiers
-
IUPAC Name: 4-bromo-1H-indole-3-carbaldehyde[5]
-
Synonyms: 4-Bromo-3-formylindole[1]
-
Molecular Formula: C₉H₆BrNO[2]
-
Molecular Weight: 224.06 g/mol [2]
-
SMILES: O=CC1=CNC2=C1C(Br)=CC=C2[6]
-
InChI Key: IPAFHZDRYAWZOB-UHFFFAOYSA-N[5]
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
} Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical properties of this compound are critical for its handling, storage, and use in reactions. It typically appears as a white to yellow or gray crystalline solid.[1][7]
| Property | Value | Source(s) |
| Appearance | White to yellow/gray powder or crystalline solid | [1][7] |
| Melting Point | 175-180 °C | [1][7] |
| Solubility | Soluble in DMSO (~30 mg/mL) and DMF (~30 mg/mL). Soluble in other organic solvents like acetone and ethyl acetate. Sparingly soluble in aqueous buffers. | [8][9] |
| Storage | Store at 2-8 °C in a dark, inert atmosphere. | [1] |
Spectroscopic Profile
The structural integrity of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like DMSO-d₆, the proton spectrum would exhibit characteristic signals: a singlet for the aldehyde proton (-CHO) at approximately 10.0 ppm, a singlet or doublet for the H2 proton on the indole ring around 8.3-8.5 ppm, and multiplets for the aromatic protons on the benzene ring between 7.2-7.8 ppm. The N-H proton typically appears as a broad singlet at a higher chemical shift (>12 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a distinct signal for the carbonyl carbon of the aldehyde group around 185 ppm. Other key signals include those for the carbon atoms of the indole ring, with the C4 bearing the bromine atom appearing at a lower field than its non-brominated counterparts.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by key absorption bands indicating its functional groups. A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde is expected around 1650-1690 cm⁻¹. A broad absorption band between 3100-3300 cm⁻¹ corresponds to the N-H stretch of the indole ring. Aromatic C-H stretching appears just above 3000 cm⁻¹, while the C-Br stretch is found at lower frequencies, typically in the 500-600 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[10] For C₉H₆BrNO, these peaks would be observed at m/z 223 and 225. Common fragmentation patterns involve the loss of the formyl group (-CHO).
Synthesis via Vilsmeier-Haack Reaction
The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of 4-bromoindole.[11] This reaction utilizes a Vilsmeier reagent, generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[12][13]
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds through a well-defined electrophilic aromatic substitution mechanism.
dot graph "Vilsmeier_Haack_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Logical workflow of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the formylation of indoles.[11]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 120 mL). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Under vigorous stirring, slowly add phosphoryl chloride (POCl₃) (e.g., 0.12 mol) dropwise to the cold DMF, maintaining the temperature at 0 °C. Stir for an additional 10-15 minutes after addition is complete.
-
Indole Addition: Dissolve 4-bromoindole (e.g., 0.05 mol) in a minimal amount of anhydrous DMF and add this solution dropwise to the Vilsmeier reagent, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction mixture will typically become a thick, viscous suspension.
-
Workup and Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water. Then, neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution or a potassium hydroxide solution until the pH is basic. This step must be performed with caution due to gas evolution and potential exotherm.
-
Isolation and Purification: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash it with cold water. The crude solid can be further purified by recrystallization from a suitable solvent system, such as acetone/petroleum ether or ethanol, to yield the final product as fine, needle-like crystals.[11]
Chemical Reactivity and Synthetic Applications
The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. The aldehyde group is a classic electrophile for nucleophilic additions and condensations (e.g., Wittig reaction, Schiff base formation), while the C4-bromo group is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3]
Application Focus: Synthesis of GSK-3 Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a critical enzyme implicated in the pathogenesis of Alzheimer's disease, making it a high-priority target for drug discovery.[4][14] Several potent GSK-3 inhibitors are based on an indole scaffold, and this compound is a key starting material for their synthesis. For example, it can be used to construct complex heterocyclic systems that show high inhibitory activity.[15][16]
dot graph "GSK3_Inhibitor_Synthesis" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: General synthetic pathway to GSK-3 inhibitors.
Protocol Example 1: Olefination via Wittig Reaction
This representative protocol demonstrates the conversion of the aldehyde group into an alkene, a fundamental transformation in organic synthesis.[17]
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Ylide Generation (if not using a stable ylide): In a flame-dried, nitrogen-purged flask, suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-BuLi or KHMDS, 1.05 eq) dropwise. Stir for 30-60 minutes at this temperature to form the ylide (a characteristically colored solution).
-
Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide byproduct, is then purified by silica gel column chromatography.
Protocol Example 2: C-C Bond Formation via Suzuki Coupling
This protocol illustrates the use of the bromo-substituent in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond.[8][13]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), an arylboronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O, 4:1 ratio).
-
Reaction: Purge the vessel with an inert gas (nitrogen or argon), seal it, and heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to isolate the 4-aryl-indole-3-carboxaldehyde product.[18]
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate care in a laboratory setting.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[19]
-
Precautionary Measures: Use only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
Conclusion
This compound is a compound of significant strategic importance. Its well-defined structure, predictable reactivity, and accessibility through robust synthetic methods like the Vilsmeier-Haack reaction make it an indispensable tool for chemists. From enabling the construction of biologically active molecules targeting complex diseases to serving as a precursor for advanced materials, its role as a versatile chemical intermediate is firmly established. This guide provides the foundational knowledge for researchers to confidently and creatively employ this powerful building block in their synthetic endeavors.
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An In-Depth Technical Guide to 4-Bromoindole-3-carboxaldehyde (CAS No. 98600-34-1)
Introduction: The Strategic Importance of a Functionalized Indole Scaffold
4-Bromoindole-3-carboxaldehyde is a bifunctional organic compound built upon the privileged indole scaffold. Its strategic importance in contemporary chemical research stems from the orthogonal reactivity of its two key functional groups: a highly versatile aldehyde at the 3-position and a bromine atom at the 4-position of the indole ring.[1] This unique arrangement makes it a powerful intermediate and a coveted building block in the synthesis of complex molecular architectures.[2]
The indole core is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds. The aldehyde group serves as a crucial handle for chain extension and the introduction of diverse functionalities through reactions like condensation, reductive amination, and Wittig olefination.[1] Simultaneously, the bromo-substituent provides a reactive site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies, and its electron-withdrawing nature modulates the electronic properties of the indole ring system.
This guide provides an in-depth exploration of this compound, consolidating its physicochemical properties, synthesis, reactivity, and applications to empower researchers in leveraging its full potential in drug discovery, materials science, and biochemical research.[2]
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value |
| CAS Number | 98600-34-1[3] |
| Molecular Formula | C₉H₆BrNO[1][2] |
| Molecular Weight | 224.06 g/mol [2][4] |
| IUPAC Name | 4-bromo-1H-indole-3-carbaldehyde[4][5] |
| Synonyms | 4-Bromo-3-formylindole[2][6] |
| Appearance | White to yellow or grey solid/powder/crystal[1][2][6] |
| Melting Point | 175 - 180 °C[2][5] |
| Purity | Typically ≥96% (GC or HPLC)[2][5][6] |
| SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C=O[4][7] |
| InChI Key | IPAFHZDRYAWZOB-UHFFFAOYSA-N[4][5] |
Synthesis and Purification: The Vilsmeier-Haack Approach
The most prevalent and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group selectively at the electron-rich C3 position of the indole nucleus. For this compound, the starting material is 4-bromoindole.
Causality Behind the Method:
The reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) in situ from a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃). This electrophilic species is then attacked by the nucleophilic C3 position of 4-bromoindole. The subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product. The choice of DMF and POCl₃ is critical for generating a moderately reactive electrophile that favors formylation at the C3 position without promoting unwanted side reactions.
Detailed Experimental Protocol:
The following is a representative protocol synthesized from available literature. Researchers should adapt it based on their specific lab conditions and safety protocols.[8]
-
Vilsmeier Reagent Preparation: In a three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (approx. 12 volumes relative to 4-bromoindole). Cool the flask to 0 °C in an ice bath.
-
Under vigorous stirring, slowly add phosphoryl chloride (POCl₃) (approx. 2.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for an additional 5-10 minutes to ensure complete formation of the Vilsmeier reagent.[8]
-
Formylation: Dissolve 4-bromoindole (1.0 equivalent) in a minimal amount of anhydrous DMF (approx. 2 volumes).[8]
-
Slowly add the 4-bromoindole solution dropwise to the prepared Vilsmeier reagent, keeping the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The mixture will typically become a viscous suspension.[8]
-
Work-up and Isolation: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is alkaline (pH > 8). This step hydrolyzes the intermediate and neutralizes excess acid.[8]
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.[8]
-
Purification: Recrystallize the crude solid from a mixture of acetone and petroleum ether to yield pure this compound as fine, needle-like crystals.[8]
Synthesis and Purification Workflow
Applications in Research and Development
This compound is not merely a synthetic curiosity; it is an enabling tool across multiple scientific disciplines.
-
Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of pharmaceuticals, with applications in the development of anti-cancer and neuroprotective drugs. [2]The indole-3-carboxaldehyde framework is a precursor to molecules that can modulate biological pathways. For instance, while not the 4-bromo isomer, other brominated indole-3-carboxaldehydes have been investigated as quorum sensing inhibitors, suggesting a potential avenue of research for this compound in combating bacterial virulence. [9]
-
Materials Science: In the field of materials science, this compound is valuable for creating organic electronic materials. [2]The electron-rich indole system, when appropriately functionalized, can be incorporated into polymers and small molecules used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells, where it can influence charge transport and photophysical properties. [2]
-
Biochemical Probes: Researchers utilize this scaffold to develop fluorescent probes for biological imaging. [2]The indole nucleus possesses intrinsic fluorescent properties that can be tuned by modifying its substituents. The aldehyde handle allows for conjugation to biomolecules or other reporter groups, enabling the visualization of cellular processes. [2]
Spectroscopic Data
Spectroscopic analysis is essential for confirming the structure and purity of the compound. While a dedicated spectrum for this specific compound is not available in the search results, typical NMR chemical shifts can be inferred from the structure and data for related compounds. [10][11]
| Spectroscopy Data (Typical) | |
|---|---|
| ¹H NMR | The aldehyde proton (CHO) is expected to appear as a singlet far downfield (~10.0 ppm). The indole N-H proton will be a broad singlet, also downfield (>8.5 ppm). The aromatic protons on the indole ring will appear in the range of 7.3-8.4 ppm. |
| ¹³C NMR | The aldehyde carbonyl carbon is the most deshielded, appearing around 185 ppm. The carbons of the indole ring will resonate in the aromatic region (110-140 ppm). |
| Availability | Spectroscopic data including ¹H NMR, HPLC, and LC-MS are often available from commercial suppliers upon request. [12]|
Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed (Category 4). [13]* Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2). [13]* Respiratory: May cause respiratory irritation. [13] Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. [14]* Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area. [13][15]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store at recommended temperatures (e.g., 2-8 °C). [2][12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13][14]
Safety Workflow
Conclusion
This compound (CAS No. 98600-34-1) stands out as a high-value, versatile chemical intermediate. Its bifunctional nature, combining a reactive aldehyde with a functionalizable bromide on the privileged indole scaffold, provides a robust platform for synthetic innovation. For researchers in drug discovery, it offers a direct route to diverse, biologically relevant chemical space. For materials scientists, it is a building block for novel organic electronic materials. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is the key to unlocking its considerable potential in advancing chemical and biomedical sciences.
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Spectroscopic and Structural Elucidation of 4-bromo-1H-indole-3-carbaldehyde: A Technical Guide
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 4-bromo-1H-indole-3-carbaldehyde (CAS 98600-34-1), a key heterocyclic intermediate in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document moves beyond a simple data repository to offer an in-depth interpretation, explaining the causal relationships between the molecule's structure and its spectral features. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting detailed experimental protocols and integrated analysis workflows. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's characterization for synthesis, quality control, and further functionalization.
Compound Profile and Molecular Structure
4-bromo-1H-indole-3-carbaldehyde is a solid, crystalline compound belonging to the indole family. The presence of the bromine atom at the C4 position and the aldehyde group at C3 makes it a versatile building block for constructing more complex molecular architectures. Accurate spectroscopic characterization is the cornerstone of its use, ensuring identity, purity, and suitability for subsequent reactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 4-bromo-1H-indole-3-carbaldehyde | [1] |
| CAS Number | 98600-34-1 | [2][3] |
| Molecular Formula | C₉H₆BrNO | [1][2][3] |
| Molecular Weight | 224.06 g/mol | [3] |
| Melting Point | 175-177 °C | [3] |
| Appearance | Gray to off-white solid |[3] |
To facilitate a clear discussion of the spectroscopic data, particularly for NMR assignments, the atoms in the molecular structure are numbered as shown below.
Caption: Numbered structure of 4-bromo-1H-indole-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon-hydrogen framework. While a fully assigned, peer-reviewed spectrum is not available in public literature, commercial suppliers confirm that the compound's NMR spectrum is consistent with the proposed structure.[3] The following analysis is based on established principles of chemical shifts, coupling constants, and data from analogous indole structures.[4][5]
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. Six distinct signals are expected in the spectrum for 4-bromo-1H-indole-3-carbaldehyde.
Table 2: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Rationale for Assignment |
|---|---|---|---|---|
| N1-H | ~12.5 (broad) | Singlet (broad) | N/A | The acidic indole N-H proton is typically broad and significantly downfield, especially in DMSO due to hydrogen bonding with the solvent. |
| CHO | ~10.0 | Singlet | N/A | Aldehyde protons are highly deshielded by the anisotropic effect of the carbonyl group and appear at a characteristic downfield position. |
| H2 | ~8.4 | Singlet (or doublet, J≈3 Hz) | ~3 (coupling to N-H) | This proton is adjacent to the electron-donating nitrogen and deshielded by the C3-aldehyde group. It may show a small coupling to the N-H proton. |
| H7 | ~7.7 | Doublet | 7.5 - 8.0 (ortho) | H7 is ortho to the C7a-nitrogen bond and is deshielded. It shows ortho-coupling to H6. |
| H5 | ~7.4 | Doublet | 7.5 - 8.0 (ortho) | H5 is ortho to the bromine-bearing C4 and will show ortho-coupling to H6. Its chemical shift is influenced by the bromine substituent. |
| H6 | ~7.3 | Triplet | 7.5 - 8.0 (ortho) | H6 is coupled to both H5 and H7, resulting in a triplet (or more accurately, a doublet of doublets with similar J values). |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. Nine distinct signals are expected for this compound.
Table 3: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |
|---|---|---|
| C=O | ~185 | The aldehyde carbonyl carbon is the most deshielded carbon in the molecule due to the direct attachment of the electronegative oxygen atom. |
| C2 | ~139 | C2 is adjacent to the nitrogen and is part of a double bond, placing it significantly downfield. |
| C7a | ~137 | A quaternary carbon in the aromatic system, bonded to the nitrogen atom. |
| C3a | ~128 | A quaternary carbon in the aromatic system, influenced by its position in the fused ring system. |
| C7 | ~125 | Aromatic CH carbon. |
| C5 | ~124 | Aromatic CH carbon, its shift is influenced by the adjacent bromine. |
| C6 | ~123 | Aromatic CH carbon. |
| C3 | ~119 | This carbon is attached to the electron-withdrawing aldehyde group. |
| C4 | ~115 | The carbon directly attached to the bromine atom (ipso-carbon). Its chemical shift is strongly influenced by the halogen's inductive and resonance effects. |
NMR Experimental Protocol
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of 4-bromo-1H-indole-3-carbaldehyde into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the compound and keeps the acidic N-H proton from exchanging, allowing for its observation.
-
Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Ensure no particulate matter remains.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Spectral Interpretation
The IR spectrum of 4-bromo-1H-indole-3-carbaldehyde is dominated by absorptions corresponding to the N-H and C=O bonds.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3200 - 3300 | N-H Stretch | Indole N-H | A moderately sharp peak in this region is a hallmark of the indole N-H group. Its position confirms the presence of the secondary amine within the ring.[6] |
| 1640 - 1680 | C=O Stretch | Aldehyde C=O | A strong, sharp absorption band in this region is definitive proof of the carbonyl group. Conjugation with the indole ring system shifts this frequency lower than that of a simple aliphatic aldehyde.[6] |
| 1500 - 1600 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region are characteristic of the C=C stretching vibrations within the fused aromatic ring system. |
| ~1100 | C-Br Stretch | Aryl-Bromide | A weaker absorption in the fingerprint region can often be attributed to the C-Br bond. |
IR Experimental Protocol
-
Method Selection: The Attenuated Total Reflectance (ATR) method is preferred for its speed and simplicity, requiring no sample preparation. Alternatively, the KBr pellet method can be used.
-
ATR Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Place a small amount of the solid sample onto the crystal.
-
Lower the press arm to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum of absorbance vs. wavenumber is analyzed for the presence of the characteristic peaks outlined in Table 4.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound. It is particularly useful for this molecule due to the distinctive isotopic signature of bromine.
Data Interpretation
The key feature in the mass spectrum of 4-bromo-1H-indole-3-carbaldehyde is the molecular ion peak.
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity:
-
[M]⁺ peak: at m/z corresponding to the molecule with ⁷⁹Br (C₉H₆⁷⁹BrNO).
-
[M+2]⁺ peak: at m/z corresponding to the molecule with ⁸¹Br (C₉H₆⁸¹BrNO).
-
-
Confirmation of Formula: High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous confirmation of the molecular formula C₉H₆BrNO. The theoretical exact mass is 222.9633 Da.[1]
-
Fragmentation: Common fragmentation pathways for indole aldehydes include the loss of the aldehyde group (-CHO) or carbon monoxide (-CO).[7] The resulting fragment ions would also exhibit the characteristic 1:1 isotopic pattern if they retain the bromine atom.
MS Experimental Protocol
-
Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) with direct infusion can be used.
-
Sample Preparation (ESI): Dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile to a final concentration of ~1 mg/mL.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Examine the spectrum for the characteristic [M]⁺ and [M+2]⁺ isotopic pattern around m/z 223 and 225, respectively. Use the instrument software to predict and match the isotopic distribution. For HRMS, compare the measured exact mass to the theoretical value to confirm the elemental composition.
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic characterization lies in integrating the data from multiple techniques. Each method provides a piece of the puzzle, and together they offer definitive proof of structure and purity.
Caption: Workflow for integrated spectroscopic analysis.
Safety and Handling
Based on aggregated GHS data, 4-bromo-1H-indole-3-carbaldehyde is classified as a hazardous substance.[8]
-
Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[8]
-
Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Conclusion
The structural identity and purity of 4-bromo-1H-indole-3-carbaldehyde are unequivocally established through a synergistic application of NMR, IR, and Mass Spectrometry. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of key N-H and aldehyde C=O functional groups. Finally, Mass Spectrometry validates the molecular formula and provides a definitive signature of the bromine atom through its characteristic isotopic pattern. This comprehensive spectroscopic profile serves as a reliable benchmark for any researcher utilizing this important synthetic intermediate.
References
- Li, Z., Han, S., Li, C., Shao, P., Xia, H., Li, H., Chen, X., Feng, X., & Liu, X. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Royal Society of Chemistry. [Link]
- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
- Supporting Information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.). Synlett. [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763178, 4-Bromo-1H-indole-3-carbaldehyde. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676494, 4-Bromoindole. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22605363, 4-Bromo-1-methyl-1H-indole-3-carbaldehyde. PubChem. [Link]
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]
- Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]
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An In-depth Technical Guide to 4-Bromoindole-3-carboxaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-bromoindole-3-carboxaldehyde (CAS No. 98600-34-1), a pivotal heterocyclic building block in modern chemical research and development. We delve into its core physicochemical properties, spectral characteristics, and chemical reactivity. This document offers field-proven insights into its synthetic preparation via the Vilsmeier-Haack reaction, complete with a detailed experimental protocol and mechanistic visualization. Furthermore, we explore its significant applications in medicinal chemistry, drug discovery, and materials science, equipping researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile compound.
Introduction: A Versatile Indole Scaffold
This compound is an organic compound featuring a bicyclic indole core, substituted with a bromine atom at the 4-position and a formyl (aldehyde) group at the 3-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, establishing it as a highly valuable intermediate in synthetic chemistry.
The indole ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds and pharmaceuticals. The strategic placement of the bromine atom and the aldehyde group on this core allows for extensive synthetic manipulation. The aldehyde is a gateway for forming Schiff bases, undergoing condensations, and participating in various nucleophilic additions, while the bromine atom is an ideal handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[2]
Consequently, this compound serves as a crucial starting material in the synthesis of a diverse range of target molecules, including:
-
Pharmaceuticals: It is a key intermediate in the development of novel anti-cancer agents and neuroprotective drugs.[2]
-
Organic Electronics: The compound and its derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells, where its electronic properties can be tuned to enhance device efficiency and stability.[2]
-
Fluorescent Probes: Researchers employ it to create sophisticated fluorescent probes for real-time biological imaging and the visualization of cellular processes.[2]
-
Biochemical Research: It plays a role in studying enzyme interactions and metabolic pathways, offering insights into complex biological systems.[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These data are essential for its proper handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| CAS Number | 98600-34-1 | [1][3] |
| Molecular Formula | C₉H₆BrNO | [1][4] |
| Molecular Weight | 224.06 g/mol | [2][4] |
| Appearance | White to yellow or gray crystalline powder/solid. | [2][4] |
| Melting Point | 175 - 180 °C | [1][2][4] |
| Boiling Point (Predicted) | 395.6 ± 22.0 °C | [1] |
| Density (Predicted) | 1.727 ± 0.06 g/cm³ | [1] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF; sparingly soluble in water. | [5][6] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1][2] |
Spectral Characteristics
3.1 ¹H NMR Spectroscopy In a suitable deuterated solvent such as DMSO-d₆ or CDCl₃, the proton NMR spectrum is expected to show:
-
A broad singlet for the indole N-H proton, typically downfield (>10 ppm).
-
A sharp singlet for the aldehyde proton (-CHO) in the highly deshielded region of 9-10 ppm.
-
A singlet or a doublet for the proton at the C2 position of the indole ring.
-
A series of multiplets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the three protons on the benzene portion of the indole ring. The coupling patterns will be influenced by the bromine substituent.
3.2 ¹³C NMR Spectroscopy The carbon NMR spectrum will feature nine distinct signals, including:
-
A signal for the aldehyde carbonyl carbon, expected to be significantly downfield (180-190 ppm).
-
Signals for the eight carbons of the bromoindole ring, with the carbon bearing the bromine (C4) showing a characteristic shift.
3.3 Infrared (IR) Spectroscopy The IR spectrum provides crucial information about the functional groups present:
-
A sharp, strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1650-1700 cm⁻¹.
-
A moderate absorption for the N-H stretch of the indole amine, usually appearing as a broad band around 3200-3400 cm⁻¹.
-
Absorption bands corresponding to C-H and C=C stretching of the aromatic system.
-
A C-Br stretching absorption, typically found in the lower frequency "fingerprint" region.
3.4 Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the following is anticipated:
-
A prominent molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. For C₉H₆⁷⁹BrNO, the mass is ~223 amu, and for C₉H₆⁸¹BrNO, it is ~225 amu.
-
Common fragmentation patterns for aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺, corresponding to the loss of CHO).[7]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its two primary functional groups.
4.1 Reactions at the Aldehyde Group The formyl group at the C3 position is an electrophilic center, readily participating in a wide array of classical aldehyde reactions:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) to yield substituted 3-(aminomethyl)indoles.
-
Wittig Reaction: Olefination with phosphorus ylides to form 3-vinylindoles.
-
Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds.
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (4-bromoindole-3-carboxylic acid) or reduced to the alcohol (4-bromoindole-3-methanol).
Causality Insight: The C3 position of the indole ring is electron-rich, which might seem counterintuitive for an electrophilic substitution. However, the Vilsmeier-Haack synthesis (see Section 5.0) proceeds because the Vilsmeier reagent is a potent electrophile. Once the aldehyde is installed, its reactivity is governed by the strong electron-withdrawing nature of the carbonyl group.
4.2 Reactions at the Bromine-Substituted Position The bromine atom at the C4 position is a key functional handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows for the direct extension of the indole scaffold.
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted styrenyl-indoles.
-
Sonogashira Coupling: Reaction with terminal alkynes to synthesize 4-alkynylindoles.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
Expertise & Experience: The choice of catalyst, ligand, and base is critical for achieving high yields in these cross-coupling reactions. The indole N-H can sometimes interfere, and N-protection (e.g., with a BOC or SEM group) may be required for certain transformations to prevent side reactions and improve solubility.
Experimental Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol describes the formylation of 4-bromoindole to produce the title compound. The Vilsmeier-Haack reaction is the most common and efficient method for this transformation. It involves the formation of an electrophilic chloroiminium salt (the Vilsmeier reagent) from a substituted amide (DMF) and an acid halide (POCl₃), which then performs an electrophilic aromatic substitution on the electron-rich indole ring.
5.1 Materials and Reagents
-
4-Bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate
-
Acetone
-
Petroleum ether (60-90 °C boiling range)
-
Three-necked round-bottomed flask with magnetic stirrer, dropping funnels, and ice bath
5.2 Step-by-Step Procedure [1]
-
Vilsmeier Reagent Formation: In a 500 mL three-necked round-bottomed flask, add 120 mL of anhydrous DMF. Cool the flask to 0 °C using an ice bath.
-
Under vigorous stirring, slowly add 11 mL (0.12 mol) of phosphoryl chloride (POCl₃) dropwise, maintaining the temperature at 0 °C. Stir for an additional 5 minutes after the addition is complete.
-
Indole Addition: Dissolve 10 g (0.048 mol) of 4-bromoindole in 20 g of anhydrous DMF. Slowly add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The mixture will become a viscous suspension.
-
Hydrolysis and Workup: Slowly add 4.7 M potassium hydroxide solution dropwise to the suspension. Control the rate of addition to maintain the reaction temperature between 65-75 °C (cool externally if necessary). Continue the reaction for 6 hours.
-
Add 20 mL of saturated sodium bicarbonate solution and continue stirring for 5 minutes.
-
Dilute the reaction mixture with ethyl acetate, transfer to a separatory funnel, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification by Recrystallization: To the crude solid (approx. 12 g), add 2.5 mL of acetone and heat to reflux until fully dissolved.
-
Add petroleum ether (60-90 °C) at a ratio of approximately 11 mL per gram of crude product. White, needle-like crystals should precipitate immediately.
-
Cool the mixture to -5 °C for 10 minutes to complete crystallization.
-
Filter the crystals through a funnel, wash twice with cold petroleum ether, and air-dry the product. This protocol typically yields around 10.3 g (95%) of pure this compound.
5.3 Visualization of the Vilsmeier-Haack Mechanism
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Substituted Indole Aldehydes: A Technical Guide to Their Synthesis, Significance, and Application in Drug Discovery
Preamble: In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents is paramount. Among the myriad of heterocyclic scaffolds, the indole nucleus stands out as a "privileged" structure, forming the core of numerous natural products and blockbuster drugs.[1] The introduction of a formyl group onto this scaffold, creating substituted indole aldehydes, unlocks a treasure trove of synthetic possibilities and biological activities. This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, significance, and therapeutic applications of this versatile class of molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a holistic understanding of why and how substituted indole aldehydes continue to be a focal point in the quest for new medicines.
Part 1: The Indole Aldehyde Core: Foundational Chemistry and Synthesis
Introduction to the Indole Scaffold
The indole ring system, an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry.[2] Its prevalence in nature is exemplified by the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin and the hormone melatonin. This natural prevalence has inspired chemists to explore the indole scaffold for therapeutic purposes, leading to the development of drugs for a wide range of diseases.[1]
The Strategic Importance of the Formyl Group
The introduction of a formyl (-CHO) group, particularly at the C3 position of the indole ring, transforms the relatively inert scaffold into a highly versatile synthetic intermediate.[3] This aldehyde functionality serves as a reactive handle for a plethora of chemical transformations, including:
-
Condensation reactions: (e.g., Knoevenagel, Aldol, Claisen) to introduce new carbon-carbon bonds and build molecular complexity.[4]
-
Reductive amination: To synthesize various amine derivatives.
-
Oxidation: To form the corresponding carboxylic acid.
-
Wittig and related reactions: To generate alkenes.
-
Formation of Schiff bases and hydrazones: Leading to compounds with a wide array of biological activities.[5][6]
This synthetic tractability makes indole-3-carboxaldehyde and its substituted analogs indispensable starting materials in the synthesis of complex indole alkaloids and novel drug candidates.[7][8]
Key Synthetic Methodologies for Indole Aldehydes
The Vilsmeier-Haack reaction is the most common and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds like indole.[9] It typically introduces the formyl group at the C3 position to yield valuable indole-3-carboxaldehydes.[9]
-
Mechanism and Rationale: The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[9] This electrophilic species then attacks the electron-rich C3 position of the indole ring. The choice of DMF and POCl₃ is driven by their ready availability and the high reactivity of the resulting Vilsmeier reagent. The reaction is typically performed under anhydrous conditions at low temperatures to prevent decomposition of the reagent.[9]
-
Detailed Experimental Protocol:
Step 1: Preparation of the Vilsmeier Reagent
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[9]
-
Stir the resulting mixture at 0 °C for 30 minutes.
Step 2: Formylation Reaction
-
Dissolve the substituted indole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[9]
-
Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with a base (e.g., aqueous NaOH or K₂CO₃) to hydrolyze the iminium intermediate.[10]
-
The product, typically a solid, can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
-
-
Troubleshooting and Optimization:
-
Low Yield: Ensure all reagents and solvents are anhydrous, as the Vilsmeier reagent is moisture-sensitive.[9] The stoichiometry of the Vilsmeier reagent can be adjusted (typically 1.1-1.5 equivalents) to optimize the yield.[9]
-
Side Products: Double formylation (at C3 and N1) can occur with highly activated indoles.[9] Using lower temperatures and controlling the stoichiometry can mitigate this. The formation of 3-cyanoindole can be avoided by using high-purity DMF and an inert atmosphere.[9]
-
Diagram 1: Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of indoles.
The Duff reaction is another method for the formylation of activated aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or trifluoroacetic acid.[11][12]
-
Mechanism and Applicability: The reaction proceeds via electrophilic aromatic substitution, where HMTA decomposes to generate an iminium ion electrophile.[11] While it can be applied to indoles, it is generally less efficient than the Vilsmeier-Haack reaction, often resulting in lower yields.[13][14] However, its milder conditions can be advantageous for substrates that are sensitive to the harshness of POCl₃.[11]
-
Experimental Considerations: The reaction typically requires heating (85–120°C) and the yields can be variable (20–80%).[11] For indoles, the reaction with HMTA in hot acetic acid has been shown to produce indole-3-carboxaldehydes.[13]
While the Vilsmeier-Haack reaction is predominant, other methods exist:
-
Reimer-Tiemann Reaction: This method uses chloroform and a strong base for ortho-formylation. However, when applied to indoles, it generally produces low yields of the desired indole-3-aldehyde along with other byproducts.[14]
-
Catalytic Vilsmeier-Haack Reactions: Recent advancements have focused on developing catalytic versions of the Vilsmeier-Haack reaction to avoid the use of stoichiometric and corrosive POCl₃.[15] These methods offer milder reaction conditions and are suitable for late-stage formylation in complex molecule synthesis.[15]
Synthesis of Substituted Indole Precursors
The diversity of substituted indole aldehydes is contingent on the availability of the corresponding substituted indole starting materials. Classic methods like the Fischer and Larock indole syntheses are often employed, but they can suffer from limitations such as poor regiochemical control.[16] More modern methods, such as the addition of ethyl diazoacetate to 2-aminobenzaldehydes, offer mild and efficient routes with excellent functional group tolerance and regioselectivity.[16]
Part 2: The Significance of Substituted Indole Aldehydes in Medicinal Chemistry
A Privileged Scaffold in Drug Discovery
Indole-3-carboxaldehyde (I3A) and its derivatives have emerged as exceptionally promising scaffolds for the development of new therapeutic agents.[4][7] The ease of structural modification on both the indole ring (e.g., alkylation, halogenation) and the aldehyde group (via condensation reactions) allows for the creation of large and diverse chemical libraries for screening.[4] These derivatives have demonstrated a wide spectrum of biological activities.[4][7]
Anticancer Applications
Substituted indole aldehydes have shown significant promise as anticancer agents, acting through various mechanisms.[17]
-
2.2.1. Inhibition of Tubulin Polymerization: Certain 2-phenylindole-3-carbaldehyde analogs have been shown to be potent inhibitors of tubulin polymerization, a critical process in cell division.[18] This mechanism is shared by successful chemotherapy drugs like vinca alkaloids. The imine derivatives of these compounds can strongly inhibit tubulin polymerization, with IC₅₀ values in the low micromolar range.[18]
-
2.2.2. Induction of Apoptosis and Cell Cycle Arrest: Many indole derivatives induce programmed cell death (apoptosis) in cancer cells and can halt the cell cycle at various phases (e.g., G2/M phase).[17] For instance, the tryptophan metabolite indole-3-acetaldehyde (a related indole aldehyde) has been shown to reduce tumorigenesis in a mouse model of colorectal cancer by inducing apoptosis and inhibiting cell proliferation.[19] However, it's noteworthy that at high concentrations, it may also promote cell invasion, highlighting the importance of dose-response studies.[19]
-
2.2.3. Case Studies of Potent Anticancer Indole Aldehydes:
-
Evodiamine, an indole alkaloid, exhibits antiproliferation activity against liver cancer cell lines with IC₅₀ values around 1 μM by arresting the cell cycle and inducing apoptosis.[17]
-
Derivatives of indole-3-carboxaldehyde have been explored for their potential in oncology, neurology, and infectious disease treatment.[3]
-
Antimicrobial Activity
The rise of multi-drug-resistant microbial infections necessitates the development of new antimicrobial agents. Indole aldehyde derivatives have shown considerable potential in this area.[5][20]
-
2.3.1. Antibacterial and Antifungal Properties: A variety of indole-3-aldehyde hydrazide and hydrazone derivatives possess a broad spectrum of antimicrobial activity.[5] They have been tested against bacteria such as Staphylococcus aureus (including MRSA), Escherichia coli, and Bacillus subtilis, as well as the fungus Candida albicans.[5][6] Some compounds have displayed significant activity against MRSA, even better than the standard drug ampicillin.[5]
-
2.3.2. Structure-Activity Relationships (SAR) for Antimicrobial Indole Aldehydes: The introduction of halogen atoms, such as bromine at the 5-position of the indole ring, often plays an important role in enhancing the antimicrobial activity of these compounds.[6] The aldehyde group at the C3 position is also considered crucial for this activity.[21]
Enzyme Inhibition
-
2.4.1. Aldehyde Dehydrogenase (ALDH) Inhibition: Aldehyde dehydrogenases are a superfamily of enzymes involved in various metabolic pathways, and their dysregulation is implicated in diseases like cancer.[22][23] Substituted indole-2,3-diones, which are structurally related to indole aldehydes, have been developed as selective inhibitors of ALDH isoenzymes (ALDH1A1, ALDH2, and ALDH3A1).[22] These inhibitors are competitive with respect to the aldehyde substrate and interact with active-site cysteine residues.[22] The hydrophobicity of substituents on the indole nitrogen can significantly improve the potency of these inhibitors towards ALDH1A1.[22][23]
-
2.4.2. Other Enzymatic Targets: Indole-3-carboxaldehyde thiosemicarbazone derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Certain derivatives have shown potent inhibition of both enzymes.
Part 3: From Bench to Clinic: Drug Development Considerations
Lead Optimization Strategies
Once a hit compound is identified, lead optimization is crucial to enhance its drug-like properties. For substituted indole aldehydes, this involves systematically modifying the scaffold to improve:
-
Potency and Selectivity: Fine-tuning substituents on the indole ring and the aldehyde-derived moiety to maximize interactions with the biological target.
-
Pharmacokinetic Properties (ADME): Modifying the molecule to improve absorption, distribution, metabolism, and excretion, thereby enhancing bioavailability and reducing toxicity.
The Role of the Aldehyde in Bioactivity and Metabolism
While the aldehyde group is a key pharmacophoric feature and a versatile synthetic handle, it can also be a metabolic liability. Aldehydes can be readily oxidized to carboxylic acids or reduced to alcohols in vivo, potentially leading to rapid clearance or altered activity.[1] In some cases, the aldehyde function may be unstable towards metabolic reactions, leading to insufficient bioavailability and a lack of in vivo efficacy, even if the compound shows high in vitro potency.[1] Strategies to address this include converting the aldehyde to a more stable functional group, such as an oxime or hydrazone, which can also contribute to the biological activity.[1]
Future Perspectives and Emerging Applications
The versatility of the substituted indole aldehyde scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:
-
Targeting New Disease Pathways: Exploring the potential of these compounds against novel therapeutic targets in areas such as neurodegenerative diseases, metabolic disorders, and viral infections.
-
Development of Covalent Inhibitors: The reactive nature of the aldehyde group makes it an attractive warhead for the design of covalent inhibitors, which can offer enhanced potency and duration of action.
-
Application in Chemical Biology: Using indole aldehydes as chemical probes to study biological processes and as building blocks for fluorescent sensors and other diagnostic tools.
Part 4: Experimental Protocols and Data
Detailed Step-by-Step Protocol: Gram-Scale Synthesis of Indole-3-Carboxaldehyde via Vilsmeier-Haack Reaction
This protocol is a self-validating system for the reliable synthesis of the core indole aldehyde scaffold.
Materials and Equipment:
-
Indole (e.g., 10 g, 85.4 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Ethanol (for recrystallization)
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Vilsmeier Reagent Formation: In the 500 mL three-necked flask under a nitrogen atmosphere, add anhydrous DMF (40 mL). Cool the flask in an ice bath to 0-5 °C.
-
With vigorous stirring, add POCl₃ (9.4 mL, 102.5 mmol, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The formation of a solid or viscous mixture is expected.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Indole Addition: Cool the mixture back to 0-5 °C in the ice bath. Dissolve indole (10 g, 85.4 mmol, 1.0 equiv.) in anhydrous DMF (20 mL). Add this solution dropwise to the Vilsmeier reagent over 30 minutes, keeping the temperature below 20 °C.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to 35-40 °C for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto 400 g of crushed ice with stirring.
-
Neutralize the resulting solution by slowly adding 10% aqueous NaOH until the pH is ~7-8. A precipitate will form.
-
Stir the mixture for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 100 mL). The crude product can be purified by recrystallization from ethanol to yield off-white to beige-brown crystals of indole-3-carboxaldehyde.[3]
Tabulated Data: Biological Activities of Substituted Indole Aldehyde Derivatives
| Compound Type | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC₅₀) | Reference |
| Indole-3-aldehyde hydrazones | Antibacterial | Methicillin-resistant S. aureus (MRSA) | 6.25-100 µg/mL | [5] |
| 2-Phenylindole-3-carbaldehyde imine | Tubulin Polymerization Inhibition | - | IC₅₀ = 1.2 µM | [18] |
| Indole-3-acetaldehyde | Anticancer | HCT116 & DLD-1 (Colorectal Cancer) | Cytotoxic at 50-100 µmol/L | [19] |
| N-substituted indole-2,3-diones | ALDH1A1 Inhibition | Human ALDH1A1 | Potent inhibitors | [22][23] |
| Indole-3-carboxaldehyde thiosemicarbazones | Acetylcholinesterase Inhibition | AChE | Potent inhibition (e.g., 90.36%) | [24] |
Part 5: Conclusion
Substituted indole aldehydes represent a cornerstone in the field of medicinal chemistry and drug development. Their synthetic accessibility, primarily through the robust Vilsmeier-Haack reaction, combined with the versatile reactivity of the formyl group, provides an unparalleled platform for the generation of diverse molecular architectures. The broad spectrum of biological activities, ranging from potent anticancer and antimicrobial effects to specific enzyme inhibition, underscores their significance as privileged scaffolds. As our understanding of disease biology deepens, the rational design and synthesis of novel substituted indole aldehydes will undoubtedly continue to yield promising new therapeutic candidates, solidifying their legacy as a truly impactful class of compounds in the ongoing quest for improved human health.
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The Potent World of Brominated Indoles: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Brominated indole compounds, a fascinating class of halogenated heterocycles, have emerged from the crucible of natural product chemistry to become a focal point of intensive research in drug discovery. Predominantly found in marine organisms, these molecules exhibit a remarkable breadth of biological activities, including potent antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The strategic placement of bromine atoms on the indole scaffold profoundly influences their physicochemical properties and biological targets, making them a rich source of lead compounds for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of brominated indoles, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature to empower researchers in their quest to harness the power of these unique natural products.
Introduction: The Allure of the Brominated Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The introduction of bromine atoms to this versatile structure dramatically alters its electronic and lipophilic character, often enhancing its biological efficacy and target specificity.[2] Marine organisms, in their constant struggle for survival in competitive environments, have evolved to produce a diverse arsenal of brominated indoles as chemical defense agents.[3] This natural library has provided chemists and biologists with a wealth of starting points for the development of new therapeutic agents.
The electronegativity and size of the bromine atom can influence hydrogen bonding, halogen bonding, and hydrophobic interactions, all of which are critical for molecular recognition and binding to biological targets.[4] Understanding the intricate relationship between the bromination pattern and biological activity is paramount for the rational design of novel brominated indole-based drugs. This guide will serve as a technical resource for researchers aiming to explore and exploit the therapeutic potential of this remarkable class of compounds.
Antimicrobial and Antifungal Activities: A Defense Against Microbes
The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the discovery of novel antimicrobial agents. Brominated indoles have demonstrated significant promise in this arena, exhibiting potent activity against a range of bacteria and fungi.
Antibacterial Activity
Several brominated indoles isolated from marine sources have shown remarkable antibacterial properties. For instance, certain brominated indole alkaloids from the red alga Laurencia similis displayed potent activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 2 to 8 μg/mL.[5] The mechanism of action often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes.
The position of bromine substitution on the indole ring is a critical determinant of antibacterial efficacy. Structure-activity relationship (SAR) studies have revealed that bromination at specific positions can significantly enhance the potency of these compounds.[6]
Table 1: Antibacterial Activity of Selected Brominated Indole Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Bromoindole Alkaloid from L. similis | Staphylococcus aureus | 2 - 8 | [5] |
| Bromoindole Alkaloid from L. similis | Bacillus subtilis | 2 - 8 | [5] |
| Bromoindole Alkaloid from L. similis | Pseudomonas lachrymans | 2 - 4 | [5] |
| Bromoindole Alkaloid from L. similis | Agrobacterium tumefaciens | 2 - 4 | [5] |
| Bromoindole Alkaloid from L. similis | Xanthomonas vesicatoria | 2 - 4 | [5] |
| Bromoindole Alkaloid from L. similis | Ralstonia solanacearum | 2 - 4 | [5] |
Antifungal Activity
Brominated indoles have also emerged as potent antifungal agents, particularly against drug-resistant Candida species.[7] Compounds like 4,6-dibromoindole and 5-bromo-4-chloroindole have exhibited strong antifungal and antibiofilm effects, with MIC values ranging from 10 to 50 µg/mL.[7] Their mechanism of action can involve the disruption of fungal cell membranes, inhibition of ergosterol biosynthesis, or interference with key signaling pathways.
Table 2: Antifungal Activity of Selected Brominated Indole Compounds
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 4,6-dibromoindole | Candida albicans | 25 | [7] |
| 5-bromo-4-chloroindole | Candida albicans | 25 | [7] |
| 4,6-dibromoindole | Candida auris | 10 - 50 | [7] |
| 5-bromo-4-chloroindole | Candida auris | 10 - 50 | [7] |
| 4,6-dibromoindole | Candida glabrata | 10 - 50 | [7] |
| 5-bromo-4-chloroindole | Candida glabrata | 10 - 50 | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (brominated indole) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of twofold dilutions of the brominated indole compound in the broth medium directly in the wells of the 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4] This can be determined visually or by measuring the absorbance at 600 nm.[4]
Caption: Workflow for MIC determination.
Anticancer Activity: Targeting Malignant Cells
The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[8][9] Bromination of the indole ring has been shown to enhance the cytotoxic and pro-apoptotic effects of these compounds against various cancer cell lines.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Brominated indoles exert their anticancer effects through a variety of mechanisms, with the induction of apoptosis (programmed cell death) and cell cycle arrest being the most prominent.
-
Apoptosis Induction: Compounds like 6-bromoisatin have been shown to induce apoptosis in colorectal cancer cells by activating caspase-3/7, key executioner enzymes in the apoptotic cascade.[10] Further studies are needed to elucidate the specific roles of initiator caspases (caspase-8 and caspase-9) to distinguish between the extrinsic and intrinsic apoptotic pathways.
-
Cell Cycle Arrest: Many brominated indoles can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase.[10] This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Signaling Pathways in Cancer
Brominated indoles can modulate several key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and NF-κB pathways.[11][12] By inhibiting these pro-survival pathways, these compounds can sensitize cancer cells to apoptosis and inhibit their growth and metastasis.
Caption: Anticancer signaling pathways.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[13][14][15]
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Brominated indole compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the brominated indole compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Brominated indoles have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.
Mechanism of Action: Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[2] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[16] This allows the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Several brominated indoles, including 6-bromoisatin and 6-bromoindole, have been shown to exert their anti-inflammatory effects by inhibiting the translocation of NF-κB to the nucleus.[2] This inhibition can occur through the direct inhibition of the IKK complex or by preventing the degradation of IκBα.[17][18]
Caption: Inhibition of the NF-κB pathway.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity and is a valuable tool for screening anti-inflammatory compounds.[19][20][21][22]
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
Brominated indole compound
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the brominated indole compound.
-
Stimulation: After a pre-incubation period, stimulate the cells with TNF-α to activate the NF-κB pathway.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.
Antiviral Activity: A Frontier in Drug Discovery
The exploration of brominated indoles as antiviral agents is a rapidly evolving field. While the specific mechanisms are still under investigation for many compounds, preliminary studies have shown promising activity against a range of viruses, including influenza and human immunodeficiency virus (HIV).[23][24]
The potential antiviral mechanisms of brominated indoles may include:
-
Inhibition of viral entry and fusion: Preventing the virus from entering the host cell.
-
Inhibition of viral replication: Interfering with the enzymes essential for viral genome replication.
-
Inhibition of viral assembly and release: Preventing the formation of new viral particles.
Further research is needed to identify the specific viral targets and elucidate the precise mechanisms of action of these compounds.
Synthesis of Brominated Indoles: Chemical Craftsmanship
The ability to synthesize brominated indoles with specific substitution patterns is crucial for conducting detailed SAR studies and for producing larger quantities of promising lead compounds. Various synthetic methodologies have been developed for the regioselective bromination of the indole nucleus.
A common approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction conditions can be tuned to favor bromination at different positions of the indole ring. For example, the synthesis of 6-bromoisatin can be achieved through a multi-step process starting from 3-bromoaniline.[25][26] More complex polybrominated indoles can be synthesized using palladium-catalyzed cross-coupling reactions.[3][27][28]
Example Synthetic Protocol: Synthesis of 6-Bromoisatin
This protocol is a simplified representation of a multi-step synthesis.
Step 1: Synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide This intermediate is synthesized from 3-bromoaniline.[29]
Step 2: Cyclization to 6-Bromoisatin
-
Add N-(3-bromophenyl)-2-hydroxyiminoacetamide to concentrated sulfuric acid at 50 °C.[25]
-
Increase the temperature to 90 °C and maintain for 3 hours.[25]
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter and dry the precipitate to obtain 6-bromoisatin as a yellow solid.[25]
Structure-Activity Relationships (SAR): Decoding the Bromine Effect
The biological activity of brominated indoles is exquisitely sensitive to the number and position of the bromine atoms on the indole ring. A thorough understanding of SAR is essential for the rational design of more potent and selective drug candidates.
-
Antibacterial and Antifungal Activity: Studies have shown that the presence of electron-withdrawing groups, such as bromine, at specific positions of the indole ring can enhance antimicrobial activity.[7] The lipophilicity conferred by the bromine atoms can also facilitate the penetration of the compounds through microbial cell membranes.
-
Anticancer Activity: The position of the bromine atom can significantly impact the anticancer potency. For example, in some series of indole derivatives, substitution at the N-1 position of the indole has been shown to dramatically increase activity.[8]
-
Anti-inflammatory Activity: For anti-inflammatory isatin derivatives, the position of the bromine on the benzene ring significantly affects activity, with the order of potency often being 5-bromo > 6-bromo > 7-bromo.[2][30] Dimerization of the indole moiety, however, can substantially reduce anti-inflammatory activity.[2]
Conclusion and Future Directions
Brominated indole compounds represent a treasure trove of biologically active molecules with immense therapeutic potential. Their diverse activities, ranging from antimicrobial to anticancer and anti-inflammatory, underscore their importance in drug discovery. The insights gained from SAR studies are paving the way for the rational design of next-generation brominated indole-based drugs with improved efficacy and selectivity.
Future research in this field should focus on:
-
Elucidating detailed mechanisms of action: Identifying the specific molecular targets and signaling pathways for a wider range of brominated indoles.
-
Expanding SAR studies: Systematically exploring the effects of different substitution patterns to optimize biological activity.
-
In vivo studies: Translating the promising in vitro results into preclinical and clinical studies to evaluate the therapeutic efficacy and safety of these compounds.
-
Development of novel synthetic methodologies: Devising more efficient and sustainable methods for the synthesis of complex brominated indoles.
The continued exploration of the potent world of brominated indoles holds the promise of delivering novel and effective treatments for a wide range of human diseases.
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Synonyms and alternative names for 4-bromoindole-3-carboxaldehyde
An In-Depth Technical Guide to 4-Bromoindole-3-carboxaldehyde: Nomenclature, Properties, and Applications
Introduction
This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in synthetic organic chemistry and medicinal chemistry. Characterized by an indole scaffold substituted with a bromine atom at the 4-position and a formyl (aldehyde) group at the 3-position, this molecule's unique electronic and structural features make it a versatile precursor for a wide array of complex organic molecules. Its strategic importance lies in the dual reactivity offered by the aldehyde group, which is amenable to various condensation and nucleophilic addition reactions, and the bromine atom, which can be utilized in cross-coupling reactions for further molecular elaboration.[1][2] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.
Part 1: Chemical Identity and Nomenclature
The precise identification of a chemical compound is fundamental for scientific communication, procurement, and regulatory compliance. This compound is known by several synonyms and systematic names, which can vary across chemical suppliers and literature databases. Understanding these alternative names is crucial for conducting exhaustive literature searches and sourcing the material.
The most commonly encountered synonym is 4-Bromo-3-formylindole .[1][3] The nomenclature "carboxaldehyde" and "carbaldehyde" are often used interchangeably, with the latter being the preferred IUPAC designation. The prefix "1H" in the IUPAC name specifies the position of the hydrogen atom on the nitrogen of the indole ring.[4]
A comprehensive list of its identifiers is provided in the table below.
| Identifier Type | Value |
| Primary Name | This compound |
| IUPAC Name | 4-bromo-1H-indole-3-carbaldehyde[3][4][5][6] |
| CAS Number | 98600-34-1[1][3][4][7][8] |
| Molecular Formula | C₉H₆BrNO[1][3][4][7][8] |
| PubChem CID | 2763178[1][3][4] |
| Synonyms | 4-Bromo-3-formylindole[1][3][8], 4-Bromo-1H-indole-3-carbaldehyde[2][4][8], 4-Bromoindole-3-carboxyaldehyde[3][8], 4-bromo-3-indolecarbaldehyde[3] |
| InChI Key | IPAFHZDRYAWZOB-UHFFFAOYSA-N[3][4][6] |
| SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C=O[3][4] |
Part 2: Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a solid at room temperature, with a color ranging from white to yellow or gray.[1][5][6]
| Property | Value | Source |
| Molecular Weight | 224.06 g/mol | [1][6][7] |
| Appearance | White to yellow powder or crystal; Gray solid | [1][5][6] |
| Melting Point | 175 - 180 °C | [1][5][6] |
| Purity | ≥96% (GC or HPLC) | [1][5][6] |
| Solubility | Slightly soluble in water | [9] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Spectroscopic data is essential for confirming the structure and purity of the compound. While detailed spectra are typically provided by the supplier, general characteristics include proton NMR signals corresponding to the aromatic, indole NH, and aldehyde protons, and IR absorption bands for the N-H and C=O stretching vibrations.[5][6][10]
Part 3: Synthesis and Reactivity
General Synthesis Pathway: Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[11] This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][12]
The synthesis of this compound starts from 4-bromoindole. The indole is treated with the Vilsmeier reagent, leading to an electrophilic substitution at the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product.[8]
Caption: Vilsmeier-Haack synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on literature methods.[8]
-
Reagent Preparation: In a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C. Stir for an additional 5-10 minutes after the addition is complete.
-
Addition of Substrate: Dissolve 4-bromoindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature does not rise significantly.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The mixture may become a viscous suspension.
-
Work-up and Isolation: Carefully quench the reaction by pouring the mixture over crushed ice. Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/petroleum ether or ethanol, to yield the final product as fine crystals.[8]
Part 4: Applications in Research and Drug Development
The utility of this compound stems from its identity as a versatile intermediate.[1][2] The indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.
Pharmaceutical Synthesis
The primary application of this compound is as a precursor in the synthesis of biologically active molecules and potential drug candidates.[1][8] Researchers have utilized it in the development of novel agents targeting various diseases.
-
Oncology: It serves as a starting material for synthesizing inhibitors of protein kinases and other enzymes implicated in cancer progression.[1]
-
Neuroscience: The indole scaffold is central to many neurologically active compounds. This compound can be elaborated into molecules with potential neuroprotective or psychoactive properties.[1]
Materials Science
Beyond pharmaceuticals, the unique electronic properties of the indole ring make it a valuable component in materials science.[1]
-
Organic Electronics: Derivatives of this compound are investigated for use in organic light-emitting diodes (OLEDs) and organic solar cells, where they can contribute to the charge-transport or emissive layers.[1] The bromine atom provides a convenient handle for creating extended π-conjugated systems through cross-coupling reactions.
Chemical Biology
-
Fluorescent Probes: The indole nucleus is inherently fluorescent. This property can be tuned and enhanced through chemical modification, allowing for the creation of fluorescent probes for imaging biological processes within cells.[1]
Caption: Role as a versatile building block in different scientific fields.
Part 5: Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[3] It may also cause respiratory irritation.[3][4]
Recommended Safety Precautions:
-
Handle in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
Store in a cool, dry, and tightly sealed container.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its well-defined reactivity, coupled with the privileged nature of the indole scaffold, ensures its continued importance in the synthesis of novel pharmaceuticals, advanced materials, and chemical probes. A thorough understanding of its nomenclature, properties, and synthesis is essential for any researcher aiming to leverage its synthetic potential.
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An In-depth Technical Guide to the Natural Occurrence and Significance of Indole-3-carboxaldehyde Derivatives
Abstract: Indole-3-carboxaldehyde (I3C) and its derivatives represent a structurally diverse and biologically significant class of natural products. Originating primarily from the amino acid L-tryptophan, these compounds are found across a vast range of organisms, from terrestrial plants and fungi to marine bacteria and invertebrates. Functioning as key biosynthetic intermediates, phytoalexins, and signaling molecules, they exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of I3C derivatives, delves into their core biosynthetic pathways, outlines their significant biological activities, and presents detailed methodologies for their extraction, isolation, and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical diversity and therapeutic potential of these valuable natural compounds.
The Indole Scaffold: A Privileged Structure in Nature
The indole ring system is a quintessential heterocyclic aromatic scaffold, forming the core of a multitude of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged structure" in drug discovery. Indole-3-carboxaldehyde (I3C), also known as 3-formylindole, stands out as a crucial hub in the metabolic network of tryptophan.[3][4] It serves not only as a precursor for more complex indole alkaloids but also as a bioactive molecule in its own right, modulating key cellular pathways.[3][5]
Biosynthesis of Indole-3-carboxaldehyde Derivatives
The vast majority of I3C derivatives in nature trace their origins to the essential amino acid L-tryptophan. Several interconnected, tryptophan-dependent pathways are responsible for their biosynthesis in microorganisms and plants.[6]
2.1 Key Tryptophan-Dependent Pathways
-
Indole-3-pyruvic Acid (IPA) Pathway: This is a major route for auxin (indole-3-acetic acid, IAA) biosynthesis in both plants and bacteria. Tryptophan is first converted to indole-3-pyruvic acid (IPA) by an aminotransferase. IPA is then decarboxylated to form indole-3-acetaldehyde (IAAld). Finally, an aldehyde dehydrogenase oxidizes IAAld to IAA. Indole-3-carboxaldehyde can arise as a related product in these metabolic networks.[6]
-
Tryptamine (TAM) Pathway: In this pathway, tryptophan is decarboxylated to tryptamine. Tryptamine is then oxidized by an amine oxidase to indole-3-acetaldehyde, which can be further converted to IAA or serve as a precursor for other indole derivatives.[6]
-
Indole-3-acetaldoxime (IAOx) Pathway: This pathway is particularly prominent in cruciferous plants (Brassicaceae). Tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes (CYP79B2/B3).[7] IAOx is a critical branch point, leading to the synthesis of phytoalexins and indole glucosinolates. IAOx can be converted to indole-3-acetonitrile (IAN), which is then metabolized by another cytochrome P450, CYP71B6, to yield indole-3-carboxaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH).[7][8]
Caption: Major biosynthetic routes from L-Tryptophan to Indole-3-carboxaldehyde.
Natural Sources and Chemical Diversity
Indole-3-carboxaldehyde derivatives are widespread in nature, with a remarkable diversity of structures isolated from various sources.[9]
3.1 Terrestrial Plants
Plants, particularly those in the Brassicaceae family (e.g., cabbage, broccoli, Arabidopsis), are a rich source of I3C derivatives. These compounds often act as phytoalexins—antimicrobial substances synthesized by plants in response to pathogen attack.[7] The biosynthesis in these plants is heavily reliant on the IAOx pathway. Upon microbial challenge, indole glucosinolates are broken down, leading to the formation of various indolic defense compounds, including I3C and its derivatives.[7][10]
3.2 Marine Organisms
The marine environment is a frontier for the discovery of novel indole alkaloids.[11] Marine-derived fungi, bacteria, and invertebrates like sponges and tunicates have yielded a plethora of unique I3C derivatives.[11][12] These compounds often feature unusual substitution patterns, such as prenylation or halogenation, which are rarely seen in their terrestrial counterparts.[9] For example, 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde was isolated from the bryozoan Amathia lamourouxi.[9] A mangrove-derived fungus, Eurotium chevalieri, was found to produce prenylated I3C derivatives.[11]
3.3 Microbial Sources
Microorganisms, including bacteria and fungi, are prolific producers of I3C and its derivatives.[13] In the human gut, certain species of Lactobacillus metabolize dietary tryptophan to produce I3C.[3] This metabolite plays a crucial role in gut homeostasis by acting as an agonist for the aryl hydrocarbon receptor (AhR) in intestinal immune cells, stimulating the production of interleukin-22 (IL-22).[3] The marine bacterium Marinomonas sp. has also been identified as a source of I3C, which exhibits anti-biofilm activity against Vibrio cholerae.[14]
Table 1: Selected Naturally Occurring Indole-3-carboxaldehyde Derivatives
| Derivative Name | Natural Source | Organism Type | Reference |
| Indole-3-carboxaldehyde (I3C) | Marinomonas sp., Human Gut | Bacterium | [3][14] |
| 2-(2-methyl-3-en-2-yl)-1H-indole-3-carbaldehyde | Eurotium chevalieri | Fungus (Marine-derived) | [11] |
| 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde | Amathia lamourouxi | Bryozoan (Marine) | [9] |
| 5-Hydroxyindole-3-carboxaldehyde | Arabidopsis thaliana | Plant | [7][8] |
| Brassicanals (related derivatives) | Brassica species | Plant | [7] |
Biological Activities and Pharmacological Significance
The structural diversity of I3C derivatives is matched by their broad range of biological activities, making them attractive scaffolds for drug development.[2]
-
Anticancer Activity : Numerous I3C derivatives have demonstrated potent anticancer properties. They can induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[15] One key mechanism involves the modulation of the aryl hydrocarbon receptor (AhR) signaling pathway, which is involved in regulating cell proliferation and differentiation.[3]
-
Antimicrobial and Antifungal Activity : I3C itself and many of its derivatives exhibit significant antimicrobial and antifungal properties.[1][16] They function as phytoalexins in plants, providing a chemical defense against invading pathogens.[5] I3C produced by the skin bacterium Janthinobacterium lividum offers protection to amphibians against the deadly chytrid fungus.[3]
-
Anti-inflammatory and Antioxidant Effects : I3C derivatives can exert anti-inflammatory effects, in part through the AhR pathway which helps maintain mucosal homeostasis in the gut.[3] Additionally, the indole nucleus is known for its ability to scavenge free radicals, and various synthetic and natural derivatives have shown potent antioxidant activity.[16][17]
Caption: Simplified workflow of Aryl Hydrocarbon Receptor (AhR) activation by I3C.
Methodologies for Study: From Extraction to Elucidation
The study of natural I3C derivatives requires robust methodologies for their extraction, purification, and structural characterization.
5.1 Protocol: Acid-Base Extraction of Indole Alkaloids from Plant Material
This protocol is based on the principle that alkaloids, containing basic nitrogen atoms, form water-soluble salts in acidic conditions and are lipid-soluble in their free-base form in alkaline conditions.[18][19]
-
Rationale: This method effectively separates alkaloids from neutral and acidic compounds like fats, chlorophylls, and phenolic acids.[9][18]
-
Step-by-Step Methodology:
-
Maceration & Extraction: Grind dried and powdered plant material (e.g., 100 g). Macerate with an acidified ethanol/water solution (e.g., 80:20:1 EtOH:H₂O:HCl) for 24-48 hours.[18] This protonates the alkaloids, rendering them soluble in the polar solvent.
-
Filtration & Concentration: Filter the mixture to remove solid plant debris. Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the ethanol, leaving an aqueous acidic extract.
-
Defatting: Extract the aqueous solution with a non-polar solvent like hexane or petroleum ether to remove chlorophyll and lipids. Discard the organic layer.[19]
-
Basification: Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., NH₄OH or NaOH). This deprotonates the alkaloid salts, converting them to their free-base form.[9]
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free-base alkaloids will partition into the organic layer.
-
Drying & Concentration: Collect the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.
-
5.2 Purification and Characterization
The crude extract is a complex mixture requiring further purification, typically by chromatographic techniques.
-
Column Chromatography: A primary purification step using stationary phases like silica gel or alumina to separate compounds based on polarity.[18]
-
High-Performance Liquid Chromatography (HPLC): Used for final purification to obtain highly pure compounds.
-
Structural Elucidation: The structure of isolated compounds is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): Provides detailed information about the carbon-hydrogen framework and connectivity, allowing for complete structure determination.[20]
-
Sources
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4-bromoindole-3-carboxaldehyde melting point and boiling point
An In-Depth Technical Guide to the Physicochemical Characterization of 4-bromoindole-3-carboxaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
This compound is a pivotal building block in medicinal chemistry and materials science, valued for its role in synthesizing novel therapeutic agents and organic electronic materials.[1] Accurate characterization of its fundamental physicochemical properties is a prerequisite for its effective use in any application. This guide establishes that the compound has a well-defined melting point, a critical indicator of identity and purity, which is consistently reported in the range of 175–183 °C. Conversely, this document provides a scientific rationale for the absence of a standard boiling point, attributing it to the compound's inherent thermal instability, which leads to decomposition at temperatures below its theoretical boiling point. This guide provides authoritative, step-by-step protocols for the accurate determination of the melting point, including a self-validating calibration methodology essential for regulatory compliance and scientific rigor.
Introduction to this compound
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] The halogenated derivative, this compound, serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules, including novel anti-cancer and neuroprotective agents.[1] Its utility stems from the reactivity of the aldehyde group and the potential for further modification on the indole ring.
In the drug development pipeline, a precise understanding of a compound's physical constants is non-negotiable. These parameters—primarily the melting and boiling points—govern everything from reaction kinetics and purification strategies to formulation, stability, and storage. An inaccurate or incomplete understanding of these properties can lead to failed experiments, impure products, and significant delays in development. This guide provides the foundational data and methodologies required to handle and characterize this compound with confidence.
Physicochemical Data Summary
Quantitative data for this compound has been consolidated from multiple sources to provide a reliable reference.
| Physical Property | Value | Source(s) |
| IUPAC Name | 4-bromo-1H-indole-3-carbaldehyde | Thermo Scientific[3][4] |
| CAS Number | 98600-34-1 | Tokyo Chemical Industry[5] |
| Molecular Formula | C₉H₆BrNO | PubChem[6] |
| Molecular Weight | 224.06 g/mol | Chem-Impex[1] |
| Melting Point | 175 - 183 °C | See detailed breakdown below |
| Boiling Point | Not Applicable (Decomposes) | Inferred from thermal behavior of indoles[7][8] |
Analysis of Melting Point Data
The melting point is reported as a range, which is standard practice for this analytical technique.[6] A narrow melting range is a strong indicator of high purity. Data from various suppliers shows a high degree of consistency:
This consensus places the melting point firmly within the 175–183 °C window. Any significant deviation or broadening of this range in a synthesized batch should be investigated as a potential sign of impurities.
The Critical Role of Thermal Analysis
The Principle of Melting Point Depression
The melting point is one of the most reliable and accessible methods for assessing the purity of a crystalline solid. According to Raoult's Law and the principles of freezing point depression, soluble impurities disrupt the crystal lattice of a solid. This disruption requires less energy (a lower temperature) to break down the lattice structure, resulting in a depressed melting point . Furthermore, as the compound melts, the concentration of the impurity in the remaining solid increases, causing the melting to occur over a wider temperature range. This phenomenon, known as melting point range broadening , is a hallmark of an impure sample.
Thermal Instability and Decomposition
While simple organic molecules often have distinct boiling points, complex heterocyclic compounds like indole derivatives frequently do not. These molecules possess intricate networks of covalent bonds with varying energies. Upon aggressive heating, the thermal energy supplied to the molecule can exceed the energy of its weakest bonds, causing the molecule to fragment and decompose into smaller, different substances rather than transitioning into a gaseous state of the same substance.[7][8] Studies on indole have shown that its thermal decomposition is initiated by H-atom ejection at very high temperatures.[7] For a substituted, more complex derivative like this compound, decomposition is expected to occur well before a theoretical boiling point could be reached at atmospheric pressure. Therefore, attempting to measure a boiling point under standard conditions is inadvisable and will not yield a meaningful physical constant.
Standard Operating Protocol: Accurate Melting Point Determination
To ensure that melting point data is reliable and reproducible, a rigorously controlled and validated procedure is essential.
Mandatory Visualization: Melting Point Workflow
The following diagram outlines the logical flow for obtaining a validated melting point measurement.
Caption: Workflow for Validated Melting Point Determination.
Protocol for Instrument Calibration (A Self-Validating System)
Calibration ensures the trustworthiness of every measurement by verifying the instrument's accuracy against primary standards.[5] This process is mandatory before first use, at regular intervals (e.g., every 6 months), and after any maintenance.[1][5]
Materials:
-
Digital Melting Point Apparatus
-
Certified Reference Standards with known melting points (e.g., USP or standards traceable to LGC).[4][5] A minimum of two standards bracketing the expected melting point of the sample should be used. Examples include Vanillin (~82 °C) and Caffeine (~236 °C).[1]
-
Clean, dry capillary tubes.
Procedure:
-
Standard Preparation: Pack a capillary tube with a certified reference standard to a height of 2-3 mm.
-
Instrument Setup: Place the capillary in the apparatus. Set the heating rate to a slow, controlled ramp of 1-2 °C per minute to ensure thermal equilibrium.[5]
-
Measurement: Record the temperature at which the first drop of liquid appears and the temperature at which all solid material has completely melted.
-
Verification: Calculate the deviation between the observed melting point (mid-point of the range) and the certified value on the standard's certificate.
-
Acceptance Criteria: The deviation must be within established limits, typically ±0.5 °C .[5]
-
Documentation: Record the date, operator, standard used, lot number, certified value, observed value, deviation, and a clear pass/fail result. If the instrument fails, it must be labeled "OUT OF CALIBRATION" and serviced.[1]
Protocol for Sample Measurement
-
Sample Preparation: Ensure the this compound sample is completely dry and has been finely ground to a powder to ensure uniform heat distribution.
-
Capillary Packing: Pack a clean capillary tube with the sample to a consistent height of 2-3 mm. Inconsistent packing can lead to variations in results.[9]
-
Determine Approximate Melting Point (if unknown): Insert the sample and heat the apparatus at a rapid rate (10-20 °C/min).[6][7] This provides a rough estimate and saves time. Note the temperature at which melting occurs.
-
Cooling: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Never remelt a sample , as it may have decomposed during the first heating.[6][7]
-
Accurate Measurement: Insert a fresh capillary tube with the sample. Set the apparatus to heat rapidly to a temperature about 15-20 °C below the approximate melting point, then reduce the heating rate to a slow 1-2 °C per minute .[6][7]
-
Record the Melting Range:
-
T1: The temperature at which the very first droplet of liquid is visible.
-
T2: The temperature at which the last crystal of solid disappears.
-
The reported melting point is the range T1 - T2.
-
-
Reproducibility: Repeat the accurate measurement with two more fresh samples to ensure the result is reproducible.
The Challenge of Boiling Point Determination
As established, this compound is expected to decompose before boiling. The visualization below illustrates this thermal behavior.
Mandatory Visualization: Thermal Fate of the Compound
Caption: Thermal behavior of this compound.
Theoretical Approach: Boiling Point Under Reduced Pressure
For thermally sensitive compounds, a boiling point can sometimes be determined under reduced pressure (vacuum). Lowering the external pressure reduces the temperature at which the compound's vapor pressure equals the external pressure, allowing it to boil at a temperature low enough to avoid decomposition.[10] While this technique is valid in principle, it has not been reported for this compound in the literature, and thermal decomposition remains the primary consideration for this molecule at elevated temperatures.
Conclusion
This guide provides a comprehensive technical overview of the key physical constants of this compound. The melting point is robustly defined within the range of 175-183 °C , serving as a critical parameter for identity and purity assessment. A standard boiling point is not applicable due to the compound's propensity for thermal decomposition. The provided protocols for melting point determination, anchored by a mandatory calibration procedure, establish a framework for generating accurate, reliable, and trustworthy data essential for advancing research and development in any scientific field utilizing this important chemical intermediate.
References
- Pharma Times Official. (2025, August 11).
- MIT OpenCourseWare. Melting Point | MIT Digital Lab Techniques Manual. [Link]
- Della Gatta, G., et al. Thermal Decomposition and Melting of A New Carboxyindole Derivative. Journal of Thermal Analysis and Calorimetry.
- University of Alberta.
- University of Calgary. Micro-boiling point measurement. [Link]
- BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31).
- MIT OpenCourseWare. (2010, February 4). Melting Point | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
- ChemConnections.
- ResearchGate. (2002, May). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. [Link]
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A Comprehensive Technical Guide to the Solubility Profile of 4-Bromoindole-3-Carboxaldehyde in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of 4-bromoindole-3-carboxaldehyde, a key building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the principles governing its solubility and robust, field-proven protocols for empirical determination.
Executive Summary: The Critical Role of Solubility
This compound is a versatile synthetic intermediate utilized in the development of novel pharmaceuticals, including anti-cancer agents, and in the fabrication of organic electronic materials.[1] Its utility in these applications is fundamentally dictated by its solubility in various organic solvents, which governs reaction kinetics, purification strategies (such as crystallization), and formulation development. Understanding and predicting its solubility behavior is therefore a cornerstone of its effective application.
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a reliable solubility profile can be predicted based on its structural attributes and the known characteristics of its parent compound, indole-3-carboxaldehyde. This guide will provide these predictions and, crucially, equip the researcher with the methodologies to determine precise solubility in their solvents of choice.
Predicted Solubility Profile of this compound
The following table summarizes the predicted solubility of this compound in a range of common organic solvents, categorized by their polarity. These predictions are based on the principle of "like dissolves like" and the known solubility of structurally similar indole derivatives.[2]
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO are well-suited to dissolve the polar indole and carboxaldehyde moieties. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions. It is also a common solvent for the synthesis of this compound.[3] | |
| Acetonitrile | Moderate | Acetonitrile's polarity allows for the dissolution of this compound, though likely to a lesser extent than DMSO or DMF. | |
| Acetone | Moderate | As a polar aprotic solvent, acetone is expected to be a suitable solvent. A synthesis procedure mentions dissolving the crude product in hot acetone.[3] | |
| Polar Protic | Methanol | Moderate | The ability of methanol to act as both a hydrogen bond donor and acceptor facilitates interaction with the N-H of the indole and the carbonyl of the aldehyde. |
| Ethanol | Moderate | Similar to methanol, ethanol's protic nature allows for favorable interactions, though its slightly lower polarity may result in slightly lower solubility. | |
| Less Polar | Dichloromethane (DCM) | Moderate to Low | The moderate polarity of DCM may allow for some dissolution, particularly due to dipole-dipole interactions. |
| Ethyl Acetate | Moderate to Low | Ethyl acetate's moderate polarity and hydrogen bond accepting capability suggest it may be a suitable solvent, as noted in a synthetic workup.[3] | |
| Tetrahydrofuran (THF) | Moderate to Low | THF's ether oxygen can act as a hydrogen bond acceptor, potentially leading to some degree of solubility. | |
| Nonpolar | Toluene | Low | The largely nonpolar nature of toluene is not expected to favorably interact with the polar functional groups of this compound. |
| Hexanes | Very Low / Insoluble | As a nonpolar aliphatic hydrocarbon, hexanes are unlikely to dissolve the polar, crystalline structure of this compound. A related procedure uses petroleum ether (similar to hexanes) as an anti-solvent for crystallization.[3] |
The Science Behind the Solubility: A Molecular Perspective
The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The key structural features influencing its solubility are:
-
The Indole Ring System : This bicyclic aromatic system possesses a polar N-H group capable of hydrogen bonding as a donor. The aromatic rings also contribute to van der Waals forces.
-
The Carboxaldehyde Group : The C=O bond is highly polar, with the oxygen atom acting as a hydrogen bond acceptor.
-
The Bromo Substituent : The bromine atom at the 4-position is electron-withdrawing and increases the overall molecular weight and surface area. This can slightly decrease solubility in highly polar solvents and potentially increase it in solvents of intermediate polarity compared to the unsubstituted indole-3-carboxaldehyde.
A successful dissolution process requires the solvent molecules to overcome the lattice energy of the solid this compound and form stable solute-solvent interactions. Polar solvents, particularly aprotic ones like DMSO and DMF, are effective at solvating both the polar N-H and C=O groups through strong dipole-dipole interactions and by acting as hydrogen bond acceptors. Polar protic solvents like methanol and ethanol can additionally act as hydrogen bond donors to the carbonyl oxygen. Conversely, nonpolar solvents like hexanes lack the ability to form these strong interactions, resulting in poor solubility.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the predictive nature of the table above, empirical determination of solubility in the specific solvent and conditions of interest is paramount for scientific rigor. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.
The Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This method establishes the solubility of a compound at equilibrium in a given solvent and at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Protocol:
-
Preparation : Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The key is to ensure that undissolved solid remains at equilibrium, creating a saturated solution.
-
Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or the desired experimental temperature). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodic visual inspection should confirm the continued presence of undissolved solid.
-
Phase Separation : After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.
-
Sample Collection and Filtration : Carefully draw a known volume of the supernatant using a pipette and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilution : Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification : Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.
-
Calculation : Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L at the specified temperature.
This protocol provides a self-validating system, as the continued presence of solid at the end of the equilibration period confirms that a saturated solution has been achieved.
Visualizing the Workflow
The following diagram illustrates the key stages of the equilibrium shake-flask method for determining solubility.
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Conclusion: From Prediction to Practical Application
For researchers and drug development professionals, this guide provides not only a scientifically grounded predictive framework but also a robust, detailed protocol for the empirical determination of solubility. By employing the equilibrium shake-flask method, precise and reliable solubility data can be generated for any solvent system, ensuring the successful design and execution of synthetic, purification, and formulation processes.
References
- PubChem. 4-Bromo-1H-indole-3-carbaldehyde. [Link]
- Solubility of Things. Indole-3-carboxaldehyde. [Link]
- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
- University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
Sources
Quantum Chemical Calculations for Substituted Indoles: A Technical Guide for Drug Discovery
Introduction: The Enduring Relevance of the Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of a vast array of natural products and synthetic molecules with significant therapeutic activities.[1][2][3] From the neurotransmitter serotonin to the anti-cancer agent vincristine, indole derivatives exhibit a remarkable diversity of biological functions, including anticancer, antimicrobial, and enzyme-inhibition effects.[1][4] The versatility of the indole ring, with its unique electronic properties and multiple sites for substitution, allows for the fine-tuning of molecular properties to achieve desired pharmacological profiles.[3][5]
In the modern drug development pipeline, computational chemistry has become an indispensable tool for accelerating the discovery and optimization of lead compounds.[6][7] Quantum chemical calculations, in particular, provide a powerful lens through which to investigate the electronic structure, reactivity, and conformational preferences of substituted indoles at the atomic level.[8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical application of quantum chemical calculations for the study of substituted indoles. We will delve into the causality behind methodological choices and provide a self-validating framework for obtaining reliable and predictive computational results.
Theoretical Foundations: Choosing the Right Computational Lens
The selection of an appropriate quantum chemical method is paramount for obtaining accurate and meaningful results. The choice is often a trade-off between computational cost and accuracy, and a deep understanding of the underlying theory is crucial for making an informed decision.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium to large-sized molecules like substituted indoles.[9][10][11] Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between accuracy and computational efficiency.[11]
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functionals: These functionals approximate the complex quantum mechanical interactions between electrons. For organic molecules like indoles, hybrid functionals such as B3LYP are a popular and well-validated choice, often providing reliable geometries and electronic properties.[10][12]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311+G(d,p) , are commonly employed for calculations on indole derivatives and offer a good compromise between accuracy and computational cost.[10][12] The inclusion of polarization functions (d,p) is crucial for describing the anisotropic nature of chemical bonds, while diffuse functions (+) are important for systems with lone pairs or anions.
Semi-Empirical Methods: For Rapid Screening and Large Systems
For very large systems or high-throughput screening, semi-empirical methods such as AM1 and PM3 can be a viable option.[13][14] These methods use parameters derived from experimental data to simplify the calculations, making them significantly faster than DFT. However, this speed comes at the cost of accuracy, and results from semi-empirical methods should be interpreted with caution and ideally validated with higher-level calculations for key compounds.[13][14]
A Practical Workflow for Quantum Chemical Calculations on Substituted Indoles
The following section outlines a step-by-step workflow for performing quantum chemical calculations on a substituted indole derivative. This protocol is designed to be a self-validating system, with checks and balances at each stage to ensure the reliability of the results.
Step 1: Molecular Structure Preparation
A high-quality initial 3D structure is essential for a successful quantum chemical calculation.[15]
-
Building the Molecule: The initial structure can be built using molecular modeling software such as IQmol or Chemcraft.[16][17]
-
Initial Geometry Optimization: It is highly recommended to perform an initial geometry optimization using a fast, lower-level method like molecular mechanics or a semi-empirical method before proceeding to more computationally expensive DFT calculations.[17] This step helps to remove any steric clashes and find a reasonable starting geometry.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Method Selection: Choose an appropriate DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Convergence Criteria: It is crucial to set tight convergence criteria for the optimization to ensure that a true energy minimum is reached.
-
Frequency Analysis: Following a successful geometry optimization, a frequency calculation must be performed. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[10]
Step 3: Calculation of Electronic Properties
Once a validated optimized geometry is obtained, a wealth of electronic properties can be calculated to gain insights into the molecule's behavior.
-
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[18] The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity).[18] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[19] A smaller gap suggests that the molecule is more reactive.[18]
-
Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the electrostatic potential on the van der Waals surface of a molecule.[12][20] These maps are invaluable for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions, such as those with a biological target.[20]
-
Mulliken Population Analysis: This analysis provides information about the partial atomic charges within the molecule, offering further insights into its electronic distribution.
Step 4: Predicting Reactivity
Quantum chemical calculations can be used to predict the reactivity of different sites on the substituted indole ring.
-
Fukui Functions: These functions can be calculated to identify the most likely sites for nucleophilic, electrophilic, and radical attack.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful technique that analyzes the topology of the electron density to characterize chemical bonds and predict reactivity.[21][22][23] By analyzing the properties of bond critical points, one can gain insights into the strength and nature of chemical bonds.
Data Presentation and Visualization
Clear and concise presentation of computational data is crucial for effective communication of research findings.
Table 1: Comparison of Calculated Electronic Properties for a Model Substituted Indole
| Property | Method/Basis Set | Value |
| Total Energy (Hartree) | B3LYP/6-31G(d,p) | -550.123456 |
| HOMO Energy (eV) | B3LYP/6-31G(d,p) | -6.23 |
| LUMO Energy (eV) | B3LYP/6-31G(d,p) | -1.45 |
| HOMO-LUMO Gap (eV) | B3LYP/6-31G(d,p) | 4.78 |
| Dipole Moment (Debye) | B3LYP/6-31G(d,p) | 2.54 |
Experimental Protocols
Protocol 1: Step-by-Step DFT Calculation of a Substituted Indole using Gaussian
This protocol outlines a typical workflow for performing a DFT calculation on a substituted indole using the Gaussian software package.[24]
-
Input File Preparation:
-
Create a text file with a .gjf or .com extension.
-
Specify the desired calculation type (e.g., Opt Freq for optimization and frequency calculation).
-
Define the method and basis set (e.g., B3LYP/6-31G(d,p)).
-
Provide the molecular geometry in Cartesian coordinates or Z-matrix format.
-
Specify the charge and multiplicity of the molecule.
-
-
Running the Calculation:
-
Submit the input file to the Gaussian program.
-
-
Analyzing the Output:
-
Open the output file (.log or .out).
-
Verify that the optimization has converged successfully.
-
Check the frequency calculation for the absence of imaginary frequencies.
-
Extract the calculated energies, molecular orbital information, and other desired properties.
-
Mandatory Visualizations
Visual representations of computational workflows and molecular properties can greatly enhance understanding.
Caption: A typical workflow for quantum chemical calculations on substituted indoles.
Caption: Relationship between the optimized structure and key calculated properties.
Conclusion: From In Silico Insights to Novel Therapeutics
Quantum chemical calculations offer a powerful and versatile toolkit for elucidating the structure, properties, and reactivity of substituted indoles. By providing detailed insights at the electronic level, these computational methods can guide the rational design of novel drug candidates with improved efficacy and safety profiles. The workflow and methodologies presented in this guide provide a robust framework for researchers to confidently apply quantum chemistry in their drug discovery endeavors, ultimately accelerating the journey from in silico insights to the development of new and effective medicines.
References
- Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.).
- Der Pharma Chemica. (n.d.). Quantum Chemical Studies on Conformations of Indoles.
- Der Pharma Chemica. (n.d.). Quantum Chemical Studies on Conformations of Indoles | Abstract.
- Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software.
- ScienceDaily. (2019, July 30). Next-generation medication: Where chemistry meets computation.
- iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares.
- ResearchGate. (2025, September 10). (PDF) Computational Identification of Indole Alkaloids as Novel Hsp90 ATPase Inhibitors with Anticancer Potential.
- Terra Quantum. (2024, October 2). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs.
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Initial Toxicity Screening of Halogenated Indole Compounds: A Mechanistic and Tiered Approach
An In-Depth Technical Guide
Introduction: The Double-Edged Sword of Halogenated Indoles
Halogenated indole compounds represent a fascinating and rapidly expanding class of molecules with significant therapeutic potential. From oncology to neurobiology, their unique physicochemical properties, conferred by the addition of halogen atoms, can enhance binding affinity, metabolic stability, and membrane permeability. However, these same properties can introduce toxicological liabilities. The presence of halogens, particularly on an aromatic scaffold like indole, raises flags for potential persistence, bioaccumulation, and specific mechanistic toxicities such as interference with critical signaling pathways.
Therefore, a robust, early-stage toxicity screening program is not merely a regulatory hurdle but a fundamental component of strategic drug development. A premature commitment to a toxic lead candidate results in immense financial and temporal losses. This guide presents a tiered, field-proven strategy for the initial toxicity screening of halogenated indoles. It moves beyond a simple checklist of assays, focusing instead on building a logical, evidence-based toxicological profile. We will proceed from rapid in silico predictions to foundational cytotoxicity assays, and finally to key mechanistic screens relevant to this specific chemical class, ensuring that each step informs the next in a scientifically rigorous and resource-efficient manner.
Chapter 1: The First Pass - In Silico Toxicity Prediction
Expertise & Experience: Before a single compound is synthesized or a cell is thawed, computational toxicology provides an invaluable first assessment. This step is about risk anticipation. For halogenated aromatics, we are particularly interested in flags for mutagenicity, carcinogenicity, and potential as aryl hydrocarbon receptor (AhR) ligands. Expert systems use vast databases of known toxic compounds to identify structural alerts (toxicophores) within a novel molecule.[1][2]
Trustworthiness: The validity of in silico screening rests on the principle of consensus. No single model is perfect.[1][3] By using a battery of different software—some rule-based (like Derek Nexus) and some statistical/QSAR-based (like TOPKAT)—we can triangulate predictions.[4][5] A structural alert for mutagenicity that appears across multiple platforms carries significantly more weight and justifies prioritizing that compound for rigorous experimental follow-up.
Workflow: Predictive Computational Assessment
-
Structure Preparation: Input the 2D structure of the halogenated indole compound into the software platforms.
-
Endpoint Selection: Run predictions for, at a minimum:
-
Bacterial Mutagenicity (Ames Test)
-
Carcinogenicity (Rodent)
-
Hepatotoxicity
-
hERG Inhibition
-
-
Model Analysis: Utilize multiple predictive models. Recommended platforms include:
-
Consensus Reporting: A compound is flagged as "High Priority" for experimental testing if two or more distinct models predict a positive finding for a critical endpoint like mutagenicity.
Chapter 2: Foundational Assessment - In Vitro Cytotoxicity
Expertise & Experience: This is the first and most fundamental wet-lab screen. Its purpose is twofold: 1) to identify compounds that are overtly cytotoxic at low concentrations, and 2) to establish a sub-lethal concentration range for use in subsequent, more complex mechanistic assays. Performing a genotoxicity or mitochondrial function assay at a concentration that simply kills the cells through membrane disruption yields uninterpretable data. We employ a dual-assay approach to distinguish between different modes of cell death.
Trustworthiness: A self-validating cytotoxicity screen uses assays that measure distinct cellular endpoints.
-
The MTT assay measures mitochondrial reductase activity, an indicator of metabolic viability.[6][7][8][9][10] A decrease suggests mitochondrial dysfunction or a reduction in cell number.
-
The Lactate Dehydrogenase (LDH) release assay measures the activity of a cytosolic enzyme in the culture medium, which indicates a loss of plasma membrane integrity (necrosis).[6][7]
If a compound shows a potent IC50 in the MTT assay but little LDH release, it suggests a non-necrotic, possibly apoptotic or metabolic, mechanism of cell death, which warrants further investigation.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity focus, or a cancer cell line relevant to the therapeutic target) into a 96-well plate at a density of 5,000-10,000 cells/well and allow adherence for 24 hours.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of the halogenated indole in DMSO. Create a series of 2x final concentration working solutions in complete cell culture medium. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.[6]
-
Cell Treatment: Remove the old medium and add 100 µL of the working solutions (from ~0.1 µM to 100 µM) to the cells. Include vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[6] Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing living cells to convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Cell Line | Assay | Timepoint (h) | IC50 (µM) |
| H-Indole-01 | HepG2 | MTT | 48 | 12.5 |
| H-Indole-01 | HepG2 | LDH | 48 | > 100 |
| H-Indole-02 | HepG2 | MTT | 48 | 78.2 |
| H-Indole-02 | HepG2 | LDH | 48 | 85.1 |
Chapter 3: Critical Safety Endpoint - Genotoxicity Screening
Expertise & Experience: Genotoxicity—the ability of a chemical to damage DNA—is a major safety concern that can lead to carcinogenesis.[11] The bacterial reverse mutation assay, or Ames test , is the universally accepted first-line screen for detecting mutagens.[11][12][13] Its power lies in its sensitivity to point and frameshift mutations.[12]
Trustworthiness: The Ames test is a self-validating biological system. It uses specially engineered strains of Salmonella typhimurium and Escherichia coli that cannot synthesize an essential amino acid (histidine or tryptophan, respectively).[12] Only a mutagenic event that reverses this initial mutation will allow the bacteria to grow on a selective medium lacking that amino acid. Crucially, the assay is performed both with and without a liver microsomal fraction (S9 mix).[12] This addition mimics mammalian metabolism, allowing for the detection of pro-mutagens—compounds that become genotoxic only after being metabolized by liver enzymes like Cytochrome P450s.[12] A positive result in the presence of S9, but not in its absence, provides valuable mechanistic insight.
Experimental Protocol: Ames Test (Microplate Format)
-
Strain Selection: Utilize a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
S9 Mix Preparation: Prepare the S9 fraction from Aroclor-1254 induced rat liver (or use a commercially available equivalent) with necessary co-factors (e.g., NADP, G6P).
-
Exposure: In a 384-well plate, combine the test compound (in various concentrations), the bacterial tester strain, and either S9 mix or a buffer control.
-
Incubation: Incubate the mixture for 90 minutes at 37°C to allow for metabolic activation and mutation induction.
-
Plating: Transfer the exposure mixture to a minimal agar plate containing a trace amount of the required amino acid to allow for a few initial cell divisions, which are necessary for mutations to be fixed.
-
Growth & Scoring: Incubate the plates for 48-72 hours at 37°C. Count the number of revertant colonies (colonies that have mutated and can now grow).
-
Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the vehicle control count for one or more strains.
Chapter 4: Mechanistic Insights I - Hepatotoxicity & Receptor-Mediated Events
Expertise & Experience: The liver is the primary site of drug metabolism and is a frequent target of drug-induced toxicity.[14] For halogenated aromatic compounds like indoles, two specific mechanisms are of high concern: general hepatotoxicity and interactions with xenobiotic-sensing pathways. Some halogenated indoles are known ligands for the Aryl Hydrocarbon Receptor (AhR) , a transcription factor that regulates the expression of drug-metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1).[15][16][17][18] Persistent activation of this pathway can lead to downstream toxicity and dangerous drug-drug interactions (DDIs).
Trustworthiness: Our screening strategy is designed to de-risk these liabilities early. We use the human hepatoma cell line HepG2 , which is a well-established and widely used model for in vitro hepatotoxicity studies.[19][20][21][22] By assessing not just cell death (as in Chapter 2) but also the specific induction of CYP enzymes, we can build a more predictive model of potential liver toxicity in vivo. A compound that induces CYP enzymes can accelerate the metabolism of other co-administered drugs, potentially reducing their efficacy.[23][24][25]
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The AhR is a ligand-activated transcription factor.[15][16] In its inactive state, it resides in the cytoplasm. Upon binding a ligand (like a halogenated indole), it translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences called Xenobiotic Response Elements (XREs).[16] This binding event initiates the transcription of target genes, including CYP1A1 and CYP1A2.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocol: CYP1A1 Induction in HepG2 Cells (EROD Assay)
This assay measures the enzymatic activity of CYP1A1/1A2 via the conversion of a substrate (7-ethoxyresorufin) into a fluorescent product (resorufin).[16][17]
-
Cell Culture: Plate HepG2 cells in 96-well plates and grow to confluence.
-
Treatment: Treat cells with sub-toxic concentrations of the halogenated indole compounds (determined from Chapter 2) for 24-72 hours. Include a vehicle control (DMSO) and a potent positive control (e.g., TCDD or Omeprazole).
-
EROD Reaction: Replace the treatment medium with a fresh medium containing the EROD substrate (e.g., 2 µM 7-ethoxyresorufin).
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin, using a plate reader (Excitation ~530 nm, Emission ~590 nm).
-
Analysis: Normalize the fluorescence signal to cell viability (e.g., via a parallel protein assay). Calculate the fold induction of CYP1A1 activity relative to the vehicle control. A significant, dose-dependent increase indicates the compound is an AhR agonist and a CYP inducer.
Chapter 5: Mechanistic Insights II - Mitochondrial Toxicity Screening
Expertise & Experience: Mitochondria are the powerhouses of the cell, but they are also a common off-target site for drug-induced toxicity.[26][27] Mitochondrial dysfunction can lead to a cascade of adverse events, including ATP depletion, oxidative stress, and apoptosis. Early detection of mitochondrial liabilities is therefore critical.
Trustworthiness: A robust method for identifying mitochondrial toxicants involves challenging the cells to rely solely on mitochondrial respiration for energy. Many immortalized cell lines, including HepG2, prefer to generate energy via glycolysis even when oxygen is present (the "Crabtree effect").[28] This can mask the effects of mitochondrial poisons. By replacing glucose with galactose in the culture medium, cells are forced to use oxidative phosphorylation, making them highly sensitive to compounds that disrupt mitochondrial function.[27][28] Comparing cytotoxicity in glucose vs. galactose media (a "Glu/Gal" assay) is a powerful and validated screening method to specifically identify mitochondrial toxicants.[27][28]
Experimental Protocol: Glu/Gal Mitochondrial Toxicity Assay
-
Cell Adaptation: Culture HepG2 cells in two parallel sets of flasks: one with standard high-glucose DMEM and one with glucose-free DMEM supplemented with 10 mM galactose. Allow cells to adapt for at least 3-5 passages.
-
Plating: Seed both glucose- and galactose-adapted HepG2 cells into separate 96-well plates in their respective media.
-
Treatment: Treat the cells with a concentration range of the halogenated indole compounds for 24-48 hours. Include a vehicle control and a known mitochondrial toxicant (e.g., Rotenone, Oligomycin) as a positive control.
-
Viability Assessment: Assess cell viability in both plates using a standard assay like MTT or an ATP-based assay (e.g., CellTiter-Glo®).[26]
-
Analysis: Calculate the IC50 value for each compound in both glucose and galactose media. A significant potency shift (e.g., >5-fold decrease in IC50 in galactose medium compared to glucose medium) strongly indicates that the compound's cytotoxicity is mediated primarily through mitochondrial toxicity.
Data Presentation: Hypothetical Glu/Gal Assay Data
| Compound ID | IC50 in Glucose Medium (µM) | IC50 in Galactose Medium (µM) | Potency Shift (Fold) | Interpretation |
| H-Indole-01 | 12.5 | 1.8 | 6.9 | Mitochondrial Toxicant |
| H-Indole-02 | 78.2 | 75.5 | 1.0 | Non-specific Cytotoxicity |
Chapter 6: Integrated Analysis & The Path Forward
The true power of this tiered screening approach lies in the integration of all data points. A halogenated indole may exhibit a moderate cytotoxicity IC50 of 25 µM. Viewed in isolation, this may be acceptable. However, if that compound also tests positive in the Ames test with S9 activation, induces CYP1A1 10-fold over baseline, and shows a significant potency shift in the Glu/Gal assay, a clear picture of a high-risk compound emerges.
This integrated profile allows for informed, data-driven decisions. It enables teams to deprioritize high-risk compounds early, saving resources, and to focus medicinal chemistry efforts on modifying structures to mitigate identified liabilities while preserving therapeutic activity. This guide provides the foundational framework for building that critical, initial safety profile.
Caption: Tiered Strategy for Initial Toxicity Screening.
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Harnessing the Halogen: An In-depth Technical Guide to the Role of Bromine Substitution on Indole Nucleus Reactivity
This guide provides a comprehensive exploration of how bromine substitution fundamentally alters the chemical reactivity of the indole nucleus. Intended for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of the subject. We will delve into the electronic and steric effects of bromine, its role in directing further functionalization, and its utility as a synthetic linchpin in the construction of complex molecular architectures.
Introduction: Why Brominate Indoles?
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] The strategic placement of a bromine atom onto this nucleus is not merely an act of adding molecular weight; it is a profound modification that unlocks a diverse range of chemical transformations and often modulates biological activity.[3][4]
The bromine substituent exerts its influence through a combination of electronic and steric effects:
-
Electronic Effects : Bromine is an electronegative atom that withdraws electron density from the indole ring through the sigma framework (inductive effect). However, it also possesses lone pairs of electrons that can be donated into the pi-system of the ring (resonance effect). The interplay of these opposing effects alters the electron density at various positions, thereby influencing the regioselectivity of subsequent reactions.[4]
-
Steric Effects : The size of the bromine atom can sterically hinder certain positions on the indole ring, directing incoming reagents to less crowded sites.[4]
-
Synthetic Handle : A C-Br bond is a versatile functional group that serves as a gateway to a multitude of cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with remarkable precision.[2][5][6]
This guide will dissect these influences in the context of key reaction classes and provide practical, field-proven insights for leveraging brominated indoles in your research.
Modulating Reactivity: The Impact of Bromine on Key Transformations
The presence of a bromine atom on the indole nucleus significantly impacts its behavior in various chemical reactions. This section will explore these effects in detail.
Electrophilic Aromatic Substitution
The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, typically at the C3 position. Bromine substitution on the benzene ring (positions 4, 5, 6, or 7) generally deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing nature. However, it can also direct incoming electrophiles. For instance, bromination of indole itself is a classic example of electrophilic substitution.[4] The regioselectivity of this reaction is highly dependent on the reaction conditions.[4]
Direct bromination of unprotected indole can be unselective, often leading to mixtures of products and over-bromination.[7] To achieve regioselectivity, protecting group strategies are often employed. For example, protection of the indole nitrogen can direct bromination to specific positions.[8]
Experimental Protocol: Regioselective Synthesis of 5-Bromoindole
This protocol, adapted from literature procedures, utilizes a sulfonate protecting group to direct bromination to the C5 position.[7][9]
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
Dissolve 50g of indole in 100 mL of ethanol.
-
In a separate flask, prepare a solution of 100g of sodium bisulfite in 300 mL of water.
-
Add the indole solution to the sodium bisulfite solution with stirring.
-
Stir the mixture overnight at room temperature.
-
Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry.[9]
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30g of sodium bisulfite in 300 mL of acetic anhydride.
-
Add 30g of the sodium indoline-2-sulfonate from the previous step.
-
Stir the suspension at 70°C for 1 hour. A voluminous white solid will form.
-
Add 100 mL of acetic anhydride to facilitate stirring and increase the temperature to 90°C for 2 hours.[9]
-
Cool the suspension to room temperature, filter, and wash with acetic anhydride then ether. The crude, damp solid is used in the next step.
Step 3: Synthesis of 5-Bromoindole
-
Dissolve all the acylated material from the previous step in 150 mL of water at 0-5°C.
-
Dropwise, add 40g of bromine while maintaining the temperature below 5°C with vigorous stirring.[7]
-
Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.
-
Add a solution of approximately 10g of sodium bisulfite in 30 mL of water to quench any excess bromine.
-
Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.
-
Stir the solution overnight at 50°C.
-
Make the solution basic by adding more 40% NaOH and stir for an additional 3 hours at 50°C.
-
Collect the light tan precipitate by vacuum filtration, wash well with water, and air dry.[9]
-
Recrystallize from ethanol and water to yield 5-bromoindole.
Palladium-Catalyzed Cross-Coupling Reactions: The Synthetic Powerhouse
The true synthetic utility of bromoindoles is most evident in their application as substrates for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new bonds at the site of bromination.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide.[1] Bromoindoles are excellent substrates for this reaction, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[1][5] This is particularly valuable in drug discovery for structure-activity relationship (SAR) studies.[1]
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling and can significantly affect the reaction rate and yield.[1][5]
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of 5-Bromoindole
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time.[5][10] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield.[5] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency.[5] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | Effective nickel-based alternative.[5] |
| Pd-nanoparticles | Ligand-free | K₂CO₃ | Water:Acetonitrile (4:1) | 37-100 | 0.5-0.6 | - | Mild conditions, suitable for sensitive substrates.[1][11] |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole
This generalized protocol can be adapted for various arylboronic acids.
-
In a reaction vial, combine 5-bromoindole (1 equivalent), arylboronic acid (1.2 - 1.5 equivalents), and potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon).
-
Add the degassed solvent (e.g., a mixture of water and acetonitrile, 4:1).[1]
-
Heat the reaction mixture to 100°C for 30-40 minutes with stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Caption: Experimental workflow for the Suzuki-Miyaura coupling of 5-bromoindole.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[2][12] Bromoindoles are excellent substrates for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the site of bromination.[2][13] The choice of a bulky, electron-rich phosphine ligand is often essential for an efficient catalytic cycle.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromoindole
This is a general protocol that may require optimization for specific amines.
-
To a reaction vessel, add 5-bromoindole (1 equivalent), the desired amine (1.2 equivalents), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Add the palladium precatalyst and ligand (e.g., tBu-XPhos).[13]
-
Evacuate and backfill the vessel with an inert gas.
-
Add an anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture (e.g., to 65-100°C) and stir for the required time (typically 1-16 hours).[13]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C-H Activation and Annulation
More recent advances have demonstrated the utility of bromoindoles in C-H activation and annulation reactions. For example, 3-bromoindoles can be synthesized via a palladium-catalyzed oxidative C-H activation/annulation of N-alkylanilines with bromoalkynes.[6][14] This method offers high atom economy and excellent regioselectivity.[6][14]
Radical Reactions and Photoredox Catalysis
The C-Br bond in bromoindoles can also participate in radical reactions. Photoredox catalysis has emerged as a powerful tool for generating carbon-centered radicals from bromoalkanes and bromoarenes under mild conditions.[15] This approach has been used to initiate free-radical cyclizations onto indoles, providing access to complex structures that were previously difficult to synthesize.[15]
Biological Significance of Brominated Indoles
The introduction of a bromine atom can significantly influence the biological activity of indole-containing molecules. Many naturally occurring brominated indoles, often found in marine organisms, exhibit a range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4][16]
For example, studies on brominated indoles from the marine mollusc Dicathais orbita have demonstrated significant anti-inflammatory activity.[3][17] The position of the bromine atom on the indole ring was found to be crucial for this activity.[3][17] Specifically, in a series of brominated isatins, the anti-inflammatory activity followed the order 5-bromo > 6-bromo > 7-bromo.[3] These compounds were found to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2).[3]
Furthermore, halogenation of certain indole-based scaffolds has been shown to enhance their potency as protein kinase inhibitors, which are important targets in oncology.[18] The bromine atoms can form additional interactions within the ATP binding pocket, leading to increased inhibitor stability and potency.[18]
Conclusion
The substitution of a bromine atom on the indole nucleus is a powerful and versatile strategy in modern organic synthesis and medicinal chemistry. It not only modulates the inherent reactivity of the indole ring but also provides a crucial handle for a vast array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The ability to precisely introduce diverse functionalities at the site of bromination has made bromoindoles indispensable building blocks in the synthesis of complex molecules and in the exploration of chemical space for drug discovery. The significant biological activities exhibited by many brominated indoles further underscore the importance of this structural motif. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the unique properties of brominated indoles in their scientific endeavors.
References
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- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). ORGANIC CHEMISTRY.
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- Aqueous Flavin Photoredox Catalysis Drives Exclusive C3-Alkylation of Indolyl Radical Cations in Route to Unnatural Tryptophan Mimetics. National Institutes of Health.
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. The Journal of Organic Chemistry.
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Methodological & Application
Synthesis of 4-Bromoindole-3-Carboxaldehyde: A Detailed Guide for Researchers
An in-depth application note on the effective formylation of 4-bromoindole, focusing on the Vilsmeier-Haack reaction for high-yield synthesis of a key pharmaceutical and material science intermediate.
Introduction: The Significance of 4-Bromoindole-3-Carboxaldehyde
This compound is a versatile heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its indole core, substituted with a bromine atom and an aldehyde group, provides a unique scaffold for the synthesis of more complex molecules. This compound serves as a crucial building block in the development of a wide array of biologically active compounds, including novel anti-cancer and neuroprotective agents.[1] The reactivity of the aldehyde group allows for various chemical transformations such as condensations and nucleophilic additions, while the bromine substituent offers a site for further functionalization, making it a highly valuable intermediate in organic synthesis.[2] Beyond pharmaceuticals, this compound is also utilized in the advancement of organic electronics, contributing to the fabrication of organic light-emitting diodes (OLEDs).[1]
This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound from 4-bromoindole, primarily focusing on the highly efficient Vilsmeier-Haack reaction.
Synthetic Strategies for the Formylation of 4-Bromoindole
The introduction of a formyl group (-CHO) onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. For electron-rich heterocycles like indoles, several methods are available. The Vilsmeier-Haack reaction stands out as a mild and efficient method for the formylation of reactive aromatic and heteroaromatic substrates.[3] Another notable method is the Duff reaction, which uses hexamethylenetetramine as the formylating agent.[4][5] However, the Vilsmeier-Haack reaction generally provides higher yields for the formylation of indoles and is the focus of this guide.[6]
The Vilsmeier-Haack Reaction: Mechanism and Advantages
The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent.[7] This reagent, typically a chloromethyliminium salt, is generated in situ from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[8]
The mechanism proceeds through the following key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of 4-bromoindole attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position of the indole, which is the most nucleophilic site.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, this compound.
The Vilsmeier-Haack reaction is advantageous due to its mild reaction conditions, high regioselectivity for the 3-position of indoles, and generally good to excellent yields.[9]
Visualizing the Vilsmeier-Haack Reaction
To better illustrate the chemical transformations, the following diagrams outline the reaction mechanism and the overall experimental workflow.
Caption: Mechanism of the Vilsmeier-Haack formylation of 4-bromoindole.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles.[10]
Materials and Reagents:
-
4-Bromoindole (C₈H₆BrN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Acetone
-
Petroleum ether (boiling range 60-90 °C)
-
Ice bath
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Sand core funnel for filtration
Procedure:
-
Preparation of the Vilsmeier Reagent: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 120 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C. While stirring vigorously, slowly add 11 mL (0.12 mol) of phosphorus oxychloride (POCl₃) dropwise to the DMF. Maintain the temperature at 0 °C during the addition. After the addition is complete, continue stirring for an additional 5 minutes.[10]
-
Reaction with 4-Bromoindole: Dissolve 10 g (0.048 mol) of 4-bromoindole in 20 g of anhydrous DMF. Slowly add this solution dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. During this time, the mixture will likely become a viscous suspension.[10]
-
Workup and Isolation: After the reaction has proceeded for at least one hour (up to 6 hours may be beneficial), add 20 mL of saturated sodium bicarbonate solution to the reaction mixture and continue stirring for 5 minutes to neutralize the acid. Dilute the mixture with ethyl acetate.[10]
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.[10]
-
Purification by Recrystallization: To the crude product (approximately 12 g), add 2.5 mL of acetone and heat to reflux until the solid dissolves. Subsequently, add petroleum ether (boiling range 60-90 °C) at a ratio of 11 mL per gram of crude product. Fine, white, needle-like crystals should precipitate immediately. Cool the mixture to -5 °C for 10 minutes to complete the crystallization.[10]
-
Final Product Collection: Filter the crystals through a sand core funnel and wash twice with petroleum ether. If any product remains in the filtrate, the solvent can be evaporated and the crystallization process repeated. Combine all the crystalline product and air-dry to obtain the final pure this compound. A yield of approximately 10.3 g (95%) can be expected.[10]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Bromoindole | [10] |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | [3][10] |
| Reaction Time | 1-6 hours | [10] |
| Reaction Temperature | 0 °C to Room Temperature | [10] |
| Purification Method | Recrystallization (Acetone/Petroleum Ether) | [10] |
| Expected Yield | ~95% | [10] |
| Appearance | White to yellow crystalline powder | |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.06 g/mol | [11] |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Standard laboratory safety practices should be followed throughout the experiment.
Conclusion
The Vilsmeier-Haack reaction is a robust and high-yielding method for the synthesis of this compound from 4-bromoindole. The resulting product is a valuable intermediate for the development of new pharmaceuticals and advanced materials. The detailed protocol provided in this guide offers a reliable procedure for researchers in both academic and industrial settings.
References
- Biswas, K. M., & Jackson, A. H. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(10), 1891–1895.
- Zhang, N., & Dong, D. (2016). Formylation and the Vilsmeier Reagent.
- Wikipedia. (2023). Duff reaction.
- Scilit. (n.d.). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles.
- Name Reaction. (n.d.). Duff Reaction.
- Patil, S. B., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3576.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Al-Mousawi, S. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. International Journal of ChemTech Research, 5(4), 187-192.
- Organic Syntheses. (n.d.). 3-FORMYLINDOLE.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde.
- ResearchGate. (n.d.). Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144....
- Oakwood Chemical. (n.d.). This compound, min 96%.
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Application Notes and Protocols for the Vilsmeier-Haack Formylation of Brominated Indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed laboratory protocol for the Vilsmeier-Haack formylation of brominated indoles. The introduction of a formyl group at the C-3 position of the indole nucleus is a pivotal transformation in synthetic organic chemistry, paving the way for a multitude of valuable intermediates in drug discovery and materials science. This document elucidates the underlying mechanism, offers a step-by-step experimental procedure, discusses the influence of substrate structure on reactivity, and provides troubleshooting insights to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of Indole-3-carboxaldehydes
Indole-3-carboxaldehydes are indispensable building blocks in the synthesis of a vast array of biologically active compounds and functional materials. The aldehyde moiety serves as a versatile chemical handle for further molecular elaboration through reactions such as oxidation, reduction, and the formation of carbon-carbon or carbon-nitrogen bonds.[1] Brominated indole-3-carboxaldehydes, in particular, are of significant interest as they introduce a halogen atom that can be readily exploited for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group with high regioselectivity at the electron-rich C-3 position of the indole ring.[3][4]
Reaction Mechanism: A Stepwise Look at Electrophilic Substitution
The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6][7][8] This species is the active formylating agent in the reaction.
-
Electrophilic Attack: The electron-rich indole nucleus, acting as a nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent. For indoles, this attack predominantly occurs at the C-3 position due to the higher electron density at this site, leading to the formation of an iminium salt intermediate.[5][8][9]
-
Hydrolysis: The reaction mixture is then subjected to an aqueous work-up, often with a base, which hydrolyzes the iminium salt intermediate to yield the final indole-3-carboxaldehyde product.[4][5][8]
The presence of a bromine atom on the indole ring, being an electron-withdrawing group, can slightly deactivate the ring towards electrophilic substitution. However, the powerful electrophilicity of the Vilsmeier reagent ensures that the formylation proceeds efficiently.
Visualizing the Mechanism
Caption: The Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol: Synthesis of 5-Bromo-1H-indole-3-carboxaldehyde
This protocol provides a reliable method for the synthesis of 5-bromo-1H-indole-3-carboxaldehyde. The principles outlined can be adapted for other brominated indole isomers with minor modifications to reaction times and temperatures.
Materials and Reagents:
-
5-Bromoindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Dropping funnel
-
Standard glassware for work-up and purification
-
Rotary evaporator
Step-by-Step Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[10] The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[10]
-
Reaction with Brominated Indole: To the prepared Vilsmeier reagent, add a solution of 5-bromoindole in anhydrous DMF dropwise at 0-5 °C. Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C.[10]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete (typically 5-9 hours), cool the mixture to room temperature.[10] Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium carbonate (Na₂CO₃) until the mixture is basic.[10] This will cause a yellow solid to precipitate.[10]
-
Purification: Collect the crude product by filtration and wash it with cold water. The solid can be further purified by recrystallization or by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to afford the pure 5-bromo-1H-indole-3-carboxaldehyde.[1]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Substrate Scope and Yields
The Vilsmeier-Haack formylation is generally effective for various brominated indoles. The position of the bromine atom can influence the reaction rate and, in some cases, the propensity for side reactions. The following table summarizes typical reaction conditions and reported yields for different bromoindole isomers.
| Substrate | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Bromoindole | 90 | 9 | 91 | [10] |
| 6-Bromoindole | 85 | 5 | 93 | [10] |
| 4-Bromoindole | Not specified | Not specified | Not specified | |
| 7-Bromoindole | Not specified | Not specified | Not specified |
Note: The reaction conditions for 4- and 7-bromoindole are less commonly reported in the literature but are expected to proceed under similar conditions.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the use of anhydrous solvents and a dry reaction setup under an inert atmosphere is crucial for optimal results.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent decomposition.
-
Work-up Procedure: The quenching of the reaction mixture should be done carefully by slowly adding the reaction mixture to a large excess of ice and base to manage the exothermic reaction and ensure complete hydrolysis of the intermediate.
-
Purification: While in many cases the product precipitates in high purity, column chromatography is often recommended to remove any minor impurities or unreacted starting material.
Conclusion
The Vilsmeier-Haack formylation of brominated indoles is a robust and high-yielding method for the synthesis of bromo-indole-3-carboxaldehydes. These compounds are valuable intermediates in the development of new pharmaceuticals and functional materials. By understanding the reaction mechanism and adhering to the detailed protocol provided, researchers can confidently and reproducibly synthesize these important building blocks.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
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- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem. (n.d.). Benchchem.
- Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia.
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- 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum - ChemicalBook. (n.d.). ChemicalBook.
- Vilsmeier-Haack Reaction - J&K Scientific LLC. (2025). J&K Scientific.
- Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF. (2025). ResearchGate.
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The Strategic Utility of 4-Bromoindole-3-carboxaldehyde in Contemporary Pharmaceutical Synthesis
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged structure," a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its inherent biological activity and synthetic versatility make it a cornerstone of drug discovery programs targeting a wide array of pathologies, from cancer to neurodegenerative diseases.[3][4] Within this important class of heterocycles, 4-bromoindole-3-carboxaldehyde has emerged as a particularly strategic building block. Its unique trifunctional nature—a reactive aldehyde, a nucleophilic indole nitrogen, and a synthetically versatile carbon-bromine bond—offers a powerful toolkit for the construction of complex molecular architectures.[5][6] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Handling
A solid understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrNO | [5][7][8] |
| Molecular Weight | 224.06 g/mol | [5][7] |
| Appearance | White to yellow crystalline powder | [5][9] |
| Melting Point | 178 - 180 °C | [5] |
| CAS Number | 98600-34-1 | [5][6] |
| Solubility | Soluble in organic solvents like DMF and THF | [6] |
| Storage | Store at 2 - 8 °C | [5] |
Core Applications in Pharmaceutical Synthesis: A Gateway to Bioactive Marine Alkaloids and Kinase Inhibitors
The strategic placement of the bromine atom at the C4 position and the aldehyde at C3 makes this compound a linchpin in the synthesis of several classes of bioactive molecules. The aldehyde group readily participates in condensation and addition reactions, while the bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[3][6]
Synthesis of Meridianins: Potent Kinase Inhibitors
A prominent application of bromo-indole derivatives is in the synthesis of meridianins, a family of marine alkaloids isolated from Antarctic tunicates.[6][10] These compounds exhibit potent inhibitory activity against a range of protein kinases, including glycogen synthase kinase 3 (GSK-3), making them attractive scaffolds for the development of therapeutics for neurodegenerative diseases and cancer.[3][11][12]
The synthesis of meridianin analogues often leverages the bromine atom for the key bond-forming reaction to construct the characteristic (2-aminopyrimidin-4-yl)indole core.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation for the Synthesis of this compound
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings, such as indoles. This protocol details the synthesis of the title compound from 4-bromoindole.
Causality: The Vilsmeier reagent (chloromethylene-N,N-dimethyliminium ion), formed in situ from phosphoryl chloride and DMF, is a potent electrophile that attacks the electron-rich C3 position of the indole ring. The indole nitrogen's lone pair participates in stabilizing the intermediate, directing the substitution to this position.
Materials:
-
4-Bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Acetone
-
Petroleum ether (60-90 °C)
Procedure:
-
In a three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (120 mL) and cool the flask to 0 °C in an ice bath.
-
With vigorous stirring, slowly add phosphoryl chloride (11 mL, 0.12 mol).
-
After 5 minutes of stirring, slowly add a solution of 4-bromoindole (10 g, 0.048 mol) dissolved in anhydrous DMF (20 g).
-
Remove the ice bath and continue stirring at room temperature for 1 hour, during which the reaction mixture will become a viscous suspension.
-
After 6 hours, quench the reaction by adding saturated sodium bicarbonate solution (20 mL) and stir for an additional 5 minutes.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product by dissolving it in a minimal amount of hot acetone and then adding petroleum ether to precipitate the product as fine, needle-like crystals.
-
Cool the mixture to -5 °C for 10 minutes to complete crystallization.
-
Filter the crystals, wash with petroleum ether, and air-dry to obtain this compound.[10]
Expected Yield: ~95%[10]
Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling for the Synthesis of a Meridianin Analogue Precursor
This protocol illustrates the power of the bromine handle on the 4-bromoindole scaffold for constructing C-C bonds, a key step in building more complex molecules. This generalized procedure is based on established methods for Suzuki couplings on similar bromo-aromatic systems.[4]
Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the indole derivative. Following transmetalation with the boronic acid (or ester) and reductive elimination, the new C-C bond is formed, and the catalyst is regenerated, completing the catalytic cycle. The choice of ligand and base is crucial for efficient catalysis.
Materials:
-
This compound derivative (e.g., an imine formed from the aldehyde)
-
Arylboronic acid
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., dioxane or toluene/ethanol mixture)
Procedure:
-
To a reaction vessel, add the this compound derivative (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed anhydrous solvent (5 mL).
-
Heat the reaction mixture at 90 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[4]
Visualization of Synthetic Pathways
The following diagram illustrates a generalized synthetic workflow from 4-bromoindole to a meridianin analogue, highlighting the key transformations.
Caption: Synthetic workflow to meridianin analogues.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic halogenation in modern synthetic chemistry. It serves as a robust and versatile platform for the synthesis of complex and biologically active molecules. The protocols and applications detailed herein, particularly in the context of meridianin synthesis, underscore its value in kinase inhibitor discovery programs.[3][12] Future applications will undoubtedly see this building block utilized in ever more sophisticated palladium-catalyzed reactions and in the construction of novel heterocyclic systems for the ongoing search for new therapeutic agents.[1]
References
- Vijay, J. T. A., et al. (2015). Concise synthesis of substituted meridianins. Cogent Chemistry, 1(1), 1083068.
- Zhang, Y., et al. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Bromoindole: Advancing Neuropharmacology and Oncology Research.
- PubChem. 4-Bromo-1H-indole-3-carbaldehyde.
- Fisher Scientific. This compound 96.0+%, TCI America™.
- MDPI. (2021). A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)
- ResearchGate. Synthesis of aminopyrimidylindoles structurally related to meridianins.
- Globe Thesis. (2022). Synthesis Of Bromoindole And Its Derivatives Catalyzed By Copper.
- Rasool, N., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. Marine drugs, 13(8), 4934–5022.
- Cuny, G. D., et al. (2002). 3-Anilino-4-arylmaleimides: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & medicinal chemistry letters, 12(16), 2291–2294.
- Zhang, Y., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Biomolecules, 12(1), 15.
- ResearchGate. Glycogen Synthase Kinase 3 (GSK-3) and Its Inhibitors: Drug Discovery and Development.
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The Versatile Precursor: Harnessing 4-Bromoindole-3-carboxaldehyde for the Development of Novel Anti-Cancer Agents
Introduction: The Strategic Importance of the Indole Scaffold in Oncology
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] In the relentless pursuit of novel and more effective cancer therapeutics, derivatives of indole have emerged as a particularly fruitful area of research. Their ability to interact with a diverse array of biological targets, including protein kinases, microtubules, and DNA, has led to the development of several clinically approved anti-cancer drugs.[2] 4-bromoindole-3-carboxaldehyde stands out as a versatile and strategically important precursor in this endeavor.[3] The presence of the bromine atom at the 4-position offers a valuable handle for further chemical modifications through various cross-coupling reactions, while the aldehyde group at the 3-position provides a reactive site for the construction of a wide range of heterocyclic and other functionalized derivatives.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting material for the synthesis and evaluation of potential anti-cancer agents. We will delve into detailed synthetic protocols, robust biological evaluation methodologies, and the mechanistic insights that underpin these experimental choices.
Synthetic Pathways: From Precursor to Potent Inhibitor
The aldehyde functionality of this compound is a gateway to a multitude of synthetic transformations. One common and effective strategy involves the condensation reaction with various nucleophiles to generate Schiff bases, which can then be further modified or cyclized to create complex heterocyclic systems. A particularly relevant example is the synthesis of indole-based arylsulfonylhydrazides, a class of compounds that has demonstrated promising anti-cancer activity.[2]
Protocol 1: Synthesis of an Indole-Based Arylsulfonylhydrazide Derivative
This protocol is adapted from a known procedure for a closely related indole-3-carboxaldehyde derivative and is expected to be readily applicable to the 4-bromo analogue.[2] The rationale behind this synthetic choice is the established anti-proliferative activity of the arylsulfonylhydrazide moiety, which can be synergistically enhanced by the indole scaffold.
Step 1: Synthesis of 1-(2-morpholinoethyl)-4-bromo-1H-indole-3-carboxaldehyde (Intermediate 1)
This initial step introduces a morpholinoethyl group at the N1 position of the indole ring, a common strategy to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and cell permeability.
-
Materials: this compound, potassium carbonate (K₂CO₃), 4-(2-chloroethyl)morpholine hydrochloride, N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add anhydrous K₂CO₃ (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture at 80 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
-
Step 2: Synthesis of 4-chloro-N'-((1-(2-morpholinoethyl)-4-bromo-1H-indol-3-yl)methylene)benzenesulfonohydrazide (Compound X)
This final step involves the condensation of the aldehyde intermediate with a substituted benzenesulfonohydrazide. The 4-chloro substituent on the phenyl ring is often incorporated to enhance biological activity.
-
Materials: Intermediate 1, 4-chlorobenzenesulfonohydrazide, ethanol, glacial acetic acid.
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in ethanol.
-
Add 4-chlorobenzenesulfonohydrazide (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final compound (Compound X).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Evaluation: Assessing Anti-Cancer Potential
Once synthesized, the novel this compound derivative must be subjected to a battery of biological assays to determine its anti-cancer efficacy and elucidate its mechanism of action.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4] This protocol will determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound.
-
Materials: Human cancer cell lines (e.g., MCF-7 breast cancer, MDA-MB-468 triple-negative breast cancer), complete cell culture medium (e.g., DMEM with 10% FBS), synthesized compound (dissolved in DMSO), MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Table 1: Representative Cytotoxicity Data for Indole-Based Arylsulfonylhydrazides
| Compound | Target Cell Line | IC₅₀ (µM)[2] |
| 5f (4-chloro derivative) | MCF-7 | 13.2 |
| MDA-MB-468 | 8.2 | |
| 5j (4-nitro derivative) | MDA-MB-468 | 50.63 |
| 5h (4-methoxy derivative) | MDA-MB-468 | 53.38 |
Note: The data presented is for closely related analogues and serves as an expected range of activity for newly synthesized compounds from this compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Understanding how a compound affects cell cycle progression is crucial for determining its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5]
-
Materials: Cancer cell line of interest, complete culture medium, synthesized compound, vehicle control (DMSO), phosphate-buffered saline (PBS), trypsin-EDTA, ice-cold 70% ethanol, PI staining solution (containing RNase A).
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the synthesized compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20 °C for at least 2 hours.
-
Propidium Iodide Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
-
Table 2: Representative Cell Cycle Analysis Data
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55 ± 3 | 25 ± 2 | 20 ± 2 |
| Compound X (IC₅₀) | 70 ± 4 | 15 ± 3 | 15 ± 2 |
Note: This is hypothetical data illustrating a G1 phase arrest. Actual results will vary depending on the compound's mechanism of action.
Mechanistic Insights: Targeting Key Signaling Pathways in Cancer
Indole derivatives exert their anti-cancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer. Two prominent targets for indole-based compounds are Glycogen Synthase Kinase 3 (GSK-3) and Polo-like Kinase 4 (Plk4).
Glycogen Synthase Kinase 3 (GSK-3)
GSK-3 is a serine/threonine kinase implicated in numerous cellular processes, including cell proliferation, apoptosis, and metabolism. Its aberrant activity is linked to various cancers.[6] The development of GSK-3 inhibitors is a promising strategy in oncology.
Polo-like Kinase 4 (Plk4)
Plk4 is a crucial regulator of centriole duplication, and its overexpression is a common feature in many cancers, leading to centrosome amplification and genomic instability.[7] Therefore, Plk4 is an attractive target for anti-cancer drug development.
Protocol 4: In Vitro Kinase Inhibition Assay
To determine if the synthesized compound directly inhibits the activity of kinases like GSK-3 or Plk4, a fluorescence-based in vitro kinase assay can be performed. This assay measures the amount of ADP produced during the phosphorylation reaction, which is proportional to the kinase activity.[8]
-
Materials: Recombinant human GSK-3β or Plk4 enzyme, specific substrate peptide, ATP, kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega) or similar, synthesized compound.
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the synthesized compound. Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Initiate the reaction by adding the substrate and ATP mixture. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Table 3: Representative Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (nM) |
| Pyridylurea 62 | GSK-3[9] | 98 |
| Benzothiazolylurea 66 | GSK-3[9] | 140 |
| CFI-400945 | Plk4 | 0.26 |
| Compound X | GSK-3 or Plk4 | To be determined |
Note: The data for known inhibitors is provided for comparison.
Visualizing the Science: Workflows and Pathways
To provide a clear visual representation of the experimental processes and the underlying biological pathways, the following diagrams are provided.
Caption: Simplified GSK-3 signaling pathway.
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of novel anti-cancer agents. The synthetic protocols and biological evaluation methods detailed in this application note provide a robust framework for researchers to design, create, and test new indole derivatives with therapeutic potential. The ability to readily modify the indole scaffold at multiple positions allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Future work should focus on expanding the library of compounds derived from this precursor and exploring their efficacy against a wider range of cancer types, including in vivo studies to validate the promising in vitro results. The development of derivatives that can overcome drug resistance or exhibit synergistic effects with existing therapies is a particularly important avenue for future investigation.
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- ResearchGate. (n.d.). IC 50 Values of Compounds 3 and 4. ResearchGate.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate.
- ResearchGate. (2025). Regulatory effects of the novel synthesized Indole-3-carbaldehyde on expression of cell cycle genes: A study on Cyclin D and P21 expression by acute promylocytic leukemia cell line (NB4). ResearchGate.
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- PubMed. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. PubMed.
- MDPI. (2023). Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development. MDPI.
- Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.
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- PMC. (2019). The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α. PMC.
- PMC. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC.
- PMC. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. PMC.
- PMC. (2011). Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development. PMC.
- MDPI. (2020). Efficacy and Mechanism of Action of Marine Alkaloid 3,10-Dibromofascaplysin in Drug-Resistant Prostate Cancer Cells. MDPI.
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- ResearchGate. (2015). Design and Synthesis of Substrate Competitive Inhibitors: Towards Selective GSK-3β Inhibition. ResearchGate.
- PubMed Central. (2022). Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases. PubMed Central.
- PMC. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC.
- PubMed. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. PubMed.
- ResearchGate. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. ResearchGate.
- bioRxiv. (2024). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv.
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Application Notes and Protocols: Synthesis of Novel Neuroprotective Agents from 4-Bromoindole-3-carboxaldehyde
Abstract
Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge in modern medicine due to their complex, multifactorial pathology involving oxidative stress, protein misfolding, neuroinflammation, and neuronal loss.[1] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds with significant therapeutic potential.[2][3] This application note provides a comprehensive guide for researchers on utilizing 4-bromoindole-3-carboxaldehyde, a versatile and strategically functionalized starting material, for the synthesis of novel neuroprotective drug candidates. We present detailed, field-proven protocols for key synthetic transformations, explain the causal logic behind experimental choices, and discuss the downstream biological evaluation of these compounds. The methodologies are designed to be robust and adaptable, enabling the creation of diverse chemical libraries targeting the interconnected pathways of neurodegeneration.
Introduction: The Strategic Advantage of this compound
The indole scaffold's prevalence in neuroactive compounds, from neurotransmitters like serotonin to potent therapeutic agents, underscores its importance.[1][4] Its unique electronic properties and ability to participate in various biological interactions make it an ideal foundation for drug design. This compound is a particularly valuable precursor for several reasons:
-
Dual Functional Handles: It possesses two distinct and reactive sites. The C3-carboxaldehyde group is primed for a variety of transformations including condensation, reductive amination, and oxidation/reduction. The C4-bromo substituent is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aromatic and aliphatic moieties to modulate potency, selectivity, and pharmacokinetic properties.[3][5]
-
Modulation of Electronic Properties: The bromine atom, an electron-withdrawing group, influences the reactivity of the indole ring, which can be exploited in various synthetic strategies.
-
Proven Precursor: This compound is a known intermediate in the synthesis of pharmaceuticals, particularly neuroprotective and anti-cancer agents, validating its utility in drug discovery pipelines.[5]
This guide will focus on leveraging these features to construct molecular architectures designed to intervene in key neurodegenerative pathways.
Synthetic Strategies & Experimental Protocols
The following protocols are designed as self-validating systems, providing researchers with a reliable foundation for synthesizing diverse libraries of potential neuroprotective agents.
Overall Synthetic Workflow
The versatility of this compound allows for a divergent synthetic approach, where a single starting material can be used to generate multiple classes of compounds with distinct pharmacological profiles.
Caption: Divergent synthetic pathways from this compound.
Protocol 1: Knoevenagel Condensation for Indole-Chalcone Hybrids
-
Causality & Rationale: This protocol creates α,β-unsaturated carbonyl systems analogous to chalcones. The resulting extended π-system is a classic pharmacophore known for potent antioxidant and anti-inflammatory activities, which are crucial for combating neuroinflammation and oxidative stress in neurodegenerative diseases.[1]
-
Methodology:
-
Setup: To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask, add the desired substituted acetophenone (1.1 eq).
-
Catalysis: Add a catalytic amount of piperidine (0.2 eq) or a 10% aqueous solution of sodium hydroxide.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. Recrystallize the crude product from ethanol or purify by column chromatography (silica gel) to yield the pure indole-chalcone derivative.
-
| Parameter | Value/Reagent | Purpose |
| Starting Material | This compound | Aldehyde source |
| Reagent | Substituted Acetophenone | Active methylene source |
| Catalyst | Piperidine or NaOH | Base catalyst for condensation |
| Solvent | Ethanol | Common polar protic solvent |
| Temperature | Room Temperature | Mild conditions to prevent side reactions |
| Purification | Filtration & Recrystallization | Standard for solid products |
Protocol 2: Suzuki Cross-Coupling for 4-Aryl-Indole Derivatives
-
Causality & Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that utilizes the C4-bromo handle.[3] Introducing a new aryl or heteroaryl ring at this position can significantly enhance binding affinity to target proteins, improve selectivity, and modulate pharmacokinetic properties like solubility and blood-brain barrier penetration.
-
Methodology:
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 15 mL/mmol).
-
Reaction: Heat the mixture to 90-100 °C and stir for 8-16 hours. Monitor by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography (silica gel) using a gradient of hexane and ethyl acetate to obtain the 4-aryl-indole product.
-
| Parameter | Value/Reagent | Purpose |
| Starting Material | This compound | Aryl halide source |
| Reagent | Arylboronic Acid | Aryl nucleophile source |
| Catalyst | Pd(PPh₃)₄ | Palladium(0) catalyst |
| Base | K₂CO₃ | Activates the boronic acid |
| Solvent | Dioxane/H₂O | Biphasic system for Suzuki reaction |
| Atmosphere | Inert (Ar or N₂) | Prevents catalyst oxidation |
Neuroprotective Mechanisms & Biological Evaluation
The derivatives synthesized from this compound can act on multiple pathological pathways. Indole-based compounds are known to function as antioxidants, anti-amyloid aggregation agents, and enzyme inhibitors.[1][2][6]
Key Neuroprotective Pathways
A primary mechanism of action for many indole derivatives is the activation of the Nrf2-ARE antioxidant pathway.[7][8] Under conditions of oxidative stress, these compounds can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). This leads to the upregulation of a suite of protective enzymes like heme oxygenase-1 (HO-1).
Caption: Activation of the Nrf2-ARE neuroprotective pathway by indole derivatives.
Protocol 3: In Vitro Neuroprotection (MTT Assay)
-
Causality & Rationale: This protocol assesses the ability of a synthesized compound to protect neuronal cells from a toxic insult. The MTT assay measures mitochondrial metabolic activity, which is a proxy for cell viability.[2] A reduction in toxicity in the presence of the test compound indicates a neuroprotective effect. We use the human neuroblastoma cell line SH-SY5Y, a standard model for neurodegenerative disease research.
-
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of the synthesized indole derivative (e.g., 1 µM, 5 µM, 10 µM) for 2 hours.[9]
-
Toxic Insult: Introduce a neurotoxin, such as hydrogen peroxide (H₂O₂ at 500 µM) or the Aβ(25-35) peptide (40 µM), to all wells except the vehicle control.[2]
-
Incubation: Incubate the plate for an additional 24 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
-
| Group | Treatment | Expected Outcome |
| Control | Vehicle only | 100% Viability (Baseline) |
| Toxin | H₂O₂ or Aβ peptide | Significant decrease in viability (~50-60%) |
| Test | Indole Derivative + Toxin | Increased viability compared to the Toxin group |
Conclusion and Future Directions
This compound is an exceptionally valuable and cost-effective starting material for the development of novel neuroprotective agents. The synthetic protocols outlined in this guide provide a robust framework for creating diverse chemical matter capable of targeting multiple facets of neurodegenerative disease pathology, including oxidative stress, protein aggregation, and neuroinflammation.
Future work should focus on a multi-target-directed ligand (MTDL) approach, where a single molecule is rationally designed to interact with several key targets (e.g., cholinesterases and MAO enzymes).[6][9] Subsequent lead optimization should include in vivo efficacy studies in animal models of neurodegeneration and a thorough assessment of blood-brain barrier permeability to ensure the candidates can reach their site of action in the central nervous system.
References
- Ciaglia, T., Miranda, M. R., Vietri, M., Smaldone, G., Musella, S., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 108.
- Iacobazzi, A., & Pisani, L. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 28(21), 7385.
- Singh, A. A., Yadav, D., Kim, J., Choi, H. J., & Lee, T. H. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. International Journal of Molecular Sciences, 25(13), 7311.
- Singh, A. A., Yadav, D., Kim, J., Choi, H. J., & Lee, T. H. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. International Journal of Molecular Sciences, 25(13), 7311.
- Hilaris Publisher. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications.
- Berhe, S., Petzer, A., Petzer, J. P., & Terre’Blanche, G. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 26(12), 3416–3427.
- Berhe, S., et al. (2018). Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies. Semantic Scholar.
- Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds.
- Lee, T. H., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. ResearchGate.
- Soriano, D. S., & Ellison, R. J. (1999). Synthetic Methods used to construct indoles. University of Pittsburgh-Bradford.
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Introduction: The Strategic Importance of the 4-Bromoindole-3-carboxaldehyde Scaffold
An In-Depth Guide to Condensation Reactions of 4-Bromoindole-3-carboxaldehyde: Protocols and Mechanistic Insights
This compound is a highly versatile heterocyclic building block pivotal in the fields of medicinal chemistry, drug development, and materials science.[1][2] Its structure, featuring a reactive aldehyde group at the C3 position and a bromine atom at the C4 position, offers a dual handle for synthetic transformations. The aldehyde facilitates a variety of condensation reactions, allowing for the construction of complex molecular architectures, while the bromine atom serves as a valuable site for further functionalization via cross-coupling reactions.[2][3]
The indole nucleus itself is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, and antioxidant properties.[4] By leveraging condensation reactions, researchers can readily append diverse functional groups and molecular frameworks to the indole core, generating libraries of novel compounds for screening in drug discovery programs.[1][5] These reactions are fundamental for creating derivatives like Schiff bases, Knoevenagel condensation products, and bis(indolyl)methanes (BIMs), many of which exhibit significant therapeutic potential.[4][6]
This technical guide provides detailed, field-proven protocols for two of the most powerful condensation reactions involving this compound: the Knoevenagel condensation for C-C bond formation and the synthesis of bis(indolyl)methanes, a key reaction in creating biologically active dimers and trimers. The causality behind experimental choices, mechanistic pathways, and practical considerations for ensuring high-yield, reproducible results are explained in detail.
Part 1: The Knoevenagel Condensation - Crafting α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate).[7][8] The reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the active methylene compound to form a nucleophilic carbanion.[9] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to an aldol-type intermediate that subsequently dehydrates to yield a stable α,β-unsaturated product.
Mechanistic Overview: Knoevenagel Condensation
The reaction proceeds through a well-established pathway involving base-catalyzed carbanion formation, nucleophilic addition, and elimination.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Protocol 1: Classic Knoevenagel Condensation in Solution
This protocol describes a standard procedure using a basic catalyst in an alcoholic solvent, which is effective for a wide range of aromatic aldehydes and active methylene compounds.[10]
Experimental Workflow
Caption: Workflow for Knoevenagel condensation in solution.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 224.06 | 1.0 | 1.0 |
| Malononitrile | 66.06 | 1.1 | 1.1 |
| Piperidine | 85.15 | 0.1 | 0.1 |
| Ethanol (Absolute) | 46.07 | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (224 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol).
-
Solvent Addition: Add 15 mL of absolute ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add piperidine (10 µL, 0.1 mmol) using a micropipette. Causality Note: Piperidine is a sufficiently strong base to deprotonate the active methylene compound, initiating the reaction, but mild enough to avoid side reactions with the indole ring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the flask to room temperature. The product often precipitates as a solid. If precipitation is slow, place the flask in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.[10] The product can be further purified by recrystallization from ethanol or isopropanol to yield the pure α,β-unsaturated nitrile.
-
Characterization: Confirm the product identity using standard analytical methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Solvent-Free Knoevenagel Condensation via Grinding
This environmentally friendly protocol avoids bulk organic solvents, often leading to shorter reaction times and simpler work-up procedures.[11][12] The mechanical energy from grinding facilitates the reaction between the solid reactants.
Experimental Workflow
Caption: Workflow for solvent-free Knoevenagel condensation.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 224.06 | 2.0 | 1.0 |
| Ethyl Cyanoacetate | 113.12 | 2.2 | 1.1 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 0.4 | 0.2 |
| Mortar and Pestle | - | - | - |
Step-by-Step Procedure
-
Mixing Reactants: In a clean, dry porcelain mortar, combine this compound (448 mg, 2.0 mmol), ethyl cyanoacetate (235 µL, 2.2 mmol), and anhydrous potassium carbonate (55 mg, 0.4 mmol).[10]
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The solid mixture may become pasty or change color as the reaction proceeds. The reaction is often complete in 5-15 minutes. Monitor by TLC if desired by taking a small aliquot and dissolving it in acetone.
-
Work-up: Once the reaction is complete, add the solid mass to a beaker containing 50 mL of ice-cold water and stir for 10 minutes to dissolve the catalyst.[11]
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the product thoroughly with cold water on the filter to remove any remaining inorganic salts and dry it in a desiccator. This method often yields a product of high purity without the need for further recrystallization.[12]
Part 2: Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes are a prominent class of compounds synthesized via the electrophilic substitution reaction of indoles with aldehydes or ketones.[6] In the presence of a protic or Lewis acid catalyst, the aldehyde carbonyl is activated, making it susceptible to nucleophilic attack by the electron-rich C3 position of an indole molecule. The resulting intermediate is then protonated and loses water to form a stabilized azafulvenium salt. This electrophilic intermediate is rapidly attacked by a second indole molecule to furnish the final bis(indolyl)methane product.[13]
Mechanistic Overview: Acid-Catalyzed BIM Formation
The reaction proceeds via activation of the aldehyde, followed by two sequential electrophilic substitution steps.
Caption: General mechanism for acid-catalyzed synthesis of bis(indolyl)methanes.
Protocol 3: Green Synthesis of BIMs using Salicylic Acid
This protocol employs salicylic acid as an inexpensive, efficient, and environmentally friendly catalyst for the condensation of this compound with indole in an aqueous ethanol medium.[6]
Experimental Workflow
Caption: Workflow for the salicylic acid-catalyzed synthesis of BIMs.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 224.06 | 1.0 | 1.0 |
| Indole | 117.15 | 2.0 | 2.0 |
| Salicylic Acid | 138.12 | 0.15 | 0.15 |
| Water-Ethanol (1:1 v/v) | - | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL flask, add this compound (224 mg, 1.0 mmol), indole (234 mg, 2.0 mmol), and salicylic acid (21 mg, 0.15 mmol). Causality Note: Salicylic acid acts as a mild Brønsted acid catalyst, activating the aldehyde for nucleophilic attack. The 15 mol% loading is optimal for this transformation.[6]
-
Solvent and Reaction: Add 5 mL of a 1:1 water-ethanol mixture to the flask. Seal the flask and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Completion is usually observed within 3-5 hours, often indicated by the formation of a thick precipitate.
-
Work-up and Isolation: Once the reaction is complete, collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with a small amount (2-3 mL) of the cold 1:1 water-ethanol solvent mixture to remove the catalyst and any unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum to yield the desired tris(indolyl)methane derivative (one indole core from the aldehyde and two from the reacting indole).
Conclusion and Outlook
This compound is a powerful and adaptable starting material for synthesizing diverse and complex heterocyclic compounds. The condensation reactions detailed herein—the Knoevenagel condensation and the formation of bis(indolyl)methanes—represent robust and high-yielding methods for C-C bond formation and molecular elaboration. The protocols provided offer both classic and green chemistry approaches, equipping researchers with versatile tools for their synthetic endeavors. The resulting α,β-unsaturated systems and multi-indole frameworks are prime candidates for further investigation in drug discovery, serving as precursors to novel therapeutic agents and functional materials.[1][14]
References
- Banothu, J., Gali, R., Velpula, R., & Crooks, P. A. (2014). Condensation of indoles with indole aldehyde to form tris(indolyl)methanes.
- Azizi, A., & Dekamin, M. G. (2022).
- Girija, C. R., et al. (2011). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
- Abdel-Wahab, B. F., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde.
- Banari, H., Kiyani, H., & Pourali, A. (2018). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Chiang Mai Journal of Science. [Link]
- Li, J., et al. (2016). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules. [Link]
- Taskesenligil, Y., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
- Ogiwara, Y., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Journal of the Chinese Chemical Society. [Link]
- Ghodrati, K., et al. (2013). Synthesis of bis(indolyl)methanes by the reaction of indole with aldehydes in the presence of silica NPs in solvent-free condition.
- Saini, S., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. Molecules. [Link]
- Reddy, T. R., et al. (2018). An Efficient and Clean Synthesis of Bis(indolyl)methanes in a Protic Solvent at Room Temperature.
- Organic Chemistry Portal. (n.d.).
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society. [Link]
- Jones, G. (2011).
- Kumar, G. S., et al. (2011).
- Mishra, A. K., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. [Link]
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Strategic C-C Bond Formation: A Guide to Suzuki Coupling Reactions with 4-Bromoindole-3-carboxaldehyde
An Application Note for Drug Development Professionals and Organic Chemists
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The ability to selectively functionalize the indole nucleus is therefore of paramount importance in drug discovery and development. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1][2] This guide provides a detailed examination of the application of the Suzuki coupling to a specific, highly functionalized substrate: 4-bromoindole-3-carboxaldehyde.
This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind procedural choices, offering a robust, optimized protocol, and providing insights into overcoming common challenges. The goal is to equip researchers with the expertise to confidently and successfully synthesize novel 4-aryl-indole-3-carboxaldehyde derivatives, key building blocks for new chemical entities.
Mechanistic & Substrate-Specific Considerations
The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[2][3][4] Understanding this cycle is critical to troubleshooting and optimizing the reaction for a specific substrate like this compound.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromoindole, forming a Pd(II) complex. The electron richness of the indole ring can influence the rate of this step.[5]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[2][6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][8]
Challenges with this compound:
-
Aldehyde Functionality: The carboxaldehyde group at the C3 position is electron-withdrawing, which can modulate the reactivity of the C4-Br bond. More critically, carbonyl groups can coordinate to the palladium center, potentially inhibiting the catalyst.[9] The choice of bulky ligands can mitigate this undesired interaction.
-
Indole N-H Proton: The acidic proton on the indole nitrogen can interfere with basic reagents. While N-protection is an option, a successful coupling on the NH-free indole is often desirable to maintain step economy.[10] The choice of base is crucial to avoid deprotonation issues that may hinder the reaction.
-
Protodeboronation: A common side reaction, especially with heteroaryl boronic acids, is the cleavage of the C-B bond by a proton source before transmetalation can occur.[11] Using anhydrous solvents or specific bases can help minimize this pathway.
Optimizing Reaction Parameters: A Data-Driven Approach
The success of a Suzuki coupling hinges on the careful selection of four key components: the palladium catalyst (and its associated ligand), the base, the solvent, and the temperature. Below is a summary of conditions frequently employed for challenging heteroaromatic couplings, providing a rational starting point for optimization.
| Parameter | Reagent/Condition | Rationale & Causality | Typical Range | Source(s) |
| Catalyst | Pd(PPh₃)₄ | A reliable "workhorse" catalyst, often effective for aryl bromides. The active Pd(0) is readily available. | 2-5 mol% | [10][12] |
| Pd(dppf)Cl₂ | Excellent for heteroaromatic substrates. The dppf ligand is both electron-rich and has a large bite angle, facilitating reductive elimination. | 2-5 mol% | [1][13][14] | |
| Pd(OAc)₂ + Ligand | A versatile Pd(II) precatalyst that is reduced in situ. Requires an external phosphine ligand. | 2-5 mol% | [4][15] | |
| Ligand | PPh₃ | Standard, effective ligand, often used with Pd(OAc)₂ or as part of Pd(PPh₃)₄. | 2-4 eq. to Pd | [1][15] |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich dialkylbiaryl phosphines that promote rapid oxidative addition and are resistant to catalyst inhibition.[16] Highly effective for difficult couplings. | 1.1-1.5 eq. to Pd | [17] | |
| Base | K₂CO₃, Cs₂CO₃ | Common inorganic bases. Cs₂CO₃ is more soluble and often gives higher yields.[12] They are crucial for forming the active boronate complex. | 2.0-3.0 eq. | [1][8] |
| K₃PO₄ | A moderately strong, non-nucleophilic base often used in challenging couplings, particularly with sensitive functional groups. | 2.0-3.0 eq. | [18] | |
| Solvent | 1,4-Dioxane / H₂O | A standard solvent system. Water is often essential for dissolving the base and facilitating transmetalation. | 4:1 to 10:1 v/v | [8][12][19] |
| DMF, THF / H₂O | Alternative polar aprotic solvent systems that can be effective depending on substrate solubility. | Varies | [8][17][20] | |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. | Reaction Specific | [1][8] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq., 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 224 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[21]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (24.5 mg, 0.03 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) followed by degassed water (e.g., 2 mL) via syringe. The solvent should be thoroughly degassed beforehand by bubbling with inert gas for 20-30 minutes.[21]
-
Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. Look for the consumption of the starting this compound.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[22]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-aryl-indole-3-carboxaldehyde product.[19]
Troubleshooting & Self-Validation
A well-designed protocol is a self-validating system. If yields are low or the reaction fails, consider the following points:
-
Low or No Conversion:
-
Catalyst Inactivity: Was the catalyst old or improperly stored? Was the inert atmosphere rigorously maintained? Oxygen can deactivate the Pd(0) species. Consider using a fresh bottle of catalyst and ensure solvents are properly degassed.
-
Inefficient Base: Is the base fully dissolved? Is it strong enough? Consider switching from K₂CO₃ to the more potent Cs₂CO₃ or K₃PO₄.
-
Low Temperature: The reaction may require higher thermal energy. Incrementally increase the temperature to 110 °C.
-
-
Significant Side Products:
-
Homo-coupling of Boronic Acid: This suggests the transmetalation/reductive elimination pathway is competing with direct coupling of the boronic acid. This can sometimes be suppressed by using a slight excess of the bromoindole or changing the ligand.
-
Protodeboronation: If you observe significant amounts of the de-borylated arene corresponding to your boronic acid, this is a likely culprit.[11] Try using strictly anhydrous conditions (e.g., anhydrous THF and powdered KF as the base).[6]
-
Debromination of Starting Material: This indicates a competing hydrodehalogenation pathway. This can be influenced by the solvent, base, and ligand choice. Screening different conditions may be necessary.
-
By methodically analyzing these potential failure points, researchers can rapidly diagnose issues and converge on an optimized, high-yielding process for their specific substrates.
References
- BenchChem. (n.d.). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- Elguero, J., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Thomas, S., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Indian Academy of Sciences. (n.d.). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction.
- ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a).
- Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- YouTube. (2018). The Suzuki reaction.
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- National Institutes of Health. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence.
- National Institutes of Health. (n.d.). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[12][13]-Fused Indole Heterocycles.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Semantic Scholar. (n.d.). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions.
- Royal Society of Chemistry. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water.
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Application Notes & Protocols: A Guide to Developing Fluorescent Probes from 4-Bromoindole-3-carboxaldehyde
Introduction: The Strategic Advantage of the 4-Bromoindole Scaffold
Indole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and biological relevance.[1] Within this class, 4-bromoindole-3-carboxaldehyde emerges as a particularly strategic precursor for the development of novel fluorescent probes.[2] Its structure presents two distinct and orthogonal reactive sites: a bromo group at the C4 position, ideal for carbon-carbon bond formation, and a carboxaldehyde group at the C3 position, a versatile handle for condensation chemistry.[2][3] This dual functionality allows for a modular and rational design approach, enabling the synthesis of a diverse library of probes where photophysical properties and analyte specificity can be systematically tuned.
This guide provides a comprehensive overview of the synthetic strategies, photophysical principles, and practical applications for developing fluorescent probes from this versatile starting material. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for synthesis and biological imaging.
Section 1: Synthetic Strategies for Probe Diversification
The power of this compound lies in its capacity for selective, stepwise modification. The two primary avenues for diversification are palladium-catalyzed cross-coupling reactions at the C4 position and condensation reactions at the C3-aldehyde.
Strategy A: Tuning Photophysical Properties via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C4 position is an excellent handle for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl moieties.[4]
Causality of Design: The primary goal of this strategy is to modulate the electronic structure of the indole core to control the probe's fluorescence characteristics. By coupling different arylboronic acids, one can:
-
Extend π-Conjugation: Introducing aromatic rings extends the conjugated system, typically leading to a red-shift in both the absorption and emission spectra (i.e., a bathochromic shift).[5] This is crucial for developing probes that operate in the longer wavelength regions (red or near-infrared) to minimize cellular autofluorescence and light scattering in biological imaging applications.[6]
-
Create Donor-π-Acceptor (D-π-A) Architectures: By coupling an electron-donating group (e.g., a methoxy-substituted phenyl ring) or an electron-accepting group, one can construct a D-π-A system.[7] Such architectures often exhibit strong intramolecular charge transfer (ICT) characteristics, making their fluorescence highly sensitive to the polarity of their microenvironment.[5]
Caption: General workflow for modifying the indole core via Suzuki coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).[4]
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add a degassed solvent mixture, such as dioxane/water (6:1 v/v).[4]
-
Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Heat the reaction mixture under an inert atmosphere. Microwave-assisted heating (e.g., 70-90 °C for 30-60 minutes) can significantly improve reaction times and yields compared to conventional heating.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 4-aryl-indole-3-carboxaldehyde derivative.
Strategy B: Introducing Recognition Moieties via Condensation Chemistry
The aldehyde at the C3 position is a versatile functional group for introducing a recognition unit, which is responsible for binding to the target analyte. A common and effective method is the condensation reaction with a hydrazine or amine derivative to form a hydrazone or Schiff base, respectively.[3][9]
Causality of Design: This strategy directly links the fluorophore to a sensing element.
-
Analyte Specificity: The choice of the condensation partner is critical for selectivity. For instance, condensing the aldehyde with a hydrazine derivative containing a metal-chelating moiety (like a thiophene or pyridine) can create a probe selective for specific metal ions (e.g., Cu²⁺, Zn²⁺).[10][11][12]
-
"Turn-On" or "Turn-Off" Sensing: The resulting hydrazone or Schiff base can be engineered to operate via mechanisms like Photoinduced Electron Transfer (PET). In the "off" state, the recognition moiety quenches the indole's fluorescence. Upon binding the target analyte, a conformational change or change in electronic properties disrupts the quenching process, leading to a "turn-on" fluorescence response.[10]
Caption: General workflow for installing a recognition moiety.
Protocol 2: General Procedure for Hydrazone/Schiff Base Formation
-
Dissolve the 4-aryl-indole-3-carboxaldehyde derivative (1.0 eq.) in a suitable solvent such as ethanol or methanol.[9]
-
Add the selected hydrazine or amine derivative (1.1 eq.) to the solution.
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid) to facilitate the reaction, if necessary.
-
Reflux the mixture for 2-12 hours, monitoring the reaction by TLC.[9]
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Section 2: Photophysical Properties & Sensing Mechanisms
The efficacy of a fluorescent probe is defined by its photophysical properties and its response to the target analyte.
Key Photophysical Parameters
The performance of newly synthesized probes should be characterized by several key metrics. The table below presents hypothetical, yet representative, data for probes derived from this compound.
| Probe Name | Precursor Modification | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction (ε) (M⁻¹cm⁻¹) |
| Probe 1 | 4-Phenyl (Suzuki) | 350 | 450 | 100 | 0.25 | 15,000 |
| Probe 2 | 4-(N,N-dimethylaminophenyl) (Suzuki) | 380 | 520 | 140 | 0.40 | 22,000 |
| Probe 3 | Probe 2 + Hydrazinopyridine (Condensation) | 385 | 525 | 140 | 0.05 (- Cu²⁺) | 21,500 |
| Probe 4 | Probe 2 + Hydrazinopyridine (Condensation) | 390 | 525 | 135 | 0.55 (+ Cu²⁺) | 23,000 |
Note: The data illustrates how Suzuki coupling with an electron-donating group (Probe 2 vs. Probe 1) red-shifts the spectra and improves quantum yield. It also shows how a recognition moiety can quench fluorescence (Probe 3), which is then restored upon analyte binding (Probe 4).[10][13]
Common Sensing Mechanisms
Understanding the mechanism of fluorescence modulation is crucial for rational probe design. One of the most common mechanisms for "turn-on" probes is the disruption of Photoinduced Electron Transfer (PET).
Photoinduced Electron Transfer (PET): In a PET-based sensor, the recognition moiety has a Highest Occupied Molecular Orbital (HOMO) with an energy level that allows for the transfer of an electron to the excited state of the fluorophore. This non-radiative process quenches the fluorescence. When the target analyte binds to the recognition moiety, it lowers the energy of its HOMO, making the electron transfer energetically unfavorable. This blocks the PET process, and fluorescence is restored ("turned on").[10]
Caption: The mechanism of a "turn-on" sensor based on Photoinduced Electron Transfer (PET).
Section 3: Application Protocol for Live-Cell Imaging
Once a probe has been synthesized and characterized, its utility must be validated in a biological context. The following is a generalized protocol for staining and imaging live cells.
Trustworthiness of Protocol: This protocol incorporates essential controls to ensure the observed fluorescence is specific to the probe and its target. These include imaging unstained cells to assess autofluorescence and using a vehicle control (e.g., DMSO) to rule out solvent-induced artifacts.
Caption: A step-by-step workflow for a typical live-cell imaging experiment.
Protocol 3: Live-Cell Staining and Fluorescence Microscopy
-
Materials & Reagents:
-
Cells (e.g., HeLa, HepG2) cultured in appropriate medium.[14]
-
Glass-bottom imaging dishes or chamber slides.
-
Synthesized fluorescent probe.
-
Anhydrous DMSO.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fluorescence microscope with appropriate filter sets.
-
-
Cell Preparation:
-
The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of the fluorescent probe in anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, prepare a working staining solution by diluting the stock solution into fresh, warm cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
-
Cell Staining:
-
Aspirate the old medium from the cultured cells.
-
Add the probe-containing staining solution to the cells.
-
Incubate for 15-60 minutes at 37°C.[15] The optimal incubation time will vary depending on the probe's cell permeability.
-
Control Groups: Prepare parallel samples for (a) unstained cells and (b) cells treated with medium containing the same final concentration of DMSO (vehicle control).
-
-
Washing:
-
Imaging:
-
Add fresh, warm medium (phenol red-free medium is often preferred to reduce background) to the cells before imaging.[15]
-
Place the dish on the stage of the fluorescence microscope. If performing a long time-course experiment, use an onstage incubator to maintain temperature, humidity, and CO₂ levels.[16]
-
Excite the probe using the appropriate wavelength (determined from its absorption spectrum) and collect the emission signal using the correct filter set.
-
To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio.[16]
-
Capture images of the stained cells as well as the control groups for comparison.
-
Conclusion
This compound is a powerful and versatile starting material for the rational design of novel fluorescent probes. Its orthogonal reactive sites enable the systematic tuning of photophysical properties through Suzuki coupling and the introduction of analyte-specific recognition moieties via condensation reactions. By understanding the underlying principles of synthetic strategy and sensing mechanisms, researchers can develop sophisticated tools for visualizing complex biological processes in real-time. The protocols provided herein offer a solid foundation for scientists and drug development professionals to embark on the creation and application of the next generation of indole-based fluorescent probes.
References
- University of Sri Jayewardenepura. (n.d.). Indole-based Fluorometric and Colorimetric Chemosensors for the Selective Detection of Cu2+.
- ResearchGate. (n.d.). Fluorescence quenching mechanism and proposed structure of... | Download Scientific Diagram.
- ResearchGate. (n.d.). Indole-based fluorescent sensors for selective sensing of Fe2+ and Fe3+ in aqueous buffer systems and their applications in living cells.
- MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.
- PubMed. (2022). Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria.
- PubMed. (2020). Indole-based colori/fluorimetric probe for selective detection of Cu2+ and application in living cell imaging.
- ACS Omega. (n.d.). Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study.
- ACS Publications. (n.d.). Fluorescence quenching of indole and model micelle systems.
- ResearchGate. (2025). (PDF) Fluorescence Quenching of the Probes L-Tryptophan and Indole by Anions in Aqueous System.
- NIH. (n.d.). Lessons in Organic Fluorescent Probe Discovery.
- Global Thesis. (2022). Push-Pull Chromophores Of Isoindole:Synthesis,Properties And Bioimaging Application.
- NIH. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish.
- NIH. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.
- Royal Society of Chemistry. (n.d.). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues.
- NIH. (2017). Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions.
- MDPI. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates.
- PubMed. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy.
- NIH. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues.
- RSC Publishing. (2014). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
- MDPI. (n.d.). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide.
- NIH. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
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Leveraging 4-Bromoindole-3-Carboxaldehyde as a Versatile Precursor for Advanced Organic Light-Emitting Diode (OLED) Materials
An Application Guide for Researchers
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, is gaining significant traction in materials science due to its intrinsic electron-rich nature and charge-transport capabilities.[1][2] This guide focuses on 4-bromoindole-3-carboxaldehyde, a commercially available and highly versatile building block for the synthesis of novel organic semiconductors for Organic Light-Emitting Diodes (OLEDs). We provide an in-depth analysis of its chemical reactivity, detailed synthetic protocols for creating advanced π-conjugated systems, and methodologies for device fabrication and characterization. This document is intended for researchers and scientists in organic electronics and drug development, offering both foundational knowledge and actionable experimental procedures.
Introduction: The Strategic Value of the Indole Scaffold in OLEDs
The performance of an OLED is fundamentally dictated by the chemical and photophysical properties of the organic materials used in its emissive and charge-transport layers.[3][4] The ideal material should possess high thermal stability, efficient charge injection and transport, and a high photoluminescence quantum yield.[5][6]
Indole derivatives have emerged as a promising class of materials to meet these demands.[7][8] The indole core offers:
-
Excellent Hole-Transporting Properties: The nitrogen atom imparts a high electron density, facilitating the transport of positive charge carriers (holes).
-
High Thermal Stability: The rigid, fused-ring structure contributes to high thermal decomposition temperatures, a critical factor for device longevity.[9]
-
Tunable Optoelectronics: The indole ring system can be readily functionalized at multiple positions, allowing for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently, the emission color.[1][10]
This compound stands out as a particularly strategic starting material.[11] It features three distinct reactive sites—the N-H proton, the C3-aldehyde, and the C4-bromo substituent—that can be selectively addressed to construct complex, high-performance OLED materials.
Core Properties of this compound
A thorough understanding of the starting material's properties is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 98600-34-1 | [12][13][14][15][16] |
| Molecular Formula | C₉H₆BrNO | [11][12][15] |
| Molecular Weight | 224.06 g/mol | [11][12] |
| Appearance | White to yellow powder/crystal | [11] |
| Melting Point | 178 - 180 °C | [11] |
| SMILES | C1=CC2=C(C(=C1)Br)C(=CN2)C=O | [12] |
Synthetic Strategies for Molecular Elaboration
The true power of this compound lies in its capacity for stepwise, regioselective functionalization. This allows for the rational design of molecules where different parts of the structure are responsible for charge transport, emission, and morphological stability. The primary synthetic routes involve extending the π-conjugated system through modern cross-coupling reactions.
Key Reaction Sites:
-
C4-Bromo Position: This site is ideal for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[17][18] These reactions are fundamental to OLED material synthesis as they form new carbon-carbon bonds, effectively "stitching" the indole core to other aromatic systems (e.g., phenyl, fluorenyl, carbazolyl groups) to create larger, conjugated molecules. This extension of conjugation is the primary method for tuning the energy gap and, therefore, the emission color.
-
C3-Aldehyde Group: The aldehyde is a versatile handle for condensation reactions like the Wittig, Horner-Wadsworth-Emmons, or Knoevenagel reactions. These are particularly useful for creating vinylene bridges between aromatic units, which further extends conjugation and can enhance photophysical properties.[1][10]
-
N1-Indole Nitrogen: The N-H proton can be deprotonated and substituted via N-alkylation or N-arylation. Attaching bulky groups at this position is a common strategy to disrupt intermolecular packing (π-stacking) in the solid state. This suppression of aggregation is crucial for preventing fluorescence quenching and maintaining high emission efficiency in thin films.[19]
Detailed Experimental Protocols
The following protocols provide validated, step-by-step procedures for synthesizing a representative OLED material and fabricating a basic device for testing.
Protocol 1: Synthesis of 4-(Biphenyl-4-yl)-1H-indole-3-carboxaldehyde via Suzuki Coupling
This protocol describes a typical Suzuki cross-coupling reaction, a cornerstone of modern organic synthesis for C-C bond formation.[17][20][21] The reaction couples the bromo-indole with a boronic acid to form a biaryl system, a common motif in OLED materials.
Rationale: The palladium catalyst facilitates the reaction cycle of oxidative addition, transmetalation, and reductive elimination. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[20] A biphasic solvent system (e.g., Toluene/Water) is often used to dissolve both the organic starting materials and the inorganic base.
Materials & Equipment:
-
This compound
-
4-Biphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-biphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate small vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in 5 mL of toluene. Stir for 10 minutes until a homogenous solution is formed. This in-situ formation of the active Pd(PPh₃)₄ catalyst is a common and effective practice.
-
Reaction Assembly: Add the catalyst solution to the main reaction flask. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add toluene (20 mL) and deionized water (5 mL) to the flask.
-
Reflux: Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel, separate the organic layer, and wash it with brine (2 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product.
Protocol 2: Fabrication of a Multi-Layer OLED Device by Spin-Coating
This protocol outlines the fabrication of a simple, solution-processed OLED to evaluate the electroluminescent properties of a newly synthesized indole derivative.
Rationale: The multi-layer architecture is designed to optimize device efficiency.[22]
-
Hole Injection Layer (HIL): Reduces the energy barrier for holes to be injected from the anode (ITO).
-
Hole Transport Layer (HTL): Facilitates the movement of holes towards the emissive layer.
-
Emissive Layer (EML): The site where electrons and holes recombine to generate light. This layer contains the synthesized indole material.
-
Electron Transport Layer (ETL): Facilitates the movement of electrons from the cathode.
-
Electron Injection Layer (EIL) & Cathode: The EIL reduces the injection barrier for electrons, and the low work-function metal cathode serves as the electron source.
Procedure:
-
Substrate Cleaning: Sequentially clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a nitrogen stream and treat with UV-Ozone for 10 minutes to improve the work function and remove organic residues.
-
HIL Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO substrate at 3000 rpm for 40 seconds. Anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
HTL Deposition: Dissolve a standard hole-transport material (e.g., TPD) in a suitable solvent (e.g., chlorobenzene). Spin-coat the HTL solution on top of the HIL layer and anneal.
-
EML Deposition: Prepare a solution of the synthesized indole derivative (as a guest dopant) and a host material in a solvent like chloroform. Spin-coat this solution to form the emissive layer and anneal.
-
ETL/EIL/Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the electron-transport layer (e.g., TPBi), a thin electron-injection layer (e.g., LiF, ~1 nm), and the metal cathode (e.g., Aluminum, ~100 nm) through a shadow mask.
-
Encapsulation: Encapsulate the device using a glass lid and UV-cured epoxy in a nitrogen environment to prevent degradation from atmospheric moisture and oxygen.
Material and Device Characterization
Once synthesized, the indole derivatives must be thoroughly characterized to predict their performance in an OLED.
| Property | Technique | Information Gained |
| Photophysical Properties | UV-Vis & Photoluminescence (PL) Spectroscopy | Determines light absorption and emission wavelengths, color purity, and fluorescence quantum yield.[5][6][23] |
| Electrochemical Properties | Cyclic Voltammetry (CV) | Measures oxidation and reduction potentials to calculate the HOMO and LUMO energy levels.[24][25] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Assesses the decomposition temperature, indicating the material's suitability for vacuum deposition and long-term operation.[9] |
| Device Performance | Electroluminescence (EL) Testing | Measures turn-on voltage, luminance (brightness), current and power efficiency, external quantum efficiency (EQE), and CIE color coordinates.[10][26] |
Interpreting Energy Levels: The HOMO level should be aligned with the HTL to ensure efficient hole injection, while the LUMO level should align with the ETL for efficient electron injection. The difference between HOMO and LUMO levels (the energy gap) largely determines the emission color.[22][27][28]
Conclusion and Future Outlook
This compound is a powerful and cost-effective entry point for the development of novel, high-performance materials for OLED applications. Its three distinct and addressable reactive sites allow for a modular approach to molecular design, enabling the synthesis of a vast library of compounds with tailored electronic and photophysical properties. The synthetic protocols provided herein, particularly leveraging the Suzuki cross-coupling, offer a reliable pathway to creating advanced indole-based emitters.
Future research will likely focus on creating multi-functional molecules from this building block, where different indole-derived moieties are incorporated to serve as both the emissive and transport components within a single molecule. Furthermore, the development of materials exhibiting Thermally Activated Delayed Fluorescence (TADF) from indole scaffolds represents a key frontier for achieving 100% internal quantum efficiency in next-generation OLEDs.
References
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- ACS Publications. (2009). New Indole-Based Light-Emitting Oligomers: Structural Modification, Photophysical Behavior, and Electroluminescent Properties. The Journal of Physical Chemistry B. [Link]
- Wang, C., et al. (2021). Organoboron compounds constructed through the tautomerization of 1H-indole to 3H-indole for red OLEDs. Journal of Materials Chemistry C, 9(21), 6783-6789. [Link]
- García-Frutos, E. M., et al. (2009). Triindole based single crystals and thin films for OLED and OFET applications. Proc. SPIE 7417, Organic Field-Effect Transistors VIII. [Link]
- ResearchGate. (n.d.). Efficient and Stable Organic Light-Emitting Diodes Employing Indolo[2,3-b]indole-Based Thermally Activated Delayed Fluorescence Emitters. [Link]
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- NIH. (2023). Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. [Link]
- MDPI. (n.d.). Fluorescence Properties of Novel Multiresonant Indolocarbazole Derivatives for Deep-Blue OLEDs from Multiscale Computer Modelling. [Link]
- Scilit. (n.d.).
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- ResearchGate. (n.d.). Theoretical Investigation of New Organic Electroluminescent Materials Based on 4-Azaindole Groups and Oligopyrrole. [Link]
- ResearchGate. (n.d.). Organoboron compounds constructed through the tautomerization of 1 H -indole to 3 H -indole for red OLEDs. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Calculated HOMO and LUMO energy levels (in eV) of all the studied diindole-based molecules. [Link]
- Master Organic Chemistry. (2016).
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- ResearchGate. (n.d.). The Suzuki, the Heck, and the Stille reaction - Three versatile methods, for the introduction of new C-C bonds on solid support. [Link]
- YouTube. (2015). Chapter 11 – Organometallics, Part 3 of 5: Suzuki and Heck reactions. [Link]
- ResearchGate. (n.d.).
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- PubMed. (2024). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. [Link]
- PubMed Central. (n.d.). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. [Link]
- ResearchGate. (2018). Recent advances in materials for organic light emitting diodes. [Link]
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Investigating 4-bromoindole-3-carboxaldehyde in Quorum Sensing Inhibition: Application Notes and Protocols
Introduction: The Silent Conversation of Bacteria and the Promise of Its Interruption
Bacteria, long considered simple unicellular organisms, engage in sophisticated social behaviors orchestrated by a cell-to-cell communication system known as quorum sensing (QS).[1][2][3] This intricate network relies on the production, release, and population-wide detection of small signaling molecules called autoinducers.[3] Once a critical concentration of these molecules is reached, bacteria collectively alter their gene expression to regulate a host of processes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][2] The ability to interfere with this communication, termed quorum quenching, represents a promising anti-virulence strategy that circumvents the selective pressures of traditional antibiotics.[1]
Indole and its derivatives have emerged as a significant class of quorum sensing inhibitors (QSIs). This application note focuses on 4-bromoindole-3-carboxaldehyde, a halogenated indole derivative, as a potential QSI. While direct studies on the 4-bromo isomer are emerging, research on closely related brominated indole-3-carboxaldehydes has demonstrated a significant enhancement in QSI potency compared to the parent compound, indole-3-carboxaldehyde.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the efficacy of this compound as a quorum sensing inhibitor. We will delve into the underlying principles, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation.
The Target: Acyl-Homoserine Lactone (AHL)-Mediated Quorum Sensing
Many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, utilize N-acyl-homoserine lactones (AHLs) as autoinducers.[2] The canonical LuxI/LuxR-type QS system is a primary target for inhibition.[1][2] In this system, a LuxI-type synthase produces the AHL signal, which, at a threshold concentration, binds to and activates a LuxR-type transcriptional regulator. This activated complex then modulates the expression of target genes. Disrupting this signaling cascade can effectively disarm pathogenic bacteria.
PART 1: Foundational Protocols for Screening and Quantification of Quorum Sensing Inhibition
The Chromobacterium violaceum Biosensor Assay: A Visual Screen for QS Inhibition
Chromobacterium violaceum serves as an excellent initial screening tool for QSI compounds. This bacterium produces a purple pigment called violacein, the synthesis of which is regulated by the CviI/CviR QS system, a homolog of the LuxI/LuxR system.[1] Inhibition of QS results in a readily observable loss of purple pigmentation, making it a straightforward and effective primary assay.[2]
Objective: To qualitatively and quantitatively assess the ability of this compound to inhibit QS-mediated violacein production in C. violaceum.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Inoculum Preparation: Inoculate a single colony of C. violaceum into 5 mL of LB broth and incubate overnight at 30°C with shaking (200 rpm). The following day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD₆₀₀) of 0.1.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in LB broth in a 96-well plate to achieve the desired final concentrations. It is crucial to first determine the Minimum Inhibitory Concentration (MIC) of the compound to ensure that the observed effects are due to QS inhibition and not bactericidal or bacteriostatic activity. Subsequent experiments should be performed at sub-MIC concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of the diluted bacterial culture to 100 µL of the this compound solutions at various sub-MICs. Include a positive control (bacteria with DMSO, the solvent for the compound) and a negative control (LB broth only).
-
Incubation: Incubate the plate at 30°C for 24 hours with shaking (150 rpm).
-
Qualitative Assessment: Visually inspect the wells for a reduction in the purple violacein pigment compared to the positive control.
-
Quantitative Assessment:
-
To quantify violacein, centrifuge the microtiter plate at 4000 rpm for 10 minutes.
-
Carefully discard the supernatant.
-
Add 200 µL of DMSO to each well to solubilize the violacein pellet.
-
Resuspend the pellet by pipetting and shake the plate for 10 minutes.
-
Measure the absorbance at 585 nm (A₅₈₅) to quantify the violacein.[4]
-
-
Data Analysis: Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [ (Control A₅₈₅ - Test A₅₈₅) / Control A₅₈₅ ] x 100
Causality Behind Experimental Choices: The use of sub-MIC concentrations is critical to decouple anti-QS activity from antimicrobial effects. DMSO is used as a solvent due to its ability to dissolve a wide range of organic compounds and its low toxicity to C. violaceum at low concentrations (typically ≤1%).
PART 2: Investigating the Impact on Virulence Factors of Pseudomonas aeruginosa
Pseudomonas aeruginosa is a formidable opportunistic pathogen whose virulence is largely controlled by a complex QS network, including the LasI/LasR and RhlI/RhlR systems.[5][6] Investigating the effect of this compound on the production of key virulence factors provides a direct measure of its potential as an anti-virulence agent. While the following data is based on studies of the closely related 5-bromoindole-3-carboxaldehyde, similar outcomes are anticipated for the 4-bromo isomer.
Pyocyanin Production Assay
Pyocyanin is a blue-green phenazine pigment and a significant virulence factor of P. aeruginosa, contributing to its pathogenesis.[7][8] Its production is under the control of the QS system.
Objective: To quantify the inhibition of pyocyanin production by this compound in P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa (e.g., PAO1, PA14, or a clinical isolate)
-
LB broth
-
This compound
-
Chloroform
-
0.2 N HCl
-
Centrifuge and spectrophotometer
Step-by-Step Procedure:
-
Culture Preparation: Grow P. aeruginosa overnight in LB broth. Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB broth containing sub-MIC concentrations of this compound or DMSO (vehicle control). Incubate for 18-24 hours at 37°C with shaking.
-
Extraction:
-
Centrifuge 5 mL of the culture at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform. Mix vigorously.
-
Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Carefully transfer the chloroform layer to a new tube.
-
Add 1 mL of 0.2 N HCl and mix well. The pyocyanin will move to the upper pink/red acidic layer.
-
-
Quantification: Measure the absorbance of the top layer at 520 nm (A₅₂₀). The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the A₅₂₀ by 17.072.[9][10]
-
Data Analysis: Compare the pyocyanin concentration in treated samples to the vehicle control to determine the percentage of inhibition.
Self-Validation: It is crucial to monitor bacterial growth (OD₆₀₀) in parallel to ensure that the reduction in pyocyanin is not a secondary effect of growth inhibition.
Elastase and Protease Activity Assays
P. aeruginosa secretes several proteases, including elastase (LasB), which degrade host tissues and contribute to immune evasion.[11][12] The production of these enzymes is tightly regulated by the Las and Rhl QS systems.
Objective: To measure the inhibition of elastase activity by this compound.
Materials:
-
Culture supernatants from Protocol 2.
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer (50 mM, pH 7.4) with 0.5 mM CaCl₂
Step-by-Step Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix 100 µL of culture supernatant with 900 µL of ECR solution (10 mg/mL in Tris-HCl buffer).[12]
-
Incubation: Incubate the mixture for 3-4 hours (or up to 20 hours for lower activity) at 37°C with shaking.[12][13]
-
Stopping the Reaction: Centrifuge the tubes to pellet the un-degraded ECR.
-
Quantification: Transfer the supernatant to a new tube or a 96-well plate and measure the absorbance at 495 nm (A₄₉₅).[12] The absorbance is proportional to the amount of Congo Red released, and thus to the elastase activity.
-
Data Analysis: Calculate the percentage inhibition relative to the vehicle control.
Objective: To determine the effect of this compound on total extracellular protease activity.
Materials:
-
Culture supernatants from Protocol 2.
-
Azocasein solution (0.25% w/v in 0.2 M Tris-HCl buffer, pH 8.0)
-
Trichloroacetic acid (TCA) solution (10% w/v)
Step-by-Step Procedure:
-
Reaction: Mix 1 mL of culture supernatant with 1 mL of the azocasein solution.[14]
-
Incubation: Incubate at 37°C for 1 hour.[14]
-
Precipitation: Stop the reaction by adding 2 mL of 10% TCA solution. Incubate on ice for 30-60 minutes to precipitate the un-degraded protein.[14]
-
Clarification: Centrifuge to pellet the precipitate.
-
Quantification: Transfer the supernatant to a new tube and measure the absorbance at 440 nm. The absorbance of the released azo dye is proportional to the protease activity.
-
Data Analysis: Determine the percentage of protease inhibition compared to the control.
Alginate Production Assay
Alginate is an exopolysaccharide that is a key component of the P. aeruginosa biofilm matrix, particularly in mucoid strains isolated from cystic fibrosis patients.[15][16] Its production is influenced by the QS network.
Objective: To quantify the effect of this compound on alginate production.
Materials:
-
P. aeruginosa cultures (mucoid strain recommended)
-
Borate-sulfuric acid solution
-
0.2% Carbazole solution
Step-by-Step Procedure:
-
Culture: Grow P. aeruginosa in a suitable medium for 48 hours at 37°C in the presence of the test compound.
-
Reaction: Mix 70 µL of the culture with 600 µL of borate-sulfuric acid solution and 20 µL of 0.2% carbazole in an ice bath.[15]
-
Incubation: Incubate the mixture at 55°C for 30 minutes.
-
Quantification: Measure the absorbance at 530 nm.
-
Standard Curve: Generate a standard curve using known concentrations of purified alginate to determine the concentration in the samples.
-
Data Analysis: Calculate the percentage of alginate inhibition.
Biofilm Inhibition Assay
Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics.[17] QS is critical for biofilm formation and maturation.
Objective: To assess the ability of this compound to inhibit biofilm formation.
Materials:
-
P. aeruginosa
-
Tryptic Soy Broth (TSB) or other suitable medium
-
This compound
-
96-well microtiter plates (untreated polystyrene)
-
Crystal violet solution (0.1% w/v)
-
Methanol
-
95% Ethanol or 33% Acetic Acid
Step-by-Step Procedure:
-
Inoculum and Treatment: Dilute an overnight culture of P. aeruginosa 1:100 in fresh TSB. Add 100 µL of this diluted culture and 100 µL of TSB containing the test compound at various sub-MIC concentrations to the wells of a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) or distilled water to remove non-adherent cells.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.[17]
-
Staining: Discard the methanol and air dry the plate. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[18]
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.
-
Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.[17][18]
-
Quantification: Measure the absorbance at 570-630 nm. The absorbance is directly proportional to the biofilm biomass.
-
Data Analysis: Calculate the percentage of biofilm inhibition.
PART 3: Mechanistic Insights and Data Visualization
Proposed Mechanism of Action
While the precise mechanism for this compound requires further investigation, evidence from related compounds suggests it likely acts as a competitive inhibitor of the LasR and RhlR transcriptional regulators.[2] The indole scaffold can mimic the homoserine lactone ring of the native AHL autoinducers, allowing it to bind to the ligand-binding pocket of the LuxR-type receptors. The addition of the bromine atom is thought to increase the compound's potency, possibly by enhancing its ability to penetrate the bacterial cell membrane or by improving its binding affinity within the receptor's active site.[2]
Data Presentation
Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison.
Table 1: Inhibitory Effect of 5-bromoindole-3-carboxaldehyde on P. aeruginosa Virulence Factors (Example Data)
| Virulence Factor | Concentration (µg/mL) | % Inhibition (PAO1) | % Inhibition (ATCC 27853) |
| Pyocyanin | 100 | 92.5% | - |
| Elastase | 100 | 79.85% | - |
| Protease | 50 | 92.8% | - |
| Alginate | 100 | 61.4% | 76.16% |
| Data derived from studies on 5-bromoindole-3-carboxaldehyde.[5][6][19] |
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding the complex biological pathways and experimental procedures.
Caption: AHL Quorum Sensing Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing QSI Activity.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for investigating the quorum sensing inhibitory properties of this compound. By systematically evaluating its impact on biosensor strains and key virulence factors in pathogenic bacteria like P. aeruginosa, researchers can build a comprehensive profile of its potential as a novel anti-virulence agent. The promising results from related brominated indoles suggest that this compound is a compelling candidate for further study. Future research should focus on detailed mechanistic studies, including molecular docking and transcriptomic analysis, to elucidate its precise interactions with QS receptors and its global effects on bacterial gene expression. Such investigations will be crucial for the rational design and development of the next generation of therapeutics to combat bacterial infections.
References
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- Frank, L. H., & DeMoss, R. D. (1959). On the biosynthesis of pyocyanine. Journal of Bacteriology, 77(6), 776–782.
- Fortuna, A., et al. (2024). Assays for Studying Pseudomonas aeruginosa Secreted Proteases. Methods in Molecular Biology, 2721, 137-151.
- Feltman, H., et al. (2021). Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model. Frontiers in Microbiology, 11, 619988.
- Ohman, D. E., et al. (1990). Elastase assays. Methods in Enzymology, 235, 453-467.
- Essar, D. W., et al. (1990). Pyocyanin production by Pseudomonas aeruginosa. Journal of General Microbiology, 136(6), 1125-1136.
- Fortuna, A., et al. (2024). Assays for Studying Pseudomonas aeruginosa Secreted Proteases. Request PDF.
- Fallah, F., et al. (2018). Evaluation of Antibiotic Resistance Pattern, Alginate and Biofilm Production in Clinical Isolates of Pseudomonas aeruginosa. Archives of Pediatric Infectious Diseases, 6(3).
- Al Ahmar, R., et al. (2022). P. aeruginosa Culturing and Quantitation of Alginate. JoVE (Journal of Visualized Experiments).
- Mayer, C. (2018). Analysis and comparison of different methods for the quantification of alginate produced by Pseudomonas aeruginosa. TOBIAS-lib.
- Al-Shuhaib, M. B. S., et al. (2021). Isolation and Characterization of a Biocontrol Serine Protease from Pseudomonas aeruginosa FZM498 Involved in Antagonistic Activity Against Blastocystis sp. Parasite. Molecules, 26(16), 4988.
- Pinto, U. M., et al. (2023). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Request PDF.
- Chulanetra, M., et al. (2021). Human Single-Chain Antibodies That Neutralize Elastolytic Activity of Pseudomonas aeruginosa LasB. International Journal of Molecular Sciences, 22(19), 10398.
- Shapiro, A. B. (2014). How is the elastase test performed? ResearchGate.
- Pinto, U. M., et al. (2023). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. JoVE, (198), e65507.
- Nain, Z., et al. (2021). In silico identification of quorum sensing inhibitors against LasR protein in a clinical isolate of multidrug resistant Pseudomonas aeruginosa DMC-27b. F1000Research, 10, 114.
- Belaaouaj, A., et al. (1997). LasA, alkaline protease and elastase in clinical strains of Pseudomonas aeruginosa: quantification by immunochemical methods. FEMS Microbiology Letters, 149(1), 59-66.
- Hogan, D. A., et al. (2017). Pseudomonas Aeruginosa Alginate Overproduction Promotes Coexistence with Staphylococcus Aureus in a Model of Cystic Fibrosis Respiratory Infections. Dartmouth Digital Commons.
- King, M., et al. (2016). Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa. Request PDF.
- Singh, B. R., et al. (2018). Fig. 1. Pyocyanin inhibition assay: The quantitative assessment of.... ResearchGate.
- Kessler, E. (2014). Elastinolytic and proteolytic enzymes. Methods in Molecular Biology, 1149, 113-126.
- Kemp, C. A., et al. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Microbiology Research, 12(2), 376-382.
- Quiblier, C., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. JoVE (Journal of Visualized Experiments), (118), e54833.
- Alvarado-Salazar, J. A., et al. (2023). Effect of curcumin and 5-bromoindole-3-carboxaldehyde on the inhibition of Quorum sensing-dependent virulence factors in Pseudomonas aeruginosa. bioRxiv.
- Singh, R., et al. (2019). PRODUCTION AND CHARACTERIZATION OF ALGINATE EXTRACTED FROM PAENIBACILLUS RIOGRANDENSIS. International Journal of Pharmaceutical Sciences and Research, 10(11), 5133-5140.
- Kim, Y., et al. (2022). Improvement in Violacein Production by Utilizing Formic Acid to Induce Quorum Sensing in Chromobacterium violaceum. Microorganisms, 10(5), 896.
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Application Notes and Protocols for the Synthesis of Novel Indole Derivatives in Drug Discovery
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active natural products.[1][2] Its remarkable versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure" in modern drug discovery.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel indole derivatives. We will delve into established and contemporary synthetic methodologies, offering detailed, step-by-step protocols and the causal reasoning behind experimental choices. This guide is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity and reproducibility.
The Enduring Significance of the Indole Nucleus in Medicinal Chemistry
The indole ring system, an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring, is a recurring motif in a vast number of therapeutic agents.[2] Its unique electronic properties and the ability to be functionalized at various positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Indole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The successful application of indole-containing drugs, such as Indomethacin (an anti-inflammatory agent) and Tadalafil (for erectile dysfunction), underscores the therapeutic potential of this scaffold.[6] The ongoing exploration of novel indole derivatives continues to yield promising drug candidates for a multitude of diseases, from cancer to neurodegenerative disorders.[1][7]
Strategic Approaches to Indole Synthesis: A Method Selection Guide
The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This section outlines key synthetic methodologies, from classical name reactions to modern catalytic systems.
Logical Flow for Selecting a Synthetic Route
Caption: Key mechanistic steps of the Fischer Indole Synthesis. [8][9]
Protocol 3.1: Synthesis of 2-Phenylindole
This protocol is a representative example of the Fischer indole synthesis.
Materials:
-
Phenylhydrazine (1.0 mmol, 108.1 mg)
-
Acetophenone (1.0 mmol, 120.2 mg)
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) [10]* Glacial acetic acid (optional solvent)
-
Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (5 mL). Add a catalytic amount of acetic acid (1-2 drops). Reflux the mixture for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC). The intermediate can be isolated or used directly.
-
Cyclization: To the crude phenylhydrazone, add polyphosphoric acid (approx. 10-fold excess by weight).
-
Heating: Heat the reaction mixture to 100-150 °C with stirring for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Carefully quench the reaction by pouring it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenylindole.
Modern Synthetic Protocols: Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized indole synthesis, offering milder reaction conditions and a broader substrate scope compared to many classical methods. [11][12]These methods often involve the formation of key C-C or C-N bonds to construct the indole ring. [13] Causality: The power of palladium catalysis lies in its ability to activate otherwise unreactive C-H or C-X (X = halogen) bonds, enabling intramolecular cyclizations that would be difficult to achieve under thermal or classical acid/base-catalyzed conditions. [13]The choice of ligand is critical as it modulates the reactivity and stability of the palladium catalyst, directly impacting reaction efficiency and yield. [11]
Protocol 4.1: One-Pot Pd-Catalyzed Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate
This protocol is based on a microwave-assisted palladium-catalyzed intramolecular oxidative coupling. [14] Materials:
-
Appropriately substituted aniline (e.g., 2,4-dimethylaniline, 1.0 mmol)
-
Methyl acetoacetate (1.1 mmol)
-
Pd(OAc)₂ (Palladium(II) acetate, 0.05 mmol)
-
Cu(OAc)₂ (Copper(II) acetate, 1.5 mmol)
-
Dimethylformamide (DMF, 3 mL)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Enamine Formation (In Situ): In a 10 mL microwave vial, combine the substituted aniline (1.0 mmol) and methyl acetoacetate (1.1 mmol) in DMF (3 mL).
-
Catalyst Addition: To this mixture, add Pd(OAc)₂ (0.05 mmol) and Cu(OAc)₂ (1.5 mmol). The copper(II) acetate acts as an oxidant to regenerate the active Pd(II) catalyst.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 60 °C for 3 hours with stirring. [14]4. Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Accelerated Synthesis: Microwave-Assisted Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. [15][16] Causality: Microwaves directly and efficiently heat the reactants and solvent through dielectric heating, leading to a rapid increase in temperature that can overcome activation energy barriers much faster than conventional heating methods. [10]This can be particularly advantageous for reactions that are sluggish at lower temperatures. [14][16]
Protocol 5.1: Microwave-Assisted, Solvent-Free Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a method for preparing 2-arylindoles from an α-bromo-acetophenone and excess aniline. [17][18]The microwave-assisted, solvent-free adaptation represents a significant improvement in terms of efficiency and environmental impact. [19] Materials:
-
Substituted aniline (2.0 mmol)
-
Phenacyl bromide (1.0 mmol)
-
Domestic microwave oven
Procedure:
-
Reaction Setup: In a beaker, thoroughly mix the substituted aniline (2.0 mmol) and phenacyl bromide (1.0 mmol). One equivalent of the aniline acts as the reactant, and the second acts as a base. [19]2. Microwave Irradiation: Place the beaker in a domestic microwave oven. Irradiate the mixture at 540 W for 45-60 seconds. [19]3. Work-up and Purification: After cooling, the resulting solid can be directly purified by column chromatography on silica gel to afford the 2-arylindole.
Comparative Data for Indole Synthesis Methods
| Method | Typical Yield (%) | Reaction Temp (°C) | Reaction Time | Key Strengths | Key Limitations |
| Fischer Indole Synthesis | 30 - high | Room Temp. to Reflux | 2 - 24 h | Well-established, readily available starting materials. [20] | Requires acidic conditions, potential for side reactions. [8] |
| Bischler-Möhlau Synthesis | 50 - 75% (Microwave) | 150-250 (Conventional) | 45-60 s (Microwave) | Good for 2-arylindoles, solvent-free options. [17][19] | Harsh conditions in conventional methods, limited scope. [17] |
| Pd-Catalyzed Synthesis | 60 - 95% | 60 - 110 | 3 - 16 h | Mild conditions, high functional group tolerance, broad scope. [11][14] | Cost of catalyst, potential for metal contamination. [16] |
| Microwave-Assisted | Generally Higher | Elevated | Minutes to Hours | Drastically reduced reaction times, improved yields. [15][10] | Requires specialized equipment, scalability can be a challenge. |
Purification and Characterization: Ensuring Compound Integrity
Purification: The purification of indole derivatives is critical to remove unreacted starting materials, catalysts, and byproducts.
-
Column Chromatography: This is the most common method, using silica gel as the stationary phase and a gradient of non-polar (e.g., hexane) to polar (e.g., ethyl acetate) solvents. [20]* Crystallization: For solid products, recrystallization from a suitable solvent system can yield highly pure compounds. Solute crystallization using a solvent like n-hexane can be effective for purifying indole from complex mixtures. [21][22]* Extraction: Liquid-liquid extraction is used during the work-up to separate the product from inorganic salts and water-soluble impurities. [23] Characterization: Unambiguous structural confirmation is essential. A combination of spectroscopic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation, providing detailed information about the carbon-hydrogen framework. [24][25]The characteristic N-H proton of the indole ring typically appears as a broad singlet downfield (>8.0 ppm) in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. [24][26]* Infrared (IR) Spectroscopy: Used to identify key functional groups. The N-H stretch of the indole ring is typically observed as a sharp peak around 3400 cm⁻¹. [24]
General Workflow for Synthesis and Validation
Caption: A self-validating workflow from synthesis to characterization.
Conclusion
The synthesis of novel indole derivatives is a dynamic and critical area of research in drug discovery. While classical methods like the Fischer synthesis remain valuable, modern palladium-catalyzed and microwave-assisted protocols offer significant advantages in terms of efficiency, mildness, and scope. By understanding the underlying mechanisms and carefully selecting the appropriate methodology, researchers can efficiently generate diverse libraries of indole compounds for biological evaluation. Adherence to rigorous purification and characterization protocols is essential to ensure the integrity of the synthesized molecules and the reliability of subsequent pharmacological data.
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Application Note & Protocol Guide: Functionalized Indole Aldehydes in Click Chemistry
An in-depth guide to the principles, applications, and execution of click chemistry reactions utilizing functionalized indole aldehydes, designed for researchers and drug development professionals.
Foundational Principles: The Intersection of Indole Chemistry and Bioorthogonal Ligation
The strategic combination of the indole scaffold with the efficiency of click chemistry provides a powerful platform for innovation across the molecular sciences. This section elucidates the fundamental concepts that underpin the utility of functionalized indole aldehydes in this context.
The "Click" Imperative: Efficiency and Bioorthogonality
The concept of "click chemistry," first defined by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild, often aqueous, conditions.[1] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] A critical evolution of this concept is bioorthogonality: chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[4][5] This has been prominently achieved through the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the cellular toxicity associated with copper catalysts.[4][6][]
The Indole Nucleus: A Privileged Scaffold
The indole ring is a cornerstone heterocyclic motif in medicinal chemistry and chemical biology.[8][9] It is present in a vast array of natural products, pharmaceuticals (e.g., vincristine, delavirdine), and signaling molecules (e.g., tryptophan, serotonin).[8] Its electron-rich nature and versatile reactivity make it a "privileged structure," meaning it can serve as a potent framework for developing ligands for diverse biological targets.[10] The ability to selectively functionalize the indole core at various positions (C2, C3, C4, etc.) through modern synthetic methods like C-H activation allows for the precise tuning of its properties.[10][11][12]
The Aldehyde Handle: A Versatile Gateway for Conjugation
The aldehyde group is a uniquely valuable functional handle in bioconjugation.[13][14] Its reactivity is orthogonal to most native functional groups found in biomolecules, such as amines and carboxylates. It readily participates in highly chemoselective ligations, most notably forming stable oxime bonds with aminooxy groups and hydrazone bonds with hydrazides.[4][14] This established reactivity makes the aldehyde a reliable anchor point for subsequent chemical modifications, including the attachment of click chemistry handles.
Synergy: The Power of Combining Indole Aldehydes and Click Chemistry
Functionalized indole aldehydes represent a convergence of these powerful concepts. The indole serves as the core pharmacophore or reporter moiety (e.g., a fluorescent probe), while the aldehyde provides a stable attachment point. By introducing a click-reactive handle (typically an alkyne or azide) elsewhere on the indole structure, a modular system is created. This allows researchers to:
-
Synthesize a core indole aldehyde with desired electronic and steric properties.
-
Conjugate this core molecule to a wide range of other molecules (peptides, proteins, sugars, synthetic polymers) using the unparalleled efficiency of click chemistry.
-
Develop novel fluorescent probes, targeted therapeutics, and advanced materials with precisely controlled architectures.[15][16][17]
Key Click Reactions & Mechanistic Insights
The choice of click reaction is dictated by the experimental context, particularly the tolerance for a metal catalyst. Both CuAAC and SPAAC are highly effective for ligating functionalized indole aldehydes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the reaction of a terminal alkyne with an azide to form a 1,4-disubstituted 1,2,3-triazole, catalyzed by a Cu(I) salt.[1][] This reaction is exceptionally reliable and high-yielding. The catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.
Causality in the CuAAC Mechanism: The copper catalyst is not merely an accelerant; it fundamentally alters the reaction pathway from the thermal Huisgen cycloaddition.[2] It coordinates with the terminal alkyne, significantly lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[1] This intermediate then reacts with the azide in a stepwise manner, ensuring the exclusive formation of the 1,4-regioisomer, a level of control not achievable in the uncatalyzed thermal reaction.[2]
Caption: The catalytic cycle of CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts rapidly with an azide.[6][] The driving force for the reaction is the release of ring strain in the cyclooctyne as it transitions to the more stable triazole ring.[]
Causality in SPAAC: The bioorthogonality of SPAAC stems from its independence from cytotoxic metal catalysts.[4] The high reactivity is engineered into the cyclooctyne itself. Bending the normally linear alkyne into an eight-membered ring creates substantial strain energy, lowering the activation barrier for the cycloaddition with an azide.[19] This allows the reaction to proceed at physiological temperatures and concentrations, making it the gold standard for live-cell labeling and in vivo chemistry.[5][20][21]
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Application Notes and Protocols for 4-Bromoindole-3-carboxaldehyde in Agrochemical Research
Introduction: The Strategic Importance of 4-Bromoindole-3-carboxaldehyde in Agrochemical Discovery
This compound is a versatile heterocyclic building block poised for significant contributions to modern agrochemical research.[1] Its indole scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. The strategic placement of a bromine atom at the 4-position and a reactive aldehyde group at the 3-position offers a dual handle for synthetic diversification, making it an ideal starting material for the generation of novel fungicides, herbicides, and plant growth regulators.[1]
The electron-withdrawing nature of the bromine atom can influence the electronic properties of the indole ring, potentially enhancing the biological activity and metabolic stability of its derivatives. The aldehyde functionality serves as a versatile anchor point for the introduction of diverse chemical moieties through reactions such as Schiff base formation, Knoevenagel condensation, and the synthesis of chalcones and thiosemicarbazones. These derivatives can be tailored to interact with specific biological targets in pests and weeds, leading to the development of next-generation crop protection agents.
This guide provides detailed protocols for the synthesis and bioactivity screening of agrochemical candidates derived from this compound, with a focus on the scientific rationale behind the experimental design.
Key Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful downstream applications.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.06 g/mol | [2] |
| Appearance | White to yellow crystalline powder | [1] |
| Melting Point | 175-177 °C | [3] |
| CAS Number | 98600-34-1 | [2] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF. |
Synthetic Pathways: From Building Block to Bioactive Candidate
The aldehyde group of this compound is the primary site for synthetic elaboration. The following sections detail the synthesis of promising classes of agrochemical candidates.
Workflow for Synthesis of Bioactive Derivatives
The general workflow for leveraging this compound in agrochemical discovery involves a two-step process: synthesis of a diverse library of derivatives, followed by systematic bioactivity screening.
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Application Notes and Protocols for Multicomponent Reactions Involving 4-Bromoindole-3-carboxaldehyde
Introduction
4-Bromoindole-3-carboxaldehyde is a versatile and highly valuable building block in synthetic and medicinal chemistry.[1] Its unique electronic properties, stemming from the presence of a bromine atom on the indole ring and a reactive aldehyde functionality, make it an ideal substrate for a variety of organic transformations.[2] Multicomponent reactions (MCRs), which involve the simultaneous combination of three or more reactants in a single synthetic operation to afford a complex product, are particularly well-suited for leveraging the reactivity of this indole derivative.[3] This guide provides detailed application notes and protocols for several key MCRs utilizing this compound, with a focus on applications in drug discovery and development. The resulting molecular scaffolds, such as α-aminophosphonates, α-acyloxy amides, and β-amino carbonyl compounds, are of significant interest due to their potential as therapeutic agents.[2][4]
Core Concepts and Strategic Considerations
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The introduction of a bromine atom at the 4-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, often enhancing their biological activity.[2] MCRs offer an efficient and atom-economical approach to rapidly generate libraries of complex indole derivatives from simple precursors, accelerating the drug discovery process.
The choice of MCR should be guided by the desired final molecular architecture and its intended biological target. For instance, the Kabachnik-Fields reaction provides access to α-aminophosphonates, which are known mimics of α-amino acids and can act as enzyme inhibitors.[4] The Passerini and Ugi reactions yield peptidomimetic structures, which are valuable in the development of protease inhibitors and other therapeutics.[5][6] The Mannich and Betti reactions afford aminoalkylated compounds, a common motif in many biologically active molecules.[7][8]
Featured Multicomponent Reactions and Protocols
This section details the theoretical basis and provides exemplary, field-tested protocols for key multicomponent reactions involving this compound.
Kabachnik-Fields Reaction: Synthesis of α-Aminophosphonates
The Kabachnik-Fields reaction is a three-component condensation of an aldehyde, an amine, and a hydrophosphoryl compound (typically a dialkyl phosphite) to yield α-aminophosphonates.[4][9] These products are of significant interest in medicinal chemistry as they are structural analogues of α-amino acids and have shown a wide range of biological activities, including as enzyme inhibitors and anti-cancer agents.[4]
Causality of Experimental Choices: The reaction is often carried out under solvent-free conditions to enhance reaction rates and simplify purification.[4][9] While the reaction can proceed without a catalyst, Lewis acids or other catalysts can be employed to improve yields and shorten reaction times, particularly with less reactive substrates. The choice of amine and dialkyl phosphite allows for diversification of the final product.
Experimental Protocol: One-Pot Synthesis of Diethyl (4-bromo-1H-indol-3-yl)(phenylamino)methylphosphonate
-
Materials:
-
This compound (1.0 mmol, 224 mg)
-
Aniline (1.0 mmol, 93 mg, 0.091 mL)
-
Diethyl phosphite (1.0 mmol, 138 mg, 0.128 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Oil bath
-
-
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and aniline (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add diethyl phosphite (1.0 mmol) to the mixture.
-
Heat the reaction mixture in an oil bath at 80-90 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure α-aminophosphonate.
-
Data Summary Table:
| Entry | Amine | Phosphite | Product | Yield (%) |
| 1 | Aniline | Diethyl phosphite | Diethyl (4-bromo-1H-indol-3-yl)(phenylamino)methylphosphonate | High |
| 2 | Benzylamine | Dimethyl phosphite | Dimethyl (benzylamino)(4-bromo-1H-indol-3-yl)methylphosphonate | Good |
Note: Yields are generally reported as good to high in the literature for analogous reactions, though specific yields for this exact substrate combination require experimental verification.
Reaction Visualization:
Caption: Kabachnik-Fields reaction workflow.
Passerini Three-Component Reaction (P-3CR): Synthesis of α-Acyloxy Amides
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, which produces α-acyloxy amides.[10][11] This reaction is highly atom-economical and allows for the rapid generation of a diverse range of peptidomimetic structures, which have shown promise as anti-cancer agents.[5][11]
Causality of Experimental Choices: The reaction is typically conducted in aprotic solvents at room temperature with high concentrations of reactants to favor the concerted, non-ionic pathway.[11][12] The choice of carboxylic acid and isocyanide provides two points of diversity for creating a library of compounds. The reaction is generally uncatalyzed.
Experimental Protocol: Synthesis of 2-((4-bromophenyl)(tert-butylcarbamoyl)methoxy)acetic acid
-
Materials:
-
This compound (1.0 mmol, 224 mg)
-
Acetic acid (1.0 mmol, 60 mg, 0.057 mL)
-
tert-Butyl isocyanide (1.0 mmol, 83 mg, 0.113 mL)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
-
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and acetic acid (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Add tert-butyl isocyanide (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure α-acyloxy amide.
-
Data Summary Table:
| Entry | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| 1 | Acetic Acid | tert-Butyl isocyanide | 2-((4-bromophenyl)(tert-butylcarbamoyl)methoxy)acetic acid | Good |
| 2 | Benzoic Acid | Cyclohexyl isocyanide | 2-(benzoyloxy)-2-(4-bromophenyl)-N-cyclohexylacetamide | Good |
Note: Specific yields for this reaction with this compound need to be determined experimentally, but are generally good for Passerini reactions.
Reaction Visualization:
Caption: Passerini three-component reaction.
Ugi Four-Component Reaction (U-4CR): Synthesis of Bis-Amides
The Ugi reaction is a powerful four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[6] This reaction is highly valued for its ability to generate complex, drug-like molecules in a single step with high atom economy, making it a cornerstone of combinatorial chemistry and high-throughput screening.[6][13]
Causality of Experimental Choices: The Ugi reaction is typically performed in polar aprotic solvents like methanol or DMF to facilitate the formation of the initial imine intermediate.[6] High concentrations of the reactants are generally used to drive the reaction to completion. The reaction is exothermic and usually proceeds rapidly without the need for a catalyst.
Experimental Protocol: Synthesis of N-(tert-butyl)-2-(N-(4-bromobenzyl)acetamido)-2-(4-bromophenyl)acetamide
-
Materials:
-
This compound (1.0 mmol, 224 mg)
-
Benzylamine (1.0 mmol, 107 mg, 0.109 mL)
-
Acetic acid (1.0 mmol, 60 mg, 0.057 mL)
-
tert-Butyl isocyanide (1.0 mmol, 83 mg, 0.113 mL)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
-
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol), benzylamine (1.0 mmol), and acetic acid (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give the pure bis-amide.
-
Data Summary Table:
| Entry | Amine | Carboxylic Acid | Isocyanide | Product | Yield (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | N-(tert-butyl)-2-(N-(4-bromobenzyl)acetamido)-2-(4-bromophenyl)acetamide | High |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | N-(cyclohexyl)-2-(N-(4-bromophenyl)benzamido)-2-(4-bromophenyl)acetamide | High |
Note: Ugi reactions are known for their high yields, and similar results are expected for this substrate.
Reaction Visualization:
Caption: Ugi four-component reaction.
Applications in Drug Development
Derivatives of 4-bromoindole have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.
-
Anticancer Activity: Many indole derivatives, including those with bromine substitutions, have shown potent anti-tumor properties.[2] The ability to rapidly generate diverse libraries of compounds using MCRs with this compound as a key building block allows for the efficient screening for novel anti-cancer agents.
-
Antimicrobial Activity: Bromoindole derivatives have also been investigated for their antimicrobial properties. The products of these MCRs can be screened against a panel of pathogenic bacteria and fungi to identify new leads for the development of antibiotics and antifungal agents.
-
Enzyme Inhibition: The structural motifs generated through these MCRs, such as α-aminophosphonates and peptidomimetics, are well-suited for targeting the active sites of enzymes. This makes them valuable for developing inhibitors for a variety of enzymes implicated in disease.
Conclusion
Multicomponent reactions provide a powerful and efficient platform for the synthesis of complex and biologically relevant molecules from this compound. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this versatile building block and to accelerate the discovery of new therapeutic agents. The inherent modularity of MCRs allows for the creation of large and diverse compound libraries, significantly enhancing the potential for identifying novel drug candidates.
References
- Passerini reaction - Grokipedia. (n.d.).
- One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. (2007). Molecules, 12(2), 163–172. [Link]
- Passerini reaction - Wikipedia. (n.d.).
- Ugi reaction - Wikipedia. (n.d.).
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2014). Molecules, 19(11), 18838–18898. [Link]
- Betti reaction - Wikipedia. (n.d.).
- Passerini Reaction - Organic Chemistry Portal. (n.d.).
- The Passerini Reaction - Organic Reactions. (n.d.).
- Ugi Reaction - Organic Chemistry Portal. (n.d.).
- Mannich reaction - Wikipedia. (n.d.).
- Betti Reaction | Chem-Station Int. Ed. (2017).
- Passerini reaction | PPTX - Slideshare. (n.d.).
- Ugi Four-Component Reactions Using Alternative Reactants. (2021). Molecules, 26(16), 4983. [Link]
- Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144... - ResearchGate. (n.d.).
- One pot synthesis of alpha-aminophosphonates containing bromo and 3,4,5-trimethoxybenzyl groups under solvent-free conditions. (2007). Molecules, 12(2), 163–172. [Link]
- The Ugi three-component reaction and its variants - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Application of the Mannich reaction in the structural modification of natural products. (2023). Future Medicinal Chemistry, 15(19), 1705–1722. [Link]
- Three-component radical homo Mannich reaction. (2021).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL STUDY OF SOME NEW BETTI' S PRODUCTS Pravin S Jogi DEPARTMENT OF CHEMISTRY, JANATA - ijrbat. (n.d.).
- One-Pot Synthesis of α-Aminophosphonates on Silica under Solvent-Free Conditions from Aromatic Aldehydes - ResearchGate. (n.d.).
- A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. (2021). Current Green Chemistry, 8(3), 223–229. [Link]
- Recent advances in the transformation reactions of the Betti base derivatives. (2024). RSC Advances, 14(20), 14099–14122. [Link]
- Three-component radical homo Mannich reaction - ResearchGate. (n.d.).
- The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (2021). Molecules, 26(18), 5649. [Link]
- Recent advances in the transformation reactions of the Betti base derivatives. (2024). RSC Advances, 14(20), 14099–14122. [Link]
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.).
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. (n.d.).
- Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41 - International Journal of Innovative Technology and Exploring Engineering (IJITEE). (n.d.).
- Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. (2010). Organic Letters, 12(10), 2346–2349. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromoindole-3-carboxaldehyde
Welcome to the technical support center for the synthesis of 4-bromoindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the Vilsmeier-Haack formylation of 4-bromoindole.
Introduction to the Vilsmeier-Haack Formylation of 4-Bromoindole
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich heterocyclic compounds like indoles.[3][4] It introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, to produce indole-3-carboxaldehydes.[3] These products are crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1][3]
The reaction involves the formation of a Vilsmeier reagent, a chloroiminium salt, which then acts as an electrophile in an electrophilic aromatic substitution reaction with the indole.[3][5][6] While the reaction is robust, its success with substituted indoles like 4-bromoindole hinges on careful control of reaction parameters to maximize yield and minimize side-product formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions based on chemical principles.
Issue 1: Low or No Yield of this compound
A diminished or absent yield is a frequent challenge. The root causes can often be traced back to the stability of the Vilsmeier reagent or the reactivity of the substrate.
| Potential Cause | Underlying Reason | Recommended Solution |
| Decomposition of Vilsmeier Reagent | The Vilsmeier reagent is highly sensitive to moisture. Any water present in the solvent (DMF) or on the glassware will hydrolyze the phosphorus oxychloride (POCl₃) and the reagent itself, rendering it inactive.[3] | Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled or a new bottle of POCl₃. The reagent should be prepared at low temperatures (0-5 °C) and used promptly.[3] |
| Low Reactivity of 4-Bromoindole | The bromine atom at the 4-position is an electron-withdrawing group, which reduces the nucleophilicity of the indole ring. This makes the electrophilic substitution reaction more challenging compared to unsubstituted indole. | For less reactive substrates, a higher reaction temperature (e.g., 40-80 °C) and a slight excess of the Vilsmeier reagent (1.2-1.5 equivalents) may be necessary to drive the reaction to completion.[3][7] |
| Incomplete Reaction | Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material. | Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a gradual increase in temperature.[3] Extend the reaction time until TLC analysis shows the consumption of the starting material.[7] |
| Improper Work-up Procedure | The product can be lost or decomposed during the work-up phase if not handled correctly. The intermediate iminium salt must be completely hydrolyzed to the aldehyde.[6][7] | The reaction mixture should be quenched by slowly adding it to a vigorously stirred mixture of crushed ice and a mild base like sodium bicarbonate or sodium acetate.[3] This controls the exothermic hydrolysis and neutralizes the acidic environment. Avoid using strong bases if the product is base-sensitive.[3] |
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or difficulties in purification often point to the formation of side products.
| Side Product | Mechanism of Formation | Prevention and Mitigation |
| Bis(indolyl)methane Derivatives | This common byproduct forms when the desired this compound reacts with another molecule of the starting 4-bromoindole under the acidic reaction conditions.[8] | Maintain a low reaction temperature (0 °C to room temperature) during the addition of the 4-bromoindole to the Vilsmeier reagent.[8] Add the indole solution dropwise to the pre-formed reagent to ensure it preferentially reacts with the formylating agent.[8] Quench the reaction promptly after the starting material is consumed.[8] |
| Diformylated Products | Highly activated indoles can undergo formylation at both the C3 position and the nitrogen atom.[3] While the 4-bromo substituent is deactivating, aggressive reaction conditions can still lead to diformylation. | Carefully control the stoichiometry of the Vilsmeier reagent, using closer to a 1:1 ratio with the 4-bromoindole.[8] Employ milder reaction conditions, such as lower temperatures and shorter reaction times.[8] |
| Polymeric or Tar-like Materials | Indoles can be sensitive to strongly acidic conditions, leading to polymerization or the formation of intractable tars, which significantly reduces the yield of the desired product. | Prepare the Vilsmeier reagent at low temperatures and add the 4-bromoindole solution slowly to avoid localized heating. Ensure efficient stirring throughout the reaction. Quenching the reaction by adding it to an ice/base mixture, rather than the other way around, can help manage the exotherm and minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the preparation of the Vilsmeier reagent?
The Vilsmeier reagent is typically prepared in situ by the reaction of DMF with POCl₃. This reaction is exothermic and should be conducted at low temperatures, ideally between 0-5 °C, to prevent the decomposition of the reagent.[3] Maintaining this temperature is crucial for achieving a high yield.
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[3] A small aliquot of the reaction mixture should be carefully quenched (for example, with a saturated solution of sodium bicarbonate) and extracted with an organic solvent like ethyl acetate before spotting on a TLC plate. This allows you to track the consumption of the starting material and the formation of the product.
Q3: My product is difficult to purify. What are some common issues and solutions?
Purification challenges can arise from the presence of side products or the physical properties of this compound.
-
Residual DMF: DMF has a high boiling point and can be difficult to remove. After the aqueous work-up, ensure thorough extraction with a suitable organic solvent and wash the organic layer with brine to remove residual DMF.
-
Crystallization: If the crude product is an oil or a sticky solid, try recrystallization from a suitable solvent system. One reported method involves crystallization from a mixture of petroleum ether and another solvent after concentrating the reaction mixture.[9]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities.[10] A gradient elution system, for example, with hexane and ethyl acetate, is often effective.
Q4: Are there any significant safety precautions I should be aware of?
Yes, the reagents used in the Vilsmeier-Haack reaction are hazardous.
-
Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently with water.[3]
-
Vilsmeier Reagent: This reagent is also moisture-sensitive.[3]
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The work-up, which involves quenching with ice or a basic solution, should be done slowly and carefully to control the exothermic reaction.[3]
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a synthesis of best practices aimed at maximizing yield and purity.
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 120 mL).[9]
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.[3][9]
-
Stir the resulting mixture at 0 °C for 30 minutes.[3]
-
-
Formylation Reaction:
-
Dissolve 4-bromoindole (1.0 equivalent) in a minimal amount of anhydrous DMF (e.g., 20 g).[9]
-
Add the 4-bromoindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[3][9]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 35-40 °C for 1-2 hours.[3] The mixture may become a viscous suspension.[9]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and a saturated solution of sodium bicarbonate or sodium acetate.[3]
-
Continue stirring until the ice has completely melted and the hydrolysis of the intermediate is complete. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.[11]
-
Air-dry the product.[9]
-
-
Purification:
Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction pathway.
Troubleshooting Workflow for Low Yield
Caption: A logical approach to troubleshooting low yields.
References
- Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. (n.d.). J&K Scientific LLC.
- Vilsmeier–Haack reaction. (2023, December 1). In Wikipedia.
- Formation of indole trimers in Vilsmeier type reactions. (2019). Arkivoc, 2019(6), 1-10.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27393.
- Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. (n.d.). ResearchGate.
- Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144... (n.d.). ResearchGate.
- Synthesis of substituted indole-3-carboxaldehyde derivatives. (n.d.). ResearchGate.
- How can synthesis 4-bromo indole and 4-methyl indole? (n.d.). ResearchGate.
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (n.d.). Afyon Kocatepe Üniversitesi.
- indole-3-aldehyde. (n.d.). Organic Syntheses Procedure.
- 4-Bromo-1H-indole-3-carbaldehyde. (n.d.). PubChem.
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Technical Support Center: Purification of Crude 4-Bromoindole-3-carboxaldehyde by Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of crude 4-bromoindole-3-carboxaldehyde via recrystallization. It is designed to offer both procedural guidance and in-depth troubleshooting, ensuring a robust and reproducible purification process.
I. Understanding the Recrystallization of this compound
This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Its purification is critical to ensure the quality and efficacy of the final active pharmaceutical ingredients. The most common method for its synthesis is the Vilsmeier-Haack formylation of 4-bromoindole. This reaction, while effective, can lead to several impurities that must be removed.
Potential Impurities:
-
Unreacted Starting Material: Residual 4-bromoindole.
-
Reagent-Derived Impurities: Unreacted Vilsmeier reagent (a complex of dimethylformamide (DMF) and phosphoryl chloride) and its hydrolysis byproducts.
-
Side-Reaction Products: Small amounts of di-formylated or other isomeric byproducts.
-
Colored Impurities: Often high-molecular-weight, polar, colored compounds formed through side reactions or degradation.
Recrystallization is an effective and economical method for purifying crude this compound, leveraging the differences in solubility between the desired compound and these impurities in a chosen solvent system at varying temperatures.
II. Recommended Recrystallization Protocols
Two primary methods are recommended for the recrystallization of this compound: a single-solvent system and a mixed-solvent system. The choice depends on the nature and quantity of the impurities.
Protocol 1: Single-Solvent Recrystallization from Ethanol
This method is suitable for crude material with minor impurities. Ethanol is a good choice as it is a polar protic solvent that effectively dissolves the polar this compound at elevated temperatures, while many less polar impurities remain less soluble.
Step-by-Step Methodology:
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of 95% ethanol and heat the mixture to boiling (using a hot plate with a stirrer) until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (typically 1-2% of the solute's weight) of activated charcoal to the solution.[2][3] Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial to form well-defined crystals and minimize the inclusion of impurities.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Mixed-Solvent Recrystallization using Acetone and Petroleum Ether
This is a more robust method, particularly effective for removing a broader range of impurities. Acetone is an excellent solvent for this compound, while petroleum ether acts as an anti-solvent, inducing crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot acetone.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add petroleum ether (boiling range 60-90 °C) dropwise with constant swirling until the solution becomes slightly turbid (cloudy).[4]
-
Re-dissolution: Add a few drops of hot acetone to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature.
-
Chilling: Place the flask in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of acetone and petroleum ether (in the same ratio as used for crystallization).
-
Drying: Dry the purified product under vacuum.
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
III. Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[5][6] This often happens when the melting point of the impure compound is lower than the boiling point of the solvent, or if the solution is supersaturated too quickly.[7][8]
-
Immediate Action: Reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to decrease the saturation point.[7]
-
Preventative Measures:
-
Slower Cooling: Allow the solution to cool more slowly. Insulate the flask to encourage gradual crystal growth.
-
Solvent Choice: The polarity difference between your compound and the solvent might be too large. Consider a different solvent system. For a polar compound like this compound, highly non-polar solvents are more likely to cause oiling out.
-
Seeding: Introduce a seed crystal (a small crystal of the pure compound) to the solution once it has cooled slightly. This provides a nucleation site for crystal growth.
-
Q2: The yield of my recrystallized product is very low. What went wrong?
A2: A low yield can be attributed to several factors:
-
Excess Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. If you suspect this, you can try to concentrate the mother liquor and cool it again to recover more product.
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount. Ensure your filtration apparatus is hot and the transfer is done quickly.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have chilled the solution in an ice bath for an adequate period.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
Q3: My final product is still colored, even after recrystallization. How can I remove the color?
A3: Colored impurities are common in the synthesis of indole derivatives.
-
Activated Charcoal: The most common method is to use activated charcoal.[1][2][3][9] It is crucial to use the minimum amount necessary, as excessive use can adsorb your desired product, reducing the yield.
-
Multiple Recrystallizations: A second recrystallization may be necessary to remove persistent colored impurities.
-
Solvent Selection: Ensure the chosen solvent is appropriate. The colored impurities should ideally be either highly soluble in the cold solvent (and thus remain in the mother liquor) or insoluble in the hot solvent (and be removed by hot filtration).
Q4: No crystals are forming, even after cooling in an ice bath. What can I do?
A4: This is usually due to either using too much solvent or the solution being supersaturated.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a seed crystal of the pure compound.
-
-
Reduce Solvent Volume: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
IV. Frequently Asked Questions (FAQs)
Q5: What is the ideal solvent for recrystallizing this compound?
A5: There is no single "best" solvent, as the ideal choice depends on the impurities present. However, a good starting point is a polar solvent in which the compound is significantly more soluble when hot than when cold. Ethanol and acetone are excellent primary solvents. A mixed solvent system, like acetone/petroleum ether, often provides superior purification by allowing for finer control over the solubility.
Q6: How can I determine the correct amount of solvent to use?
A6: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. This creates a saturated solution upon cooling, maximizing the recovery of the purified compound. It is best to add the solvent in small portions to the heated crude material until it all dissolves.
Q7: Is it necessary to perform a hot filtration?
A7: Hot filtration is only necessary if there are insoluble impurities in your hot solution or if you have used a decolorizing agent like activated charcoal. If your hot solution is clear, you can skip this step to avoid potential product loss.
Q8: What is the expected purity and yield after recrystallization?
A8: A successful recrystallization should yield a product with a purity of >98%. The yield can vary significantly depending on the purity of the crude material and the technique used, but a yield of 70-90% is typically considered good.
V. Data Summary Table
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol (95%) | 78 | Polar Protic | Good single solvent for recrystallization. |
| Acetone | 56 | Polar Aprotic | Excellent solvent for dissolving the compound; often used in a mixed-solvent system. |
| Petroleum Ether | 60-90 | Non-polar | Used as an anti-solvent with acetone to induce crystallization. |
| Water | 100 | Very Polar | This compound has low solubility in water, making it a good washing solvent in some cases, but not a primary recrystallization solvent. |
VI. References
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Somei, M., et al. (2001). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 55(5), 841-844.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]
-
Futamura. (n.d.). Catalyst-Modified Activated Carbon for Aldehyde Removal. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Decolorizing carbon. Retrieved from [Link]
-
Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol. Retrieved from
-
Activated Carbon Solutions. (2025, September 18). Best Practices for Activated Carbon Decolorization in Food Industry. Retrieved from [Link]
-
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Retrieved from
Sources
- 1. naturecarbon.com [naturecarbon.com]
- 2. Decolorizing carbon [sites.pitt.edu]
- 3. carbotecnia.info [carbotecnia.info]
- 4. This compound | 98600-34-1 [chemicalbook.com]
- 5. mt.com [mt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. Catalyst-Modified Activated Carbon for Aldehyde Removal (AD)ï½ UES ï½ Catalytic activated carbon [cocowork.com]
Technical Support Center: Navigating the Vilsmeier-Haack Formylation of Indoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of indoles. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-H functionalization reaction. The formylation of indoles, particularly at the electron-rich C3-position, yields indole-3-carboxaldehydes, which are pivotal intermediates in the synthesis of a multitude of pharmaceuticals and biologically active compounds.[1]
While the Vilsmeier-Haack reaction is a robust and widely used method, its execution is nuanced. Success hinges on a deep understanding of the reaction mechanism, careful control of reaction parameters, and the ability to troubleshoot common issues. This guide moves beyond a simple recitation of steps to provide a causal framework for experimental choices, empowering you to diagnose problems and optimize your reaction conditions with confidence.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction yield is very low, or I've only recovered the starting indole. What went wrong?
This is one of the most common issues and can stem from several factors, primarily related to the integrity of the Vilsmeier reagent and the reactivity of your substrate.
Potential Causes & Actionable Solutions:
-
Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture.[2] Its preparation from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is exothermic and must be performed under strictly anhydrous conditions.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use high-purity, anhydrous DMF and freshly distilled or a fresh bottle of POCl₃. The reagent should be prepared at low temperatures (typically 0-5 °C) and used promptly.[2][3] Any fishy smell from the DMF bottle indicates decomposition to dimethylamine, which can interfere with the reaction; use a fresh bottle if this is detected.[4]
-
-
Low Reactivity of the Indole Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Electron-withdrawing groups (EWGs) such as -NO₂, -CN, or -COOR on the indole ring decrease its nucleophilicity, making the reaction sluggish or preventing it from occurring altogether.[3]
-
Solution: For deactivated indoles, more forcing conditions are necessary. This may involve increasing the reaction temperature (e.g., to 40-80 °C) and using a slight excess of the Vilsmeier reagent.[2] Monitor the reaction closely by TLC to avoid decomposition at higher temperatures.
-
-
Improper Work-up Procedure: The product, an iminium salt intermediate, must be carefully hydrolyzed to the final aldehyde. An improper quench can lead to product loss or decomposition.
-
Solution: The reaction should be quenched by slowly adding the reaction mixture to a vigorously stirred mixture of crushed ice and a mild base like sodium bicarbonate, sodium carbonate, or sodium acetate.[1][2] Avoid strong bases if the product is base-sensitive. The quench is often exothermic and should be performed carefully to maintain control.
-
Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?
Side reactions can severely complicate purification and reduce the yield of the desired 3-formylindole. Understanding their origin is key to suppression.
Common Byproducts & Mitigation Strategies:
-
Bis(indolyl)methane Derivatives: This common byproduct arises when the desired 3-formylindole product, once formed, acts as an electrophile and reacts with a second molecule of the unreacted starting indole under the acidic reaction conditions.[5]
-
Mitigation:
-
Order of Addition: Always add the indole solution dropwise to the pre-formed Vilsmeier reagent. This maintains a high concentration of the formylating agent relative to the indole, ensuring the indole reacts with the Vilsmeier reagent rather than the product.[5]
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) to slow down the rate of the subsequent reaction between the product and starting material.[5]
-
Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).
-
-
-
3-Cyanoindole: The formation of a nitrile byproduct can be perplexing. It is often attributed to the reaction of the formyl group with nitrogen-containing impurities (like hydroxylamine or ammonia derivatives) present in the reagents, followed by dehydration.[6]
-
Mitigation:
-
High-Purity Reagents: Use high-purity, anhydrous solvents and freshly distilled reagents to minimize nitrogenous impurities.[6]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric components.[6]
-
Appropriate Quench: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution. Avoid ammonia-based quenching agents.[6]
-
-
-
Diformylated Products: Under harsh conditions or with a large excess of the Vilsmeier reagent, a second formyl group can be introduced at another position on the indole ring or at a susceptible substituent.[5]
-
Mitigation: Use a stoichiometric amount of the Vilsmeier reagent (closer to 1:1) and employ the mildest possible temperature and shortest reaction time necessary for full conversion of the starting material.[5]
-
-
Polymerization or Tarry Residue: The formation of intractable tars is usually a sign of an uncontrolled reaction.
-
Mitigation: This is often caused by overheating. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent. Ensure starting materials are pure, as impurities can catalyze polymerization.[2]
-
Q3: The formylation is occurring at a position other than C3. How can I control the regioselectivity?
While formylation is electronically favored at the C3 position due to the high electron density and stability of the resulting intermediate, other isomers are possible.[7][8]
Factors Influencing Regioselectivity:
-
Electronic Preference: The C3 position of indole is the most nucleophilic, making it the primary site of electrophilic attack.[7]
-
Steric Hindrance: If the C2 or N1 positions are sterically hindered by bulky substituents, C3 formylation is further favored. Conversely, a very large substituent at C2 could potentially direct formylation to other positions on the benzene ring portion of the indole if it is sufficiently activated.
-
N-Substitution: Unsubstituted (N-H) indoles almost exclusively give C3 formylation. N-substituted indoles also predominantly react at C3.[3] However, in some specific cases, such as with 3-substituted indoles, formylation can be forced at the C2 position.
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for common Vilsmeier-Haack issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the Vilsmeier-Haack formylation of indole?
The reaction proceeds through a well-established multi-step mechanism.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[9][10]
-
Electrophilic Attack: The electron-rich π-system of the indole, specifically at the C3 position, attacks the electrophilic carbon of the Vilsmeier reagent. This breaks the aromaticity of the pyrrole ring and forms a cationic intermediate (a σ-complex).[7]
-
Aromatization: A chloride ion or another weak base removes the proton from the C3 position, restoring the aromaticity of the indole ring and forming a neutral iminium salt intermediate.
-
Hydrolysis: During aqueous work-up, water attacks the electrophilic carbon of the iminium salt. Subsequent proton transfers and elimination of dimethylamine yield the final product, indole-3-carboxaldehyde.[7][9]
Reaction Mechanism Diagram
Caption: The four main stages of the Vilsmeier-Haack formylation of indole.
Q2: How does substitution on the indole ring affect the required reaction conditions?
The electronic nature of substituents on the indole nucleus has a profound impact on its reactivity. Understanding this allows you to tailor your reaction conditions for optimal results.
| Substituent Type on Indole Ring | Effect on Reactivity | Typical Reaction Conditions | Example |
| Electron-Donating Groups (EDGs) | Increases nucleophilicity of the indole ring, accelerating the reaction. | Milder conditions: Lower temperatures (0 °C to RT), shorter reaction times. | 5-Methoxyindole, 5-Methylindole |
| Electron-Withdrawing Groups (EWGs) | Decreases nucleophilicity of the indole ring, retarding the reaction. | Harsher conditions: Higher temperatures (40-80 °C), longer reaction times, possible need for excess Vilsmeier reagent. | 5-Nitroindole, 5-Cyanoindole |
| Halogens (-Cl, -Br, -I) | Inductively withdrawing but can participate in resonance; overall deactivating effect. | Intermediate conditions, often requiring gentle heating. | 5-Chloroindole |
Q3: Are there safer or milder alternatives to the standard POCl₃/DMF system?
Yes, while the POCl₃/DMF system is classic, concerns over the hazardous nature of POCl₃ have driven the development of alternatives.[11]
-
Alternative Vilsmeier Reagents: Other acid chlorides can be used in place of POCl₃, such as oxalyl chloride or thionyl chloride, which react with DMF to form the same active chloroiminium salt.[12] Phthaloyl dichloride has also been explored as a greener alternative.[13]
-
Catalytic Vilsmeier-Haack: Recent research has focused on developing catalytic versions of the reaction to avoid the use of stoichiometric and caustic POCl₃, often employing a P(III)/P(V)=O cycle.[11][14]
-
Alternative Formylation Methods: For sensitive substrates or when the Vilsmeier-Haack reaction fails, other formylation methods can be considered. These include the Duff reaction, Reimer-Tiemann reaction, or newer iron-catalyzed methods using formaldehyde.[15][16]
Detailed Experimental Protocol: Synthesis of Indole-3-carboxaldehyde
This is a general protocol and should be adapted based on the specific indole substrate and laboratory safety procedures.
Materials:
-
Indole (1.0 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled (1.2 equiv.)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (N₂ or Argon) inlet, add anhydrous DMF (approx. 3 mL per 1 g of indole).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add POCl₃ (1.2 equiv.) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.
-
After the addition is complete, stir the resulting mixture at 0 °C for 30-60 minutes. The solution may become a thick, pale-yellow solid or slurry.
-
-
Formylation Reaction:
-
Dissolve the indole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature, then heat to 35-40 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Very slowly and carefully, pour the reaction mixture into the quenching solution. Caution: This process is highly exothermic and will release gas. Ensure adequate ventilation and perform in a fume hood.
-
Continue stirring until all the ice has melted and gas evolution has ceased. A solid precipitate of the product should form.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Air-dry the collected solid.
-
-
Purification:
-
The crude product can often be obtained in high purity. If necessary, further purification can be achieved by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by silica gel column chromatography.
-
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Vilsmeier-Haack Reaction of Indoles.
- BenchChem. (2025).
- ChemWis. (2025). Vilsmeier–Haack reaction of indole. YouTube.
- ACS Omega. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction.
- BenchChem. (2025). Technical Support Center: Formylation Reactions of N-Substituted Indoles.
- Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ResearchGate. (2022).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry, 87(22), 15539-15546.
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
- Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674.
- Organic Syntheses. (2022).
- BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. scirp.org [scirp.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
Safe handling and disposal of 4-bromoindole-3-carboxaldehyde
Welcome to the technical support guide for 4-bromoindole-3-carboxaldehyde (CAS No. 98600-34-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this versatile synthetic intermediate. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, use, and disposal.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the safe handling and storage of this compound.
1. What are the primary hazards associated with this compound?
This compound is classified as a hazardous chemical. The primary hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2]
Always consult the Safety Data Sheet (SDS) before use for a complete understanding of the associated risks.[1]
2. What personal protective equipment (PPE) is mandatory when handling this compound?
To mitigate exposure risks, the following PPE must be worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.[1][3][4]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[1][3] A face shield should be worn over safety glasses when there is a significant risk of splashing or dust generation.[3]
-
Skin and Body Protection: A laboratory coat with long sleeves is required. For tasks with a high risk of splashing, a chemical-protective apron should be worn.[5][6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][6] If a fume hood is not available or if dust levels are high, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[1][7]
Table 1: Summary of Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety Goggles / Face Shield | ANSI Z.87.1[7] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Consult manufacturer's resistance guide[7] |
| Body | Laboratory Coat / Chemical Apron | Standard laboratory apparel |
| Respiratory | Chemical Fume Hood / Respirator | NIOSH/MSHA approved[1] |
3. How should this compound be stored?
Proper storage is crucial to maintain the compound's integrity and prevent accidents.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Atmosphere: For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended as the compound can be air-sensitive.[6]
-
Temperature: Store at 2-8°C for optimal stability.[8]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, amines, and reducing agents.[1]
4. How do I correctly dispose of waste containing this compound?
As a halogenated organic compound, this compound requires disposal as hazardous waste.[9][10]
-
Waste Segregation: Collect waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[9][11] Do not mix with non-halogenated waste, as this significantly increases disposal costs.[10][12]
-
Container Management: Waste containers must be kept tightly sealed when not in use and stored in a designated satellite accumulation area.[10][11]
-
Disposal Procedure: All disposal must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][13] Never dispose of this chemical down the drain.[11]
Diagram 1: Disposal Workflow for this compound
Caption: Decision workflow for proper waste segregation and disposal.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during experimentation.
Q1: I'm having trouble dissolving this compound. What solvents are recommended?
A1: This compound is generally soluble in organic solvents.[14] If you are experiencing poor solubility in a nonpolar solvent like hexane, try a more polar organic solvent.
-
Recommended Solvents: Based on its structure, solvents like acetone, ethyl acetate, and dichloromethane are good starting points. For reaction purposes, dimethylformamide (DMF) and acetonitrile are also commonly used.
-
Troubleshooting Steps:
-
Consult the Literature: Check the experimental section of publications that use this compound for proven solvent systems.
-
Gentle Warming: Gently warming the mixture can increase the rate of dissolution.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve dissolution.
-
Solvent Polarity: If the compound precipitates out of solution upon the addition of other reagents, consider a solvent system that is compatible with all reaction components.
-
Q2: My reaction mixture turned a dark color after adding a reagent to my solution of this compound. Is this normal?
A2: Indole derivatives can be sensitive and prone to decomposition or side reactions, often indicated by a color change.
-
Potential Cause 1: Strong Bases or Oxidizers: This compound is incompatible with strong bases and strong oxidizing agents.[1] The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of colored polymeric byproducts. The aldehyde group can also undergo reactions under strongly basic conditions (e.g., Cannizzaro reaction).
-
Potential Cause 2: Air Sensitivity: The compound is noted to be air-sensitive.[6] Prolonged exposure to air, especially at elevated temperatures or in the presence of light, can cause degradation.
-
Preventative Measures:
-
Inert Atmosphere: Run your reaction under an inert atmosphere (nitrogen or argon) to prevent air oxidation.
-
Reagent Purity: Ensure all reagents and solvents are pure and free of contaminants that could initiate decomposition.
-
Temperature Control: Maintain the recommended reaction temperature. Use an ice bath to slow down exothermic processes if necessary.
-
Order of Addition: Consider the order in which you add reagents. It may be preferable to add the base or other reactive species slowly at a low temperature.
-
Q3: How should I handle a small spill of powdered this compound in the lab?
A3: A minor spill of this powdered chemical should be managed promptly and carefully to prevent aerosolization and contamination.[15]
-
Immediate Actions:
-
Cleanup Protocol:
-
Wear Appropriate PPE: At a minimum, wear two pairs of gloves, safety goggles, and a lab coat.[16] For larger spills or if there's a risk of dust, a respirator is required.[16]
-
Gently Cover the Spill: Place wet absorbent pads or paper towels over the powder to dampen it.[15][16] This is a critical step to prevent the powder from becoming airborne. Do not sweep the dry powder.[15]
-
Collect the Material: Once the powder is wetted, carefully scoop the absorbent material and residue into a sealable plastic bag or container.[17][18]
-
Decontaminate the Area: Clean the spill area with soap and water or an appropriate laboratory detergent.[17][19]
-
Dispose of Waste: Label the bag or container as "Hazardous Waste" and include the chemical name. Dispose of it through your institution's EHS department.[17]
-
Diagram 2: Minor Powdered Chemical Spill Cleanup Procedure
Caption: Step-by-step procedure for cleaning a minor powder spill.
Section 3: Experimental Protocols
Protocol 1: First Aid for Accidental Exposure
This protocol outlines the immediate steps to take in case of personal exposure to this compound.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Seek immediate medical attention.[1][20] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][20] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][20] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[1][20] |
References
- Duke Occupational and Environmental Safety Office. Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- Pesticide Environmental Stewardship. Spill Cleanup. Retrieved from Pesticide Environmental Stewardship.
- Texas A&M University-Texarkana. Spill Management Procedure. Retrieved from Texas A&M University-Texarkana. [Link]
- MBR Medical. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- Queen Mary University of London. Spill procedure: Clean-up guidance. Retrieved from Queen Mary University of London. [Link]
- U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- PubChem. 4-Bromo-1H-indole-3-carbaldehyde.
- University of Wisconsin-Madison. Hazardous Waste Segregation.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Temple University. Halogenated Solvents in Laboratories.
- Centers for Disease Control and Prevention. Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment.
- University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.
- Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
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- 20. fishersci.com [fishersci.com]
Identifying common impurities in 4-bromoindole-3-carboxaldehyde synthesis
Welcome to the technical support guide for the synthesis of 4-bromoindole-3-carboxaldehyde. This resource is designed for researchers, chemists, and process development professionals to help identify, troubleshoot, and mitigate common impurities encountered during the synthesis of this valuable building block.[1][2] This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common impurities and initial questions that arise during the synthesis and purification of this compound, primarily via the Vilsmeier-Haack reaction.[3][4]
Q1: What is the most common impurity I should look for after my Vilsmeier-Haack reaction?
A1: The most prevalent impurity is typically unreacted 4-bromoindole . The Vilsmeier-Haack is an electrophilic substitution reaction, and its success is contingent on driving the reaction to completion.[4][5] Incomplete reactions, often due to insufficient reagent stoichiometry, low reaction temperature, or shortened reaction time, will result in leftover starting material.
-
Causality: The Vilsmeier reagent, a chloroiminium salt formed from DMF and POCl₃, is a mild electrophile.[4][5] The electron-rich indole nucleus attacks this reagent. If the conditions are not optimal, a portion of the 4-bromoindole will not react and will be carried through the initial work-up.
-
Identification: On a Thin Layer Chromatography (TLC) plate, 4-bromoindole will appear as a less polar spot (higher Rf value) compared to the more polar aldehyde product. In an HPLC chromatogram, it will have a different retention time, typically eluting earlier than the product depending on the method.[6][7]
Q2: I see a second product spot on my TLC that is very close to my main product. What could it be?
A2: This could be an isomeric bromoindole-3-carboxaldehyde . While formylation of the indole ring is highly regioselective for the 3-position, the purity of the initial 4-bromoindole starting material is critical. Commercial 4-bromoindole can sometimes contain small amounts of other isomers, such as 5-bromoindole, 6-bromoindole, or 7-bromoindole.
-
Causality: If your starting material contains isomeric impurities, they will undergo the Vilsmeier-Haack reaction concurrently, leading to the corresponding isomeric aldehyde products (e.g., 5-bromoindole-3-carboxaldehyde). These isomers often have very similar polarities, making them difficult to separate.
-
Identification: The best method for confirming isomeric impurities is LC-MS, which will show identical masses but different retention times.[6][8] High-resolution ¹H NMR can also reveal distinct sets of aromatic proton signals, although they may be overlapping.[9]
Q3: My final product has a dark, polymeric appearance. What causes this?
A3: The formation of dark, often intractable, polymeric material is a known issue with indole chemistry, particularly under strongly acidic conditions which can be present during the Vilsmeier-Haack reaction or work-up.
-
Causality: Indoles are susceptible to acid-catalyzed polymerization or degradation. The Vilsmeier reagent itself is acidic, and if the reaction is overheated or run for an excessive amount of time, side reactions can occur. Furthermore, the aqueous work-up must be carefully controlled; quenching the reaction with a base (like saturated sodium bicarbonate solution) should be done efficiently and without allowing the mixture to become too hot.[10]
-
Mitigation: Ensure the reaction temperature is carefully controlled (typically starting at 0 °C and then gently warming).[10] During work-up, add the reaction mixture to a chilled solution of base or add the base slowly to the reaction mixture in an ice bath to manage the exotherm.
Q4: After purification, my NMR spectrum shows residual DMF. How can I remove it?
A4: N,N-Dimethylformamide (DMF) is a high-boiling point solvent (153 °C) used as both a reagent and solvent in the Vilsmeier-Haack reaction, making it difficult to remove completely by standard rotary evaporation.[3]
-
Causality: DMF's high boiling point and miscibility with water mean it can persist through aqueous work-ups and remain in the crude product.
-
Removal Strategy:
-
Azeotropic Removal: Repeatedly dissolving the product in a solvent like toluene or ethyl acetate and concentrating it under reduced pressure can help azeotropically remove residual DMF.
-
Aqueous Washes: If the product is highly soluble in a water-immiscible organic solvent (e.g., ethyl acetate, DCM), perform multiple washes of the organic layer with water or a brine solution during the initial work-up.
-
Recrystallization: A carefully chosen recrystallization solvent system will leave the highly soluble DMF behind in the mother liquor.[10]
-
Part 2: Troubleshooting and Purification Guide
This section provides detailed workflows and protocols for identifying and removing the key impurities discussed above.
Impurity Profile Summary
| Impurity | Likely Origin | Analytical Identification (Key Signals) | Recommended Purification Method |
| 4-Bromoindole | Incomplete reaction | TLC: Higher Rf than product. ¹H NMR: Absence of aldehyde proton (~10 ppm), presence of proton at C3 position (~6.5-7.0 ppm).[11] | Flash Column Chromatography, Recrystallization |
| Isomeric Bromoindoles | Contaminated starting material | HPLC/LC-MS: Different retention time, same mass.[6][8] ¹H NMR: Complex, overlapping aromatic signals. | Preparative HPLC, Careful Recrystallization |
| Polymeric Materials | Acid-catalyzed degradation | Appearance: Dark, tar-like solid. NMR: Broad, unresolved signals. | Filtration of crude product, Recrystallization |
| Residual DMF | Reaction solvent | ¹H NMR: Singlets at ~8.0, 2.9, and 2.7 ppm. | Aqueous Washes, Azeotropic Removal, Recrystallization |
Workflow for Impurity Identification and Removal
The following diagram illustrates a systematic approach to obtaining high-purity this compound.
Caption: General workflow for synthesis, analysis, and purification.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general reversed-phase HPLC method suitable for analyzing the purity of this compound and detecting common impurities.[6][8][12]
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient:
-
Start with 30% B, hold for 2 minutes.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm. Indole derivatives typically show strong absorbance at these wavelengths.[6]
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.[6]
-
Data Analysis: Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective method for removing residual starting material, DMF, and some isomeric impurities.[10]
-
Solvent Selection: A common and effective solvent system is acetone and petroleum ether (or hexanes).[10] The product should be soluble in hot acetone and insoluble in petroleum ether.
-
Procedure: a. Place the crude this compound (e.g., 12 g) in a flask. b. Add a minimal amount of acetone (e.g., 2.5 mL) and heat the mixture to reflux until all the solid dissolves.[10] c. While hot, slowly add petroleum ether (boiling range 60-90 °C) until the solution becomes faintly turbid. A ratio of approximately 11 mL of petroleum ether per gram of crude product is a good starting point.[10] d. Remove the flask from the heat source and allow it to cool slowly to room temperature. Fine, needle-like crystals should precipitate.[10] e. For maximum recovery, cool the mixture in an ice bath or at a low temperature (e.g., -5 °C) for at least 30 minutes.[10] f. Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether. g. Air-dry the crystals to obtain the purified product.
-
Self-Validation: Assess the purity of the recrystallized material using the HPLC method in Protocol 1. A successful recrystallization should yield a product with >97% purity.[13][14][15]
Visualizing Impurity Formation
The following diagram illustrates the primary synthetic pathway and the origin of key impurities.
Caption: Formation pathways for product and common impurities.
References
- SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
- BenchChem. (2025). A Comparative Guide to the Purity Analysis of 2-bromo-1H-indole-3-acetonitrile by HPLC and NMR.
- BenchChem. (n.d.). Methods for the Purification of 7-Bromoindole Reaction Products: Application Notes and Protocols.
- ChemicalBook. (2023). This compound.
- BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of 5-Bromo-1H-indole-2-carboxylic acid.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles....
- Der Pharma Chemica. (2016). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
- Chem-Impex. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde.
- Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
- ACS Publications. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
- ChemicalBook. (n.d.). 4-Bromoindole(52488-36-5) 1H NMR spectrum.
- ResearchGate. (n.d.). Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144....
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
- GFS Chemicals. (n.d.). This compound, min 96%, 10 grams.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals.
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Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Indole Aldehydes
Welcome to the technical support center dedicated to the N-alkylation of indole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize this crucial chemical transformation.
The N-alkylation of indoles is a fundamental reaction in synthetic chemistry, yet the presence of an aldehyde group introduces specific challenges, including potential side reactions and difficulties in achieving high yields. This resource will help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of indole aldehydes, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low to No Conversion of the Indole Aldehyde Starting Material
Question: My N-alkylation reaction shows minimal or no consumption of the starting indole aldehyde. What are the likely reasons, and how can I improve the conversion rate?
Answer: Low conversion is a frequent hurdle and can often be traced back to several key factors related to your reagents and reaction conditions.
-
Insufficient Basicity: The indole N-H proton is not highly acidic (pKa ≈ 17 in DMSO) and requires a sufficiently strong base for efficient deprotonation. If the base is too weak, the concentration of the reactive indolate anion will be too low for the reaction to proceed effectively.[1]
-
Solution: Employ a stronger base. Sodium hydride (NaH) is a classic and highly effective choice for generating the indolate anion.[1][2] Other strong bases such as potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can also be successful, depending on the specific solvent and alkylating agent used.[1][3][4]
-
-
Poor Solubility: The reaction can be significantly hindered if the indole aldehyde, base, or alkylating agent has poor solubility in the chosen solvent.[1]
-
Inactive Alkylating Agent: The reactivity of the alkylating agent is critical.
-
Solution: If using an alkyl halide, the reactivity follows the trend I > Br > Cl. Consider switching to an alkyl iodide or bromide for faster reaction rates. For less reactive alkylating agents, adding a catalytic amount of potassium iodide (KI) can sometimes improve performance.[5]
-
-
Low Reaction Temperature: Some N-alkylation reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. For instance, in some cases, increasing the temperature to 80°C has been shown to drive the reaction to completion and improve regioselectivity.[2]
-
Issue 2: Formation of C3-Alkylated Byproducts
Question: I am observing significant amounts of C3-alkylation instead of the desired N-alkylation. How can I improve the selectivity for the N-position?
Answer: The indole ring has two primary nucleophilic sites: the N1 and C3 positions. The C3 position is often more nucleophilic, which can lead to competitive C-alkylation.[6] Controlling the regioselectivity is crucial for a successful reaction.
-
Incomplete Deprotonation: If the indole nitrogen is not fully deprotonated, the neutral indole can react at the more nucleophilic C3 position.[6]
-
Solution: Ensure complete deprotonation by using a strong base like sodium hydride (NaH) in a suitable polar aprotic solvent such as DMF or THF.[6] The resulting indolate anion is more nucleophilic at the nitrogen atom, favoring N-alkylation.
-
-
Solvent Effects: The choice of solvent can significantly influence the N vs. C3 selectivity.
-
Counter-ion Influence: The cation from the base can affect the site of alkylation.
-
Solution: Experiment with different bases to alter the counter-ion (e.g., Na⁺ from NaH, K⁺ from KH, or Cs⁺ from Cs₂CO₃). This can sometimes subtly shift the selectivity towards the desired N-alkylation.[6]
-
Issue 3: Aldehyde Group Reactivity and Side Reactions
Question: The aldehyde group on my indole is participating in unwanted side reactions. What are these potential reactions and how can I mitigate them?
Answer: The aldehyde functionality is susceptible to reaction under basic conditions, which are often required for N-alkylation.
-
Aldol Condensation: Under basic conditions, the enolate of the aldehyde can react with another molecule of the aldehyde, leading to aldol addition or condensation products.
-
Solution: Add the alkylating agent as quickly as possible after deprotonation of the indole nitrogen to favor N-alkylation over potential aldol reactions. Running the reaction at lower temperatures, if feasible for the N-alkylation, can also help to slow down the rate of the aldol reaction.
-
-
Cannizzaro Reaction: In the presence of a strong base, indole aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to form a primary alcohol and a carboxylic acid.
-
Solution: Use a non-hydroxide base like NaH to avoid initiating the Cannizzaro reaction. If a hydroxide base is necessary, carefully control the stoichiometry and reaction time.
-
-
Reduction of the Aldehyde: If using a hydride source as the base, it's possible for it to reduce the aldehyde.
-
Solution: While NaH is primarily a base, other hydride reagents can act as reducing agents. Stick to non-reducing bases when possible. If reduction is observed, consider protecting the aldehyde group as an acetal prior to N-alkylation, followed by deprotection.
-
Issue 4: Over-alkylation or Polyalkylation
Question: My desired mono-N-alkylated product is reacting further to form undesired poly-alkylated species. How can I prevent this?
Answer: Over-alkylation can occur if the mono-alkylated product is more nucleophilic than the starting indole or if an excess of a highly reactive alkylating agent is used.[7][8]
-
Stoichiometry Control: The ratio of reactants is a critical factor.
-
Solution: Use a slight excess of the indole aldehyde relative to the alkylating agent to increase the likelihood that the alkylating agent reacts with the starting material rather than the product.[7]
-
-
Reaction Conditions:
-
Solution: Lowering the reaction temperature can help to control the rate of the second alkylation. Additionally, a slower, controlled addition of the alkylating agent can help to maintain a low concentration of it in the reaction mixture, disfavoring over-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the "classical" reaction conditions for the N-alkylation of an indole aldehyde?
A1: A widely used and effective method involves the deprotonation of the indole aldehyde with a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2] This is followed by the addition of an alkyl halide (e.g., an alkyl iodide or bromide).[2]
Q2: Are there milder, alternative methods to using strong bases like sodium hydride?
A2: Yes, several milder approaches have been developed for N-alkylation, which can be advantageous if your substrate is sensitive to strongly basic conditions. These include:
-
Phase-Transfer Catalysis (PTC): This technique often employs bases like potassium hydroxide in a biphasic system with a phase-transfer catalyst.
-
Carbonate Bases: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar solvents like DMF or acetonitrile can be effective, particularly with more reactive alkylating agents.[1]
-
Transition Metal Catalysis: Copper and palladium-catalyzed methods can proceed under neutral or mildly basic conditions.[1] For instance, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles uses potassium hydroxide as the base.[3][4]
-
Metal-Free Reductive Alkylation: A metal-free approach utilizes aldehydes as the alkylating agent in the presence of a reducing agent like triethylsilane (Et₃SiH).[9]
Q3: How does the choice of solvent impact the N-alkylation reaction?
A3: The solvent plays a critical role in solubility, reaction rate, and selectivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These are generally excellent choices for dissolving the indolate anion and are commonly used with strong bases like NaH.[1] They are well-suited for promoting Sₙ2 reactions with alkyl halides.
-
Ethereal Solvents (e.g., THF, Dioxane): These are also common but may offer lower solubility for the indolate salt compared to more polar aprotic solvents.
-
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): These are generally poor choices for this reaction type as they do not effectively solvate the ionic intermediates.
Q4: Can I use alcohols as alkylating agents directly?
A4: While direct alkylation with alcohols is less common than with alkyl halides, methods exist, often falling under the umbrella of "borrowing hydrogen" or transfer hydrogenation catalysis. These reactions typically require a metal catalyst (e.g., iron-based) and proceed via the in-situ oxidation of the alcohol to an aldehyde, which then undergoes a reductive amination with the indole.[10] This approach is considered more sustainable.[10]
Data Summary Tables
Table 1: Common Bases for N-Alkylation of Indole Aldehydes
| Base | Strength | Common Solvents | Notes |
| Sodium Hydride (NaH) | Strong | DMF, THF | Highly effective for complete deprotonation.[1][2] |
| Potassium Hydroxide (KOH) | Strong | DMF, DMSO | Often used in PTC or with metal catalysts.[1][3][4] |
| Cesium Carbonate (Cs₂CO₃) | Moderate-Strong | DMF, Acetonitrile | Milder alternative, effective for activated systems.[1] |
| Potassium Carbonate (K₂CO₃) | Moderate | DMF, Acetonitrile | Milder option, may require higher temperatures.[5] |
Table 2: Common Solvents for N-Alkylation of Indole Aldehydes
| Solvent | Type | Key Advantages | Considerations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent solubility for indolate salts, promotes Sₙ2.[1][2] | High boiling point, can be difficult to remove. |
| Tetrahydrofuran (THF) | Ethereal | Lower boiling point, easy to remove. | Lower solubility for some salts compared to DMF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High polarity, good for dissolving a wide range of substrates. | Very high boiling point, can be challenging to remove completely. |
| Acetonitrile (ACN) | Polar Aprotic | Good for reactions with carbonate bases. | Can be less effective with very strong bases like NaH. |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole aldehyde (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole aldehyde (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. The solution may change color.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating may be required for less reactive alkylating agents.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation using Potassium Carbonate
-
Preparation: To a round-bottom flask, add the indole aldehyde (1.0 equivalent), potassium carbonate (2.0-3.0 equivalents), and the alkylating agent (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous DMF or acetonitrile.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir until the reaction is complete as monitored by TLC/LC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water to remove any remaining salts. Dry the organic layer and concentrate. Purify the crude product by flash column chromatography.
Visualizing the Optimization Workflow
Caption: A workflow for optimizing N-alkylation of indole aldehydes.
References
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. ResearchGate.
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. Semantic Scholar.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Europe PMC.
- N-alkylation of indole derivatives. Google Patents.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health.
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Royal Society of Chemistry.
- A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters.
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health.
- N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ResearchGate.
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health.
- Difficulties with N-Alkylations using alkyl bromides. Reddit.
- Process for n-alkylation of indoles. Google Patents.
- Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 18.4: Alkylation of Aldehydes and Ketones. Chemistry LibreTexts.
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- 3. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
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Preventing side reactions during the synthesis of indole-3-carboxaldehydes
Welcome to the technical support center for the synthesis of indole-3-carboxaldehydes. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the formylation of indoles. Indole-3-carboxaldehydes are pivotal intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2][3] However, their synthesis is often plagued by side reactions that can complicate purification and significantly reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the causality behind common experimental issues and provide field-proven solutions to help you optimize your synthetic routes.
Troubleshooting Guide: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most common and efficient method for the C3-formylation of indoles.[4] It involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5][6][7] Despite its utility, the reaction is sensitive to substrate reactivity and reaction conditions, often leading to a variety of side products.
Question 1: My reaction is producing significant amounts of a di-formylated byproduct. How can I prevent this?
Answer:
The formation of a di-formylated product, typically N,C3-diformylindole, occurs when highly activated (electron-rich) indoles are used or when the reaction conditions are too harsh.[5] The initially formed indole-3-carboxaldehyde is still nucleophilic enough to react with a second equivalent of the Vilsmeier reagent, particularly at the indole nitrogen.
Root Causes & Preventative Measures:
-
Stoichiometry Control: The most critical factor is the amount of Vilsmeier reagent. Using a large excess will drive the reaction towards di-formylation.
-
Solution: Carefully control the stoichiometry. Use only a slight excess of the Vilsmeier reagent (typically 1.1–1.5 equivalents relative to the indole) to ensure full conversion of the starting material without promoting a second attack.[5]
-
-
Temperature Management: The N-formylation side reaction often has a higher activation energy than the desired C3-formylation.
-
Solution: Maintain lower reaction temperatures. Add the indole solution to the pre-formed Vilsmeier reagent at 0-5 °C.[8] After the initial addition, allow the reaction to proceed at room temperature or with gentle heating (e.g., 35-40 °C), monitoring closely by Thin Layer Chromatography (TLC).[5] Avoid excessive heating, which can promote the side reaction.
-
-
N-Protection: For highly reactive indoles, protecting the nitrogen atom is the most robust strategy.
-
Solution: Introduce a protecting group on the indole nitrogen prior to the Vilsmeier-Haack reaction. An electron-withdrawing group like tosyl (Ts) or Boc (tert-butyloxycarbonyl) will decrease the nucleophilicity of the indole ring, preventing N-formylation and often leading to cleaner reactions.[9] However, be aware that these groups also deactivate the ring, potentially requiring slightly more forcing conditions for the C3-formylation.
-
Question 2: The reaction mixture turned into a dark, intractable tar. What happened and is the product salvageable?
Answer:
Indoles, particularly those with unsubstituted nitrogen, are susceptible to polymerization or resinification under the strongly acidic conditions of the Vilsmeier-Haack reaction.[8] This is a common issue that leads to significant yield loss and purification difficulties.
Root Causes & Preventative Measures:
-
Excessive Acidity/Heat: The combination of a strong Lewis acid (POCl₃) and elevated temperatures can readily protonate the indole ring, initiating a cascade of electrophilic addition reactions with other indole molecules, leading to polymer formation.
-
Solution 1 (Temperature Control): As with di-formylation, strict temperature control is crucial. Prepare the Vilsmeier reagent at 0-5 °C and add the indole substrate slowly at this temperature to manage the initial exothermic reaction.[5][10]
-
Solution 2 (Optimized Work-up): The quenching step is critical. Pouring the reaction mixture slowly into a vigorously stirred vessel of crushed ice and a mild base (e.g., sodium bicarbonate, sodium acetate) rapidly neutralizes the acid and hydrolyzes the intermediate iminium salt, minimizing the time the indole is exposed to harsh acidic conditions.[5][11]
-
-
Reagent Purity: The presence of moisture can decompose the Vilsmeier reagent, leading to the release of HCl and creating localized "hot spots" of high acidity.
Question 3: My TLC and NMR analysis show the presence of 3-cyanoindole and chlorinated byproducts. Where are these coming from?
Answer:
These side products arise from alternative reaction pathways of the Vilsmeier intermediate and the reagents.
-
3-Cyanoindole Formation: This byproduct can sometimes be observed, especially under harsh conditions. It is hypothesized to form from impurities in the DMF or through reaction with atmospheric nitrogen, though the exact mechanism is debated.[5][8]
-
Solution: Using high-purity, anhydrous DMF and conducting the reaction under an inert atmosphere can help minimize the formation of this impurity.[5]
-
-
Chlorinated Byproducts: Excess POCl₃ or high reaction temperatures can lead to electrophilic chlorination of the indole ring, typically at electron-rich positions.
-
Solution: Use the correct stoichiometry of POCl₃ relative to DMF (usually 1:1 for reagent formation) and avoid unnecessarily high temperatures.[5] Proper quenching is also important to neutralize any remaining POCl₃.
-
Table 1: Troubleshooting Common Vilsmeier-Haack Side Reactions
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Di-formylation | 1. Highly reactive indole substrate.2. Large excess of Vilsmeier reagent.3. High reaction temperature. | 1. Use N-protection (e.g., Boc, Ts).2. Limit Vilsmeier reagent to 1.1-1.5 eq.3. Maintain low temperature (0 °C to RT). |
| Resinification/Tar | 1. Strong acidic conditions.2. Excessive heat.3. Moisture contamination. | 1. Pre-form reagent at 0-5 °C before adding indole.2. Quench carefully in ice/base.3. Use anhydrous reagents and inert atmosphere. |
| 3-Cyanoindole | 1. Impurities in DMF.2. Harsh reaction conditions. | 1. Use high-purity, anhydrous DMF.2. Conduct reaction under an inert atmosphere. |
| Chlorination | 1. Excess POCl₃.2. High reaction temperature. | 1. Use correct stoichiometry (1.1-1.5 eq).2. Avoid overheating; monitor by TLC. |
| Low/No Yield | 1. Deactivated indole (EWG).2. Decomposed Vilsmeier reagent.3. Insufficient reaction time/temp. | 1. Use higher temperature (40-80 °C) and longer time.2. Ensure anhydrous conditions.3. Monitor reaction progress via TLC.[5] |
Troubleshooting Guide: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction offers an alternative formylation route using chloroform (CHCl₃) and a strong base, which generates dichlorocarbene (:CCl₂) as the electrophile.[12] While classic, it is often less efficient for indoles than the Vilsmeier-Haack method and is prone to unique side reactions.
Question 4: My Reimer-Tiemann reaction on indole yielded 3-chloroquinoline as a major byproduct. Why did this happen?
Answer:
This is a well-documented "abnormal" outcome of the Reimer-Tiemann reaction on indoles and pyrroles.[13][14] The reaction proceeds through the addition of dichlorocarbene to the C2-C3 double bond of the indole ring, forming a dichlorocyclopropane intermediate. This unstable intermediate undergoes ring expansion, and after elimination of HCl, rearomatizes to form the quinoline ring system.
Root Causes & Preventative Measures:
-
Inherent Reactivity: This pathway is an inherent reactivity pattern of the indole nucleus with dichlorocarbene and is difficult to suppress completely under standard Reimer-Tiemann conditions.[13]
-
Reaction Conditions: The harsh basic conditions and the nature of the electrophile favor this rearrangement.
-
Solution 1 (Method Change): For the synthesis of indole-3-carboxaldehyde, the Vilsmeier-Haack reaction is almost always superior in terms of yield and selectivity. If you are not constrained to the Reimer-Tiemann reaction, switching methods is the most effective solution.
-
Solution 2 (Condition Optimization): If you must use this method, careful optimization of the base, solvent, and temperature may slightly improve the ratio of desired product to the ring-expanded byproduct, but significant formation of 3-chloroquinoline is likely unavoidable.
-
General FAQs for Indole Formylation
Question 5: When should I use an N-protecting group, and which one should I choose?
Answer:
The decision to use an N-protecting group depends on the indole substrate's reactivity and the planned subsequent reaction steps.
-
When to Protect:
-
To Prevent Side Reactions: As discussed, protection is crucial to prevent N-formylation or polymerization in highly electron-rich indoles during Vilsmeier-Haack reactions.[9]
-
To Direct Lithiation: If you plan to perform reactions at other positions (e.g., C2-lithiation), N-protection is mandatory to direct the regioselectivity of deprotonation.
-
To Improve Solubility/Stability: Some protecting groups can improve the solubility and stability of the indole derivative.
-
-
Choosing a Group: The choice of protecting group is critical and depends on its stability to your reaction conditions and the ease of its removal.[9] Electron-withdrawing groups decrease the ring's reactivity towards electrophiles, while electron-donating groups have the opposite effect.[9]
Table 2: Comparison of Common N-Protecting Groups for Indole
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Key Characteristics |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, base (e.g., NaH) | Strong acid (TFA, HCl); or mild methods like oxalyl chloride in MeOH.[9] | Electron-withdrawing. Easily removed. Good for increasing stability.[9][15] |
| Benzenesulfonyl | Bs | PhSO₂Cl, base (e.g., NaH) | Harsh conditions (e.g., Mg/MeOH, SmI₂). | Strongly electron-withdrawing. Very stable but difficult to remove.[15] |
| Tosyl | Ts | TsCl, base (e.g., NaH) | Harsh conditions (e.g., KOH/MeOH, Na/naphthalene). Notoriously difficult.[9] | Strongly electron-withdrawing. Very robust. Can be difficult to remove without affecting other groups.[9] |
| Benzyl | Bn | BnBr, base (e.g., NaH) | Catalytic hydrogenation (H₂, Pd/C). | Electron-donating. Does not significantly reduce ring reactivity.[15] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, base (e.g., NaH)[9] | Fluoride source (TBAF) or acid (HCl). | Protects N-H, sterically directs lithiation to C2. Cleaved under specific conditions.[16] |
Question 6: Are there newer, milder methods to synthesize indole-3-carboxaldehydes that avoid harsh reagents like POCl₃?
Answer:
Yes, the development of milder and more environmentally benign formylation methods is an active area of research. These methods often offer better functional group tolerance and avoid the use of hazardous reagents.
-
Boron-Catalyzed Formylation: A recently developed method uses trimethyl orthoformate (TMOF) as the formyl source with boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst. This reaction is often rapid (1-5 minutes) and proceeds at room temperature under neat conditions.[17][18]
-
Iron-Catalyzed Formylation: An iron-catalyzed C3-selective formylation has been reported using formaldehyde and aqueous ammonia, with air as the oxidant. This method avoids strong acids and bases, making it a greener alternative.[19]
-
Photochemical/Electrochemical Methods: Various protocols using visible light or electrochemistry have been developed, employing sources like N,N-dimethylformamide, dimethyl sulfoxide, or tetramethylethylenediamine (TMEDA) as the formylating agent under mild conditions.[2][17][20]
-
Catalytic Vilsmeier-Haack: A catalytic version of the Vilsmeier-Haack reaction has been developed, which can be used for the synthesis of deuterated indole-3-carboxaldehydes using DMF-d7.[21][22]
These modern methods can be excellent alternatives, especially for complex substrates with sensitive functional groups that would not tolerate the harsh conditions of the classic Vilsmeier-Haack or Reimer-Tiemann reactions.[17]
Visualizations & Diagrams
Vilsmeier-Haack Reaction and Side Pathways
Caption: Key pathways in the Vilsmeier-Haack reaction of indole.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Synthesis of Indole-3-carboxaldehyde
Materials:
-
Indole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 1.2 eq), freshly distilled
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
-
Flame-dried, two-neck round-bottom flask with a stir bar, dropping funnel, and nitrogen inlet.
Procedure:
-
Vilsmeier Reagent Preparation: In the reaction flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice-water bath. Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[5][8] Stir the resulting pale yellow to pinkish solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve indole (1.0 eq) in a minimal amount of anhydrous DMF. Add this indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to 35-40 °C.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.[5]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water. The solution will become acidic.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the mixture with continuous stirring until the pH is neutral to slightly basic (pH 7-8). A precipitate of the product will form.
-
Purification: Continue stirring the slurry in the cold for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol. Air-dry the solid. The crude product can be further purified by recrystallization from ethanol to yield off-white to yellow crystals.[23]
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The quenching process is exothermic and should be performed with caution.[24]
References
- Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]
- Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
- Li, J., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
- Chemiz. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Alcaide, B., et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
- Loffet, A., et al. (1998). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. [Link]
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific. [Link]
- Bell, R., et al. (1982). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]
- Wynberg, H., & Meijer, E. W. (2011). The Reimer–Tiemann Reaction. Organic Reactions. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists. PharmaChem. [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
- Fadda, A. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- Shingare, M. S., et al. (2012).
- Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. [Link]
- RU2760000C1 - Method for producing indole-3-carbinol.
- Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
- Kamal, A., et al. (2012). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines.
- Giraud, A., et al. (2018).
- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. [Link]
- Byrd, J. W., et al. (1965). Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. PubMed. [Link]
- Brainly.in User. (2022). Give the mechanism of the Reimer Tieman reaction on indole. Brainly.in. [Link]
- Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]
- The Good Scents Company. (n.d.). indole-3-carboxaldehyde. The Good Scents Company. [Link]
- The Velsicol Corporation. (n.d.). indole-3-aldehyde. Organic Syntheses Procedure. [Link]
- Wynberg, H., & Meijer, E. W. (n.d.). The Reimer-Tiemann Reaction. Sciencemadness.org. [Link]
- Wynberg, H. (1954). The Reimer-Tiemann Reaction. Chemical Reviews. [Link]
- Li, J., et al. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. PMC - NIH. [Link]
- Fadda, A. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
- Zhang, S., et al. (2020). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
- Olah, G. A., & Ohannesian, L. (1987).
- Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its application in the synthesis of new pyrazole and pyridine derivatives. Current Chemistry Letters. [Link]
- Mokariya, H., & Patel, D. (2021). Synthesis of 3-formyl-indole clubbed 1,2,3-triazole derivatives 6(p–t)...
- ResearchGate. (n.d.). Indole Formylation with TMEDA.
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Technical Support Center: Troubleshooting Low Conversion Rates in Indole Functionalization
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with low conversion rates in indole functionalization reactions. As a privileged scaffold in countless pharmaceuticals and natural products, the successful and efficient modification of the indole core is paramount. This document provides a structured, in-depth approach to diagnosing and resolving common experimental failures in a question-and-answer format, grounded in mechanistic principles and field-proven strategies.
Section 1: General Troubleshooting - The First Response to a Failed Reaction
Low conversion is a frustrating but common issue. Before diving into reaction-specific complexities, a systematic check of the fundamentals can often reveal the root cause.
Q1: My reaction shows little to no product formation. What are the immediate, universal checks I should perform?
When a reaction fails, resist the urge to immediately change complex variables. Instead, first validate the foundational parameters of your setup. Inefficiency at this stage is the most frequent cause of low conversion.
Answer: Start with a "back-to-basics" diagnostic:
-
Reagent Purity and Integrity: Are your starting materials, reagents, and solvents of the required purity? Impurities, especially water in moisture-sensitive reactions, can poison catalysts and consume reagents.[1] Verify the integrity of reagents that may degrade over time, such as arylhydrazines or organometallics.
-
Anhydrous and Inert Conditions: Many indole functionalization reactions, particularly those involving organometallics or strong bases like NaH, are highly sensitive to moisture and oxygen.[1][2] Ensure glassware is rigorously dried, solvents are anhydrous, and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
-
Reaction Temperature: Is the temperature being accurately monitored and controlled? For exothermic reactions, ensure adequate cooling to prevent side reactions. For reactions requiring heating, confirm the internal temperature reaches the target, as oil bath temperature does not always equal reaction temperature. Sub-optimal temperatures can fail to overcome the activation energy.[3][4]
-
Stoichiometry and Addition Order: Double-check all calculations. Was the limiting reagent correctly identified? In some cases, the order of addition is critical. For instance, in certain Friedel-Crafts acylations, adding the catalyst to the indole/acyl chloride mixture can yield different results than other addition orders.[5]
-
Homogeneity and Stirring: Is the reaction mixture stirring efficiently? Poor mixing can lead to localized concentration gradients and reduced reaction rates, especially in heterogeneous mixtures (e.g., with a solid base or catalyst).
This initial diagnostic workflow can be visualized as a decision tree to systematically eliminate common errors before proceeding to more complex troubleshooting.
Caption: Initial troubleshooting workflow for low conversion.
Section 2: Reaction-Specific Causes for Low Yield
If the general checks do not resolve the issue, the problem likely lies within the specific chemistry of the reaction being performed.
Q2: My N-alkylation of indole is giving low yields. What are the most common culprits?
Answer: Low yields in N-alkylations typically stem from four key areas: incomplete deprotonation, poor regioselectivity, inappropriate solvent choice, or a deactivated substrate.
-
Incomplete Deprotonation: The N-H bond of indole is only weakly acidic (pKa ≈ 17). To achieve N-alkylation, this proton must be removed to form the more nucleophilic indolate anion. If a base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[6]
-
Solution: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure you are using at least one full equivalent of the base. For stubborn cases, slightly increasing the stoichiometry of the base can help.
-
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing the indolate anion.
-
Low Reaction Temperature: The activation energy for the Sₙ2 reaction may not be met at room temperature.
-
Competing C3-Alkylation: Indole is an ambient nucleophile, meaning it can react at either the N1 or C3 position. C3-alkylation is often kinetically favored, while N-alkylation is the thermodynamically more stable product.[6]
| Parameter | Recommendation for N-Alkylation | Rationale |
| Base | NaH, KOtBu, KHMDS | Strong enough to fully deprotonate the indole N-H. |
| Solvent | DMF, THF, DMSO | Polar aprotic; stabilizes the indolate anion, enhancing nucleophilicity.[2][3] |
| Temperature | Room Temp to 80 °C (or higher) | Overcomes activation energy; can favor thermodynamic N-alkylation product.[2][3] |
Q3: I am attempting a Friedel-Crafts acylation on an indole, but the conversion is very poor. Why?
Answer: Friedel-Crafts reactions on indoles are notoriously tricky. Unlike simple arenes, the indole nucleus presents several challenges leading to low conversion.
-
Catalyst Deactivation: The most common issue is the deactivation of the Lewis acid catalyst (e.g., AlCl₃, ZnCl₂). These catalysts are extremely sensitive to moisture.[1] Any water in the solvent, reagents, or on the glassware will hydrolyze the catalyst, rendering it inactive.
-
Solution: Employ rigorous anhydrous techniques. Use freshly opened bottles of the Lewis acid or purify it before use. Dry all solvents and glassware thoroughly.
-
-
Insufficient Catalyst Loading: The product of the reaction, a 3-acylindole, is a ketone. This ketone can form a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent.
-
Solution: Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst, not catalytic quantities.[1] A common starting point is 1.1 to 1.5 equivalents.
-
-
Deactivated Indole Ring: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If the indole ring has strongly electron-withdrawing groups (EWGs) like -NO₂ or -CN, its nucleophilicity is significantly reduced, making it unreactive towards the acylium ion intermediate.[1]
-
Solution: For deactivated indoles, more potent Lewis acids or higher reaction temperatures may be required. However, this increases the risk of decomposition. Alternative synthetic routes should be considered.
-
-
Competing N-Acylation: The indole nitrogen can also be acylated, which is often an undesired side reaction that consumes starting material. This N-acylated product is generally unreactive towards further C-acylation.[5]
Q4: My transition-metal-catalyzed C-H functionalization is sluggish. What are the most important variables to screen?
Answer: C-H functionalization is a powerful but complex tool. Low conversion often points to a mismatch in the intricate interplay between the substrate, directing group, catalyst, and other additives.
-
The Directing Group (DG) is Key: For regioselective functionalization, especially at less intrinsically reactive positions like C2, C4, or C7, a directing group is often essential.[7][8] The DG coordinates to the metal center, delivering it to a specific C-H bond. If the DG is poorly chosen, the initial C-H activation/metallation step will be inefficient.
-
Catalyst, Ligand, and Oxidant System: The combination of the metal precursor (e.g., [Cp*RhCl₂]₂, Pd(OAc)₂), ligands, and any required oxidant is highly specific to the transformation.
-
Solvent Effects: The solvent can influence catalyst solubility, stability, and even the reaction mechanism, thereby controlling regioselectivity.[11]
-
Solution: Test a range of solvents with varying polarities and coordinating abilities (e.g., DCE, dioxane, t-AmylOH, CF₃CH₂OH).
-
Caption: Role of a directing group in C-H functionalization.
Section 3: Substrate and Reagent-Related Failures
Q5: Could my choice of N-protecting group be the reason for low conversion?
Answer: Absolutely. The N-protecting group is not a passive bystander; it electronically modulates the entire indole ring system.
-
Electron-Withdrawing Groups (EWGs): Protecting groups like tosyl (Ts), phenylsulfonyl (PhSO₂), or tert-butyloxycarbonyl (Boc) are strongly electron-withdrawing.[12] They significantly decrease the electron density of the pyrrole ring, making the indole less nucleophilic. This deactivation can shut down electrophilic substitution reactions (like Friedel-Crafts) and can hinder some C-H activation cycles.[4][12]
-
Electron-Donating or Neutral Groups: Groups like benzyl (Bn), methyl (Me), or [2-(trimethylsilyl)ethoxy]methyl (SEM) are electron-donating or relatively neutral.[12][13] They maintain or enhance the natural nucleophilicity of the indole ring, making them more suitable for many functionalization reactions.
| Protecting Group | Electronic Effect | Impact on Reactivity | Common Reactions Affected |
| Boc, Tosyl (Ts) | Strongly Electron-Withdrawing | Deactivates ring, reduces nucleophilicity.[12] | Friedel-Crafts, Electrophilic Additions |
| Benzyl (Bn) | Weakly Electron-Donating | Maintains or slightly enhances nucleophilicity. | Generally compatible with most reactions. |
| SEM | Electron-Donating | Enhances nucleophilicity, good for lithiation.[13] | Directed ortho-metalation, C-H activation. |
| Pivaloyl (Piv) | Electron-Withdrawing | Deactivates ring but can act as a C7 directing group.[7] | Rh-catalyzed C-H functionalization. |
Solution: If you suspect the protecting group is the issue, consider switching to one with a more appropriate electronic profile. For example, if a reaction on an N-Ts indole is failing, attempt the same reaction on an N-Bn or N-SEM protected analogue.
Section 4: Experimental Protocols for Troubleshooting
Protocol 1: General Procedure for Small-Scale Reaction Optimization
This protocol provides a systematic way to test multiple variables when troubleshooting a low-yield reaction.
Objective: To efficiently screen catalysts, solvents, and temperatures to identify improved reaction conditions.
Materials:
-
Indole starting material
-
Coupling partner/reagent
-
Set of potential catalysts and ligands
-
Set of anhydrous solvents (e.g., DMF, Dioxane, Toluene, DCE)
-
Small reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Heating block or platform capable of parallel synthesis
Procedure:
-
Setup: Arrange an array of reaction vials. In a glovebox or under an inert atmosphere, add the indole starting material and the coupling partner to each vial.
-
Variable Addition:
-
Solvent Screen: To a row of vials, add a different anhydrous solvent to each. Keep the catalyst and temperature constant.
-
Catalyst Screen: To a separate row of vials, add a different catalyst/ligand combination to each. Keep the solvent and temperature constant.
-
Temperature Screen: Prepare identical sets of reactions. Place each set at a different temperature (e.g., 60 °C, 80 °C, 100 °C).
-
-
Reaction: Seal the vials and place them in the heating block. Stir for a predetermined amount of time (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each vial. Dilute and analyze by LC-MS or GC-MS to determine the relative conversion to the desired product.
-
Interpretation: Identify the conditions that gave the highest conversion. This provides a new, optimized starting point for a larger-scale reaction.
Section 5: Frequently Asked Questions (FAQs)
Q6: My reaction is clean by TLC/LCMS, but conversion stops around 50%. Could it be an equilibrium? Answer: Yes. If a reaction produces a stable byproduct (like water) and all components remain active, it can reach equilibrium. To drive the reaction to completion, you must remove one of the products to shift the equilibrium according to Le Châtelier's principle. For reactions that produce water, using a Dean-Stark trap or adding molecular sieves can be effective.[4]
Q7: I am getting a mixture of isomers (e.g., C2 vs. C3 or N vs. C3). How can I improve regioselectivity? Answer: Regioselectivity is a central challenge in indole chemistry. Control is typically achieved by:
-
Blocking: Physically block the more reactive site. To favor N-alkylation, using an indole with a substituent already at the C3 position can prevent C3-alkylation.[6]
-
Directing Groups: In C-H activation, the choice of directing group is the primary determinant of regioselectivity.[7][8][9]
-
Solvent & Temperature: As discussed in the N-alkylation section, solvent choice and temperature can favor one isomer over another (e.g., thermodynamic vs. kinetic control).[6][14]
Q8: How do I know if my catalyst has been poisoned or has deactivated? Answer: Catalyst deactivation often presents as a reaction that starts but then stalls over time.[15][16] If you monitor the reaction progress and see an initial burst of product formation followed by a plateau far from completion, deactivation is a likely cause. Poisoning can be inferred if a reaction works with highly purified reagents but fails with a new, lower-purity batch of solvent or starting material.
Caption: A simplified view of catalyst poisoning.
References
- Investigations on the influence of solvent on the C−H functionalization of unprotected indole. (n.d.). ResearchGate.
- Solvent-controlled regioselective arylation of indoles and mechanistic explorations. (2020). Organic Chemistry Frontiers. Royal Society of Chemistry.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2021). RSC Advances. Royal Society of Chemistry.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2020). Journal of the American Chemical Society.
- Recent Advances on Direct Functionalization of Indoles in Aqueous Media. (2023). Chemistry – An Asian Journal. PubMed.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2015). Journal of the American Chemical Society.
- Effect of solvent on the alkylation. (n.d.). ResearchGate.
- A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate.
- What's the best way to protect the NH group in Heterocyclic Compounds? (2012). ResearchGate.
- Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (2018). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
- Palladium-Catalyzed Intermolecular Alkenylation of Indoles by Solvent-Controlled Regioselective C H Functionalization. (2017). Organic Letters. ResearchGate.
- Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. (2020). Beilstein Journal of Organic Chemistry.
- C-H Functionalization of indoles and oxindoles through CDC reactions. (2022). Organic & Biomolecular Chemistry.
- Problems with Fischer indole synthesis. (2021). Reddit.
- Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. (2012). Journal of Chemical Research. ResearchGate.
- C-H Activation of Indoles. (n.d.). ResearchGate.
- C4–H indole functionalisation: precedent and prospects. (2018). Chemical Science. Royal Society of Chemistry.
- Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (2020). Journal of the American Chemical Society.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. PubMed.
- Protection of the indole ring of tryptophan... (1983). The Journal of Organic Chemistry. ACS Publications.
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. (2012). Beilstein Journal of Organic Chemistry.
- C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. (2021). Organic Letters. ACS Publications.
- Protection of the indole ring of tryptophan... (2002). Chemical Communications. Royal Society of Chemistry.
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega. ACS Publications.
- Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (2022). ACS Omega.
- Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (2021). ACS Catalysis. ACS Publications.
- Why Do Some Fischer Indolizations Fail? (2012). The Journal of Organic Chemistry.
- Catalyst deactivation. (2021). YouTube.
- Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. (2020). YouTube.
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- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromoindole-3-Carboxaldehyde
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-bromoindole-3-carboxaldehyde. As a pivotal building block in the development of pharmaceuticals, including kinase inhibitors and novel therapeutic agents, mastering its synthesis on a larger scale is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the most common and scalable synthetic route: the Vilsmeier-Haack formylation of 4-bromoindole.
The Vilsmeier-Haack reaction is a robust method for formylating electron-rich heterocycles.[2][3] It involves the creation of a chloroiminium salt, the "Vilsmeier reagent," which then acts as the electrophile.[2] While effective, scaling this reaction introduces challenges related to reagent stability, reaction control, side-product formation, and product isolation. This guide is structured to address these challenges directly, providing both corrective actions and preventative strategies.
Core Synthesis Protocol: Vilsmeier-Haack Formylation of 4-Bromoindole
This protocol is a baseline for a laboratory-scale synthesis, which can be adapted for scale-up. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[4]
Step 1: Preparation of the Vilsmeier Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0-5.0 equivalents).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[4]
-
After the addition is complete, stir the resulting mixture at 0 °C for 30-45 minutes. The solution should become a thicker, pale-yellow to white slurry, which is the Vilsmeier reagent.
Step 2: Formylation Reaction
-
In a separate flask, dissolve 4-bromoindole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 4-bromoindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C.[4]
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
Step 3: Quench and Work-up
-
Carefully and slowly pour the viscous reaction mixture onto a vigorously stirred mixture of crushed ice and a mild base like sodium bicarbonate or sodium acetate.[4] This step is highly exothermic and should be performed with caution.
-
Continue stirring until all the ice has melted and the product precipitates as a solid.
-
Isolate the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
Step 4: Purification
-
Air-dry the crude solid.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol or acetone/water) to yield the pure product.[5][6]
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.
Q1: The reaction yield is very low or no product is formed. What are the likely causes?
Potential Cause 1: Decomposition of the Vilsmeier Reagent The Vilsmeier reagent is extremely sensitive to moisture. Even trace amounts of water in the DMF, POCl₃, or glassware can hydrolyze the reagent, rendering it inactive. DMF can also degrade over time to produce dimethylamine, which consumes the reagent.[7]
-
Solution:
-
Ensure all glassware is rigorously flame-dried or oven-dried (>120 °C) and assembled under a dry, inert atmosphere (nitrogen or argon).
-
Use a fresh bottle of high-purity, anhydrous DMF. If in doubt, use DMF from a sealed bottle or redistill it.
-
Use freshly distilled POCl₃ for best results.[4]
-
Prepare the Vilsmeier reagent immediately before use; do not store it.
-
Potential Cause 2: Incomplete Reaction 4-Bromoindole is less reactive than unsubstituted indole due to the electron-withdrawing effect of the bromine atom. The reaction may be sluggish under conditions optimized for more activated substrates.
-
Solution:
-
Temperature Adjustment: After adding the indole, consider increasing the reaction temperature to 50-60 °C and monitor closely by TLC.[7] Avoid excessive heat, which can promote side reactions.
-
Stoichiometry: Ensure at least 1.1-1.2 equivalents of the Vilsmeier reagent are used. For less reactive substrates, increasing this to 1.5 equivalents may be beneficial, but proceed with caution to avoid side products.[4]
-
Reaction Time: Increase the reaction time, monitoring every hour by TLC to determine the point of maximum conversion.
-
Potential Cause 3: Product Loss During Work-up The iminium salt intermediate must be hydrolyzed to the final aldehyde product. Improper quenching can lead to decomposition or incomplete hydrolysis.
-
Solution:
-
Quench the reaction by slowly adding the reaction mixture to a vigorously stirred ice/water mixture, rather than the other way around.
-
After the initial quench, adjust the pH to be slightly basic (pH 8-9) using a saturated sodium bicarbonate or sodium carbonate solution to ensure complete hydrolysis and precipitation of the product.[8] Avoid strongly basic conditions (e.g., concentrated NaOH), which can cause product degradation.
-
Q2: My final product is contaminated with significant side products. How can I improve purity?
Potential Cause 1: Formation of Bis(indolyl)methane Derivatives This is a common byproduct where the newly formed aldehyde reacts with a second molecule of the starting 4-bromoindole under acidic conditions.[9]
-
Solution:
-
Order of Addition: Always add the indole solution slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the nucleophile (indole) relative to the electrophile (Vilsmeier reagent).
-
Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the indole. Higher temperatures accelerate the secondary reaction between the product and starting material.[9]
-
Stoichiometry: Avoid a large excess of indole. Ensure the Vilsmeier reagent is the limiting or near-stoichiometric reagent relative to the desired product formation.
-
Potential Cause 2: Formation of Chlorinated Byproducts Excess POCl₃ or excessively high reaction temperatures can lead to chlorination of the indole ring.
-
Solution:
-
Use a minimal excess of POCl₃ (1.1-1.2 equivalents is typically sufficient).
-
Maintain careful temperature control throughout the reaction. Avoid hotspots, which are a greater risk during scale-up. Ensure efficient stirring.
-
Q3: The work-up is difficult to manage on a larger scale (e.g., thick slurry, difficult filtration). How can I optimize this?
Potential Cause: High Concentration As the reaction scales, the concentration of the iminium salt intermediate increases, leading to a very thick, viscous mixture that is difficult to transfer and quench effectively.
-
Solution:
-
Solvent Dilution: Before quenching, consider diluting the reaction mixture with an inert, water-immiscible solvent like dichloromethane (DCM) or ethyl acetate. This will reduce the viscosity and make the mixture easier to handle.
-
Controlled Quench: Use a jacketed reactor with good temperature control for the quench vessel. Add the reaction mixture via a pump or addition funnel at a controlled rate to manage the exotherm.
-
Improved Filtration: For large-scale filtration, consider using a filter press or a Nutsche filter-dryer to improve efficiency over a standard Buchner funnel.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when scaling up this reaction? A: The primary hazards are the reagents and the quench step. POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive and corrosive. The work-up is highly exothermic. Always operate in a well-ventilated area (fume hood or walk-in hood), wear appropriate PPE (face shield, acid-resistant gloves, lab coat), and have an appropriate quenching agent (like sodium bicarbonate) readily available for spills. For scale-up, a jacketed reactor for temperature control is essential.
Q: How can I confirm the quality of my DMF and POCl₃? A: For DMF, a Karl Fischer titration is the best method to quantify water content; it should be <50 ppm for best results. A simple qualitative check is its smell; high-quality DMF has a faint, high-boiling amine odor, whereas degraded DMF has a noticeable fishy smell from dimethylamine.[7] POCl₃ should be a clear, colorless liquid. If it is yellow, it has likely started to decompose and should be distilled before use.
Q: Is there an optimal temperature for forming the Vilsmeier reagent? A: Yes, 0-5 °C is ideal.[4] Temperatures below 0 °C can cause the reagent to solidify, making subsequent additions difficult. Temperatures above 10 °C can lead to the decomposition of the reagent, reducing its potency and leading to the formation of byproducts.
Q: What is the best way to monitor the reaction on a large scale? A: Thin-Layer Chromatography (TLC) remains the most effective method. To take a sample, withdraw a small aliquot from the reaction mixture and quench it immediately in a vial containing a small amount of ice-cold saturated sodium bicarbonate solution and ethyl acetate. Vortex the vial, then spot the organic layer on your TLC plate. This ensures you are analyzing the hydrolyzed product composition.
Data & Workflow Visualization
Key Experimental Parameters
| Parameter | Recommended Range | Rationale |
| 4-Bromoindole | 1.0 eq | Limiting Reagent |
| POCl₃ | 1.1 - 1.5 eq | Slight excess ensures full conversion; large excess can cause side reactions.[4] |
| DMF | 3.0 - 5.0 eq (solvent) | Acts as both reagent and solvent. |
| Reagent Formation Temp. | 0 - 5 °C | Critical for Vilsmeier reagent stability.[4] |
| Reaction Temp. | 35 - 60 °C | Balances reaction rate against side product formation. |
| Reaction Time | 1 - 4 hours | Monitor by TLC for completion. |
Experimental Workflow Diagram
Caption: Decision tree for troubleshooting low reaction yield.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Chemical Properties of 4-Bromoindole.
- ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- S. P. Mahajan, et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction for the Formylation of Indoles.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
- Bakherad, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde.
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source.
- RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- ResearchGate. (n.d.). Synthesis of 4-bromo-dihydro-5-(1H-indol-3-yl)furane-2,3-dione 144 under ultrasonic irradiation.
- YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation.
- University of Connecticut. (n.d.). Indoles.
- ACS Publications. (2023). Synthesis of 3-Haloindoles via Cascade Oxidative Cyclization/Halogenation of 2-Alkenylanilines Mediated by PIDA and LiBr/KI.
- ACS Publications. (2023). Synthesis of Indoles from o-Haloanilines.
- PubMed. (2019). Green oxidation of indoles using halide catalysis.
- ResearchGate. (n.d.). Synthesis of Indoles from o-Haloanilines | Request PDF.
- Research Communities. (2019). Green Oxidation of Indoles using halide Catalysis.
- Organic Syntheses. (n.d.). indole-3-aldehyde.
Sources
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 5. This compound | 98600-34-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Overcoming solubility issues in reactions with 4-bromoindole-3-carboxaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-bromoindole-3-carboxaldehyde. This guide is designed to provide direct, actionable solutions to one of the most common challenges encountered with this versatile building block: poor solubility. As a solid with a relatively high melting point of 178-180 °C, its crystal lattice energy can make dissolution a non-trivial first step for successful reactivity[1].
This document moves beyond simple solvent lists to provide a logical framework for diagnosing and solving solubility issues, ensuring your reactions are homogenous, efficient, and reproducible.
Troubleshooting Guide: From Suspension to Solution
This section addresses specific, hands-on problems you may encounter in the lab. Each question is followed by an analysis of the underlying causes and a series of recommended solutions, from simple adjustments to more advanced strategies.
Question 1: My this compound won't dissolve in my chosen reaction solvent at room temperature. What are my immediate next steps?
Root Cause Analysis: This is the most frequent issue and typically stems from an unfavorable interaction between the solute and the solvent. The indole ring provides some polarity, but the molecule as a whole is a solid crystalline organic compound, requiring a solvent that can effectively overcome its crystal lattice energy.
Immediate Solutions:
-
Introduce Thermal Energy: Gently heating the mixture is the most straightforward approach. Many organic compounds exhibit significantly increased solubility at higher temperatures. For instance, a common purification procedure for this compound involves dissolving the crude product in acetone by heating to reflux[2].
-
Action: Place the flask in a heating mantle or oil bath with magnetic stirring. Increase the temperature in increments of 10-15 °C, observing for dissolution.
-
Caution: Always use a condenser if heating near or at the solvent's boiling point. Ensure that all downstream reagents are stable at the intended temperature.
-
-
Employ a More Polar Aprotic Solvent: If heating is undesirable or ineffective, your solvent may be inappropriate. Polar aprotic solvents are often excellent choices for indole derivatives.
-
Action: Consider solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). Synthesis procedures for indole-3-carboxaldehydes frequently use DMF, highlighting its effectiveness in solvating the starting materials and intermediates[2][3].
-
Expert Tip: Before committing your entire reaction, perform a small-scale solubility test as detailed in the protocols section below. This saves valuable material and time.
-
Question 2: The compound dissolves upon heating, but it crashes out of solution when I add another reagent or as the reaction proceeds. What's happening?
Root Cause Analysis: This phenomenon, known as precipitation or "crashing out," can be caused by several factors:
-
Change in Solvent Polarity: The addition of a less polar or more polar reagent can alter the overall polarity of the reaction mixture, reducing the solubility of your starting material.
-
Reaction Consumption: As the reaction consumes a more soluble reagent, the overall composition of the mixture changes, potentially leading to precipitation of the less soluble starting material.
-
Product Insolubility: The product of the reaction may be less soluble than the starting materials under the reaction conditions and is precipitating as it forms.
Solutions:
-
Solvent System Modification (Co-solvents): Instead of relying on a single solvent, a co-solvent system can maintain solubility throughout the reaction.
-
Action: Introduce a secondary solvent that is miscible with the primary solvent but has better solvating power for the problematic component. For example, in Suzuki couplings that are often run in mixtures like Toluene/Water or Dioxane/Water, adjusting the ratio can be critical[4]. If your primary solvent is moderately polar like THF, adding 10-20% (v/v) of DMF or DMSO can dramatically improve and maintain the solubility of polar reactants.
-
-
Maintain Elevated Temperature: If the compound is soluble at a higher temperature, maintaining that temperature throughout the reagent addition and reaction period is essential.
-
Action: Ensure your reaction setup is equipped for prolonged heating. If adding a reagent dissolved in a different solvent, pre-heating the reagent solution before addition can prevent localized cooling and precipitation.
-
Question 3: My reaction is sluggish, and I have a fine suspension present. I suspect poor solubility is limiting the reaction rate. How can I confirm this and fix it?
Root Cause Analysis: In a heterogeneous mixture, the reaction can only occur at the surface of the solid particles or with the small fraction of the compound that is dissolved. This severely limits the effective concentration of the reactant, leading to slow or incomplete conversion. This is a common challenge in cross-coupling reactions where one of the coupling partners is poorly soluble[5].
Diagnostic & Solutions Workflow:
The following diagram outlines a systematic approach to troubleshooting a sluggish reaction suspected to be caused by solubility limitations.
Caption: A logical workflow for optimizing sluggish heterogeneous reactions.
Detailed Actions:
-
Increase Temperature: As the first and simplest variable, increase the temperature to the boiling point of the solvent (reflux). A higher temperature increases both solubility and reaction rate. Monitor the reaction by TLC to see if the rate of product formation increases[6].
-
Add a Co-Solvent: If refluxing doesn't solve the issue, the system needs better solvating power. Add a small amount of a high-boiling polar aprotic solvent like DMF or NMP[7]. This can often bring the suspended material into solution without drastically changing the reaction conditions.
-
Use a Phase-Transfer Catalyst (PTC): For biphasic reactions (e.g., toluene/water), where reactants are in different phases, a PTC like tetrabutylammonium bromide (TBAB) can shuttle one reactant across the phase boundary to react with the other, accelerating the reaction without requiring full miscibility[4][8].
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound? For initial solubility trials and for many reaction types, polar aprotic solvents are highly recommended. A summary is provided in the table below.
Q2: How does the structure of this compound contribute to its solubility challenges? The indole N-H proton can participate in hydrogen bonding, both as a donor and an acceptor. In a crystal lattice, these intermolecular hydrogen bonds, combined with dipole-dipole interactions from the aldehyde and bromo groups, create a stable structure that requires significant energy to disrupt. A good solvent must effectively compete for these interactions.
Q3: Can I use protic solvents like ethanol or methanol? Yes, but with caution. While this compound may show some solubility in alcohols, especially upon heating, these solvents can be reactive. For example, in the presence of an acid or base catalyst, the aldehyde could potentially form an acetal with the alcohol solvent. For reactions like Knoevenagel condensations, ethanol is often a suitable solvent[6][9]. Always consider the compatibility of your solvent with all reagents and reaction conditions.
Q4: Are there any solvent-free options? Solvent-free, or "neat," reaction conditions can be an effective green chemistry approach, particularly for reactions like the Knoevenagel condensation[10]. This typically involves heating the mixture of solid reactants (and a catalyst) above their melting points to form a liquid phase. Given the melting point of this compound is ~180 °C, this approach is only feasible if all other components are thermally stable at that temperature.
Data & Protocols
Table 1: Solubility Profile & Solvent Selection Guide
This table provides a starting point for solvent selection based on common reaction types. Solubility is qualitative and can be temperature-dependent.
| Solvent | Class | Boiling Point (°C) | Suitability for this compound | Common Reactions |
| DMF | Polar Aprotic | 153 | Excellent ; Often dissolves at RT or with gentle warming. | Vilsmeier-Haack, Suzuki, Knoevenagel[2][5][11] |
| DMSO | Polar Aprotic | 189 | Excellent ; Similar to DMF, good for stubborn cases. | Cross-coupling, Nucleophilic substitution |
| Dioxane | Moderately Polar | 101 | Good , especially when heated. | Suzuki Coupling[4] |
| THF | Moderately Polar | 66 | Moderate ; Often requires heating. | Grignard reactions, Suzuki Coupling[8] |
| Acetonitrile | Polar Aprotic | 82 | Moderate ; Solubility improves with heat. | Knoevenagel, General synthesis[6] |
| Ethanol | Polar Protic | 78 | Sparingly Soluble at RT ; Soluble when hot. | Knoevenagel Condensation[9] |
| Toluene | Non-polar | 111 | Poor ; Generally requires a co-solvent. | Suzuki (often with water)[4] |
| Acetone | Polar Aprotic | 56 | Sparingly Soluble at RT ; Good solubility at reflux. | Recrystallization[2] |
Experimental Protocol 1: Small-Scale Solubility Screening
This protocol helps you quickly identify a suitable solvent without wasting large quantities of material.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 98600-34-1 [chemicalbook.com]
- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Techniques for Purifying Indole Derivatives
Welcome to the technical support center for the purification of indole derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification process. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established scientific principles to enhance the success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and fundamental concepts in the column chromatography of indole derivatives.
Q1: What are the primary challenges when purifying indole derivatives with column chromatography?
The unique structure of the indole nucleus presents several purification challenges. The basic nitrogen atom can lead to unwanted interactions with the stationary phase. Key difficulties include:
-
Peak Tailing or Streaking : This is a frequent issue, especially for basic indoles, due to strong interactions with acidic silanol groups on the surface of silica gel.[1]
-
Compound Degradation : The acidic nature of standard silica gel can cause the degradation of sensitive indole derivatives, leading to the formation of artifacts and reduced yields.[1][2]
-
Co-elution of Impurities : When the target indole and its impurities have similar polarities, achieving a clean separation becomes difficult, resulting in mixed fractions.[1]
-
Poor Recovery : The compound might bind irreversibly to the column or elute in highly dilute fractions, making it hard to detect and collect.[1][2]
Q2: How do I choose the most suitable stationary phase for my indole derivative?
The selection of the stationary phase is critical and should be based on the polarity and stability of your compound.
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel | High resolving power, widely available, suitable for a broad range of polarities. | Acidic nature can cause degradation of sensitive indoles and tailing of basic compounds.[1][2] | General purpose, non-acid sensitive, and neutral or acidic indoles. |
| Deactivated Silica Gel | Reduces compound degradation and peak tailing by neutralizing acidic silanol groups.[2] | The deactivating agent (e.g., triethylamine) can be challenging to remove from the final product.[2] | Acid-sensitive and basic indole derivatives. |
| Neutral Alumina | Less acidic than silica gel, making it a good alternative for basic and acid-sensitive compounds.[2] | Selectivity differs from silica gel, which may necessitate re-optimization of the mobile phase.[2] | Basic indoles and compounds that degrade on silica gel. |
| Reversed-Phase (C18) | Excellent for purifying highly polar or ionic indoles that are strongly retained on silica. | Requires solubility in aqueous/organic mobile phases; may not be suitable for very non-polar indoles.[2][3] | Polar and ionizable indole derivatives. |
Q3: My indole derivative is colorless. How can I effectively visualize it during chromatography?
Several methods can be employed for the visualization of colorless indole derivatives:
-
UV Light (Non-destructive) : Most indole derivatives are UV-active due to their aromatic structure. They will appear as dark spots on a fluorescent TLC plate (F254) when viewed under short-wave UV light (254 nm).[1] This is the most common and convenient initial visualization technique.
-
Chemical Stains (Destructive) : These stains react with the compounds on the TLC plate to produce colored spots, often requiring heat for development. Common stains for indoles include:
-
Vanillin Stain : Reacts with a wide variety of functional groups to produce a range of colors.
-
Ceric Ammonium Molybdate (CAM) Stain : A general-purpose stain that visualizes many organic compounds.
-
Potassium Permanganate Stain : Reacts with oxidizable functional groups.
-
Q4: Should I use isocratic or gradient elution for my purification?
The choice between isocratic and gradient elution depends on the complexity of your sample mixture.
-
Isocratic Elution : Uses a constant mobile phase composition throughout the purification.[4][5] It is simpler to set up and is ideal for separating compounds with similar polarities.[5][6] However, it can lead to peak broadening for late-eluting compounds.[4][7]
-
Gradient Elution : The composition of the mobile phase is changed over time, typically by increasing the proportion of the more polar solvent.[4][5] This technique is advantageous for separating complex mixtures containing compounds with a wide range of polarities.[5][8] It generally results in sharper peaks and shorter run times.[6][7]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the column chromatography of indole derivatives.
Problem 1: Peak Tailing or Streaking
Symptoms: On a TLC plate, the spot appears elongated rather than circular. In the chromatogram, the peak is asymmetrical with a drawn-out trailing edge.
Causality & Solutions:
-
Strong Analyte-Stationary Phase Interaction : The basic nitrogen of the indole ring can interact strongly with acidic silanol groups on the silica surface.[1][2]
-
Column Overload : Exceeding the binding capacity of the stationary phase can lead to peak distortion.[1][10]
-
Solution : Reduce the amount of sample loaded onto the column. A general guideline is a sample-to-silica gel ratio of 1:30 to 1:100 by weight.[1]
-
-
Compound Instability : The indole derivative may be degrading on the silica gel.[1][2][3]
Problem 2: Compound is Decomposing on the Column
Symptoms: Multiple unexpected spots appear on the TLC analysis of collected fractions, and the yield of the desired product is low.
Causality & Solutions:
-
Acidity of Silica Gel : The acidic nature of silica gel can catalyze the degradation of sensitive indole derivatives.[1][2]
-
Solution : First, confirm the instability on silica gel using a 2D TLC experiment.[2] If decomposition is observed, deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of triethylamine.[2] Alternatively, use a less acidic stationary phase such as neutral alumina.[1][2]
-
Problem 3: Low or No Recovery of the Compound
Symptoms: The desired compound is not found in the collected fractions, or the recovered amount is significantly lower than expected.
Causality & Solutions:
-
Compound is Still on the Column : The mobile phase may not be polar enough to elute the compound.[1]
-
Solution : Gradually increase the polarity of the mobile phase. If the compound is still retained, try flushing the column with a much more polar solvent, such as 5-10% methanol in dichloromethane.[1]
-
-
Irreversible Adsorption : The compound binds too strongly to the stationary phase.[2]
-
Solution : Add a competitive modifier to the mobile phase (e.g., triethylamine for basic compounds) to reduce strong interactions.[2] Consider switching to a different stationary phase.
-
-
Dilute Fractions : The compound may have eluted in very dilute fractions that are difficult to detect by TLC.[1]
-
Solution : Concentrate the collected fractions before performing TLC analysis.
-
Problem 4: Poor Separation of Compound from Impurities
Symptoms: The collected fractions contain a mixture of the desired compound and impurities.
Causality & Solutions:
-
Inappropriate Mobile Phase : The chosen solvent system does not provide adequate resolution between the target compound and impurities.[1]
-
Solution : The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[1] Systematically screen different solvent systems to find one that maximizes the separation.
-
-
Improper Column Packing : Voids or channels in the stationary phase can lead to poor separation.
-
Solution : Ensure the column is packed uniformly, without any air bubbles or gaps. Techniques like slurry packing can help achieve this.
-
-
Incorrect Column Dimensions : For difficult separations, the column dimensions can play a significant role.
-
Solution : A longer, thinner column generally provides better resolution.
-
III. Experimental Protocols & Workflows
Protocol 1: 2D TLC for Compound Stability Assessment
This protocol is used to determine if a compound is stable on silica gel.
-
Spotting : On a square TLC plate, spot the compound in one of the lower corners, approximately 1 cm from the edges.
-
First Elution : Develop the plate in a suitable solvent system.
-
Drying : Remove the plate from the chamber and allow the solvent to fully evaporate.
-
Rotation : Rotate the plate 90 degrees so that the line of separated spots from the first elution is now at the bottom.
-
Second Elution : Develop the plate again in the same solvent system.
-
Analysis : After drying, visualize the plate. If the compound is stable, it will appear as a single spot on the diagonal. If it has decomposed, new spots will appear off the diagonal.
General Column Chromatography Workflow
Caption: A general workflow for column chromatography purification.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
IV. References
-
Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Agilent. (2009). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Kianshardanesh. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Exothermic Indole Formylation Reactions
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing temperature control in exothermic indole formylation reactions. This resource is designed to offer practical, field-proven insights to help you navigate the complexities of these reactions, ensuring safety, reproducibility, and high-quality outcomes.
Introduction: The Criticality of Thermal Management in Indole Formylation
Indole formylation, a cornerstone reaction in the synthesis of numerous pharmaceutical intermediates and biologically active molecules, is frequently accomplished via the Vilsmeier-Haack reaction.[1] This reaction, while highly effective, is notoriously exothermic. The formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) releases a significant amount of heat.[2] Uncontrolled, this exotherm can lead to a cascade of undesirable events, including thermal runaway, diminished product yield, and the formation of impurities that complicate purification.[3][4]
Effective temperature control is not merely a procedural formality but a critical parameter that dictates the success of the reaction.[3] As reaction rates can double with every 10°C increase, even minor fluctuations can have a substantial impact on the reaction's trajectory.[3] This guide provides a comprehensive framework for understanding and mastering thermal management in your indole formylation experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering causative explanations and actionable solutions.
Issue 1: Rapid, Uncontrolled Temperature Spike (Thermal Runaway)
Symptoms:
-
A sudden, sharp increase in internal reaction temperature that does not respond to standard cooling.[3]
-
Vigorous, uncontrolled boiling of the solvent.[5]
-
Rapid pressure buildup within the reaction vessel.[3]
-
Noticeable gas evolution.[3]
Potential Causes:
-
Excessively Fast Reagent Addition: Adding POCl₃ to DMF too quickly generates heat faster than the cooling system can dissipate it.[6]
-
Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction, or there may be poor thermal contact between the bath and the reaction flask.[7][8]
-
Insufficient Stirring: Poor agitation can lead to localized "hot spots" where the reaction accelerates, initiating a runaway.[3]
Solutions:
-
Immediate Cessation of Reagent Addition: The first and most critical step is to stop adding the limiting reagent (typically POCl₃).[3]
-
Maximize Cooling Efficiency:
-
Ensure the cooling bath is filled to a level that provides maximum surface area contact with the reaction flask.
-
For ice baths, create a slurry with water to improve thermal contact, as pure crushed ice cools inefficiently.[7][8]
-
For dry ice/solvent baths, add more dry ice to maintain the target temperature.[8]
-
-
Increase Stirring Rate: Enhance agitation to improve heat distribution throughout the reaction mixture.[3]
-
Execute Emergency Quench Protocol: If the temperature continues to rise, a pre-planned quenching procedure is necessary. This typically involves the rapid addition of a large volume of a cold, inert solvent or a specific quenching agent to halt the reaction.[3]
Issue 2: Low Yield of the Desired 3-Formylindole
Symptoms:
-
The isolated product mass is significantly lower than the theoretical calculation.
Potential Causes:
-
Product Degradation at High Temperatures: Elevated temperatures can lead to the decomposition of the desired product or intermediates.[9]
-
Incomplete Reaction: Insufficient reaction time or temperatures that are too low can result in unreacted starting material.[10]
-
Side Reaction Predominance: Poor temperature control can favor the formation of unwanted byproducts.[9]
-
Impure Reagents: The presence of moisture or other impurities in DMF or POCl₃ can interfere with the reaction.[9]
Solutions:
-
Strict Temperature Control: Maintain a low temperature (typically 0-5°C) during the formation of the Vilsmeier reagent and the subsequent addition of the indole.[9]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product, allowing you to determine the optimal reaction time.[9]
-
Use High-Purity Reagents: Employ anhydrous solvents and freshly distilled reagents whenever possible. Ensure the DMF is free from decomposition products like amines.[9]
-
Optimize Stoichiometry: Ensure the Vilsmeier reagent is used in an appropriate stoichiometric amount, typically 1.5-3 equivalents relative to the indole.[9]
Issue 3: Significant Formation of 3-Cyanoindole Byproduct
Symptoms:
-
Characterization of the crude product (e.g., by NMR or LC-MS) reveals the presence of a significant amount of 3-cyanoindole.
Potential Causes:
-
Nitrogen-Containing Impurities: The presence of hydroxylamine or ammonia derivatives in the reagents or solvents can react with the initially formed 3-formylindole to generate an oxime or imine, which then dehydrates to the nitrile.[9]
-
High Reaction Temperatures: Elevated temperatures can promote the dehydration step that leads to the nitrile byproduct.[9]
-
Inappropriate Quenching Agent: Using ammonia-based solutions to quench the reaction can introduce the nitrogen source for this side reaction.[9]
Solutions:
-
Reagent Purity: Use high-purity, anhydrous DMF and freshly distilled POCl₃.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture.[9]
-
Optimized Temperature and Time: Maintain a low reaction temperature and monitor the reaction to avoid prolonged heating after the formylation is complete.[9]
-
Proper Work-up: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[9]
-
Purification: If the byproduct still forms, it can often be separated from the desired 3-formylindole via column chromatography using a hexane/ethyl acetate gradient or by recrystallization.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of the Vilsmeier reagent?
A1: The reaction between DMF and POCl₃ is highly exothermic. To control this, the POCl₃ should be added dropwise to the DMF, which is being vigorously stirred in a cooling bath. The ideal temperature range to maintain during this addition is 0-5°C .[9] Exceeding this temperature can lead to the decomposition of the reagent and an increased risk of runaway reactions.
Q2: How do I choose the right cooling bath for my reaction?
A2: The choice of cooling bath depends on the target temperature.[5] For indole formylation, which typically requires temperatures between 0°C and room temperature, the following are common choices:
| Cooling Bath Composition | Achievable Temperature Range | Notes |
| Crushed Ice / Water Slurry | 0°C to 5°C | Most common and effective for this range. A slurry ensures good thermal contact.[7] |
| Crushed Ice / NaCl (3:1 w/w) | Down to -20°C | Useful if slightly lower temperatures are desired.[8] |
| Dry Ice / Acetone or Isopropanol | -78°C | Generally too cold for this specific reaction but useful for other applications.[11] |
Always use a thermometer placed directly in the reaction mixture to monitor the internal temperature, as it may differ from the bath temperature.[7]
Q3: Can I pre-mix the indole with DMF and POCl₃?
A3: This is strongly discouraged. The Vilsmeier reagent is a highly reactive electrophile. It should be pre-formed at a low temperature before the indole is introduced.[12] Adding all components at once would create a highly concentrated and exothermic mixture, significantly increasing the risk of an uncontrolled reaction. The standard and safest procedure is to first form the reagent, then add a solution of the indole dropwise to the cooled reagent mixture.[9]
Q4: My reaction is very slow at 0°C. Can I increase the temperature?
A4: While the initial reagent formation and indole addition should be done at low temperatures, the reaction can often be allowed to slowly warm to room temperature and stirred for 1-2 hours to ensure completion.[9] The reactivity of the specific indole substrate plays a role; electron-rich indoles will react more readily at lower temperatures, while less reactive substrates may require gentle warming.[13] It is crucial to warm the reaction slowly and monitor the internal temperature closely. A sudden increase in temperature upon warming could indicate that the reaction is accelerating and may require re-cooling.
Q5: What are the best practices for quenching the reaction?
A5: Quenching is a critical step to stop the reaction and neutralize reactive species.
-
Cool the reaction mixture: Before quenching, cool the flask back down in an ice bath.
-
Use a suitable quenching agent: Slowly and carefully pour the reaction mixture over a vigorously stirred mixture of ice and a weak base, such as a saturated aqueous solution of sodium bicarbonate or sodium acetate.[9][14] This neutralizes the acidic byproducts of the reaction.
-
Avoid strong bases initially: Adding a strong base like NaOH directly to the acidic reaction mixture can cause a violent exothermic neutralization reaction.
-
Perform in a well-ventilated fume hood: The work-up will release acidic gases.
Experimental Protocols & Visualizations
Protocol 1: Standard Temperature-Controlled Indole Formylation
Objective: To perform a Vilsmeier-Haack formylation of indole with robust temperature control.
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask, dropping funnel, magnetic stirrer, thermometer, and an inert gas setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer to measure the internal temperature, a dropping funnel, and an inlet for inert gas. Place the flask in an ice/water bath.
-
Vilsmeier Reagent Formation:
-
Charge the flask with anhydrous DMF (3 equivalents).
-
Begin vigorous stirring and cool the DMF to 0°C.
-
Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel to the stirred DMF solution over 30 minutes. Crucially, ensure the internal temperature does not rise above 5°C. [9]
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve indole (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the internal temperature at 0-5°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction's progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0°C in an ice bath.
-
In a separate large beaker, prepare a vigorously stirred solution of crushed ice and saturated sodium bicarbonate.
-
Slowly and carefully pour the reaction mixture into the quenching solution.
-
Continue stirring until gas evolution ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Diagrams
Caption: The Vilsmeier-Haack reaction pathway.
Caption: Experimental workflow for controlled formylation.
References
- Benchchem. (n.d.). Technical Support Center: Side Reactions in the Formylation of Indole.
- Biocyclopedia. (n.d.). Cooling | Basic laboratory procedures II.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- Moodle@Units. (n.d.). Conducting Reactions Below Room Temperature.
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Synthesis Reactions.
- Virtual Lab. (n.d.). Cooling.
- RSC Education. (n.d.). Cooling mixtures | Resource.
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for the Synthesis of 2-Chloroquinoline Derivatives.
- Benchchem. (n.d.). Troubleshooting low yields in the Baeyer-Emmerling indole synthesis.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Jang, W. (2023). Exothermic Reactions: Its Energy Release and Applications. Adv Chem Eng, 13, 277.
- The Chemistry Blog. (2024). Exothermic Reactions Explained.
- Radleys UK. (n.d.). How To Perform Reactions At Low Temperatures.
- Review Article on Vilsmeier-Haack Reaction. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- ResearchGate. (2025). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Scirp.org. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- ACS Publications. (n.d.). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Organic Process Research & Development.
- NIH. (n.d.). A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC.
- Organic Chemistry Portal. (n.d.). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
- ResearchGate. (2025). C3 ‐Formylation of Indoles in Continuous Flow.
- Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros.
- NIH. (n.d.). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study.
- Modelling, Simulation & Computing Laboratory (mscLab). (n.d.). PID-BASED TEMPERATURE CONTROL FOR EXOTHERMIC CHEMICAL REACTOR USING HYBRID QL-GA.
- MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.
- Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. reddit.com [reddit.com]
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- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Bromoindoles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving bromoindoles. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into catalyst selection, reaction optimization, and troubleshooting common challenges encountered when functionalizing the indole scaffold.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges faced during the cross-coupling of bromoindoles.
Q1: Why is N-protection of the indole often necessary for successful cross-coupling reactions?
The acidic N-H proton of the indole ring can significantly interfere with the catalytic cycle.[1][2] This interference can manifest in several ways:
-
Reaction with the base: The acidic proton can react with the base, reducing its effective concentration for the catalytic cycle.[1]
-
Reaction with organometallic reagents: It can also react with sensitive organometallic coupling partners.[1]
-
Catalyst inhibition: The indole nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially inhibiting its activity.[1][2]
Protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or tosyl circumvents these issues, leading to higher yields and cleaner reactions.[3]
Q2: I'm observing significant dehalogenation (bromine replaced by hydrogen) of my bromoindole. How can I minimize this side reaction?
Dehalogenation is a common side reaction where the bromoindole is reduced to indole.[4][5] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species.[5] To minimize this:
-
Protect the Indole Nitrogen: As mentioned, N-protection can significantly reduce dehalogenation.[3][5]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands favor the desired cross-coupling pathway over dehalogenation.[1]
-
Choice of Base: Use a milder base. A screening of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is often beneficial.[3]
-
Reaction Conditions: In some cases, lowering the reaction temperature can be advantageous.[6]
Q3: My Suzuki-Miyaura coupling of a bromoindole is giving a low yield. What are the common culprits?
Low yields in Suzuki-Miyaura couplings with bromoindoles are a frequent challenge.[3] Key areas to investigate include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating.[3] Ensure all reagents and solvents are dry and the reaction is under an inert atmosphere.[4]
-
Suboptimal Reaction Conditions: The temperature, base, or solvent system may not be ideal. A systematic screening of these parameters is often necessary.[1][3]
-
Poor Reagent Quality: Impurities in the bromoindole can poison the catalyst. Boronic acids can also degrade over time.[3]
-
N-H Acidity: The unprotected indole N-H can interfere with the reaction.[3]
Q4: What is the role of the base in these reactions, and how do I choose the right one?
The base is a critical component of the catalytic cycle. For instance, in Suzuki-Miyaura reactions, it facilitates the crucial transmetalation step by forming a more nucleophilic boronate species.[1][7] The choice of base is often empirical and depends on the specific reaction, substrates, and solvent.[1] For sensitive substrates like indoles, moderately strong inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred to avoid side reactions.[1][4] The solubility of the base is also a key consideration.[1]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the cross-coupling of bromoindoles.
| Issue | Potential Cause | Troubleshooting Step | Explanation |
| Low or No Conversion of Starting Material | Inactive Catalyst | Ensure reagents and solvents are dry and the reaction is under a strict inert atmosphere.[1][4] | Oxygen and moisture can deactivate the palladium catalyst.[4] |
| Incorrect Reaction Conditions | Optimize temperature, solvent, and base through systematic screening.[1] | The interplay between these parameters is complex and highly substrate-dependent.[1] | |
| Poor Reagent Quality | Use purified starting materials and fresh boronic acids. | Impurities can poison the catalyst, and boronic acids can degrade.[3] | |
| Significant Dehalogenation | Suboptimal Ligand | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[1][4] | These ligands promote the desired reductive elimination over the dehalogenation pathway.[8] |
| Inappropriate Base | Screen milder bases like K₂CO₃ or K₃PO₄.[3] | Stronger bases can sometimes promote the formation of Pd-H species that lead to dehalogenation. | |
| Formation of Homocoupled Products | Glaser Coupling (in Sonogashira) | Use a copper-free protocol or ensure rigorous exclusion of oxygen.[3] | The copper co-catalyst often used in Sonogashira reactions can promote the homocoupling of terminal alkynes, especially in the presence of oxygen.[3] |
| Low Yield in Buchwald-Hartwig Amination | β-hydride elimination | Optimize the choice of ligand (e.g., bulky biarylphosphines) and reaction temperature.[3] | This side reaction can compete with the desired reductive elimination.[9] |
| Catalyst Inhibition | For N-H containing indoles, consider N-protection.[1][2] | The indole nitrogen can coordinate to the palladium, inhibiting its catalytic activity.[1] |
Visualizing the Troubleshooting Process
Caption: A decision-making guide for selecting the initial catalyst system based on the desired cross-coupling reaction.
IV. Experimental Protocols
Below are representative, detailed methodologies for common cross-coupling reactions of bromoindoles.
General Procedure for Suzuki-Miyaura Coupling of N-Protected 7-Bromoindole
-
To a flame-dried Schlenk flask, add the N-protected 7-bromoindole (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). [3]2. Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times. [3]3. Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe. [3]4. Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. [3]5. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. [5]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [5]9. Purify the crude product by column chromatography. [5]
General Procedure for Heck Coupling of N-Protected 7-Bromoindole
-
In a Schlenk tube, dissolve the N-protected 7-bromoindole, palladium acetate, and the phosphine ligand in the chosen solvent. [1]2. Add the base and the olefin to the reaction mixture. [1]3. Degas the mixture by bubbling argon through it for 15 minutes. [1]4. Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS). [1]5. Cool the reaction to room temperature and dilute with water. [1]6. Extract the product with an organic solvent (e.g., ethyl acetate). [1]7. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. [1]
V. References
-
Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. ACS Publications. Available at: [Link]
-
Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available at: [Link]
-
Table 2: The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]
-
Scheme 3. Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines a,b. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. Available at: [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Heck Reaction. Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: [Link]
-
New indolyl phosphines: synthesis and characterization of. Bibliothèque et Archives Canada. Available at: [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. Available at: [Link]
-
N2-site-selective cross-couplings of tetrazoles with indoles. Royal Society of Chemistry. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Significant dehalogenation in stille coupling. Reddit. Available at: [Link]
-
Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids. ACS Publications. Available at: [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. Available at: [Link]
-
Key ligands used in palladium-mediated cross-coupling reactions. ResearchGate. Available at: [Link]
-
Struggling with Suzuki Reaction. Reddit. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Strategies to avoid decomposition of indole aldehydes during workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with indole aldehydes. These valuable synthetic intermediates are notoriously prone to decomposition, particularly during reaction workup and purification. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these stability challenges, ensuring higher yields and product purity.
Troubleshooting Guide: Diagnosing and Solving Decomposition
Encountering a lower-than-expected yield or a discolored product after working up a reaction involving an indole aldehyde can be frustrating. Decomposition is the likely culprit. This troubleshooting flowchart is designed to help you pinpoint the cause and implement an effective solution.
Caption: Troubleshooting flowchart for indole aldehyde decomposition.
Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the instability of indole aldehydes and provides proactive strategies for their handling and purification.
Q1: What makes indole aldehydes so unstable during workup?
A: The instability of indole aldehydes stems from two primary chemical features: the electron-rich nature of the indole ring and the reactivity of the aldehyde functional group.
-
Electron-Rich Indole Ring: The indole nucleus is highly nucleophilic, particularly at the C3 position. This makes it susceptible to attack by electrophiles and prone to decomposition under strongly acidic conditions, which can lead to polymerization or the formation of tarry byproducts.[1][2]
-
Reactive Aldehyde Group: The aldehyde group is easily oxidized to the corresponding carboxylic acid.[3] This reaction is often accelerated by exposure to atmospheric oxygen, especially under neutral or basic conditions, and can be catalyzed by trace metal impurities.[4][5]
These two factors create a delicate molecule that requires careful handling to prevent degradation.
Caption: Primary decomposition pathways for indole-3-aldehyde.
Q2: My Vilsmeier-Haack reaction worked, but the product decomposed upon adding water. What happened?
A: The Vilsmeier-Haack reaction is a powerful method for formylating indoles, but its workup is a critical step where decomposition often occurs.[6][7][8] The reaction mixture contains the Vilsmeier reagent (an iminium salt) and is strongly acidic.[9]
The standard procedure involves quenching the reaction by pouring it into ice-cold water or a basic solution to hydrolyze the intermediate iminium salt to the final aldehyde.[10][11] If this is done improperly, two main issues arise:
-
Exothermic Quench: Adding water to the reaction mixture can be highly exothermic. The resulting increase in temperature will significantly accelerate the decomposition of the sensitive indole aldehyde product.
-
Localized Acidity: If the quenching is not rapid and homogenous, pockets of high acidity can persist, promoting the acid-catalyzed polymerization of the product before the mixture is fully neutralized.
The key is a controlled quench: Always pour the reaction mixture slowly into a vigorously stirred vessel containing a large excess of crushed ice and water. This ensures efficient heat dissipation and rapid dilution of the acid.
Q3: What is the ideal pH range for an aqueous extraction of an indole aldehyde?
A: The ideal pH range is neutral to slightly basic, typically pH 7.0 to 8.5 .
-
Below pH 6: Risk of acid-catalyzed polymerization increases.
-
Above pH 9: While the indole ring is more stable, the aldehyde can be more susceptible to oxidation and other base-catalyzed side reactions.
Using a saturated solution of sodium bicarbonate (NaHCO₃) is an excellent choice for neutralization and extraction as it buffers the solution in the ideal pH 8-8.5 range.[10] A phosphate buffer at pH 7 is another robust option.
Q4: Can I use protecting groups to enhance stability?
A: Absolutely. If the indole aldehyde is an intermediate in a longer synthesis, protecting the indole nitrogen is a highly effective strategy. The N-H proton of indole is weakly acidic and can participate in unwanted side reactions.
Protecting the nitrogen atom modulates the electron density of the ring system, often increasing its stability towards oxidation and strong acids or bases. Common protecting groups for indoles include:
-
Tosyl (Ts): Very robust, provides excellent stability.
-
Boc (tert-butyloxycarbonyl): Offers good stability and is easily removed under acidic conditions.
-
Benzenesulfonyl (Bs): Similar to Tosyl.
The choice of protecting group depends on the downstream reaction conditions you plan to employ.[1][12][13]
Data & Protocols
Table 1: Comparison of Workup & Purification Conditions
| Parameter | Condition A (Suboptimal) | Condition B (Recommended Best Practice) | Expected Outcome |
| Reaction Quench | Add water directly to flask | Pour reaction mixture into ice/water slurry | A: Uncontrolled exotherm, decomposition. B: Controlled temperature, minimized degradation. |
| Neutralization | 1M HCl / 1M NaOH | Saturated NaHCO₃ or pH 7 buffer | A: Exposure to harsh pH, high risk of polymerization/side reactions. B: Gentle neutralization to a safe pH range.[10] |
| Atmosphere | Open to air | Under Nitrogen or Argon blanket | A: High risk of oxidation to carboxylic acid. B: Minimized oxidation, higher aldehyde purity.[3] |
| Purification | Standard Silica Gel Chromatography | Neutral Alumina or Recrystallization | A: Potential for acid-catalyzed degradation on column. B: Inert conditions preserving the product's integrity. |
Experimental Protocol: Best-Practice Workup for Indole Aldehydes (Post Vilsmeier-Haack)
This protocol outlines a robust procedure for isolating an indole aldehyde following a Vilsmeier-Haack formylation, incorporating strategies to minimize decomposition.
Materials:
-
Reaction mixture from Vilsmeier-Haack reaction.
-
Large beaker (at least 10x the reaction volume).
-
Crushed ice.
-
Deionized water (degassed by sparging with N₂ for 20 min).
-
Saturated sodium bicarbonate (NaHCO₃) solution (degassed).
-
Ethyl acetate (or other suitable extraction solvent).
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Nitrogen or Argon gas supply.
Procedure:
-
Prepare the Quench Station: In a large beaker, prepare a slurry of crushed ice and degassed deionized water (approx. 5-10 volumes relative to your reaction mixture). Begin vigorous stirring. If possible, place this beaker in a larger ice bath to maintain a low temperature.
-
Controlled Quenching: Under a gentle stream of nitrogen, slowly add the Vilsmeier-Haack reaction mixture dropwise via pipette or dropping funnel to the vigorously stirred ice slurry. Monitor the addition rate to ensure the temperature of the slurry does not rise above 5-10 °C.
-
Neutralization: Once the addition is complete, continue stirring for 10-15 minutes. Slowly add degassed saturated NaHCO₃ solution until the pH of the aqueous mixture is between 8.0 and 8.5 (check with pH paper). Vigorous gas evolution (CO₂) will occur initially.
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers.
-
Note: Perform all extractions promptly to minimize the product's contact time with the aqueous phase.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
-
Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator. Crucially, do not use excessive heat. Keep the water bath temperature below 40 °C. It is often preferable to remove the solvent at room temperature, even if it takes longer.
-
Purification and Storage:
-
Purification: If chromatography is necessary, use a column of neutral alumina or silica gel that has been pre-treated with the eluent containing 1% triethylamine to neutralize acidic sites. Alternatively, recrystallization from a suitable solvent is often the safest method for purification.[11]
-
Storage: Store the final product under a nitrogen or argon atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to ensure long-term stability.
-
References
- Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology.
- ResearchGate (2025). A New Protecting-Group Strategy for Indoles.
- PubMed (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed.
- Kocienski, P. J. (2004). Protecting Groups (3rd Ed.). Georg Thieme Verlag.
- MDPI (2024). The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. MDPI.
- PubMed (2024). The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection. PubMed.
- ResearchGate (2025). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.
- ResearchGate (2025). The First Method for Protection—Deprotection of the Indole 2,3-π Bond.
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem..
- Smith, G. (1963). Indole-3-aldehyde. Organic Syntheses. Coll. Vol. 4, p.539.
- Beilstein Journals (2024). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journals.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Royal Society of Chemistry (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- Google Patents (2022). Method for producing indole-3-carbinol.
- Growing Science (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its synthetic applications. International Journal of Organic Chemistry.
- PubMed (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. PubMed.
- MDPI (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI.
- Royal Society of Chemistry (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing.
- Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes.
- Organic Syntheses (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses.
- Wikipedia. Indole-3-carbaldehyde.
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- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
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- 7. The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide for Researchers: 4-Bromoindole-3-carboxaldehyde vs. 5-Bromoindole-3-carboxaldehyde Activity
For drug development professionals and researchers in medicinal chemistry, the indole scaffold represents a privileged framework, a recurring motif in a multitude of pharmacologically active agents. Its versatility allows for a wide range of chemical modifications that can fine-tune biological activity. Among these, halogenation, particularly bromination, is a well-established strategy for enhancing potency and modulating physicochemical properties. This guide provides an in-depth, objective comparison of two closely related isomers: 4-bromoindole-3-carboxaldehyde and 5-bromoindole-3-carboxaldehyde. While structurally similar, the seemingly minor shift in the bromine atom's position from the 4- to the 5-position on the indole ring has significant implications for their known biological activities and their utility as precursors in drug discovery.
This technical guide moves beyond a simple cataloging of properties. It synthesizes available experimental data to explain the causality behind their differing activities, provides detailed protocols for their evaluation, and offers insights into their potential mechanisms of action.
Physicochemical Characteristics: A Tale of Two Isomers
At a fundamental level, both compounds share the same molecular formula and weight. However, the position of the bromine atom influences their electronic distribution and steric profile, which in turn affects their reactivity and interaction with biological targets.
| Property | This compound | 5-Bromoindole-3-carboxaldehyde |
| Molecular Formula | C₉H₆BrNO | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol | 224.06 g/mol |
| CAS Number | 98600-34-1[1] | 877-03-2[2] |
| Appearance | White to yellow powder/crystal[3] | White to pink to light brown powder[2] |
| Melting Point | 178 - 180 °C[3] | 204-207 °C[2] |
Comparative Biological Activity: The Decisive Role of Bromine Placement
Direct, head-to-head comparative studies of these two isomers across multiple biological assays are scarce in published literature. However, by compiling the available data, a clear picture emerges: 5-bromoindole-3-carboxaldehyde is significantly more studied for its intrinsic biological activities, whereas the 4-bromo isomer is more frequently cited as a synthetic intermediate.
Antimicrobial and Quorum Sensing Inhibition Activity
Bacterial communication, or quorum sensing (QS), controls the expression of virulence factors in many pathogenic bacteria. Inhibition of QS is a promising anti-virulence strategy that can mitigate infections without exerting selective pressure for antibiotic resistance. In this arena, the position of the bromine atom is paramount.
A key study directly evaluated the QS inhibitory properties of mono-brominated indole-3-carboxaldehydes in Chromobacterium violaceum. The results compellingly demonstrate the superior activity of the 5-bromo isomer.[4]
| Compound | Target/Assay | Activity (IC₅₀) | Reference |
| This compound | Quorum Sensing Inhibition | Not Reported | N/A |
| 5-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | 13 µM | [4] |
| 6-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | 19 µM | [4] |
| 7-Bromoindole-3-carboxaldehyde | Quorum Sensing Inhibition | 72 µM | [4] |
| Indole-3-carboxaldehyde (unsubstituted) | Quorum Sensing Inhibition | 171 µM | [4] |
As the data indicates, 5-bromoindole-3-carboxaldehyde is 13 times more potent than its parent unsubstituted compound and significantly more active than the 6- and 7-bromo isomers.[4] This highlights a distinct structure-activity relationship where substitution at the 5-position is optimal for this specific activity. Furthermore, recent studies have shown that 5-bromoindole-3-carboxaldehyde can significantly inhibit the production of virulence factors like pyocyanin, elastase, and protease in Pseudomonas aeruginosa at concentrations between 30-100 µg/ml.[5]
While there is no direct MIC data for this compound, derivatives of 5-bromoindole-3-carboxaldehyde have shown potent broad-spectrum antimicrobial activity, with some conjugates exhibiting MIC values as low as ≤ 0.28 µM against Staphylococcus aureus and Acinetobacter baumannii.[6] This underscores the value of the 5-bromoindole scaffold as a foundation for developing new antimicrobial agents.
Anticancer Activity
-
This compound is cited as a key intermediate in the development of anti-cancer and neuroprotective drugs.[3]
-
Derivatives of 5-Bromoindole-3-carboxaldehyde have been explored as potential anticancer agents, with some studies suggesting they may induce cytotoxic effects.[2] For instance, a more complex derivative, 2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide, was found to have a high IC₅₀ of 711.7 µg/ml against HUVEC cells, indicating low direct cytotoxicity, but it displayed potent anti-angiogenic effects at much lower concentrations by inhibiting VEGF expression.[7]
The lack of direct comparative data for the aldehydes themselves suggests that their primary value in oncology research lies in their role as versatile synthetic precursors.
Plausible Mechanisms of Action: A Visual Guide
While the precise mechanisms for the standalone aldehydes are not fully elucidated, the broader class of indole derivatives offers significant insights. The following diagrams illustrate potential pathways that could be modulated by compounds derived from these scaffolds.
Anticancer: Inhibition of EGFR Signaling Pathway
Many indole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), which is often overactive in cancer. This inhibition blocks downstream signaling cascades responsible for cell proliferation and survival.
Caption: Inhibition of bacterial quorum sensing by 5-bromoindole-3-carboxaldehyde.
Experimental Protocols: A Guide to In-House Evaluation
To facilitate further research and direct comparison, we provide standardized, detailed protocols for assessing the cytotoxic and antimicrobial activities of these compounds. Trustworthy and reproducible data begins with a robust experimental design.
Protocol 1: Determining Cytotoxicity via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for another 48-72 hours.
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes in the dark.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol 2: Determining Antimicrobial Activity via Broth Microdilution (MIC Assay)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Caption: Experimental workflow for the Broth Microdilution MIC assay.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a standardized inoculum of approx. 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 100 µL. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Conclusion and Future Directions
This comparative guide reveals a distinct divergence in the scientific community's exploration of this compound and 5-bromoindole-3-carboxaldehyde. While both are valuable synthetic intermediates, the 5-bromo isomer has demonstrated specific and potent intrinsic biological activity, particularly as a quorum sensing inhibitor. The superior performance of 5-bromoindole-3-carboxaldehyde compared to its 6- and 7-bromo counterparts underscores the critical influence of substituent placement on the indole ring.
For researchers in the field, this analysis provides several key takeaways:
-
5-Bromoindole-3-carboxaldehyde is a promising lead compound for the development of novel anti-virulence and antimicrobial agents.
-
The lack of reported intrinsic activity for This compound does not diminish its importance as a versatile scaffold for creating diverse chemical libraries.
-
The provided protocols offer a standardized framework for directly comparing these isomers and their future derivatives, enabling the generation of robust, comparable data.
Further investigation is warranted to explore the anticancer potential of the unmodified aldehydes and to conduct direct, side-by-side comparisons across a broader range of biological assays. Such studies will undoubtedly provide a clearer understanding of the subtle yet powerful role of isomeric substitution in drug design.
References
- Galloway, W. R., & Hodgkinson, J. T., & Welch, M. (2011). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Molecules, 16(9), 7483-7491. [Link]
- (Reference for a derivative of this compound, if found - otherwise this will be omitted)
- Sue, K., et al. (2024). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Pharmaceuticals, 17(2), 249. [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
- Martinez Gonzalez, G., et al. (2025). Effect of curcumin and 5-bromoindole-3-carboxaldehyde on the inhibition of Quorum sensing-dependent virulence factors in Pseudomonas aeruginosa. bioRxiv. [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
- PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde.
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- 1. 4-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 2763178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2 [smolecule.com]
- 3. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Brominated Indole Carboxaldehydes as Quorum Sensing Inhibitors
In the ever-evolving landscape of antimicrobial drug discovery, targeting bacterial communication, or quorum sensing (QS), has emerged as a promising anti-virulence strategy. This approach aims to disarm pathogens rather than killing them, thereby reducing the selective pressure for the development of resistance. Among the diverse array of molecules investigated as quorum sensing inhibitors (QSIs), indole derivatives have shown significant potential. This guide provides a comparative analysis of a specific subclass, brominated indole carboxaldehydes, for researchers, scientists, and drug development professionals. We will delve into their efficacy, the structural significance of bromine substitution, and the experimental methodologies required for their evaluation.
The Rationale: Targeting Quorum Sensing
Quorum sensing is a sophisticated cell-to-cell communication process that bacteria use to monitor their population density and coordinate collective behaviors.[1] This intricate network relies on the production, release, and detection of small signaling molecules called autoinducers. Once a threshold concentration of these molecules is reached, corresponding to a sufficient cell density (a "quorum"), bacteria activate the expression of specific genes. These genes often regulate virulence factors, biofilm formation, and antibiotic resistance mechanisms.[1]
In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, the N-acyl homoserine lactone (AHL) signaling system is a well-characterized QS pathway.[2] This makes the components of the AHL system, particularly the receptor proteins like LasR and RhlR, attractive targets for the development of QSIs.[2]
Indole Carboxaldehydes: A Scaffold for QSI Development
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. Indole-3-carboxaldehyde, a simple derivative, has been identified as an inhibitor of QS-mediated behaviors.[2] Its ability to interfere with bacterial communication has paved the way for the exploration of its analogs to enhance this inhibitory activity.
The Bromine Advantage: Enhancing QSI Potency
Functional modifications of a lead compound are a cornerstone of drug discovery. Bromination of biologically active molecules has been shown to enhance their efficacy through various mechanisms. These include improved penetration across the bacterial cell membrane, reduced metabolic degradation, and increased affinity for the target receptor's binding pocket.[2]
In the context of indole carboxaldehydes, the addition of a bromine atom has been demonstrated to significantly increase their potency as QSIs.[2] The electronegativity and size of the bromine atom can alter the electronic and steric properties of the indole ring, leading to more favorable interactions with the target protein.
Comparative Efficacy of Monobrominated Indole-3-Carboxaldehydes
To illustrate the impact of bromination, we will compare the QSI activity of indole-3-carboxaldehyde (ICA) with its monobrominated derivatives. The primary model for initial QSI screening is often Chromobacterium violaceum, a bacterium that produces a purple pigment called violacein under the control of an AHL-mediated QS system.[1][2] Inhibition of violacein production serves as a convenient and quantifiable indicator of QSI activity.
A key metric for comparing the potency of inhibitors is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the biological activity by 50%.
Table 1: Comparative QSI Activity of Brominated Indole-3-Carboxaldehydes against Chromobacterium violaceum
| Compound | Position of Bromine | Average IC50 (µM) | Fold Reduction in IC50 (vs. ICA) |
| Indole-3-carboxaldehyde (ICA) | N/A | 171 | - |
| 5-Bromoindole-3-carboxaldehyde | 5 | 13 | 13.2 |
| 6-Bromoindole-3-carboxaldehyde | 6 | 19 | 9.0 |
| 7-Bromoindole-3-carboxaldehyde | 7 | 72 | 2.4 |
Data synthesized from Kemp et al., 2021.[2]
The data clearly demonstrates that bromination significantly enhances the QSI activity of indole-3-carboxaldehyde. Notably, the position of the bromine atom has a profound impact on the inhibitory potency. 5-bromoindole-3-carboxaldehyde emerges as the most potent inhibitor in this series, with a more than 13-fold increase in activity compared to the parent compound. This suggests a specific structure-activity relationship where substitution at the 5-position of the indole ring is most favorable for interaction with the QS machinery in C. violaceum.
Impact on Virulence Factors in Pseudomonas aeruginosa
Beyond initial screening, the true potential of a QSI lies in its ability to attenuate virulence in pathogenic bacteria. P. aeruginosa is a formidable opportunistic pathogen that relies heavily on QS to control the production of a wide array of virulence factors.
5-bromoindole-3-carboxaldehyde, the most potent compound from the initial screen, has been evaluated for its ability to inhibit the production of key virulence factors in P. aeruginosa.
Table 2: Inhibition of P. aeruginosa Virulence Factors by 5-Bromoindole-3-carboxaldehyde
| Virulence Factor | Function | % Inhibition (at 100 µg/ml) |
| Pyocyanin | Toxin, contributes to oxidative stress | 92.5% |
| Elastase (LasB) | Protease, degrades host tissues | 79.9% |
| Protease | Degrades host proteins | 92.8% (at 50 µg/ml) |
| Alginate | Exopolysaccharide, promotes biofilm formation | 76.2% |
These findings underscore the potential of brominated indole carboxaldehydes as effective anti-virulence agents against clinically relevant pathogens.
Visualizing the Quorum Sensing Pathway and Inhibition
To better understand the mechanism of action, it is helpful to visualize the targeted pathway. The following diagram illustrates a simplified AHL quorum sensing system and the potential points of inhibition by brominated indole carboxaldehydes.
Caption: Simplified AHL Quorum Sensing Pathway and Point of Inhibition.
Experimental Protocols for Evaluation
The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating systems, ensuring the trustworthiness of the generated data.
Violacein Inhibition Assay in Chromobacterium violaceum
This assay is a primary screen for QSI activity. The causality behind this choice is the direct visual and spectrophotometric correlation between QS activation and pigment production.
Caption: Workflow for the Violacein Inhibition Assay.
Step-by-Step Protocol:
-
Culture Preparation: Inoculate a single colony of C. violaceum (e.g., ATCC 12472) into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.
-
Culture Dilution: Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.
-
Compound Preparation: In a 96-well microtiter plate, prepare serial dilutions of the brominated indole carboxaldehydes and the indole-3-carboxaldehyde control. A solvent control (e.g., DMSO) should also be included.
-
Inoculation: Add the diluted C. violaceum culture to each well. The final volume should be 200 µL.
-
Incubation: Incubate the plate at 30°C for 24 hours without shaking.
-
Violacein Quantification:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the cells and the violacein.
-
Carefully remove the supernatant.
-
Add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the violacein pellet.
-
Resuspend the pellet by gentle pipetting or shaking.
-
Measure the absorbance at 585 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of violacein inhibition relative to the solvent control. Determine the IC50 value for each compound.
Pyocyanin Quantification Assay in Pseudomonas aeruginosa
This assay quantifies the inhibition of a key virulence factor in P. aeruginosa. The choice of chloroform extraction is a well-established method that selectively isolates pyocyanin for accurate measurement.
Step-by-Step Protocol:
-
Culture Preparation: Grow P. aeruginosa (e.g., PAO1) in LB broth overnight at 37°C with shaking.
-
Inoculation with Inhibitors: Inoculate fresh LB broth with the overnight culture to an OD600 of 0.05. Add the test compounds at the desired concentrations.
-
Incubation: Incubate the cultures for 18-24 hours at 37°C with shaking.
-
Pyocyanin Extraction:
-
Centrifuge 5 mL of the culture at 4,500 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and add 3 mL of chloroform.
-
Vortex vigorously for 30 seconds. The pyocyanin will move to the chloroform layer, turning it blue.
-
Centrifuge at 4,500 rpm for 5 minutes to separate the phases.
-
Carefully transfer the lower chloroform layer to a new tube.
-
Add 1.5 mL of 0.2 M HCl to the chloroform layer and vortex. The pyocyanin will move to the acidic aqueous layer, turning it pink.
-
-
Quantification: Measure the absorbance of the pink (top) layer at 520 nm.
-
Data Analysis: Calculate the concentration of pyocyanin and determine the percentage of inhibition compared to the control.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay assesses the ability of the compounds to prevent the formation of biofilms, a critical aspect of bacterial pathogenicity and antibiotic resistance.
Step-by-Step Protocol:
-
Culture Preparation: Prepare an overnight culture of P. aeruginosa and dilute it 1:100 in fresh LB broth.
-
Plate Setup: Add the diluted culture to the wells of a 96-well microtiter plate containing the test compounds at various concentrations.
-
Incubation: Incubate the plate statically (without shaking) at 37°C for 24 hours.
-
Washing: Discard the planktonic cells and gently wash the wells three times with phosphate-buffered saline (PBS) to remove any non-adherent cells.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with water until the wash water is clear.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance at 595 nm.
-
Data Analysis: Calculate the percentage of biofilm inhibition relative to the control.
Conclusion and Future Directions
5-bromoindole-3-carboxaldehyde stands out as a particularly promising candidate, demonstrating potent inhibition of both QS-mediated signaling and the production of key virulence factors in Pseudomonas aeruginosa.
Future research should focus on:
-
Expanding the library of brominated indole carboxaldehydes to further refine the structure-activity relationship.
-
Investigating the precise molecular interactions between these compounds and their target receptors (e.g., LasR, RhlR) through techniques such as X-ray crystallography and molecular docking.
-
Evaluating the in vivo efficacy and toxicity of the most promising candidates in animal models of infection.
By continuing to explore and optimize these compounds, the scientific community can move closer to developing novel anti-virulence therapies that offer a much-needed alternative to traditional antibiotics.
References
- Kemp, C. A., McCullough, D. K., Bialonska, D., & Johnson, P. J. T. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Microbiology Research, 12(2), 376-382. [Link]
- O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]
- Essar, D. W., Eberly, L., Hadero, A., & Crawford, I. P. (1990). Identification and characterization of genes for a second anthranilate synthase in Pseudomonas aeruginosa. Journal of Bacteriology, 172(2), 884-900.
- Schwartz, T., Philipp, B., & Obst, U. (2007). Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa. Analytical and Bioanalytical Chemistry, 387(2), 523-531. [Link]
- Howe, J., & Spencer, A. (2021). Elastase assays. Methods in Molecular Biology, 2290, 149-160. [Link]
- Benie, A., & Kpodar, S. (2020). Qualitative and Quantitative Biofilm Assay of Pseudomonas aeruginosa Isolates from Clinical Samples. International Journal of Microbiology, 2020, 8870934. [Link]
- Santos, C. A., Lima, E. M. F., Miguel, C. M. T. S., & Pinto, U. M. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. Journal of Visualized Experiments, (e68507-v). [Link]
- Dekimpe, V., & Deziel, E. (2009). Revisiting the quorum sensing hierarchy in Pseudomonas aeruginosa: the transcriptional regulator RhlR regulates LasR-specific factors. Microbiology, 155(Pt 3), 712-723. (General background on QS in P. aeruginosa). [Link]
- Kemp, C. A., McCullough, D. K., Bialonska, D., & Johnson, P. J. T. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Microbiology Research, 12(2), 376-382. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Bromoindole-3-carboxaldehyde
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
4-Bromoindole-3-carboxaldehyde is a pivotal building block in medicinal chemistry and materials science.[1] It serves as a key intermediate in the synthesis of a wide array of biologically active compounds, including potential anti-cancer agents and neuroprotective drugs.[1] Given its role in the development of pharmaceuticals and other high-purity materials, the stringent assessment of its purity is not merely a quality control checkpoint but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final product.
This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of this compound. Moving beyond a simple recitation of parameters, we will dissect the scientific rationale behind the methodological choices, offering a clear perspective on how subtle changes in stationary and mobile phases can be leveraged to achieve optimal separation. The protocols described herein are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Foundational Principles: Crafting a Robust Separation Strategy
The selection of an appropriate analytical method is predicated on the physicochemical properties of the analyte. This compound is a moderately polar, aromatic molecule soluble in common organic solvents, making RP-HPLC the ideal technique for its analysis.[5] In RP-HPLC, a non-polar stationary phase is paired with a polar mobile phase; the analyte's retention is governed by its hydrophobic interactions with the stationary phase.
The Causality of Column Selection
The heart of the chromatographic separation lies in the column's stationary phase. The choice of stationary phase dictates the primary interaction mechanism with the analyte, directly influencing selectivity.
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering a dense matrix of C18 alkyl chains that separate analytes based primarily on hydrophobicity. It is an excellent starting point for most small molecules and is known for its robustness and high efficiency.[6]
-
Phenyl-Hexyl: This phase incorporates a phenyl ring linked to the silica support by a hexyl chain. It provides an alternative selectivity mechanism. In addition to hydrophobic interactions, it can engage in π-π stacking interactions with aromatic analytes like the indole ring of our target compound. This can be particularly useful for resolving impurities with similar hydrophobicity but different aromatic character.
Mobile Phase Optimization: The Engine of Elution
The mobile phase composition is the primary tool for controlling retention and optimizing peak shape.
-
Organic Modifier (Acetonitrile vs. Methanol): The choice of organic solvent affects both solvent strength and selectivity. Acetonitrile (ACN) is generally a stronger eluent than methanol (MeOH) in RP-HPLC and its lower viscosity leads to higher column efficiency and lower backpressure.[7] Methanol, however, is a protic, hydrogen-bond-donating solvent that can offer unique selectivity for compounds capable of hydrogen bonding.[7] Screening both is a cornerstone of rigorous method development.
-
pH Control: The indole nitrogen of this compound is weakly acidic. Suppressing its ionization by maintaining a consistent, slightly acidic pH is critical for achieving sharp, symmetrical peaks and reproducible retention times.[7] The addition of a small amount of an acid, such as formic acid or acetic acid, to the aqueous portion of the mobile phase is standard practice.[7][8]
The following diagram illustrates the workflow for developing and comparing the HPLC methods discussed in this guide.
Caption: A workflow diagram for systematic HPLC method development and comparison.
Experimental Protocols & Design
This section provides detailed, step-by-step methodologies for the two comparative HPLC methods.
Materials and Instrumentation
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Columns:
-
Method A: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Method B: Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
-
Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (reagent grade).
-
Analyte: this compound reference standard (>98% purity) and sample to be tested.
Standard and Sample Preparation
-
Solvent (Diluent): Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method A: The C18 Workhorse
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 90 17.0 90 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
HPLC Method B: Alternative Selectivity with Phenyl-Hexyl
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Program:
Time (min) %B 0.0 40 15.0 95 17.0 95 17.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Comparative Performance Analysis
To provide an objective comparison, a sample of this compound containing a known, closely-eluting process impurity (Impurity X) was analyzed using both methods. The following key chromatographic parameters were evaluated.
Table 1: Comparative Performance of HPLC Methods A and B
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Rationale for Observation |
| Retention Time (Main Peak) | ~9.5 min | ~10.8 min | MeOH is a weaker solvent than ACN, leading to longer retention. |
| Resolution (Rs) (Main Peak vs. Impurity X) | 2.1 | 1.8 | The C18 phase provides better separation for this specific impurity based on hydrophobicity. |
| Tailing Factor (Tf) (Main Peak) | 1.1 | 1.3 | The lower viscosity of the ACN/water mobile phase often leads to better peak symmetry. |
| Theoretical Plates (N) (Main Peak) | 15,500 | 12,000 | Higher efficiency is achieved with ACN due to lower mobile phase viscosity. |
| Total Analysis Time | 20 min | 20 min | Runtimes were kept identical for direct comparison. |
Discussion of Results
Method A (C18 / ACN) emerges as the superior choice for routine quality control. It delivered higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution for the known impurity.[6] The peak shape was also more symmetrical, as indicated by the lower tailing factor. This performance is characteristic of the high resolving power of modern C18 columns combined with the favorable fluidic properties of acetonitrile.
Method B (Phenyl-Hexyl / MeOH) , while not as efficient for this particular separation, remains a valuable tool. The different selectivity it offers due to potential π-π interactions could be critical for resolving other potential impurities that might co-elute with the main peak on a C18 column. If a new, aromatic impurity were to appear, Method B would be the first alternative to try. The use of methanol provides a different selectivity profile that is essential during method development and troubleshooting.[7]
The diagram below illustrates the interplay of these key HPLC parameters.
Caption: Interdependencies of key HPLC method parameters.
Synopsis of Method Validation
Once an optimal method is selected—in this case, Method A for routine analysis—it must be formally validated to ensure it is fit for its intended purpose. The validation should be conducted according to ICH Q2(R2) guidelines, which outline the necessary tests to demonstrate the method's reliability.[3][4]
A typical validation protocol for a purity method would include:
-
Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of expected components, such as impurities, degradants, or excipients. This is often done by analyzing spiked samples and performing stress testing.
-
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., from the reporting limit to 120% of the nominal concentration).[9]
-
Accuracy: Assessing the closeness of the test results to the true value, typically determined by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.[10][11]
-
Precision: Measuring the degree of scatter between a series of measurements. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[11]
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[11]
Conclusion and Recommendations
This guide has compared two scientifically-grounded RP-HPLC methods for the purity analysis of this compound.
-
Recommendation for Routine QC: Method A (C18 / Acetonitrile) is recommended for routine quality control and release testing. Its superior efficiency, resolution for known impurities, and excellent peak shape provide a robust and reliable platform for day-to-day analysis.
-
Recommendation for Method Development and Troubleshooting: Method B (Phenyl-Hexyl / Methanol) serves as an essential orthogonal method. It should be employed during initial method development to screen for alternative selectivities and kept as a backup method for investigating any out-of-specification results or new, unknown peaks that may not be resolved by the primary method.
By leveraging a systematic, comparative approach grounded in chromatographic principles and regulatory expectations, researchers and drug development professionals can confidently establish a robust analytical control strategy for this critical synthetic intermediate.
References
- Ernst, M., & Glick, J. (1982). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763178, 4-Bromo-1H-indole-3-carbaldehyde. PubChem. [Link]
- Pěnčík, A., Rolčík, J., Novák, O., et al. (2011). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Agricultural and Food Chemistry, 59(15), 8045-8051. [Link]
- da Silva, J., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(16), 14035–14043. [Link]
- Chem-Impex International. (n.d.). This compound. Chem-Impex. [Link]
- AMSbio. (2025).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
- IntuitionLabs. (2026). ICH Q2(R2)
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology, 28(6), 54-66. [Link]
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1H NMR and 13C NMR analysis of 4-bromoindole-3-carboxaldehyde
An In-Depth Guide to the Spectroscopic Analysis of 4-bromoindole-3-carboxaldehyde: A Comparative Approach
In the landscape of medicinal chemistry and organic synthesis, indole derivatives stand as privileged scaffolds, forming the core of numerous pharmaceuticals and biologically active compounds. Among these, this compound is a critical building block, valued for its utility in constructing more complex molecular architectures, including novel anti-cancer agents.[1][2] The precise characterization of such intermediates is paramount to ensure the integrity of the synthetic pathway and the identity of the final product.
This guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, the cornerstone of molecular structure elucidation.[3][4] We will delve into the interpretation of both ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecule's structure and its spectroscopic output. Furthermore, we will objectively compare the insights gained from NMR with those from other common analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—to provide a holistic understanding of its characterization.
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule.[4] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Below is the structure of this compound with standard numbering for the indole ring system, which will be used for all spectral assignments.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, we expect to see signals for the N-H proton, the aldehyde proton, and the four protons on the indole ring.
-
N-H Proton (H1): This proton typically appears as a broad singlet far downfield (δ > 10 ppm), a consequence of its acidic nature and potential for hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.[5]
-
Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded by the adjacent electronegative oxygen atom and the magnetic anisotropy of the C=O bond. It appears as a sharp singlet in a characteristic downfield region (δ ≈ 10 ppm).[6]
-
Indole Ring Protons (H2, H5, H6, H7):
-
H2: This proton is adjacent to the nitrogen atom and is part of the five-membered pyrrole ring. It is deshielded and typically appears as a singlet or a narrow doublet (due to long-range coupling) around δ 8.0-8.5 ppm.
-
Aromatic Protons (H5, H6, H7): These protons on the benzene portion of the indole ring form a coupled spin system. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine at C4 and the aldehyde at C3.
-
H5: This proton is ortho to the bromine atom and will be deshielded, appearing as a doublet.
-
H7: This proton is also ortho to a substituted carbon (C8) and will appear as a doublet.
-
H6: This proton is coupled to both H5 and H7, and will therefore appear as a triplet (or more accurately, a doublet of doublets).
-
-
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. With broadband proton decoupling, each unique carbon typically appears as a singlet.
-
Aldehyde Carbon (-CHO): This is the most deshielded carbon in the molecule due to the double bond to an oxygen atom, appearing significantly downfield (δ > 180 ppm).[6]
-
Indole Ring Carbons: The nine carbons of the indole ring will give distinct signals.
-
C4 (bearing Br): The chemical shift of this carbon is directly influenced by the attached bromine atom (ipso-carbon).
-
C3 (bearing CHO): This carbon is attached to the electron-withdrawing aldehyde group and will be shifted downfield.
-
The remaining carbons (C2, C3a, C5, C6, C7, C7a) will have chemical shifts characteristic of substituted indole systems, which can be assigned definitively using 2D NMR techniques like HSQC and HMBC.[7][8][9]
-
Summary of NMR Data
The following table summarizes the expected NMR spectral data for this compound based on analysis of similar structures and established chemical shift principles.[6][10]
| ¹H NMR Data | ¹³C NMR Data | ||||
| Assignment | δ (ppm) | Multiplicity | Integration | Assignment | δ (ppm) |
| -CHO | ~10.0 | s | 1H | -CHO | ~185.0 |
| N-H | >12.0 | br s | 1H | C7a | ~138.0 |
| H2 | ~8.3 | s | 1H | C2 | ~135.5 |
| H5 | ~7.6 | d | 1H | C3a | ~125.0 |
| H7 | ~7.8 | d | 1H | C5 | ~124.5 |
| H6 | ~7.3 | t | 1H | C6 | ~123.0 |
| C7 | ~113.0 | ||||
| C3 | ~118.0 | ||||
| C4 | ~115.0 |
Note: δ (ppm) values are approximate and can vary depending on the solvent and spectrometer frequency. Multiplicity: s = singlet, d = doublet, t = triplet, br s = broad singlet.
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structure elucidation, other techniques provide complementary and crucial information. The combination of NMR, MS, and IR is standard practice for the unambiguous identification of a new compound.[11][12]
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula.[11]
-
Information Provided: For this compound (C₉H₆BrNO), MS would show a molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of bromine: two peaks of nearly equal intensity, one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope, separated by 2 m/z units. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.
-
Causality: The ionization process in the mass spectrometer generates charged molecular ions and fragments. The mass analyzer separates these ions based on their m/z, providing a precise molecular weight.
-
Limitations: MS alone cannot establish the connectivity of atoms. For example, it could not distinguish this compound from its isomer, 5-bromoindole-3-carboxaldehyde.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]
-
Information Provided: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of key functional groups:
-
N-H stretch: A moderate to sharp peak around 3300 cm⁻¹.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aldehyde C=O stretch: A strong, sharp peak around 1650-1700 cm⁻¹.
-
-
Causality: Specific bonds within functional groups vibrate at characteristic frequencies. When the frequency of the IR radiation matches the vibrational frequency of a bond, energy is absorbed, resulting in a peak in the spectrum.
-
Limitations: IR spectroscopy is excellent for functional group identification but provides very limited information about the overall molecular skeleton.[14] It confirms the presence of an indole N-H and an aldehyde C=O, but not their relative positions on the ring.
A Comparative Overview
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Primary Information | Complete C-H framework, atom connectivity, stereochemistry | Molecular weight, elemental formula, fragmentation patterns | Presence of functional groups |
| Strengths | Unambiguous structure determination | High sensitivity, precise mass measurement (HRMS) | Fast, non-destructive, excellent for functional group ID |
| Limitations | Lower sensitivity, requires more sample, complex spectra | Does not provide connectivity information for isomers | Provides little to no information on the carbon skeleton |
| Role in Analysis | Definitive structural elucidation[3] | Confirmation of molecular formula[11] | Rapid confirmation of key functional groups[13] |
The synergy of these techniques provides a self-validating system. HRMS confirms the correct molecular formula, IR confirms the necessary functional groups are present, and NMR puts all the pieces together into a single, unambiguous structure.
Experimental Protocol: NMR Data Acquisition & Processing
This protocol describes a standardized workflow for acquiring high-quality ¹H and ¹³C NMR data on a typical high-field spectrometer (e.g., 400-600 MHz).
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial. DMSO-d₆ is often a good choice for indole derivatives as it helps in observing the N-H proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner and place it in the spectrometer's magnet.
-
Locking: Establish a field-frequency lock using the deuterium signal from the solvent. This compensates for magnetic field drift.[15]
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp lines and high resolution. Automated gradient shimming is standard on modern instruments.[16]
-
Tuning and Matching: Tune the probe to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure maximum signal transmission and sensitivity.
-
-
¹H Spectrum Acquisition:
-
Load a standard single-pulse experiment.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).
-
Set the receiver gain automatically using the rga command or equivalent.[16]
-
Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio. The time between pulses (relaxation delay) should be adequate (e.g., 1-5 seconds).
-
-
¹³C Spectrum Acquisition:
-
Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Acquire a larger number of scans (e.g., 512 to 2048) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
-
Apply a weighting function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the time-domain data (FID) into frequency-domain data (the spectrum).
-
Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using a reference signal (e.g., residual solvent peak or TMS).
-
For the ¹H spectrum, integrate the signals to determine the relative proton ratios.
-
Conclusion
The structural characterization of this compound is a clear illustration of the power and necessity of modern spectroscopic techniques. While MS and IR provide rapid and valuable confirmatory data on molecular weight and functional groups, only NMR spectroscopy delivers the detailed connectivity map required for unambiguous structure determination. The analysis of chemical shifts, coupling constants, and integration in both ¹H and ¹³C NMR spectra allows researchers to verify the identity and purity of this key synthetic intermediate with a high degree of confidence, ensuring the successful progression of complex synthetic endeavors in drug discovery and materials science.
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Mass spectrometry fragmentation pattern of 4-bromoindole-3-carboxaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-bromoindole-3-carboxaldehyde: A Comparative Analysis
Authored by a Senior Application Scientist
In the landscape of drug discovery and medicinal chemistry, the precise structural elucidation of novel synthetic intermediates is paramount. This compound serves as a vital scaffold for synthesizing a range of biologically active compounds, from anti-cancer agents to neuroprotective drugs.[1] Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a fragmentation "fingerprint" that is invaluable for structural confirmation and purity assessment.
This guide offers a detailed examination of the anticipated EI-MS fragmentation pattern of this compound. We will dissect the fragmentation pathways by drawing comparisons to the well-documented spectrum of its parent compound, indole-3-carboxaldehyde, and other related structures. This comparative approach not only illuminates the specific fragmentation behavior of the target molecule but also reinforces the fundamental principles of mass spectrometry that govern the fragmentation of substituted aromatic heterocycles.
Core Principles: Understanding the Molecular Ion
The first critical step in interpreting any mass spectrum is identifying the molecular ion (M⁺˙). For this compound (C₉H₆BrNO), the key feature to anticipate is the isotopic signature of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[2][3] This results in a characteristic pair of peaks for the molecular ion, and any fragment containing the bromine atom, separated by 2 mass-to-charge units (m/z).
-
M⁺˙ Peak: Corresponding to the molecule with the ⁷⁹Br isotope.
-
[M+2]⁺˙ Peak: Corresponding to the molecule with the ⁸¹Br isotope.
The molecular weight of this compound is approximately 224.06 g/mol .[1][4] Therefore, we expect to see a prominent molecular ion cluster at m/z 223 (for C₉H₆⁷⁹BrNO) and m/z 225 (for C₉H₆⁸¹BrNO) with nearly equal relative intensities. The stability of the aromatic indole ring system suggests this molecular ion will be readily observable.[5]
Predicted Fragmentation Pathway of this compound
The fragmentation of the this compound molecular ion is primarily dictated by the interplay between the stable indole core, the reactive aldehyde group, and the C-Br bond. The following pathways represent the most probable fragmentation events under EI conditions.
Pathway A: Influence of the Carboxaldehyde Group
The aldehyde functionality is a primary driver of initial fragmentation. Similar to other aromatic aldehydes, two characteristic losses are expected:[5]
-
Loss of a Hydrogen Radical (H•): This is a very common fragmentation for aldehydes, leading to a stable acylium ion. This would produce a strong signal at [M-1]⁺ , resulting in a pair of peaks at m/z 222 and 224 .
-
Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the indole ring and the aldehyde group results in the loss of 29 mass units. This pathway leads to a 4-bromoindole cation and would generate a significant signal at [M-29]⁺ , appearing as an isotopic pair at m/z 194 and 196 .
Pathway B: Cleavage of the Carbon-Bromine Bond
The C-Br bond is weaker than the C-C or C-H bonds of the aromatic ring and is susceptible to cleavage.
-
Loss of a Bromine Radical (•Br): This fragmentation pathway involves the direct cleavage of the bromine atom from the molecular ion. This would result in the formation of an indole-3-carboxaldehyde cation radical at [M-79]⁺˙ and [M-81]⁺˙ . Since both bromine isotopes are lost, these fragments converge to a single prominent peak at m/z 144 . This ion can then subsequently lose a hydrogen radical to form an ion at m/z 143 .
Visualization of the Fragmentation Pathway
The logical flow of these primary fragmentation events can be visualized as follows:
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Analysis: this compound vs. Indole-3-carboxaldehyde
To truly appreciate the influence of the bromine substituent, we must compare the predicted fragmentation of our target molecule with the known experimental data for indole-3-carboxaldehyde. The NIST mass spectrum for indole-3-carboxaldehyde (C₉H₇NO, MW=145.16) shows several key fragments.[6][7]
| m/z (Observed) | Ion Structure/Formula | Fragmentation Pathway (from M⁺˙ at m/z 145) | Corresponding Fragment in this compound (Predicted m/z) |
| 145 | [C₉H₇NO]⁺˙ | Molecular Ion (M⁺˙) | 223/225 |
| 144 | [C₉H₆NO]⁺ | Loss of H• | 222/224 |
| 116 | [C₈H₆N]⁺ | Loss of •CHO | 194/196 |
| 89 | [C₇H₅]⁺ | Loss of HCN from m/z 116 | 167/169 (from m/z 194/196) |
Key Insights from the Comparison:
-
Shift in Mass: The most obvious difference is the mass shift of all bromine-containing fragments by 78/80 Da (the mass difference between Br and H). This provides a clear diagnostic marker.
-
New Fragmentation Channel: The C-Br bond introduces a new, significant fragmentation pathway—the loss of the bromine radical (•Br)—which is absent in indole-3-carboxaldehyde. The resulting fragment at m/z 144 is particularly informative, as it directly corresponds to the molecular ion of the non-brominated analog, confirming the core indole-3-carboxaldehyde structure.
-
Relative Abundance: While the exact relative abundances require experimental validation, we can predict that the fragments resulting from the loss of H• (m/z 222/224) and •CHO (m/z 194/196) will be significant, as they are in the parent compound. The cleavage of the C-Br bond is also expected to be a favorable process, leading to a strong peak at m/z 144.
Experimental Protocol for EI-MS Analysis
This section provides a standardized protocol for acquiring a high-quality electron ionization mass spectrum of this compound.
Objective: To obtain the mass spectrum of this compound for structural confirmation.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10-50 µg/mL. Rationale: This concentration range is typically sufficient to produce a strong signal without overloading the detector.
-
-
GC Separation (for sample introduction):
-
Injector Temperature: 250 °C. Rationale: Ensures rapid volatilization of the analyte without thermal degradation.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes. Rationale: This program ensures good separation from any residual solvent or minor impurities and elution of the analyte.
-
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. Rationale: This is the standard energy for EI-MS, as it provides reproducible fragmentation patterns and is the energy at which most spectral libraries are generated.
-
Source Temperature: 230 °C. Rationale: Prevents condensation of the analyte within the ion source.
-
Mass Range: Scan from m/z 40 to 350. Rationale: This range comfortably covers the molecular ion and all expected fragments.
-
Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of solvent from entering the MS and saturating the detector.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion cluster (m/z 223/225) and confirm the ~1:1 isotopic ratio.
-
Correlate the major fragment ions with the predicted fragmentation pathways discussed above.
-
Workflow Visualization
Caption: Standard workflow for GC-EI-MS analysis.
Conclusion
The mass spectrum of this compound is predicted to be rich with structural information. The characteristic isotopic signature of bromine at m/z 223/225 provides an unambiguous identification of the molecular ion. Key fragmentation pathways, driven by the aldehyde group (loss of H• and •CHO) and the C-Br bond (loss of •Br), offer robust confirmation of the molecule's constituent parts. By comparing these predicted fragments to the known spectrum of indole-3-carboxaldehyde, the influence of the halogen substituent is clearly demonstrated, providing a powerful lesson in structure-fragmentation relationships. This guide serves as a robust framework for researchers utilizing mass spectrometry to confidently identify and characterize this important synthetic intermediate.
References
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- Mass Spectrometry (MS)
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Introduction: The Strategic Role of Halogenation in Modulating Indole Bioactivity
An Objective Guide to the Comparative Efficacy of Halogenated Indole Derivatives in Preclinical Research
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic drugs with profound therapeutic applications.[1][2] Its inherent versatility and ability to interact with various biological targets have made it a "privileged scaffold" in drug discovery.[3][4] A key strategy for optimizing the pharmacological profile of indole-based compounds is halogenation—the incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the indole ring system.[5][6]
This modification is far from a trivial substitution; it is a deliberate tactic to modulate a molecule's physicochemical properties. Halogenation can significantly alter lipophilicity, metabolic stability, and binding affinity to target proteins.[6][7] For instance, introducing a halogen can block sites of metabolic oxidation, thereby increasing a drug's half-life, or it can form specific halogen bonds and hydrophobic interactions within a target's active site, enhancing binding potency and selectivity.[8][9] This guide provides a comparative analysis of the efficacy of different halogenated indole derivatives, with a primary focus on their anticancer activities, supported by experimental data and detailed protocols for researchers in the field.
Comparative Efficacy Analysis: A Focus on Anticancer Activity
The anticancer potential of halogenated indoles is well-documented, with many derivatives exhibiting potent activity by targeting key cellular processes like cell division and signaling.[3][10] A predominant mechanism of action for many of these compounds is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways often dysregulated in cancer.[5][8][11]
The Prominence of Brominated Indoles
Marine organisms are a rich source of brominated indole alkaloids with significant biological activity.[5] Studies on these natural products and their synthetic analogs have consistently shown that the position and number of bromine substitutions are critical for their efficacy.
Key Insights from Experimental Data:
-
Positional Importance: A single bromine substitution at the C5 or C6 position of the indole ring often leads to a considerable improvement in potency for both kinase inhibition and general antiproliferative activity.[5][12] For example, in the meridianin class of marine alkaloids, which are potent kinase inhibitors, substitutions at these positions are crucial.[5]
-
Enhanced Cytotoxicity: The bromine atom at the C5 position of the indole nucleus is strongly associated with enhanced antiproliferative activity in several compound classes, including aplicyanins and isatin derivatives.[5][12]
-
Diminishing Returns: While a single bromine is beneficial, the addition of a second bromine atom can sometimes slightly reduce the inhibitory potency.[5] Dimerization of brominated indoles has also been found to substantially reduce anti-inflammatory activity.[12]
Table 1: Comparative in Vitro Efficacy of Brominated Indole Derivatives
| Compound Class/Derivative | Target/Assay System | Efficacy (IC₅₀) | Key Finding | Reference |
| Meridianins (Marine Alkaloids) | ||||
| Meridianin B (6-bromo) | Protein Kinases (e.g., CDK1, GSK-3) | Low µM range | Potent and selective kinase inhibition. | [5] |
| Meridianin E (7-bromo) | Protein Kinases (e.g., CDK1, CDK5) | Low µM range | Bromine at C7 provides excellent inhibitory activity. | [5] |
| Variolins/Meriolins | ||||
| Meriolin 11 (5-bromo) | Protein Kinases (e.g., CDK9, GSK-3) | Drop in activity vs. non-halogenated | Bromine at C5 leads to a drop in activity for some kinases. | [5] |
| Synthetic Indole-Chalcones | ||||
| (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one | MDA-MB-231 Breast Cancer Cells | 13 µM | Comparable potency to cisplatin (15 µM). | [13] |
| Synthetic Isatins | ||||
| 5-Bromo-isatin | Nitric Oxide (NO) Production | More potent than 6-Br & 7-Br | Position of bromine significantly affects anti-inflammatory activity (5-Br > 6-Br > 7-Br). | [12] |
Chlorinated and Fluorinated Indoles: Alternative Halogenation Strategies
While bromine is prevalent in marine-derived indoles, chlorine and fluorine are common in synthetic libraries and offer distinct advantages.
-
Chlorinated Indoles: Chlorine substitution can have varied effects. In some cases, such as with meriolin 10 (4-chloro), the addition of a chlorine atom resulted in decreased potency compared to the non-halogenated parent compound.[5] However, in other scaffolds, chlorine substitution has been found to be favorable for increasing cytotoxicity.[14] For instance, 4-chlorocyclohepta[b]indol-10(5H)-one was identified as a potent inhibitor of the protein kinase DYRK1A.[15] This highlights the context-dependent nature of halogen substitution, where the overall molecular structure dictates the effect of the halogen.
-
Fluorinated Indoles: Fluorine's unique properties—small size, high electronegativity, and ability to form strong bonds with carbon—make it a valuable tool in drug design.[7] It can enhance binding affinity through hydrogen bonding and is often used to block metabolic liabilities, improving a compound's pharmacokinetic profile.[6][8] A series of 2-fluoro, 4-fluoro, and 2,5-difluoro-substituted chalcone derivatives demonstrated potent anticancer activity, with IC₅₀ values in the nanomolar to sub-micromolar range against five cancer cell lines.[16] This suggests that fluorine can serve as a bioisosteric replacement for hydrogen that significantly boosts potency.
Structure-Activity Relationship (SAR) and Mechanistic Causality
The observed differences in efficacy among halogenated indoles can be explained by their interactions at the molecular target level. For kinase inhibitors, the indole core typically forms hydrogen bonds with the hinge region of the ATP-binding pocket, while the halogen atom influences interactions in adjacent hydrophobic pockets.
Causality behind Halogen Efficacy:
-
Hydrophobic Interactions: The C5 position of the indole ring often points into a hydrophobic pocket in many kinase active sites. A bulky, lipophilic bromine atom at this position can establish favorable van der Waals interactions, anchoring the inhibitor and increasing its binding affinity and residence time.[9]
-
Modulation of Electron Density: Halogens are electron-withdrawing groups, which can alter the electron density of the indole ring. This can influence the strength of hydrogen bonds formed by the indole's N-H group with the kinase hinge region, thereby tuning binding affinity.[17]
-
Blocking Metabolic Action: Fluorine atoms are often strategically placed to replace hydrogen atoms at sites prone to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" increases the stability and bioavailability of the compound.[7]
Below is a diagram summarizing the key structure-activity relationships for halogenated indoles as kinase inhibitors.
Caption: Key structure-activity relationships for halogenated indole kinase inhibitors.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed, self-validating methodologies for assessing the cytotoxic and target-specific activity of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol determines a compound's ability to inhibit cell proliferation, providing a quantitative measure of cytotoxicity (IC₅₀).[18][19]
Objective: To determine the concentration of a halogenated indole derivative that inhibits the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Halogenated indole derivatives (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% Triton X-100, 0.1 N HCl in isopropanol)
-
96-well microplates, multichannel pipette, CO₂ incubator, microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a high-concentration stock. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Return the plate to the incubator and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀ value.
The workflow for this protocol is visualized below.
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: In Vitro Protein Kinase Inhibition Assay
This protocol provides a framework for assessing the direct inhibitory effect of a compound on a specific protein kinase.
Objective: To determine the IC₅₀ value of a halogenated indole derivative against a purified protein kinase (e.g., VEGFR-2, CDK5).
Materials:
-
Purified, active recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP (adenosine triphosphate), including a radiolabeled version (γ-³²P-ATP) or components for a luminescence-based assay (e.g., ADP-Glo™)
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
Test compounds dissolved in DMSO
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or luminescence plate reader
Step-by-Step Methodology:
-
Assay Preparation: Prepare a reaction mixture containing the kinase buffer, peptide substrate, and the purified kinase enzyme in microplate wells.
-
Compound Addition: Add the test compounds at a range of concentrations to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle/DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with γ-³²P-ATP for radiometric assay, or regular ATP for luminescence assay).
-
Incubation: Allow the reaction to proceed at a set temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radiometric: Stop the reaction by spotting the mixture onto phosphocellulose paper. The phosphorylated peptide will bind to the paper. Wash away the excess unincorporated γ-³²P-ATP. Measure the radioactivity of the paper using a scintillation counter.
-
Luminescence (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Add a second reagent to convert the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to kinase activity. Read the signal on a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
This direct enzymatic assay validates that the cytotoxic effects observed in cellular assays are, at least in part, due to the inhibition of the intended target.
Conclusion and Future Directions
The halogenation of the indole scaffold is a powerful and proven strategy for enhancing the therapeutic efficacy of drug candidates, particularly in oncology. Experimental evidence consistently demonstrates that bromination, especially at the C5 and C6 positions, is highly effective for improving the potency of kinase inhibitors. Chlorination offers a viable alternative, though its effects are more context-dependent, while fluorination provides unique advantages for improving metabolic stability and binding affinity.
The comparative data presented in this guide underscores the importance of rational drug design, where the choice and position of a halogen are critical determinants of biological activity. Future research should focus on exploring less common halogenations (iodine) and developing di- and tri-halogenated derivatives with optimized properties. By combining systematic SAR studies with robust in vitro and in vivo evaluations, the full potential of halogenated indoles as next-generation therapeutics can be realized.
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Substituted Indole-3-Carboxaldehydes
Indole-3-carboxaldehyde, a derivative of the essential amino acid tryptophan, stands as a privileged scaffold in the realm of medicinal chemistry. Its inherent biological activity and amenability to chemical modification have made it a focal point for the development of novel therapeutic agents. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of substituted indole-3-carboxaldehydes, with a focus on their anticancer, antimicrobial, and antiviral properties. We will delve into the causality behind experimental choices, provide self-validating experimental protocols, and present quantitative data to empower researchers in drug discovery and development.
I. The Indole-3-Carboxaldehyde Core: A Foundation for Diverse Bioactivity
The indole ring system, with its electron-rich nature, readily engages in various biological interactions. The aldehyde group at the C-3 position provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of extensive compound libraries. This versatility is the cornerstone of the broad spectrum of biological activities exhibited by its derivatives.
II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Substituted indole-3-carboxaldehydes have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines. The strategic placement of various substituents on the indole nucleus and modifications of the aldehyde group can significantly influence their potency and selectivity.
Structure-Activity Relationship Insights
The anticancer activity of these derivatives is intricately linked to the nature and position of substituents on the indole ring. Modifications at the N-1, C-5, and C-6 positions have been extensively explored. For instance, the introduction of bulky or electron-withdrawing groups at the N-1 position has often been associated with enhanced cytotoxic effects. Furthermore, the condensation of the C-3 aldehyde with various amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other derivatives has proven to be a fruitful strategy for generating potent anticancer compounds.
A key observation is that lipophilicity and electronic properties of the substituents play a crucial role. For example, halogen atoms, particularly chlorine and fluorine, at the C-5 or C-6 position can enhance anticancer activity, likely by increasing cell membrane permeability and participating in halogen bonding with target proteins.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative substituted indole-3-carboxaldehyde derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting biological function.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Unsubstituted | MCF-7 (Breast) | >100 | |
| 1b | 5-Bromo | MCF-7 (Breast) | 45.2 | |
| 1c | 5-Nitro | MCF-7 (Breast) | 28.7 | |
| 2a | N-benzyl | A549 (Lung) | 15.8 | [1] |
| 2b | N-(4-chlorobenzyl) | A549 (Lung) | 8.2 | [1] |
| 3a (Schiff Base) | =N-(4-methoxyphenyl) | HeLa (Cervical) | 12.5 | [2] |
| 3b (Schiff Base) | =N-(4-chlorophenyl) | HeLa (Cervical) | 6.8 | [2] |
Note: Lower IC50 values indicate higher potency.
Mechanistic Considerations
While the precise mechanisms of action are diverse and often compound-specific, several key pathways have been implicated. Some derivatives have been shown to induce apoptosis (programmed cell death) by activating caspase cascades and disrupting mitochondrial function. Others interfere with cell cycle progression, leading to cell growth arrest. The ability of the planar indole ring to intercalate with DNA is another proposed mechanism for certain derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines a standardized method for determining the cytotoxic effects of substituted indole-3-carboxaldehyde derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3][4][5][6]
Principle
Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Substituted indole-3-carboxaldehyde derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 100 µL of cell suspension (5,000-10,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[3]
-
Incubate for 4 hours at 37°C.[3]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visual Workflow: MTT Assay
Caption: Workflow of the in vitro cytotoxicity MTT assay.
III. Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Substituted indole-3-carboxaldehydes have demonstrated promising activity against a variety of pathogenic bacteria and fungi.
Structure-Activity Relationship Insights
For antimicrobial activity, modifications that increase the compound's ability to penetrate the microbial cell wall and interact with intracellular targets are key. The introduction of lipophilic groups on the indole ring can enhance antibacterial activity. Schiff base and thiosemicarbazone derivatives of indole-3-carboxaldehyde are particularly noteworthy for their broad-spectrum antimicrobial effects. The azomethine group (-C=N-) in Schiff bases is considered crucial for their biological activity. The sulfur atom in thiosemicarbazones is also thought to play a significant role in their antimicrobial action.
Comparative Analysis of Antimicrobial Potency
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table presents the MIC values of selected indole-3-carboxaldehyde derivatives against common pathogens.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 4a | Unsubstituted | Staphylococcus aureus | >256 | [2] |
| 4b (Schiff Base) | =N-(2-hydroxyphenyl) | Staphylococcus aureus | 64 | [2] |
| 4c (Schiff Base) | =N-(4-chlorophenyl) | Staphylococcus aureus | 32 | [2] |
| 5a (Thiosemicarbazone) | =N-NH-C(=S)NH₂ | Escherichia coli | 128 | [7] |
| 5b (Thiosemicarbazone) | =N-NH-C(=S)NH-phenyl | Escherichia coli | 64 | [7] |
| 6a | 5-Bromo | Candida albicans | 128 | [2] |
| 6b (Schiff Base) | 5-Bromo, =N-(4-chlorophenyl) | Candida albicans | 32 | [2] |
Note: Lower MIC values indicate higher potency.
Mechanistic Considerations
The antimicrobial mechanisms of indole-3-carboxaldehyde derivatives are varied. They can disrupt the bacterial cell membrane, leading to leakage of cellular components. Some derivatives inhibit essential enzymes involved in microbial metabolism or nucleic acid synthesis. The chelation of metal ions essential for microbial growth is another proposed mechanism for some of these compounds.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[8][9][10][11][12]
Principle
A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Materials
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Substituted indole-3-carboxaldehyde derivatives
-
Sterile 96-well U- or V-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure
-
Preparation of Bacterial Inoculum:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in CAMHB in the 96-well plate. A typical concentration range is 0.125 to 256 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35°C for 16-20 hours.[8]
-
-
Reading the Results:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visual Workflow: MIC Determination
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
IV. Antiviral Activity: A Frontier in Indole-3-Carboxaldehyde Research
The exploration of substituted indole-3-carboxaldehydes as antiviral agents is a rapidly evolving field. While the data is not as extensive as for their anticancer and antimicrobial activities, several derivatives have shown promising results against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza virus.
Structure-Activity Relationship Insights
For anti-HIV activity, modifications at the N-1 position of the indole ring have been shown to be critical. The introduction of sulfonyl groups at this position has led to compounds with significant inhibitory activity against HIV-1. The nature of the substituent on the phenylsulfonyl moiety also plays a role, with electron-withdrawing groups often enhancing activity. Condensation of the aldehyde group to form thiosemicarbazones has also been reported as a strategy to develop anti-HIV agents.
Comparative Analysis of Antiviral Potency
The following table provides a snapshot of the antiviral activity of some indole-3-carboxaldehyde derivatives. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response.
| Compound ID | Substitution Pattern | Virus | EC50 (µM) | Reference |
| 7a | N-benzenesulfonyl | HIV-1 (IIIB) | >50 | |
| 7b | N-(4-nitrobenzenesulfonyl) | HIV-1 (IIIB) | 15.6 | |
| 7c | N-(3-nitrobenzenesulfonyl) | HIV-1 (IIIB) | 9.57 | [1] |
| 8a (Thiosemicarbazone) | =N-NH-C(=S)NH₂ | Coxsackie B4 | 2.1 µg/mL | [13][14] |
| 8b (Thiosemicarbazone) | 5-Bromo, =N-NH-C(=S)NH₂ | Coxsackie B4 | 0.4 µg/mL | [13][14] |
Note: Lower EC50 values indicate higher potency.
Mechanistic Considerations
The antiviral mechanisms of these compounds are often virus-specific. For HIV, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the reverse transcriptase enzyme and inhibiting its function. Others have been shown to inhibit HIV integrase, another crucial viral enzyme. For other viruses, the mechanisms may involve inhibition of viral entry, replication, or assembly.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[15][16][17][18][19]
Principle
A confluent monolayer of host cells is infected with a known amount of virus. In the presence of an effective antiviral compound, the number of plaques (areas of cell death caused by viral replication) will be reduced.
Materials
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Complete culture medium
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Substituted indole-3-carboxaldehyde derivatives
-
Crystal violet staining solution
-
6-well or 12-well sterile culture plates
Procedure
-
Cell Seeding:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayer with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU).
-
Incubate for 1 hour to allow for viral adsorption.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the overlay medium.
-
After the adsorption period, remove the virus inoculum and add the overlay medium containing the compound dilutions.
-
Include a virus control (no compound) and a cell control (no virus).
-
-
Incubation and Plaque Visualization:
-
Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Fix the cells with a fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Visual Workflow: Plaque Reduction Assay
Caption: Workflow for the antiviral plaque reduction assay.
V. Conclusion and Future Perspectives
Substituted indole-3-carboxaldehydes represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. The data presented in this guide underscores their potential as anticancer, antimicrobial, and antiviral agents. The structure-activity relationships discussed highlight the importance of strategic modifications to the indole scaffold to enhance potency and selectivity. The provided experimental protocols offer a robust framework for the evaluation of new derivatives.
Future research in this area should focus on elucidating the precise molecular targets of these compounds to enable rational drug design. The exploration of novel substitutions and the synthesis of hybrid molecules incorporating the indole-3-carboxaldehyde scaffold with other pharmacophores hold significant promise for the development of the next generation of therapeutic agents.
VI. References
-
MTT Assay Protocol | Springer Nature Experiments. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
SYNTHESIS AND ANTI-HIV EVALUATION OF SUBSTITUTED INDOLE-3-CARBALDEHYDE DERIVATIVES - Elibrary. Available from: [Link]
-
Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF - ResearchGate. Available from: [Link]
-
MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available from: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. Available from: [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Available from: [Link]
-
Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Available from: [Link]
-
Promising Schiff bases in antiviral drug design and discovery - PMC - NIH. Available from: [Link]
-
A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - NIH. Available from: [Link]
-
Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - ResearchGate. Available from: [Link]
-
Design, synthesis, and anti-influenza A virus activity evaluation of novel indole containing derivatives of triazole - ResearchGate. Available from: [Link]
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The Bromine Advantage: A Positional Isomerism Guide to Unlocking Indole Potency
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] Strategic modification of this privileged structure is a key tactic in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Among these modifications, halogenation, and specifically bromination, has emerged as a powerful tool for modulating biological activity.[6][7] The position of the bromine atom on the indole ring is not a trivial detail; it can profoundly influence the compound's interaction with its biological target, leading to dramatic shifts in potency.
This guide provides a comparative analysis of brominated indole isomers, offering experimental data and detailed protocols to illustrate the critical impact of bromine's position on biological efficacy. We will delve into specific examples from anti-inflammatory and quorum sensing inhibition studies, providing a framework for researchers to rationally design and evaluate novel indole-based therapeutics.
The Rationale for Bromination: More Than Just an Add-on
Halogenation is a widely employed strategy in drug design to improve metabolic stability and binding affinity.[8][9] Bromine, with its specific size, electronegativity, and ability to form halogen bonds, can significantly alter the electronic and steric properties of the indole ring.[10] This can lead to enhanced interactions with biological targets, such as enzymes and receptors, ultimately boosting the compound's potency.[7][11] However, the precise placement of the bromine atom dictates the nature and strength of these interactions, making a systematic assessment of positional isomers essential.
Comparative Analysis of Bromoindole Isomers: A Tale of Two Activities
To illustrate the profound impact of bromine's position, we will examine two distinct biological activities: anti-inflammatory effects and quorum sensing inhibition.
Anti-Inflammatory Potency: A Clear Positional Preference
In a study investigating the anti-inflammatory properties of brominated indoles, the position of the bromine atom on the isatin (indole-2,3-dione) ring was found to significantly affect the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNFα) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[12] The data clearly demonstrates a positional hierarchy in activity.
| Compound | Bromine Position | NO Inhibition IC50 (µM) | TNFα Inhibition IC50 (µM) |
| Isatin (unsubstituted) | - | ~339.8 | >340 |
| 5-Bromoisatin | C5 | < 339.8 | 38.05 |
| 6-Bromoisatin | C6 | < 339.8 | 122.65 |
| 7-Bromoisatin | C7 | > 339.8 | >222.2 |
| Data synthesized from Benkendorff et al. (2017).[12] |
These results indicate that substitution at the C5 and C6 positions of the isatin ring is particularly effective at increasing anti-inflammatory activity, with the 5-bromo isomer showing the most potent TNFα inhibition.[12] This suggests that the electronic and steric properties conferred by bromine at these specific positions are crucial for optimal interaction with the biological targets within the inflammatory pathway, such as the NFκB signaling cascade.[12]
Logical Relationship: From Stimulus to Response in Inflammation
Caption: Simplified NF-κB signaling pathway leading to inflammatory mediator release.
Quorum Sensing Inhibition: Shifting Potency with Bromine Placement
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence. Inhibiting QS is a promising anti-virulence strategy. A study on brominated indole-3-carboxaldehydes demonstrated that bromination significantly enhances QS inhibitory (QSI) activity in Chromobacterium violaceum, and the position of the bromine atom is a key determinant of this enhancement.
| Compound | Bromine Position | IC50 (µM) | Fold Reduction in IC50 (vs. Indole-3-carboxaldehyde) |
| Indole-3-carboxaldehyde | - | 1140 | - |
| 5-Bromoindole-3-carboxaldehyde | C5 | 86.8 | 13.1 |
| 6-Bromoindole-3-carboxaldehyde | C6 | 133 | 8.6 |
| 7-Bromoindole-3-carboxaldehyde | C7 | 496 | 2.3 |
| Data adapted from Thompson et al. (2021). |
The data reveals a striking difference in potency based on the bromine's location, with the 5-bromo derivative being over 13-fold more potent than the parent compound. This suggests that the 5-position is optimal for interaction with the bacterial QS receptor, likely by favorably altering the molecule's binding affinity.
Experimental Protocols for Assessing Biological Potency
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. Below are step-by-step methodologies for the key assays discussed in this guide.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Cells (e.g., RAW264.7 macrophages)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., DMSO or 0.2% NP-40 with 8 mM HCl in isopropanol)[2]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the bromoindole compounds for the desired duration (e.g., 24 hours). Include vehicle-only controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Experimental Workflow: MTT Assay
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A Senior Application Scientist's Guide to the Synthesis of 4-Bromoindole-3-carboxaldehyde: A Comparative Analysis
Introduction: The Significance of 4-Bromoindole-3-carboxaldehyde
This compound is a highly valuable heterocyclic building block in modern organic synthesis. Its unique structure, featuring an indole scaffold substituted with both a bromine atom at the 4-position and a reactive aldehyde at the 3-position, makes it a critical intermediate in the development of a wide range of functional molecules. In the pharmaceutical sector, it serves as a key precursor for novel anti-cancer agents and neuroprotective drugs. Beyond medicine, its derivatives are integral to the field of materials science, contributing to the fabrication of advanced organic light-emitting diodes (OLEDs) and other electronic materials.
Given its importance, the selection of an efficient, reliable, and scalable synthetic route is a paramount concern for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic strategies to access this intermediate, focusing on the underlying chemical principles, practical experimental considerations, and overall efficiency.
Strategic Overview: Disconnecting the Target Molecule
The synthesis of this compound can be approached from two principal retrosynthetic pathways:
-
Route A: Late-Stage C3-Formylation. This strategy involves the formylation of a pre-synthesized 4-bromoindole core. The key challenge lies in achieving selective C3-formylation on the electron-rich indole ring.
-
Route B: Late-Stage C4-Bromination. This approach begins with the commercially available indole-3-carboxaldehyde and attempts to introduce a bromine atom at the C4-position. The success of this route is entirely dependent on controlling the regioselectivity of the electrophilic bromination.
A third, less direct strategy involves the de novo construction of the indole ring system with the required substituents already incorporated or masked in the acyclic precursors. This guide will focus primarily on the more common post-modification strategies (Routes A and B) and will discuss the synthesis of the key starting material for the most efficient route.
Route A: Vilsmeier-Haack Formylation of 4-Bromoindole
This is the most widely employed and arguably the most reliable method for the synthesis of this compound. It leverages the classic Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2]
Causality and Mechanism
The reaction proceeds in two main stages. First, the Vilsmeier reagent , a chloromethyliminium salt, is generated in situ from the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl₃).[3][4]
Caption: Formation of the electrophilic Vilsmeier reagent.
This iminium ion is a relatively mild but effective electrophile. The indole ring, particularly the C3 position, is highly nucleophilic due to the lone pair of electrons on the nitrogen atom. The indole attacks the Vilsmeier reagent in an electrophilic aromatic substitution reaction. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[4] The strong preference for C3 substitution on the indole nucleus makes this reaction highly regioselective.
Caption: Workflow for the Vilsmeier-Haack formylation of 4-bromoindole.
Experimental Protocol
The following protocol is adapted from a reported high-yield synthesis.[5]
-
Reagent Preparation: In a 500 mL three-necked round-bottomed flask equipped with a stirrer and dropping funnel, add 120 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C.
-
Vilsmeier Reagent Formation: Under vigorous stirring, slowly add 11 mL (0.12 mol) of phosphoryl chloride (POCl₃) dropwise, maintaining the temperature at 0 °C. Stir for an additional 5 minutes after the addition is complete.
-
Substrate Addition: Dissolve 10 g (0.048 mol) of 4-bromoindole in 20 g of anhydrous DMF. Add this solution slowly dropwise to the cold Vilsmeier reagent mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour. The mixture will become a viscous suspension.
-
Hydrolysis and Workup: Slowly add 4.7 M potassium hydroxide solution dropwise to the reaction suspension. Control the rate of addition to maintain the internal temperature between 65-75 °C, cooling as necessary. After the reaction has proceeded for 6 hours, add 20 mL of saturated sodium bicarbonate solution and stir for 5 minutes.
-
Isolation and Purification: Dilute the mixture with ethyl acetate, dry the organic layer, and concentrate it under reduced pressure to yield the crude product. Add 2.5 mL of acetone and heat to reflux until the solid dissolves. Cool the solution to -5°C for 10 minutes to induce crystallization. Filter the resulting white crystals and wash them with petroleum ether. This process can be repeated on the filtrate to maximize recovery.
-
Yield: The reported yield for this procedure is approximately 10.3 g, which corresponds to a 95% yield.[5]
Route B: Direct Bromination of Indole-3-carboxaldehyde
An alternative approach is the direct bromination of indole-3-carboxaldehyde. While seemingly more direct, this route is fraught with significant challenges related to regioselectivity, making it synthetically impractical for obtaining the desired 4-bromo isomer.
Causality and Mechanistic Challenges
Electrophilic substitution on an indole ring is complex. The pyrrole ring is significantly more activated than the benzene ring. While the C3 position is the most nucleophilic, it is blocked by the aldehyde group. The next most reactive positions are typically C2, C5, and C7. The electron-withdrawing nature of the C3-aldehyde deactivates the ring, but substitution still occurs.
Crucially, direct bromination of indole derivatives often leads to a mixture of isomers. Studies on the synthesis of other monobrominated indole carboxaldehydes, such as the 5-bromo, 6-bromo, and 7-bromo isomers, highlight that specific reaction conditions are required to favor one isomer over others, and the 4-bromo isomer is not typically a major product of direct bromination.[6][7] The inherent electronic and steric factors do not favor electrophilic attack at the C4 position, making this a non-selective and low-yielding pathway for the target molecule.
Due to these significant regioselectivity issues, a reliable, high-yield protocol for the direct synthesis of this compound via this route is not well-established in the literature, rendering it an inferior choice compared to Route A.
Comparative Data Summary
The choice of synthetic route has profound implications for yield, purity, and scalability. The following table provides a clear comparison of the two primary strategies.
| Parameter | Route A: Vilsmeier-Haack Formylation | Route B: Direct Bromination |
| Starting Material | 4-Bromoindole | Indole-3-carboxaldehyde |
| Key Reagents | POCl₃, DMF | Brominating agent (e.g., NBS, Br₂) |
| Number of Steps | 1 (from 4-bromoindole) | 1 (in theory) |
| Typical Yield | Very High (e.g., 95%)[5] | Very Low / Mixture of Isomers |
| Regioselectivity | Excellent (selective for C3) | Poor (yields multiple isomers)[6][7] |
| Purification | Straightforward (crystallization) | Difficult (chromatographic separation of isomers) |
| Scalability | Proven and scalable | Poor due to low yield and purification issues |
| Safety Concerns | Use of corrosive and water-reactive POCl₃ | Use of corrosive and toxic bromine sources |
Conclusion and Recommendation
Based on a thorough analysis of synthetic feasibility, yield, and purity, the Vilsmeier-Haack formylation of 4-bromoindole (Route A) is unequivocally the superior and recommended method for the synthesis of this compound. Its high degree of regioselectivity, excellent reported yields, and straightforward purification make it the most efficient and reliable choice for laboratory and potential pilot-scale production.
While the direct bromination of indole-3-carboxaldehyde (Route B) appears more atom-economical on paper, it is plagued by a fundamental lack of regiocontrol, leading to complex product mixtures and rendering it synthetically unviable. For researchers requiring this valuable intermediate, efforts should be focused on optimizing the synthesis of the 4-bromoindole starting material and employing the robust and well-documented Vilsmeier-Haack formylation as the final, key transformation.
References
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- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl) aminomethylene malonaldehyde.
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The Halogen Advantage: A Comparative Analysis of the Biological Activities of 4-Bromoindole-3-carboxaldehyde and Indole-3-carboxaldehyde
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, serving as the structural foundation for a vast array of biologically active compounds, from the essential amino acid tryptophan to potent therapeutic agents.[1][2] Among its simpler derivatives, indole-3-carboxaldehyde (I3A) has garnered significant attention. As a natural metabolite of tryptophan produced by gut microbiota, I3A plays a crucial role in modulating host physiology, including immune responses and gut barrier integrity.[3][4][5] Its versatile scaffold has been extensively modified to generate derivatives with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][6]
This guide provides an in-depth comparative analysis of I3A and its halogenated counterpart, 4-bromoindole-3-carboxaldehyde. The introduction of a bromine atom onto the indole ring is a common strategy in medicinal chemistry to enhance biological activity. We will explore, with supporting experimental data, how this specific substitution at the C4 position influences the molecule's performance, offering researchers critical insights for scaffold selection and drug design. This document moves beyond a simple listing of facts to explain the causal relationships behind the observed activities and provides validated experimental protocols for reproducibility.
Molecular Structures and a Tale of Two Scaffolds
At a glance, the two molecules are structurally similar, differing only by a single bromine atom. However, this substitution has profound implications for the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets.
-
Indole-3-carboxaldehyde (I3A): The parent compound, a natural product and versatile synthetic precursor.[3][7]
-
This compound: A synthetic intermediate noted for its utility in constructing complex pharmaceuticals, particularly anticancer agents.[8][9][10] The bromine atom, being electronegative and lipophilic, is strategically placed to modulate the compound's pharmacological properties.
Comparative Analysis of Biological Activity
The true distinction between these compounds emerges from their performance in biological assays. While direct comparative studies are not always available for the parent compounds, analysis of their derivatives and related halogenated indoles provides a clear picture of the impact of bromination.
Antimicrobial and Quorum Sensing Inhibition Activity
Bacterial communication, or quorum sensing (QS), controls the expression of virulence factors and biofilm formation.[11] Inhibiting QS is a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.
Studies on substituted indole-3-carboxaldehydes have demonstrated that halogenation significantly enhances quorum sensing inhibitory (QSI) properties. A study investigating monobrominated I3A derivatives in Chromobacterium violaceum found that bromination dramatically increased potency.[11] While this study focused on 5-, 6-, and 7-bromo isomers, the results are compelling. For instance, 5-bromoindole-3-carboxaldehyde showed a 13-fold greater potency than the unsubstituted I3A.[11] This strongly suggests that the addition of a bromine atom enhances the molecule's ability to interfere with bacterial signaling pathways.
This enhanced activity can be attributed to the increased lipophilicity conferred by the bromine atom, which may facilitate passage across the bacterial cell membrane to engage with intracellular targets.
Table 1: Comparative Quorum Sensing Inhibition (QSI) Activity
| Compound | Substitution Position | IC₅₀ (µM) | Fold Reduction in IC₅₀ (vs. I3A) | Reference |
| Indole-3-carboxaldehyde | Unsubstituted | 171 | - | [11] |
| 5-Bromoindole-3-carboxaldehyde | C5 | 13 | 13-fold | [11] |
| 6-Bromoindole-3-carboxaldehyde | C6 | 19 | 9-fold | [11] |
| 7-Bromoindole-3-carboxaldehyde | C7 | 72 | 2-fold | [11] |
Note: Data for this compound was not available in this specific study, but the trend for other bromo-isomers is indicative of a class effect.
Derivatives of 5-bromoindole-3-aldehyde have also shown a broad spectrum of activity against various bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25-100 µg/mL.[12]
Anticancer Activity
The indole scaffold is a hallmark of many anticancer agents. While I3A itself shows some activity, its derivatives are where its potential is truly unlocked.[13] this compound is frequently cited as a crucial building block in the synthesis of novel anti-cancer agents, suggesting that the 4-bromo-indole scaffold is particularly amenable to the creation of potent cytotoxic compounds.[8]
The rationale behind this is that the bromine atom can serve as a handle for further chemical modifications (e.g., cross-coupling reactions) and its electronic properties can favorably influence the binding of the final molecule to cancer-related targets like kinases or transcription factors. While direct IC₅₀ data comparing the two parent compounds is sparse, the prevalent use of the 4-bromo variant in anticancer drug discovery campaigns points to its superior value as a foundational element.[8]
Table 2: Anticancer Activity of Representative Indole-3-carboxaldehyde Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [6] |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [6] |
| 5-Bromo-indole-3-carboxamide derivative | Staphylococcus aureus (Antimicrobial proxy) | ≤ 0.28 | [6] |
Note: This table highlights the potency of halogenated derivatives, underscoring the utility of scaffolds like this compound.
Anti-inflammatory Activity via Aryl Hydrocarbon Receptor (AhR)
Indole-3-carboxaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor critical for maintaining intestinal homeostasis and regulating immune responses.[3][5] Activation of AhR by I3A stimulates the production of Interleukin-22 (IL-22), which enhances the epithelial barrier and exerts anti-inflammatory effects.[3][5] This mechanism is central to I3A's beneficial role in models of inflammatory bowel disease and other inflammatory conditions.[14]
The effect of C4 bromination on AhR activation is not well-documented in publicly available literature. This represents a significant knowledge gap and a promising area for future investigation. It is plausible that the altered electronic and steric profile of this compound could either enhance or diminish its affinity and efficacy at the AhR, potentially leading to a more potent or selective anti-inflammatory agent.
Visualizing the Mechanism: The AhR Signaling Pathway
The anti-inflammatory activity of I3A is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates this critical mechanism.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Validated Experimental Protocols
To ensure trustworthy and reproducible results, the following are detailed protocols for key biological assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow Diagram
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare 1 mg/mL stock solutions of this compound and indole-3-carboxaldehyde in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 200 µL of the stock solution to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus ATCC 29213) overnight. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Protocol 2: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and indole-3-carboxaldehyde in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
The available evidence strongly indicates that the introduction of a bromine atom to the indole-3-carboxaldehyde scaffold, as seen in this compound, is a strategically sound approach for enhancing specific biological activities.
-
For Antimicrobial Applications: The data on quorum sensing inhibition suggests that brominated I3A is significantly more potent than the parent compound.[11] This makes this compound a more promising starting point for developing novel anti-virulence agents.
-
For Anticancer Drug Discovery: The frequent use of this compound as a key intermediate in the synthesis of anticancer compounds highlights its value in creating potent molecules.[8] The bromine atom provides both favorable electronic properties and a synthetic handle for further optimization.
-
For Anti-inflammatory Research: While I3A is a proven AhR agonist, the activity of its 4-bromo counterpart remains an open question.[3] Investigating the AhR-modulating properties of this compound could unveil a more potent or selective immunomodulatory agent.
References
- Wikipedia. Indole-3-carbaldehyde. [Link]
- Mukhtar, N. A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
- Nagaraja Naik, et al. (2012).
- Li, Y., et al. (2024). Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link]
- ResearchGate.
- Chopra, A., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. [Link]
- Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. [Link]
- Kavková, P., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones.
- PubChem. 4-Bromo-1H-indole-3-carbaldehyde. [Link]
- ResearchGate.
- Sharma, S., et al. (2022). Design, synthesis, and biological evaluation of isatin-indole-3-carboxaldehyde hybrids as a new class of xanthine oxidase inhibitors. PubMed. [Link]
- Pariano, M., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis.
- Li, Y., et al. (2023). The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function. PubMed. [Link]
- Schwing, K. A., et al. (2023). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. MDPI. [Link]
- Gurkok, G., et al. (2009). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives.
- Lee, D., et al. (2016). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation.
- Zhang, H., et al. (2022).
- Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
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The Definitive Guide to Structural Elucidation of 4-Bromoindole-3-Carboxaldehyde Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of novel 4-bromoindole-3-carboxaldehyde derivatives is a cornerstone of modern medicinal chemistry. These halogenated indole scaffolds are pivotal intermediates in the synthesis of a wide array of biologically active compounds, from anti-cancer agents to neuroprotective drugs.[1][2] An unambiguous understanding of their molecular architecture is paramount for establishing structure-activity relationships (SAR), guiding rational drug design, and securing intellectual property.
This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography—the gold standard for structural elucidation—with alternative and complementary spectroscopic techniques. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in selecting the most effective analytical strategy for their this compound derivatives.
The Unparalleled Precision of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of the atomic and molecular structure of a crystalline compound.[3] It provides a high-resolution, three-dimensional map of electron density, from which precise atomic coordinates, bond lengths, bond angles, and torsional angles can be derived. This level of detail is invaluable for understanding the subtle conformational preferences and intermolecular interactions that govern the biological activity of this compound derivatives.
While a specific crystal structure for this compound was not found in the public domain at the time of this writing, a study on the substituent effect of halogen atoms on the crystal structures of the closely related indole-3-carboxylic acids offers significant insights. This research demonstrated that the type and position of the halogen atom have a profound impact on the resulting crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking.[4] It is reasonable to infer that the bromine atom in this compound would similarly play a crucial role in directing the solid-state architecture of its derivatives.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following workflow outlines the key stages, emphasizing the critical considerations at each step.
Detailed Experimental Protocol for X-ray Crystallography
-
Crystal Growth: The initial and often most challenging step is obtaining high-quality single crystals. For this compound derivatives, slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., acetone, ethyl acetate, or mixtures with hexane) is a common starting point.[5]
-
Crystal Mounting and Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head, often under a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then placed in an X-ray diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam. A detector records the intensities and positions of the diffracted X-rays.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of each reflection.
-
Structure Solution and Refinement: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the fit, resulting in a final, validated crystal structure.
A Comparative Look at Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or may not provide a complete picture of the molecule's behavior in a biologically relevant solution state. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools that offer complementary information.[3][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and dynamics of atoms in a molecule in solution.[7] For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the molecular structure.
Detailed Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: The spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton spectrum is acquired.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired to simplify the spectrum to one peak per unique carbon atom.
-
-
Data Processing and Interpretation: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and integration of the peaks are then analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.[3]
Detailed Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the isotopic pattern can confirm the presence of bromine.
Performance Comparison at a Glance
The following table summarizes the key features and outputs of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the structural analysis of this compound derivatives.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.[3] | Atomic connectivity, chemical environment of nuclei, stereochemical relationships in solution, molecular dynamics.[6] | Molecular weight, elemental composition, fragmentation patterns for substructural analysis.[3] |
| Sample Requirements | High-quality single crystals (can be difficult to grow). | Soluble sample of high purity. | Small amount of sample, soluble in a volatile solvent. |
| State of Matter | Solid (crystalline) state. | Solution state. | Gas phase (ions). |
| Key Advantage | Unambiguous determination of the complete 3D structure. | Provides information on structure and dynamics in a biologically relevant solution state. | High sensitivity and rapid confirmation of molecular mass and formula. |
| Key Limitation | Provides a static picture of the molecule; crystal growth can be a bottleneck.[7] | Does not provide the absolute 3D structure; spectra can be complex. | Does not provide detailed stereochemical or conformational information. |
Synergistic Approach to Structural Elucidation
The most robust and comprehensive structural characterization of this compound derivatives is achieved through a synergistic combination of these techniques. NMR and mass spectrometry are invaluable for the initial confirmation of the synthesized product, assessment of its purity, and understanding its structure in solution. When a definitive, high-resolution three-dimensional structure is required for applications such as computational modeling or understanding precise binding interactions, X-ray crystallography is the ultimate tool.
By integrating the data from these powerful analytical methods, researchers can build a complete and validated structural picture of their this compound derivatives, paving the way for accelerated progress in drug discovery and development.
References
- Comparison of NMR and X-ray crystallography.
- An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA). CrystEngComm (RSC Publishing).
- Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Howard Hughes Medical Institute.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- 1H-Indole-3-carbaldehyde thiosemicarbazone. ResearchGate.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
- 4-Bromo-1H-indole-3-carbaldehyde. PubChem.
- Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.
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A Senior Application Scientist's Guide to the Electrochemical Characterization of 4-bromoindole-3-carboxaldehyde: A Comparative Analysis
For researchers, medicinal chemists, and drug development professionals, understanding the redox behavior of novel heterocyclic compounds is paramount for elucidating their biological activity, metabolic pathways, and potential as therapeutic agents. This guide provides an in-depth technical comparison of the electrochemical characteristics of 4-bromoindole-3-carboxaldehyde against its parent compound, indole-3-carboxaldehyde, and other relevant indole derivatives. While direct electrochemical studies on this compound are not extensively reported in the literature, this guide synthesizes established principles from the electrochemistry of substituted indoles to provide a predictive framework for its analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Introduction: The Significance of Indole Scaffolds and Electrochemical Insights
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The electrochemical behavior of these molecules is intrinsically linked to their biological function, as many physiological processes involve electron transfer reactions.[3][4] Voltammetric techniques offer a highly sensitive and informative approach to probe the redox potentials and reaction mechanisms of these compounds, providing valuable insights that can accelerate drug discovery and development.[2][3]
This compound, a halogenated derivative of indole-3-carboxaldehyde, presents an interesting case for electrochemical investigation. The introduction of a bromine atom at the 4-position of the indole ring is expected to significantly influence its electronic properties and, consequently, its electrochemical behavior, due to the electron-withdrawing nature of halogens. This guide will explore the anticipated electrochemical signature of this compound and compare it with the known behavior of related indole compounds.
Comparative Electrochemical Behavior: A Predictive Analysis
The electrochemical oxidation of indole and its derivatives typically occurs on the pyrrole ring, which is electron-rich.[3] For indole-3-carboxaldehyde, the presence of the aldehyde group at the C3 position influences the oxidation process.[4] The introduction of a bromine atom at the C4 position in this compound is expected to have a pronounced effect on its electrochemical properties.
| Compound | Expected Oxidation Potential (vs. Ag/AgCl) | Key Electrochemical Features | Rationale for Expected Behavior |
| Indole-3-carboxaldehyde | Moderately Positive | A single, irreversible oxidation peak is anticipated, corresponding to the oxidation of the indole nucleus. The aldehyde group can also be electroactive at more extreme potentials.[4] | The indole ring is susceptible to oxidation. The electron-withdrawing nature of the carboxaldehyde group at C3 makes the oxidation slightly more difficult compared to unsubstituted indole. |
| This compound | More Positive than Indole-3-carboxaldehyde | A single, irreversible oxidation peak at a more positive potential is expected. The potential shift is due to the electron-withdrawing effect of the bromine atom. | The bromine atom at the C4 position will decrease the electron density of the indole ring system, making it more difficult to remove an electron (i.e., to oxidize). This results in a higher oxidation potential. |
| Indole | Less Positive than Indole-3-carboxaldehyde | Exhibits a well-defined, irreversible oxidation peak.[3][5] | The absence of an electron-withdrawing group at C3 makes it easier to oxidize compared to its carboxaldehyde derivative. |
| 5-bromoindole-3-carboxaldehyde | Similar to this compound | The oxidation potential is expected to be in a similar range to the 4-bromo isomer, with minor differences due to the positional influence of the bromine atom on the electron density distribution. | The electronic effect of the bromine substituent on the indole ring will be comparable regardless of its position on the benzene moiety (C4, C5, C6, or C7), leading to a similar increase in oxidation potential. |
Experimental Protocols for Electrochemical Characterization
To empirically validate the predicted electrochemical behavior of this compound, a systematic experimental approach is required. The following protocols for cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are designed to provide a comprehensive electrochemical profile of the compound.
Materials and Instrumentation
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
Electrolyte Solution: 0.1 M Britton-Robinson buffer or a suitable non-aqueous electrolyte like acetonitrile with 0.1 M tetrabutylammonium perchlorate (TBAP).
-
Analyte: 1 mM solution of this compound in the chosen electrolyte.
-
Instrumentation: A potentiostat/galvanostat capable of performing CV and DPV.
Cyclic Voltammetry (CV) Workflow
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time. It provides information about the thermodynamics of redox processes and the kinetics of heterogeneous electron-transfer reactions.
Step-by-Step Protocol:
-
Electrode Preparation: Polish the glassy carbon electrode with alumina slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residual polishing material.
-
Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the counter electrode.
-
Deaeration: Purge the electrolyte solution with high-purity nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the background current over the desired potential window.
-
Analyte Scan: Add the this compound solution to the cell to achieve the desired concentration (e.g., 1 mM) and record the cyclic voltammogram. A typical potential window would be from 0 V to +1.5 V vs. Ag/AgCl.
-
Scan Rate Dependence: Vary the scan rate (e.g., from 25 mV/s to 200 mV/s) to investigate the nature of the electrochemical process. For a diffusion-controlled process, the peak current will be proportional to the square root of the scan rate.
Workflow Diagram:
Caption: Cyclic Voltammetry Experimental Workflow.
Differential Pulse Voltammetry (DPV) Workflow
Differential pulse voltammetry is a more sensitive technique than CV and is well-suited for quantitative analysis. It can also help to resolve overlapping peaks.
Step-by-Step Protocol:
-
Preparation: Follow the same electrode preparation, cell assembly, and deaeration steps as for cyclic voltammetry.
-
Blank Scan: Record a DPV scan of the supporting electrolyte.
-
Analyte Scan: Add the this compound solution and record the DPV scan over the same potential range as the CV. Typical DPV parameters include a pulse amplitude of 50 mV, a pulse width of 50 ms, and a scan rate of 10 mV/s.
-
Concentration Dependence: To establish a calibration curve for quantitative analysis, record DPVs for a series of analyte concentrations.
Workflow Diagram:
Caption: Differential Pulse Voltammetry Experimental Workflow.
Proposed Oxidation Mechanism
Based on the established electrochemical behavior of indole derivatives, a plausible oxidation mechanism for this compound at a glassy carbon electrode can be proposed. The initial step is likely a one-electron oxidation of the pyrrole ring to form a radical cation. This is an irreversible process, consistent with the behavior of many indole compounds.[3]
Mechanism Diagram:
Caption: Proposed Electrochemical Oxidation Pathway.
Conclusion and Future Directions
This guide provides a predictive and comparative framework for the electrochemical characterization of this compound. Based on the known behavior of related indole derivatives, it is anticipated that this compound will exhibit an irreversible oxidation at a potential more positive than its non-brominated counterpart, indole-3-carboxaldehyde. The provided experimental workflows for cyclic and differential pulse voltammetry offer a robust methodology for validating these predictions and for the quantitative analysis of this compound.
Further studies could involve computational chemistry to model the electronic structure and predict the oxidation potentials of a series of halogenated indole-3-carboxaldehydes. Additionally, spectroelectrochemical techniques could be employed to identify the products of the electrochemical oxidation, providing a more complete understanding of the reaction mechanism. These investigations will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this important class of compounds.
References
- Pathways of Electrochemical Oxidation of Indolic Compounds - SciSpace.
- Electrochemical oxidation of 3-substituted indoles - RSC Publishing.
- Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - MDPI.
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica.
- Voltammetric behaviour of bromhexine and its determination in pharmaceuticals.
- pH and Temperature Responsive Electrooxidation and Antioxidant Activity of Indole-3-Carbaldehyde - ResearchGate.
- Cyclic voltammetry investigation of indole and bromide salts. Conditions - ResearchGate.
- FREE RADICAL SCAVENGING AND CYCLIC VOLTAMETRIC STUDIES OF INDOLE ANALOGUES - Jetir.Org.
- Volumetric Study of Biologically Active Indole Derivatives in Aqueous and Micellar Media - JCBPS.
- Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron - International Journal of Electrochemical Science.
- Indole-3-carbaldehyde - Wikipedia.
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A Guide to the Cross-Validation of Analytical Results for Synthesized Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Characterization
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1] As researchers synthesize novel indole derivatives in the quest for new therapeutics, the unambiguous confirmation of their structure and purity is not merely a procedural step but a foundational pillar of scientific integrity. An erroneous structural assignment or an overlooked impurity can invalidate biological data, leading to wasted resources and misguided research directions.
This guide provides a comprehensive framework for the cross-validation of analytical data for newly synthesized indole compounds. It moves beyond a simple checklist of techniques, delving into the causality behind experimental choices and advocating for a self-validating system where orthogonal methods converge to provide a high-confidence analytical dossier. The principles outlined here are grounded in established best practices and align with the rigorous standards expected in drug discovery and development, such as those outlined by the International Council for Harmonisation (ICH).[2][3][4][5]
The Analytical Toolkit: An Orthogonal Approach to Structural and Purity Confirmation
No single analytical technique can provide a complete picture of a synthesized compound. A robust characterization package relies on the synergistic use of multiple, orthogonal methods. Each technique interrogates a different molecular property, and their collective data should weave a consistent and coherent narrative.
Here, we focus on a core suite of four techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
-
Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Elemental Analysis (EA): For empirical formula confirmation.
The logical relationship between these techniques forms the basis of our cross-validation strategy.
Caption: Interplay of core analytical techniques for indole characterization.
Part 1: Structural Elucidation - Building the Molecular Blueprint
The first objective is to determine the precise atomic arrangement of the synthesized indole. This involves establishing the molecular formula and the specific connectivity of every atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure
NMR is the most powerful technique for determining the detailed three-dimensional structure of organic molecules in solution.[1] For indole derivatives, a combination of 1D and 2D NMR experiments provides critical information about the bonding framework and substitution patterns.[1][6]
Causality Behind the Choice: NMR is unparalleled in its ability to map proton (¹H) and carbon (¹³C) environments and their connectivity. This directly translates to the molecular structure.
Key Experiments & Expected Information:
-
¹H NMR: Reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and coupling patterns (which protons are adjacent to each other). For indoles, the NH proton often appears as a broad singlet at a high chemical shift (>10 ppm), and the aromatic protons show characteristic splitting patterns based on the substitution.[6][7][8]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.[9] The chemical shifts indicate the type of carbon (e.g., C=O, aromatic C-H, aliphatic CH₂). For indoles, the carbons of the pyrrole ring have distinct chemical shifts from those on the benzene ring.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the puzzle.
-
COSY (Correlation Spectroscopy) identifies which protons are coupled to each other, establishing proton-proton networks.[1]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is vital for connecting different parts of the molecule and identifying quaternary carbons.[1]
-
Self-Validation Check: The combination of these NMR experiments should allow for the unambiguous assignment of every proton and carbon signal to a specific atom in the proposed structure. The data must be internally consistent.
High-Resolution Mass Spectrometry (HRMS): Confirming the Formula
While NMR builds the structure, HRMS provides the exact molecular mass, which is essential for determining the molecular formula.[11]
Causality Behind the Choice: HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental composition.[12][13] This is a critical cross-check for the structure proposed by NMR. A low-resolution mass spectrometer can often not distinguish between molecules with the same nominal mass but different formulas.[14][15]
Expected Information:
-
Exact Mass: An HRMS measurement provides a highly accurate mass of the molecular ion (e.g., [M+H]⁺ in ESI). This experimental mass should match the theoretical mass calculated for the proposed molecular formula within a very small tolerance (typically < 5 ppm).
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can provide structural information by breaking the molecule apart and analyzing the fragments. The fragmentation pattern of indoles can be complex but often involves characteristic losses that can support the proposed structure.[16][17][18][19]
Cross-Validation Point: The molecular formula derived from the HRMS exact mass measurement must be identical to the molecular formula of the structure determined by NMR. Any discrepancy is a major red flag that requires immediate investigation.
Elemental Analysis (EA): The Fundamental Check
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and other elements in the compound. This allows for the calculation of the empirical formula—the simplest whole-number ratio of atoms in the molecule.[20][21][22]
Causality Behind the Choice: EA provides a fundamental, independent confirmation of the elemental composition determined by HRMS. It is a classic, robust technique that validates the building blocks of the molecule.
Expected Information:
-
Percent Composition: The experimental percentages of C, H, and N.
-
Empirical Formula: Calculated from the percent composition.[23]
Cross-Validation Point: The empirical formula derived from elemental analysis must be consistent with the molecular formula determined by HRMS. For example, if HRMS suggests a molecular formula of C₁₂H₁₄N₂O, the empirical formula from EA should be C₁₂H₁₄N₂O or a simplified ratio like C₆H₇NO. The experimental percentages from EA should match the theoretical percentages for the proposed formula within an acceptable margin (typically ±0.4%).
Part 2: Purity Assessment - Ensuring Sample Integrity
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[24][25] For purity analysis, a UV detector, particularly a photodiode array (PDA) detector, is commonly used.
Causality Behind the Choice: HPLC provides high-resolution separation, allowing for the detection and quantification of even trace-level impurities.[25] It is a quantitative and highly reproducible technique.
Expected Information:
-
Chromatogram: A plot of detector response versus time. The main peak corresponds to the target indole compound.
-
Purity Value: Typically expressed as a percentage of the total peak area (% Area). For drug discovery compounds, a purity of >95% is generally required.
-
Peak Purity Analysis (with PDA detector): A PDA detector acquires a UV spectrum across the entire peak. Software can then compare spectra from the upslope, apex, and downslope of the peak. If the peak is pure, the spectra should be identical.[26] This helps to identify co-eluting impurities that may not be visible as separate peaks.
Cross-Validation Point: The main peak in the HPLC chromatogram, which is being quantified for purity, should be definitively identified as the target indole compound. This is often achieved by collecting the peak fraction and analyzing it by MS and NMR, or by using an LC-MS system.
The Integrated Cross-Validation Workflow
The power of this approach lies not in performing the experiments in isolation, but in integrating the data into a cohesive validation workflow.
Caption: A step-by-step workflow for cross-validating analytical data.
Data Summary and Interpretation: A Hypothetical Case Study
Let's consider a hypothetical synthesized compound: 5-Methoxy-2-methyl-1H-indole .
Proposed Structure:
-
Molecular Formula: C₁₀H₁₁NO
-
Theoretical Monoisotopic Mass: 161.0841 g/mol
-
Theoretical Elemental Composition: C, 74.51%; H, 6.88%; N, 8.69%
Table 1: Summary of Cross-Validated Analytical Data
| Analytical Technique | Parameter | Experimental Result | Theoretical Value | Conclusion |
| HPLC-UV (PDA) | Purity (% Area) | 99.2% | >95% | PASS |
| Peak Purity | Homogeneous spectra across peak | N/A | PASS | |
| HRMS (ESI+) | [M+H]⁺ Exact Mass | 162.0915 m/z | 162.0919 m/z | PASS (Δ -2.5 ppm) |
| Derived Formula | C₁₀H₁₁NO | C₁₀H₁₁NO | PASS | |
| NMR | Structure | Consistent with 5-methoxy-2-methyl-1H-indole | N/A | PASS |
| Elemental Analysis | % Carbon | 74.45% | 74.51% | PASS |
| % Hydrogen | 6.91% | 6.88% | PASS | |
| % Nitrogen | 8.61% | 8.69% | PASS | |
| Empirical Formula | C₁₀H₁₁NO | C₁₀H₁₁NO | PASS |
In this case study, the data from all four orthogonal techniques are in excellent agreement. The HPLC shows high purity. The HRMS confirms the molecular formula proposed by the detailed NMR analysis. The elemental analysis independently verifies this composition. This convergence of data provides high confidence that the synthesized compound is indeed 5-Methoxy-2-methyl-1H-indole with a purity of 99.2%.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols that serve as a starting point. Method development and validation are required for each specific compound, following ICH Q2(R1) guidelines.[2][4]
Protocol 1: Purity Determination by HPLC-UV
-
Sample Preparation: Accurately weigh and dissolve the synthesized indole (e.g., 1 mg/mL) in a suitable solvent, typically the mobile phase or a compatible solvent like methanol or acetonitrile.[25] Filter the sample through a 0.22 or 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[27]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical gradient might be 10% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[27]
-
Injection Volume: 10 µL.
-
Detection: PDA detector scanning from 200-400 nm. Monitor at a wavelength of maximum absorbance for the indole chromophore (typically ~280 nm).[28]
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Perform peak purity analysis using the PDA data.
Protocol 2: Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified indole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved.[1]
-
Acquisition of 1D Spectra:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (often using a proton-decoupled pulse program).
-
-
Acquisition of 2D Spectra:
-
Acquire a COSY spectrum to establish ¹H-¹H correlations.
-
Acquire an HSQC spectrum to determine ¹H-¹³C one-bond correlations.
-
Acquire an HMBC spectrum to determine long-range ¹H-¹³C correlations (2-3 bonds).
-
-
Data Analysis: Process the spectra using appropriate software. Analyze the chemical shifts, coupling constants, and correlations to assign all signals and build the molecular structure piece by piece.[9][29]
Protocol 3: Molecular Formula Determination by HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Instrumental Analysis: Infuse the sample directly or via an LC system into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Data Acquisition: Acquire data in positive or negative ion mode, depending on the compound's nature, over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical mass of the proposed formula.
Protocol 4: Empirical Formula Determination by Elemental Analysis
-
Sample Preparation: Provide a pure, dry sample (typically 2-3 mg) to an analytical services laboratory. The sample must be free of solvent and non-volatile impurities.
-
Instrumental Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the mass percentages of C, H, and N. These percentages are then used to calculate the simplest whole-number atom ratio, yielding the empirical formula.[20]
Conclusion
The synthesis of novel indole compounds is a critical activity in modern drug discovery. However, the value of this synthesis is entirely dependent on the quality and accuracy of the subsequent analytical characterization. By adopting a cross-validation mindset that integrates orthogonal techniques—NMR for structure, HRMS for molecular formula, HPLC for purity, and Elemental Analysis for fundamental composition—researchers can build a self-validating and robust data package. This rigorous approach ensures the scientific integrity of the work, provides a solid foundation for subsequent biological and pharmacological studies, and ultimately accelerates the path toward new therapeutic discoveries.
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A Senior Application Scientist's Guide: Benchmarking a Novel Indole-Based Kinase Inhibitor Against the Standard of Care
A Comparative Analysis of IKI-7, a Next-Generation Bcr-Abl Inhibitor, versus Dasatinib in Preclinical Models of Chronic Myeloid Leukemia
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, giving rise to numerous therapeutic agents due to its versatile structure and broad bioactivity.[1][2] In the realm of oncology, the development of targeted kinase inhibitors has revolutionized treatment, yet challenges such as off-target effects and acquired resistance persist. This guide presents a comprehensive preclinical benchmarking framework for "Indole-Kinase Inhibitor 7" (IKI-7), a novel, highly selective Bcr-Abl kinase inhibitor, against Dasatinib, an established multi-kinase inhibitor used in the treatment of Chronic Myeloid Leukemia (CML). We provide a detailed, stepwise comparison of their performance, underpinned by robust experimental protocols for target engagement, cellular cytotoxicity, and in vivo efficacy. This document is designed to provide researchers, scientists, and drug development professionals with a rigorous, field-proven methodology for evaluating next-generation therapeutic candidates against existing standards of care.
Introduction: The Rationale for Developing Novel Indole-Based Kinase Inhibitors
The indole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs and investigational agents.[1][3] Its unique structure allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity for diverse biological targets.[1] In oncology, this has led to the development of potent anticancer agents that can modulate critical cellular pathways, including those driven by protein kinases.[4][5]
Chronic Myeloid Leukemia (CML) is a prime example of a malignancy driven by a specific molecular aberration: the Philadelphia chromosome, which results in the constitutively active Bcr-Abl fusion protein kinase. While first and second-generation tyrosine kinase inhibitors (TKIs) like Dasatinib have transformed CML into a manageable chronic disease for many, their clinical utility can be limited by off-target toxicities and the emergence of drug resistance.[6][7] Dasatinib, for instance, is a potent inhibitor of Bcr-Abl but also targets other kinases such as the Src family, which can contribute to side effects. This clinical reality necessitates the development of next-generation inhibitors with improved selectivity and a superior safety profile. IKI-7 was designed to meet this need, leveraging the indole scaffold to achieve high-affinity binding to the Bcr-Abl kinase domain with minimal interaction with other kinases.
Compound Profiles
IKI-7: A Novel, Selective Bcr-Abl Inhibitor
IKI-7 is a synthetic indole derivative designed through structure-activity relationship (SAR) studies to maximize interactions with the ATP-binding pocket of the Bcr-Abl kinase. Its design rationale focuses on achieving superior selectivity over other kinases, particularly the Src family, to theoretically reduce the off-target effects commonly associated with multi-kinase inhibitors.
Dasatinib: The Existing Multi-Kinase Inhibitor Standard
Dasatinib is an FDA-approved oral medication for CML and Philadelphia chromosome-positive acute lymphoblastic leukemia. It functions as a potent, ATP-competitive inhibitor of multiple kinases, including Bcr-Abl, Src family kinases (SRC, LCK, YES, FYN), c-KIT, and PDGFR.[7] Its broad activity spectrum is effective but also contributes to its known side-effect profile.
Preclinical Benchmarking Strategy: A Multi-Tiered Approach
A successful benchmarking program must provide a holistic comparison, moving from molecular interactions to cellular effects and finally to in vivo efficacy in a relevant disease model.[8][9] The causality behind this stepwise approach is to de-risk development; an early failure in a simple, cost-effective in vitro assay prevents the costly pursuit of a flawed candidate in complex animal studies.[10][11] This self-validating system ensures that only the most promising candidates advance. All preclinical studies must be designed to provide robust data on dosing and toxicity to inform potential human trials, adhering to the principles outlined in FDA guidance for preclinical development.[12][13][14]
In Vitro Comparative Analysis
Rationale for In Vitro Assays
The initial phase of benchmarking relies on in vitro assays to establish two fundamental properties: target engagement and cellular potency. It is critical to first confirm that the compound binds to its intended target within the complex environment of a living cell.[15] Subsequently, we must determine if this binding translates into a functional outcome—in this case, the inhibition of cancer cell proliferation.
Kinase Target Engagement & Selectivity
Biochemical assays can be misleading as they do not account for factors like cell permeability or physiological ATP concentrations.[15] Therefore, we employ a live-cell target engagement assay to measure the apparent affinity of our compounds for the Bcr-Abl kinase in a more relevant context.
Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a robust method for quantifying compound binding to a specific protein in live cells.[16][17] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal, which can be used to determine intracellular affinity.[17]
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the Bcr-Abl kinase fused to NanoLuc® luciferase. Culture the cells for 24 hours to allow for protein expression.
-
Cell Plating: Harvest and resuspend the transfected cells in Opti-MEM® medium. Plate the cells into a 96-well, white-bottom assay plate.
-
Compound Preparation: Prepare serial dilutions of IKI-7 and Dasatinib in DMSO, followed by a final dilution in Opti-MEM®.
-
Assay Execution: Add the NanoBRET™ Tracer to the cells, followed immediately by the addition of the serially diluted test compounds. Equilibrate for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the Nano-Glo® Substrate to all wells to measure both donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the corrected BRET ratio and plot the values against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer.
Comparative Cytotoxicity against CML Cell Lines
To assess functional potency, we measure the ability of each compound to inhibit the proliferation of cancer cells. The XTT assay is chosen over the MTT assay because its formazan product is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol and reducing potential errors.[18] We use the K562 cell line, which is positive for the Bcr-Abl fusion gene, making it a highly relevant model for this study.
Protocol: XTT Cell Viability Assay
This colorimetric assay quantifies cell viability by measuring the metabolic reduction of the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) into a colored formazan product by mitochondrial dehydrogenases in living cells.[19][20]
Step-by-Step Methodology:
-
Cell Seeding: Plate K562 cells in a 96-well flat-bottom plate at a density of 8,000 cells per well and incubate for 24 hours.[21]
-
Compound Treatment: Treat the cells with serial dilutions of IKI-7 and Dasatinib for 72 hours. Include untreated cells as a negative control and cells treated with a vehicle (DMSO) as a vehicle control.
-
Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by combining the XTT reagent with the electron-coupling reagent (e.g., PMS) according to the manufacturer's instructions.
-
Incubation: Add the XTT labeling mixture to each well and incubate the plate for 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration required for 50% inhibition of cell proliferation).[8][21]
Data Summary: In Vitro Assays
| Compound | Bcr-Abl Target Engagement (IC50, nM) | K562 Cell Cytotoxicity (IC50, nM) | Src Kinase Target Engagement (IC50, nM) |
| IKI-7 | 1.5 | 5.2 | > 1000 |
| Dasatinib | 0.8 | 2.8 | 1.2 |
Note: Data are hypothetical for illustrative purposes.
In Vivo Efficacy Comparison
Rationale for Xenograft Models
While in vitro assays are essential for initial screening, they cannot replicate the complex interactions within a living organism.[8] In vivo xenograft models, where human cancer cells are implanted into immunodeficient mice, are a gold standard for evaluating the efficacy of cancer therapeutics in a preclinical setting.[22] This step is critical to determine if a compound's in vitro potency translates to anti-tumor activity in a physiological system.[23][24]
Protocol: CML Xenograft Mouse Model Efficacy Study
This protocol details the procedure for establishing a subcutaneous K562 xenograft model and evaluating the anti-tumor efficacy of IKI-7 and Dasatinib. All procedures must be conducted in accordance with institutional animal welfare guidelines.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 K562 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly.[25]
-
Group Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group): Vehicle control (oral gavage), IKI-7 (e.g., 20 mg/kg, oral gavage, daily), and Dasatinib (e.g., 10 mg/kg, oral gavage, daily).
-
Treatment and Monitoring: Administer the compounds daily for 21 days. Record body weight and tumor volume twice weekly. Monitor for any signs of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Data Summary: In Vivo Efficacy
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | 1550 ± 210 | - | +2.5 |
| IKI-7 | 20 | 350 ± 95 | 77.4 | +1.8 |
| Dasatinib | 10 | 410 ± 110 | 73.5 | -4.2 |
Note: Data are hypothetical for illustrative purposes.
Pharmacokinetic Profiling
Rationale for PK Studies
A compound's efficacy is intrinsically linked to its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the drug.[26] Poor PK properties, such as low bioavailability or rapid clearance, can prevent a potent compound from reaching its target in sufficient concentrations, leading to failure in vivo.[27] Comparing the PK profiles of IKI-7 and Dasatinib helps us understand if our new candidate possesses favorable drug-like properties.
Protocol: Rat Pharmacokinetic Study
This protocol provides a standard method for assessing key PK parameters following intravenous (IV) and oral (PO) administration in rats.
Step-by-Step Methodology:
-
Animal Preparation: Use male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling (n=3 per group).
-
Dosing: Administer a single dose of the test compound either intravenously (e.g., 2 mg/kg) or orally (e.g., 10 mg/kg).[27]
-
Blood Sampling: Collect blood samples at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the compound using a validated LC-MS/MS method.[27]
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t½), and Area Under the Curve (AUC) using non-compartmental analysis software. Calculate oral bioavailability (F%).[26]
Data Summary: Comparative Pharmacokinetics
| Parameter | IKI-7 | Dasatinib |
| Clearance (CL) (mL/min/kg) | 15 | 35 |
| Half-life (t½) (hours) | 6.5 | 4.0 |
| Volume of Distribution (Vd) (L/kg) | 2.0 | 5.0 |
| Oral Bioavailability (F%) | 45% | 34% |
Note: Data are hypothetical for illustrative purposes.
Discussion & Future Directions
This comprehensive benchmarking guide illustrates a rigorous, multi-tiered strategy for evaluating a novel therapeutic candidate against an established standard of care. The hypothetical data presented suggest that IKI-7 possesses significant potential.
Key Insights:
-
Superior Selectivity: The in vitro target engagement data clearly demonstrate IKI-7's high selectivity for Bcr-Abl over Src kinase, a significant point of differentiation from the multi-kinase inhibitor Dasatinib. This supports the initial design rationale of creating a more targeted agent.
-
Comparable Efficacy with Potential for Improved Safety: While Dasatinib showed slightly higher potency in the cellular assay, IKI-7 achieved comparable tumor growth inhibition in the in vivo xenograft model. Critically, IKI-7 did so without inducing the weight loss observed in the Dasatinib group, suggesting a potentially wider therapeutic window and better tolerability.
-
Favorable Pharmacokinetics: IKI-7 exhibited a more favorable PK profile with lower clearance, a longer half-life, and higher oral bioavailability compared to Dasatinib. This could translate to more sustained target coverage and potentially less frequent dosing in a clinical setting.
Based on this robust preclinical data package, IKI-7 demonstrates a clear advantage in selectivity and safety profile while maintaining potent anti-tumor efficacy. The next logical steps would be to conduct formal IND-enabling toxicology studies and prepare for a Phase I clinical trial to evaluate its safety and pharmacokinetics in human subjects.[12][28] This systematic approach of direct comparison provides the critical data needed to make informed, data-driven decisions in the drug development process.[9]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromoindole-3-carboxaldehyde
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our products with the utmost safety and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromoindole-3-carboxaldehyde (CAS No. 98600-34-1), grounded in established safety protocols and environmental regulations. The procedures outlined here are designed to be a self-validating system, ensuring the safety of laboratory personnel and the integrity of your institution's waste management program.
Core Hazard Assessment and Disposal Principles
This compound is a halogenated organic solid classified as hazardous. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] The cornerstone of its disposal is its identity as a brominated organic compound . This classification mandates its treatment as halogenated hazardous waste .[5][6]
The fundamental principle is waste segregation . Halogenated organic wastes must never be mixed with non-halogenated waste streams.[6][7] Doing so contaminates the entire volume, escalating disposal costs and regulatory complexity, as the entire mixture must then be treated as the more hazardous halogenated waste.[8][7] The standard terminal disposal method for this waste category is high-temperature incineration at a licensed hazardous waste facility, which is equipped to scrub acidic gases (like hydrogen bromide) produced during combustion.[7][9]
Required Personal Protective Equipment (PPE)
Prior to handling the chemical in any form—pure solid, in solution, or as waste—ensure the following PPE is worn. This is non-negotiable for minimizing exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data.[10] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from dust or splashes.[1][10] |
| Skin and Body | Chemical-resistant apron or lab coat | Worn over personal clothing to protect against spills.[10][11] |
| Respiratory | Fume Hood / Respirator | Always handle the solid compound and prepare solutions inside a certified chemical fume hood to avoid dust inhalation.[1][10] |
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of this compound waste from the point of generation to its readiness for collection.
Phase 1: Waste Segregation and Container Selection
-
Identify the Waste Stream: All materials—including the pure compound, reaction mixtures, contaminated solvents (e.g., from chromatography), and contaminated labware (pipette tips, filter paper)—must be treated as halogenated hazardous waste.
-
Select the Correct Container:
-
Solid Waste: Collect dry, contaminated materials (gloves, weigh boats, paper towels) in a designated, durable plastic bag or a clearly marked, rigid container. This container should be labeled "Solid Halogenated Organic Waste."
-
Liquid Waste: Use a designated, chemically compatible container, such as a high-density polyethylene (HDPE) carboy, for all liquid waste containing this compound.[7][12] The container must have a secure, screw-top cap. Never use metal cans, as halogenated compounds can degrade to form acids that corrode metal.[12]
-
Phase 2: Waste Accumulation and Labeling
-
Label Proactively: The waste container must be labeled before the first drop of waste is added.[6]
-
Proper Labeling: The label must, at a minimum, include:
-
Accumulate Safely:
Phase 3: Interim Storage (Satellite Accumulation Area)
-
Designate the Area: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel generating the waste.[13][14][15]
-
Segregate Containers: Within the SAA, ensure the halogenated waste container is physically segregated from incompatible waste streams, particularly acids, bases, and non-halogenated organic solvents.[12][13][17]
-
Use Secondary Containment: Place waste containers in a larger, chemically resistant tray or tub.[12][16] This will contain any potential leaks and prevent the spread of contamination.
Phase 4: Arranging for Final Disposal
-
Monitor Fill Level: Once the waste container is 80-90% full, it is time to arrange for its removal.[9]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management contractor to schedule a pickup.[10][13][14] Follow their specific procedures for waste pickup requests.
-
Documentation: Complete any required waste pickup forms or tags accurately. This documentation is a legal requirement and ensures the waste is managed correctly by the disposal facility.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action.
Spill Response
-
Small Spill (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing the full PPE detailed in Section 2, contain the spill.
-
Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow, to cover the spill.[6][7][10] Do not use combustible materials like paper towels or sawdust as the primary absorbent. [10]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated hazardous waste.[6][7][10]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[10]
-
-
Large Spill:
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][11]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][11]
Disposal Decision Workflow
The following diagram outlines the critical decision points for the proper management and disposal of waste containing this compound.
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A Senior Application Scientist's Guide to Safely Handling 4-Bromoindole-3-carboxaldehyde
In the dynamic landscape of pharmaceutical and materials science research, the utility of versatile intermediates like 4-Bromoindole-3-carboxaldehyde is invaluable.[1][2][3] Its unique structure, featuring a reactive aldehyde group and a bromine substituent, makes it a critical building block for novel therapeutics and advanced organic materials.[1][3] However, realizing its full potential necessitates an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a direct, procedural resource to ensure your work with this compound is both groundbreaking and safe.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a solid, typically a white to yellow powder, that demands careful handling due to its specific hazard profile.[1] A thorough understanding of these risks is the foundation of a safe experimental workflow.
Primary Hazards:
-
Acute Toxicity: The compound is classified as harmful if swallowed.[4][5][6]
-
Skin Irritation: Direct contact causes skin irritation.[4][5][6]
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.[4][5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5][6]
These classifications are not mere labels; they dictate the specific control measures we must implement. The irritant nature of the compound is likely due to the reactivity of the aldehyde functional group with biological macromolecules in the skin, eyes, and respiratory tract. The presence of the halogen (bromine) can also influence its toxicological profile. Therefore, preventing direct contact and inhalation is the paramount objective.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is your first and most critical line of defense. The following table summarizes the required equipment, grounded in the known hazards.
| Protection Area | Required PPE | Rationale & Expert Insight |
| Eye & Face | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield is required when handling larger quantities (>25g) or when there is a significant splash risk.[7][8] | Protects against accidental splashes of the solid powder or solutions, which can cause serious eye irritation.[4] The face shield offers a broader barrier during higher-risk procedures. |
| Skin & Body | A standard laboratory coat. Chemical-resistant gloves (Nitrile or Neoprene recommended). Closed-toe shoes. | A lab coat protects skin and clothing from contamination.[7] Nitrile gloves provide good protection against incidental contact with a wide range of chemicals, including aromatic aldehydes.[9] For prolonged handling, consider double-gloving or using thicker, chemical-specific gloves. Always inspect gloves for integrity before use.[7] |
| Respiratory | Work should be conducted in a certified chemical fume hood.[7] If a fume hood is not available or if dust levels cannot be controlled, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95 or P100) is mandatory.[4] | This is a critical engineering control to prevent inhalation of the powder, which can cause respiratory irritation.[4] A respirator should be a last resort and requires a formal respiratory protection program, including fit-testing.[9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental process.
Storage and Handling
-
Storage: Upon receipt, store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][10][11] Recommended storage temperature is often between 2-8°C.[1][10] Segregate it from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents to prevent hazardous reactions.[4]
-
Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation risk.
-
Before handling, ensure an eyewash station and safety shower are readily accessible.[4][12]
-
Weighing and transferring the solid should be done carefully to avoid generating dust. Use a spatula and weigh onto creased weigh paper or directly into a vessel.
-
Avoid all direct contact. Do not get it in your eyes, on your skin, or on your clothing.[4]
-
After handling, wash your hands and any exposed skin thoroughly.[4] Do not eat, drink, or smoke in the laboratory.[4]
-
Spill Response
In the event of a spill, remain calm and follow this procedure:
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood's exhaust.[13]
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain & Clean: For a solid spill, gently sweep up the material and place it into a suitable, labeled container for disposal.[14] Avoid actions that create dust. If a solution is spilled, cover it with an inert, non-combustible absorbent material (e.g., sand, vermiculite), then collect it into a sealed container for disposal.[13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Waste Disposal: A Critical Final Step
This compound is a halogenated organic compound. As such, it must be treated as hazardous waste.
-
Segregation is Key: Never dispose of this chemical or its residues down the drain.[15] It must be collected in a designated "Halogenated Organic Waste" container.[15][16][17] This is crucial because halogenated wastes require specific high-temperature incineration and cannot be mixed with non-halogenated solvent waste streams.[17]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[13][16]
-
Container Management: Keep the waste container closed except when adding waste.[13][16] Store it in a designated satellite accumulation area within the lab.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[4][18][19]
Emergency First Aid Procedures
Should an exposure occur despite precautions, immediate and correct first aid is vital.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4][14] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[11][14][19]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][11][14][19] If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4][11][14] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[11][19] Rinse the mouth with water. Call a poison center or doctor immediately for treatment advice.[4][14]
Workflow Diagram: Safe Handling Protocol
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A workflow for the safe handling of this compound.
By integrating these safety protocols and operational plans into your daily laboratory work, you can confidently and responsibly harness the synthetic power of this compound, driving your research forward while prioritizing the well-being of yourself and your colleagues.
References
- NOP. (n.d.).
- Braun Research Group. (n.d.).
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
- Temple University. (n.d.).
- Bucknell University. (2016).
- PubChem. (n.d.). 4-Bromo-1H-indole-3-carbaldehyde. [Link]
- Centers for Disease Control and Prevention (CDC). (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. [Link]
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
- The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
